molecular formula C6H5ClO2 B084777 5-Methylfuran-2-carbonyl chloride CAS No. 14003-11-3

5-Methylfuran-2-carbonyl chloride

Cat. No.: B084777
CAS No.: 14003-11-3
M. Wt: 144.55 g/mol
InChI Key: ZURUVZFDEVKNCE-UHFFFAOYSA-N
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Description

5-Methylfuran-2-carbonyl chloride is a useful research compound. Its molecular formula is C6H5ClO2 and its molecular weight is 144.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methylfuran-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5ClO2/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURUVZFDEVKNCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374943
Record name 5-Methylfuran-2-carbonyl chloride
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Molecular Weight

144.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14003-11-3
Record name 5-Methylfuran-2-carbonyl chloride
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Record name 5-methylfuran-2-carbonyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to 5-Methylfuran-2-carbonyl chloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Methylfuran-2-carbonyl chloride, a versatile heterocyclic building block of significant interest to researchers and professionals in organic synthesis and drug development. This document delves into its core chemical and physical properties, provides detailed synthetic protocols, explores its reactivity, and discusses its potential applications, particularly within the pharmaceutical landscape.

Core Chemical Identity and Physicochemical Properties

This compound, also known as 5-methyl-2-furoyl chloride, is a solid organic compound.[1][2] It is classified as an acyl chloride and a furan derivative.[3] The presence of the reactive acyl chloride group attached to the furan ring makes it a valuable intermediate for the synthesis of a wide range of more complex molecules.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 14003-11-3[1][2][5][6]
Molecular Formula C₆H₅ClO₂[1][2][5][6]
Molecular Weight 144.56 g/mol [1][2][6]
Appearance Solid[1]
Melting Point 27-31 °C[1][6]
Flash Point 91.1 °C (closed cup)[1][6]
Density 1.258 g/cm³[6]
IUPAC Name This compound[5]
Synonyms 5-Methyl-2-furoyl chloride, 2-Furancarbonyl chloride, 5-methyl-[1][5]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the oxidation of the corresponding aldehyde, 5-methylfurfural, using tert-butyl hypochlorite.[7] This method is advantageous due to its high yield and the relative ease of preparation of the oxidant from commercial bleach and tert-butanol.[3]

Experimental Protocol: Synthesis from 5-Methylfurfural

This protocol is adapted from a procedure described for the synthesis of related acyl chlorides.[7]

Materials:

  • 5-Methylfurfural

  • tert-Butyl hypochlorite (t-BuOCl)

  • Dichloromethane (DCM)

  • Silica gel

Procedure:

  • Dissolve 5-methylfurfural (1 equivalent) in an appropriate volume of tert-butyl hypochlorite.

  • Stir the solution at room temperature for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • The crude product is then purified by filtration through a pad of silica gel using dichloromethane as the eluent.

  • Evaporation of the solvent will yield this compound as a solid.[7]

Synthesis 5-Methylfurfural 5-Methylfurfural Reaction Reaction 5-Methylfurfural->Reaction Substrate t-BuOCl t-BuOCl t-BuOCl->Reaction Oxidant 5-Methylfuran-2-carbonyl_chloride 5-Methylfuran-2-carbonyl_chloride Reaction->5-Methylfuran-2-carbonyl_chloride Product

Caption: Synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride group. This makes it highly susceptible to nucleophilic acyl substitution reactions. The furan ring, being an electron-rich aromatic system, influences the reactivity of the acyl chloride and can also participate in other reactions.

Nucleophilic Acyl Substitution

This compound readily reacts with a variety of nucleophiles, such as alcohols, amines, and water, to yield the corresponding esters, amides, and carboxylic acids, respectively. These reactions typically proceed via a tetrahedral intermediate.

General Reaction Scheme:

Where Nu-H represents a nucleophile (e.g., R-OH, R-NH₂, H₂O).

Reactivity cluster_reactants Reactants cluster_products Products Acyl_Chloride 5-Methylfuran-2- carbonyl chloride Product Substituted Product (5-Methylfuran-C(O)Nu) Acyl_Chloride->Product Nucleophile Nucleophile (Nu-H) e.g., R-OH, R-NH2 Nucleophile->Product HCl HCl

Caption: General nucleophilic acyl substitution reaction.

Stability and Handling

This compound is sensitive to moisture and will react with water, including atmospheric moisture, to hydrolyze to 5-methylfuran-2-carboxylic acid.[8] Therefore, it should be handled under anhydrous conditions and stored in a cool, dry place.[1][2] It is recommended to store it at 2-8°C.[1][2]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group protons, typically as a singlet, and the two protons on the furan ring, which would appear as doublets. The chemical shifts of the furan protons are influenced by the electron-withdrawing acyl chloride group. For a similar compound, ethyl 5-methylfuran-2-carboxylate, the furan protons appear at distinct chemical shifts.[9]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the furan ring, and the methyl carbon. The carbonyl carbon signal is expected to be in the typical range for acyl chlorides.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching vibration of the acyl chloride, typically in the region of 1750-1815 cm⁻¹. Other characteristic bands for the furan ring will also be present.[5]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak. The fragmentation pattern will likely involve the loss of a chlorine radical and a carbon monoxide molecule, which are characteristic fragmentation pathways for acyl chlorides.[5][10]

While detailed spectral data is not publicly available in all databases, GC-MS and IR spectra are noted to be available for this compound.[5]

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of various fine chemicals and pharmaceuticals. The furan moiety is a common scaffold in many biologically active molecules.

Intermediate in Organic Synthesis

Its primary application is as a precursor for the synthesis of esters and amides of 5-methylfuroic acid. These derivatives have potential applications as biofuels and in the development of novel polymers.[3][11] The ability to introduce the 5-methylfuran-2-carbonyl moiety into a molecule makes it a valuable tool for medicinal chemists.

Potential in Drug Development

While specific drugs containing the this compound-derived moiety are not extensively documented in the initial search results, furan derivatives, in general, exhibit a wide range of biological activities. Structurally related furan compounds have shown potential as anticancer and antibacterial agents.[1] The ease of derivatization of this compound allows for the creation of libraries of compounds for screening in drug discovery programs.

Safety and Handling

This compound is classified as a corrosive and an irritant.[5] It can cause severe skin burns and eye damage.[5] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound.[1] It should be used in a well-ventilated area, such as a fume hood. In case of contact, the affected area should be rinsed immediately with plenty of water.[4]

Table 2: GHS Hazard Information

PictogramSignal WordHazard Statement
GHS05 (Corrosion), GHS07 (Exclamation Mark)DangerH314: Causes severe skin burns and eye damage. H319: Causes serious eye irritation.

Source:[5]

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its straightforward synthesis and versatile reactivity make it an important tool for researchers in academia and industry. A thorough understanding of its properties, handling requirements, and reactivity is crucial for its safe and effective use in the development of new materials and potential therapeutic agents.

References

  • Miao, H., Shevchenko, N., Otsuki, A. L., & Mascal, M. (2021). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship, University of California. [Link]
  • National Center for Biotechnology Information.
  • Dutta, S., Wu, L., & Mascal, M. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural. Green Chemistry, 17(7), 3737-3739. [Link]
  • ResearchGate. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). [Link]
  • Stenutz. This compound. [Link]
  • ResearchGate. t-BuOCl-driven reaction of CMF towards 5-(Chloromethyl)furan-2-carbonyl chloride. [Link]
  • Georganics. This compound - High purity | EN. [Link]
  • Chemistry LibreTexts. 2.7 Mass Spectrometry of Some Common Functional Groups. [Link]

Sources

An In-depth Technical Guide to 5-Methylfuran-2-carbonyl chloride (CAS Number: 14003-11-3)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 5-Methylfuran-2-carbonyl chloride, a key heterocyclic building block for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into its chemical properties, synthesis, reactivity, applications, and safety protocols, offering field-proven insights and methodologies.

Introduction: The Significance of the Furan Scaffold

Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic and steric properties, often serving as a bioisostere for a phenyl ring, can enhance a molecule's pharmacological profile, including metabolic stability, receptor binding affinity, and bioavailability.[1] The incorporation of the furan nucleus is a well-established strategy in the design of novel therapeutics.[2] this compound, as a reactive derivative, serves as a crucial intermediate for introducing the 5-methylfuran-2-oyl moiety into a wide array of molecules, making it a compound of significant interest in synthetic and medicinal chemistry.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective use in research and development.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 14003-11-3[3]
Molecular Formula C₆H₅ClO₂[3]
Molecular Weight 144.56 g/mol [2]
Appearance Solid[2]
Melting Point 27-31 °C[2]
Boiling Point 91 °C[1]
Density 1.258 g/cm³[1]
Solubility Reacts with water.
InChI Key ZURUVZFDEVKNCE-UHFFFAOYSA-N[4]
SMILES Cc1ccc(o1)C(Cl)=O[2]
Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): While a publicly available, experimentally verified spectrum is not readily accessible, a reported ¹H NMR spectrum from a synthesis procedure provides the following data (400 MHz, CDCl₃): δ 7.13 (d, J = 3.2 Hz, 1H), 6.49 (d, J = 3.2 Hz, 1H), 2.40 (s, 3H).[5] The two doublets correspond to the protons on the furan ring, and the singlet represents the methyl group protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Experimentally determined ¹³C NMR data is not widely published. However, based on the structure and known chemical shifts for similar furan derivatives, the following approximate chemical shifts can be predicted: ~159 ppm (C=O), ~154 ppm (C5), ~145 ppm (C2), ~119 ppm (C3), ~111 ppm (C4), and ~14 ppm (-CH₃).[6][7] It is crucial for researchers to acquire and interpret their own ¹³C NMR data for verification.

  • IR (Infrared) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the carbonyl group (C=O) of the acyl chloride, typically appearing in the range of 1750-1800 cm⁻¹. Other significant peaks would include those corresponding to the C-O-C stretching of the furan ring and C-H stretching of the aromatic and methyl groups.[3]

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) at m/z 144 and 146 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. Key fragmentation patterns would involve the loss of Cl and CO.[3]

Synthesis of this compound

This compound can be synthesized through two primary routes: the chlorination of 5-methyl-2-furoic acid or the direct oxidation of 5-methylfurfural.

Synthesis from 5-Methyl-2-furoic acid

This is a classical and widely applicable method for the preparation of acyl chlorides from their corresponding carboxylic acids. The use of thionyl chloride (SOCl₂) is a common and effective approach.

Caption: Synthesis of this compound from 5-methyl-2-furoic acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place 5-methyl-2-furoic acid (1 equivalent).

  • Reagent Addition: Add thionyl chloride (SOCl₂, 1.5-2.0 equivalents) dropwise to the carboxylic acid at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is typically heated to reflux (around 80 °C) and stirred for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl and SO₂ gas evolution.

  • Work-up and Purification: After the reaction is complete, excess thionyl chloride is removed by distillation under reduced pressure. The crude this compound is then purified by vacuum distillation.

Causality of Choices: Thionyl chloride is chosen due to its effectiveness and the convenient removal of byproducts (SO₂ and HCl) as gases, simplifying purification. The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid.

Synthesis from 5-Methylfurfural

An alternative route involves the direct oxidation of 5-methylfurfural using tert-butyl hypochlorite.[5]

Caption: Synthesis of this compound from 5-methylfurfural.

Experimental Protocol:

  • Reaction Setup: 5-Methylfurfural (1 equivalent) is dissolved in tert-butyl hypochlorite (excess).[5]

  • Reaction Conditions: The solution is stirred at room temperature for approximately 24 hours.[5]

  • Work-up and Purification: The solvent is removed under reduced pressure. The crude product is then purified by filtration through a silica gel plug using a suitable solvent like dichloromethane (DCM) to yield the final product.[5]

Causality of Choices: This method provides a direct conversion from the aldehyde, which can be advantageous if 5-methylfurfural is a more readily available starting material.

Reactivity and Chemical Transformations

As an acyl chloride, this compound is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution reactions. The carbonyl carbon is highly susceptible to attack by a wide range of nucleophiles.

Reactivity_of_Acyl_Chloride Acyl_Chloride This compound Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Chloride->Tetrahedral_Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., R-OH, R-NH₂, R-SH) Nucleophile->Tetrahedral_Intermediate Product Substituted Product (Ester, Amide, Thioester) Tetrahedral_Intermediate->Product Elimination of Cl⁻ Chloride_Ion Cl⁻ Tetrahedral_Intermediate->Chloride_Ion

Caption: General mechanism of nucleophilic acyl substitution of this compound.

Key Reactions:

  • Esterification: Reacts with alcohols in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding esters.

  • Amidation: Reacts with primary or secondary amines to yield amides. This is a fundamental reaction in the synthesis of many pharmaceutical compounds.

  • Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts reactions with aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form aryl ketones.

  • Hydrolysis: Reacts readily with water to hydrolyze back to 5-methyl-2-furoic acid. This necessitates handling the compound under anhydrous conditions.

Applications in Research and Drug Development

The 5-methylfuran moiety is present in a variety of biologically active compounds. This compound is a key starting material for the synthesis of these and other novel molecules.

  • Pharmaceutical Intermediates: The high reactivity of the acyl chloride group allows for its facile incorporation into more complex molecules, making it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). The furan ring can act as a stable, lipophilic scaffold that can be further functionalized.

  • Biofuel Research: Furan derivatives, obtainable from biomass, are being investigated as potential biofuels.[8] Esters derived from this compound are of interest in this field.

  • Polymer Chemistry: Furan-based monomers can be used to create novel polymers with unique properties. Dicarboxylic acid chlorides derived from furan are used in the synthesis of polyesters and polyamides.[9]

Safety, Handling, and Disposal

Due to its reactive and corrosive nature, proper safety precautions must be observed when handling this compound.

Table 2: GHS Hazard Information
Pictogram(s)Signal WordHazard Statement(s)


DangerH314: Causes severe skin burns and eye damage.[3] H319: Causes serious eye irritation.[2]

Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]

  • P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[10]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

  • P310: Immediately call a POISON CENTER or doctor/physician.[10]

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Keep away from moisture, as it reacts with water. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

  • Store in a cool, dry place. Recommended storage temperature is 2-8°C.[2]

  • Avoid contact with skin, eyes, and clothing.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases if working outside of a fume hood or if ventilation is inadequate.

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • The compound should be treated as hazardous waste. It may be possible to carefully quench small amounts with a suitable nucleophile (e.g., a high-boiling alcohol) under controlled conditions before disposal, but this should only be done by trained personnel.

Conclusion

This compound is a versatile and reactive building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its ability to introduce the 5-methylfuran moiety makes it a valuable tool for the development of novel compounds with diverse applications. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective utilization in the laboratory.

References

  • ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. The Royal Society of Chemistry.
  • The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship.org.
  • Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Request PDF.
  • Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived. RSC Publishing.
  • This compound | C6H5ClO2. PubChem.
  • Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry (RSC Publishing).
  • Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. RSC Publishing.
  • This compound - High purity | EN. Georganics.
  • This compound. Stenutz.
  • 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0013749). Human Metabolome Database.
  • Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI.
  • 13C NMR Chemical Shifts. Oregon State University.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
  • This compound, 1 X 1 g (678570-1G). Alkali Scientific.
  • 13C NMR spectra of carbonyl and methyl carbons in acetyl groups of... ResearchGate.

Sources

physical properties of 5-Methylfuran-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 5-Methylfuran-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physical and chemical properties of this compound (CAS No. 14003-11-3). As a key intermediate derived from biomass, this compound is gaining traction in the synthesis of novel polymers, biofuels, and pharmaceutical scaffolds.[1][2] This document consolidates critical data on its chemical structure, physical characteristics, and spectroscopic profile. Furthermore, it offers insights into its inherent reactivity, handling protocols, and synthetic origins, providing an essential resource for laboratory and process development applications.

Introduction: A Versatile Bio-Based Intermediate

This compound is a heterocyclic acyl chloride. Its structure, featuring a furan ring—a common motif in biologically active molecules—and a reactive carbonyl chloride group, makes it a valuable building block in organic synthesis.[3] The growing interest in sustainable chemistry has highlighted furan derivatives, which can often be sourced from renewable biomass precursors like 5-methylfurfural.[4] Understanding the fundamental physical properties of this reagent is paramount for its effective use, ensuring reaction efficiency, process safety, and the purity of resulting products. This guide serves as a senior-level resource, explaining not just the "what" but the "why" behind its characteristics.

Chemical Identity and Structure

The unambiguous identification of a chemical reagent is the foundation of reproducible science. This compound is identified by the following key descriptors.

  • CAS Number: 14003-11-3[5]

  • Molecular Formula: C₆H₅ClO₂[5][6]

  • Molecular Weight: 144.56 g/mol [5]

  • Synonyms: 5-Methyl-2-furoyl chloride, 5-Methyl-furan-2-carbonyl chloride[5][7]

  • InChI Key: ZURUVZFDEVKNCE-UHFFFAOYSA-N[5]

  • SMILES: Cc1ccc(o1)C(Cl)=O[5]

The molecule's structure is central to its properties. The furan ring provides aromatic character, while the acyl chloride group is a highly reactive functional group responsible for its primary utility in acylation reactions.

Caption: 2D structure of this compound.

Core Physical Properties

The physical state and constants of a compound are critical for planning experiments, including solvent selection, reaction temperature, and purification methods. The properties of this compound are summarized below.

PropertyValueSource(s)
Appearance Solid[8]
Melting Point 27 - 31 °C[6]
Density 1.258 g/cm³[6]
Flash Point 91 °C (196 °F)[6][8]
Refractive Index 1.496[6]
Vapor Pressure 0.306 mmHg at 25 °C[6]
Water Solubility Reacts with water[8]
Analysis of Physical State and Thermal Properties
  • Melting Point (27 - 31 °C): The compound exists as a low-melting solid at standard room temperature. This is a crucial handling consideration; in warmer laboratories, it may be a liquid or partially melted solid, while in cooler environments, it will be a crystalline solid. Its relatively low melting point simplifies its use in reactions, as it can be gently warmed to be dispensed as a liquid, which is often more accurate than handling a solid.

  • Boiling Point: The boiling point is not consistently reported in publicly available databases.[6] High-vacuum distillation would be required for purification to avoid thermal decomposition, a common behavior for acyl chlorides.

  • Flash Point (91 °C): The flash point is the lowest temperature at which vapors of the material will ignite in the presence of an ignition source.[6][8] A flash point of 91 °C indicates that it is a combustible solid but not highly flammable under standard laboratory conditions.

Density, Refractive Index, and Vapor Pressure
  • Density (1.258 g/cm³): The compound is denser than water.[6] This property is relevant for phase separations if used in biphasic reaction systems with aqueous layers.

  • Refractive Index (1.496): The refractive index is a measure of how light propagates through the substance.[6] It is a useful constant for rapid identity and purity checks of liquid batches of the material.

  • Vapor Pressure (0.306 mmHg at 25 °C): This low vapor pressure indicates that the compound is not significantly volatile at room temperature, minimizing inhalation exposure risk during handling, although appropriate precautions should always be taken.[6]

Spectroscopic and Reactivity Profile

Spectroscopic Data

While detailed spectral data is proprietary, foundational information exists:

  • Infrared (IR) Spectroscopy: An FTIR spectrum for this compound is cataloged.[7] For an acyl chloride, one would expect a strong, characteristic C=O stretching band at a high wavenumber (typically 1770-1815 cm⁻¹), shifted higher than a corresponding carboxylic acid or ester due to the electron-withdrawing effect of the chlorine atom.

Reactivity and Handling: A Self-Validating System

The most critical chemical property influencing its physical handling is its reactivity as an acyl chloride.

  • Moisture Sensitivity: this compound is moisture-sensitive and will react with water.[8] This reaction, a hydrolysis, produces 5-methyl-2-furoic acid and corrosive hydrochloric acid gas. This dictates that all handling must be performed under anhydrous conditions (e.g., in a glove box or under an inert atmosphere of nitrogen or argon) using dry glassware and solvents.

  • Storage: Due to its reactivity and low melting point, the recommended storage temperature is 2-8 °C.[8] This ensures it remains in a stable solid state and minimizes degradation over time.

  • Safety: The compound is classified as causing severe skin burns and eye damage.[6][7] This is a direct consequence of its ability to react with moisture (including on skin or in eyes) to produce HCl. Therefore, the use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[3]

G cluster_0 Chemical Structure & Functional Groups cluster_1 Resulting Physical & Chemical Properties cluster_2 Mandatory Handling Protocols Acyl Chloride Group (-COCl) Acyl Chloride Group (-COCl) High Reactivity High Reactivity Acyl Chloride Group (-COCl)->High Reactivity Furan Ring Furan Ring Low Melting Point Low Melting Point Furan Ring->Low Melting Point Moisture Sensitive Moisture Sensitive High Reactivity->Moisture Sensitive Corrosive Corrosive High Reactivity->Corrosive Inert Atmosphere Handling Inert Atmosphere Handling Moisture Sensitive->Inert Atmosphere Handling Use PPE (Gloves, Goggles) Use PPE (Gloves, Goggles) Corrosive->Use PPE (Gloves, Goggles) Store at 2-8°C Store at 2-8°C Low Melting Point->Store at 2-8°C G Start 5-Methylfurfural (Precursor) Process Oxidation with t-BuOCl Start->Process Product This compound (This Guide's Topic) Process->Product Use Furoate Esters, Amides, Polymers Product->Use Acylation Rxn

Caption: Synthetic workflow from precursor to final products.

Experimental Protocol: Melting Point Determination

To validate the purity of a sample of this compound, a melting point determination is a fundamental and effective technique.

Objective: To determine the melting range of a sample and assess its purity.

Materials:

  • Sample of this compound

  • Capillary tubes

  • Calibrated melting point apparatus (e.g., Mel-Temp or similar)

  • Spatula

Procedure:

  • Sample Preparation: Ensure the sample is dry. If it has been stored cold, allow it to equilibrate to room temperature in a desiccator to prevent water condensation.

  • Loading: Crush a small amount of the solid into a fine powder. Tap the open end of a capillary tube into the powder to load a small amount (2-3 mm height) of the material.

  • Compaction: Tap the sealed end of the capillary tube on a hard surface to compact the sample tightly at the bottom.

  • Measurement: Place the capillary tube into the heating block of the melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (27 °C). Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Interpretation:

  • High Purity: A sharp melting range (e.g., 1-2 °C) that falls within the literature value (27-31 °C) indicates high purity.

  • Impurity: A broad and depressed melting range (e.g., 22-27 °C) suggests the presence of impurities. The most likely impurity is 5-methyl-2-furoic acid from partial hydrolysis.

Conclusion

This compound is a valuable, bio-derivable chemical intermediate with a distinct set of physical properties. Its low melting point and combustible nature, combined with its high reactivity as a moisture-sensitive acyl chloride, define the necessary protocols for its safe and effective handling. The data consolidated in this guide—from its physical constants to its synthetic origins—provides researchers and developers with the authoritative, in-depth knowledge required to confidently incorporate this versatile building block into their synthetic programs.

References

Sources

An In-Depth Technical Guide to the Structure Elucidation of 5-Methylfuran-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methylfuran-2-carbonyl chloride, a derivative of the biomass-derived platform chemical 5-methylfuran, is a pivotal intermediate in the synthesis of fine chemicals, pharmaceuticals, and novel materials. Its bifunctional nature, combining the reactivity of an acyl chloride with the unique electronic properties of the furan ring, makes it a versatile building block for organic synthesis. Accurate structural confirmation of this compound is paramount to ensure the desired reactivity and purity for downstream applications. This guide provides a comprehensive overview of the methodologies and analytical techniques employed in the definitive structure elucidation of this compound, grounded in established scientific principles and practical laboratory experience.

Physicochemical Properties

A foundational understanding of the physical and chemical characteristics of this compound is essential before embarking on its synthesis and analysis.

PropertyValueSource(s)
Molecular Formula C₆H₅ClO₂[1]
Molecular Weight 144.56 g/mol [2]
CAS Number 14003-11-3[1][3]
Appearance Solid
Melting Point 27-31 °C[3]
Boiling Point Not explicitly stated
Flash Point 91 °C[3]
Density 1.258 g/cm³[3]
Solubility Reacts with water and alcohols. Soluble in many organic solvents (e.g., DCM, Toluene).[4][5]

Synthesis of this compound

The most common and reliable laboratory-scale synthesis of this compound involves the reaction of 5-methyl-2-furoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is a well-established method for the preparation of acyl chlorides from carboxylic acids.[4][6][7]

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol details the conversion of 5-methyl-2-furoic acid to this compound using thionyl chloride.

Materials:

  • 5-methyl-2-furoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or another inert solvent

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Schlenk line or nitrogen/argon inlet

Procedure:

  • Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon), add 5-methyl-2-furoic acid.

  • Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. This can be done neat or with an anhydrous solvent like dichloromethane.

  • Reaction: The reaction mixture is heated to reflux (the boiling point of thionyl chloride is approximately 76 °C) and stirred for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[4]

  • Removal of Excess Thionyl Chloride: After the reaction is complete, the excess thionyl chloride is carefully removed by distillation or under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the toxic and corrosive vapors.[5]

  • Purification: The crude this compound can be purified by vacuum distillation to yield the final product.

Safety Precautions:

  • Thionyl chloride is a corrosive and toxic substance that reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[8]

  • The reaction evolves toxic gases (HCl and SO₂). Ensure proper trapping and neutralization of these gases.

Structure Elucidation Workflow

The definitive identification of the synthesized this compound relies on a combination of spectroscopic techniques. Each technique provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation.

structure_elucidation_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Synthesis Synthesis of this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR Infrared (IR) Spectroscopy Synthesis->IR MS Mass Spectrometry (MS) Synthesis->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the synthesis and structural elucidation of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy (Proton NMR)

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different types of protons in the molecule.

  • Methyl Protons (-CH₃): A singlet at approximately 2.4 ppm. This signal is a singlet because there are no adjacent protons to couple with. The chemical shift is downfield from a typical aliphatic methyl group due to the influence of the furan ring.

  • Furan Ring Protons (H3 and H4): Two doublets in the aromatic region, typically between 6.0 and 7.5 ppm. The proton at the 3-position (adjacent to the methyl group) will appear as a doublet, and the proton at the 4-position (adjacent to the carbonyl group) will also appear as a doublet due to coupling with each other. The exact chemical shifts can be influenced by the solvent used. For comparison, the protons on the furan ring of 5-methylfuran-2-carbaldehyde appear at approximately 6.2 and 7.2 ppm.[9]

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum will provide information about the different carbon environments in the molecule.

  • Methyl Carbon (-CH₃): A signal in the aliphatic region, expected around 13-15 ppm.

  • Furan Ring Carbons: Four distinct signals for the carbons of the furan ring. The carbon attached to the methyl group (C5) and the carbon attached to the carbonyl group (C2) will be significantly deshielded and appear further downfield compared to the other two furan carbons (C3 and C4). Typical chemical shifts for furan ring carbons range from approximately 109 to 150 ppm.[9][10]

  • Carbonyl Carbon (-COCl): A signal in the downfield region, typically between 160 and 180 ppm, which is characteristic of acyl chlorides.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by a strong absorption band characteristic of the acyl chloride carbonyl group.

  • C=O Stretch (Acyl Chloride): A very strong and sharp absorption band in the region of 1750-1815 cm⁻¹. This is at a higher frequency than the carbonyl stretch of a corresponding carboxylic acid or ester due to the electron-withdrawing effect of the chlorine atom.

  • C-O-C Stretch (Furan Ring): A strong absorption band typically observed in the range of 1000-1300 cm⁻¹.

  • C-H Stretch (Aromatic/Furan): Absorption bands above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic/Methyl): Absorption bands just below 3000 cm⁻¹.

  • C=C Stretch (Furan Ring): Absorptions in the 1500-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (approximately 144.56 g/mol ). Due to the presence of chlorine, there will be a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, corresponding to the ³⁷Cl isotope.[1]

  • Fragmentation Pattern: The fragmentation of this compound is expected to proceed through several key pathways:

    • Loss of Cl: A prominent fragment corresponding to the loss of a chlorine radical, resulting in an acylium ion (m/z ≈ 109).

    • Loss of CO: Subsequent loss of carbon monoxide from the acylium ion to give a 5-methylfuryl cation (m/z ≈ 81).

    • Alpha-Cleavage: Cleavage of the bond between the furan ring and the carbonyl group.

fragmentation_pathway MolIon This compound m/z ≈ 144/146 Acylium Acylium Ion m/z ≈ 109 MolIon:f1->Acylium:f0 - Cl• FurylCation 5-Methylfuryl Cation m/z ≈ 81 Acylium:f1->FurylCation:f0 - CO

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Conclusion

The structural elucidation of this compound is a systematic process that integrates a reliable synthetic protocol with a suite of powerful spectroscopic techniques. By combining the detailed information obtained from ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers and drug development professionals can unequivocally confirm the identity and purity of this valuable synthetic intermediate. This comprehensive approach ensures the integrity of subsequent chemical transformations and the quality of the final products.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2759851, this compound.
  • Dutta, S., Wu, L., & Mascal, M. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural. Green Chemistry, 17(7), 3737–3739.
  • The Royal Society of Chemistry (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions.
  • Organic Syntheses (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Org. Synth., 91, 221-232.
  • Dutta, S., Wu, L., & Mascal, M. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry.
  • Stenutz, R. (n.d.). This compound.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0013749).
  • LibreTexts Chemistry. (2023). Mass Spectrometry of Some Common Functional Groups.
  • MDPI. (2023). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels.
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • National Institute of Standards and Technology. (n.d.). 2-Acetyl-5-methylfuran. In NIST Chemistry WebBook.
  • Google Patents. (n.d.). CN106674166A - Preparation method of furoyl chloride.
  • Google Patents. (n.d.). CN106674166B - The preparation method of furoyl chloride.
  • Clark, J. (2015). converting carboxylic acids into acyl (acid) chlorides. Chemguide.
  • National Institute of Standards and Technology. (n.d.). Furan, 2-methyl-. In NIST Chemistry WebBook.
  • Reddit. (2023). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros.
  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra.
  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions.
  • LibreTexts Chemistry. (2023). Conversion of carboxylic acids to acid chlorides.
  • University of Dayton. (1965).
  • Organic Chemistry Portal. (n.d.). Acyl chloride synthesis.
  • Journal of the American Chemical Society. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. Journal of the American Chemical Society, 144(3), 1259–1270.

Sources

synthesis of 5-Methylfuran-2-carbonyl chloride from 5-methylfuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Methylfuran-2-carbonyl chloride from 5-methylfuran-2-carboxylic acid

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable intermediate in pharmaceutical and fine chemical synthesis. The furan scaffold is a crucial component in numerous pharmacologically active compounds, acting as a bioisostere for phenyl rings to enhance metabolic stability and drug-receptor interactions.[1] The conversion of the carboxylic acid to the highly reactive acyl chloride is a pivotal step, enabling a wide range of subsequent derivatizations.[2] This document details the underlying chemical principles, compares common synthetic strategies, and provides a robust, field-proven protocol for its preparation, with a strong emphasis on safety and procedural logic.

Strategic Overview: The Conversion of Carboxylic Acids to Acyl Chlorides

The transformation of a carboxylic acid's hydroxyl group into a chlorine atom is a fundamental reaction in organic synthesis. The resulting acyl chloride is significantly more reactive than the parent carboxylic acid, primarily because the chloride ion is an excellent leaving group compared to the hydroxide ion. This heightened reactivity makes acyl chlorides key precursors for synthesizing esters, amides, and anhydrides.[2][3]

Several reagents can effect this transformation, each with distinct advantages and disadvantages.

ReagentFormulaByproductsKey Considerations
Thionyl Chloride SOCl₂SO₂(g), HCl(g)Most common and preferred method. Gaseous byproducts simplify purification.[3][4]
Oxalyl Chloride (COCl)₂CO(g), CO₂(g), HCl(g)Milder and more selective than SOCl₂. Often used for sensitive substrates.[5][6] Reaction is faster and can be run at lower temperatures.
Phosphorus Pentachloride PCl₅POCl₃, HCl(g)Strong chlorinating agent. The liquid byproduct POCl₃ must be separated by distillation.[4][7]
Phosphorus Trichloride PCl₃H₃PO₃Less vigorous reaction than PCl₅. The solid byproduct H₃PO₃ can complicate purification.[4][7]

For the synthesis of this compound, thionyl chloride is the reagent of choice due to its high efficiency and the straightforward removal of its gaseous byproducts, which drives the reaction to completion and simplifies the isolation of the desired product.[4][8]

Reaction Mechanism: Thionyl Chloride Pathway

The conversion of 5-methylfuran-2-carboxylic acid to its acyl chloride using thionyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.

  • Activation of the Carboxylic Acid : The reaction initiates with a nucleophilic attack from the carbonyl oxygen of the carboxylic acid on the electrophilic sulfur atom of thionyl chloride.[9][10][11]

  • Formation of a Chlorosulfite Intermediate : Following the initial attack and subsequent rearrangement, a chloride ion is eliminated from the sulfur atom, forming a highly reactive protonated chlorosulfite intermediate. This step effectively converts the hydroxyl group into a much better leaving group.[8][10]

  • Nucleophilic Attack by Chloride : A chloride ion, generated in the previous step or present from the reagent, acts as a nucleophile and attacks the carbonyl carbon of the intermediate.[10][11]

  • Collapse of the Tetrahedral Intermediate : The resulting tetrahedral intermediate is unstable and collapses. The C-O bond of the chlorosulfite group breaks, reforming the carbonyl double bond and eliminating the leaving group, which decomposes into stable gaseous molecules: sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3][11]

This elegant mechanism ensures a high-yield conversion by producing volatile byproducts that are easily removed from the reaction mixture.[4]

Physicochemical Data

A summary of the key properties for the reactant and product is provided below for reference during experimental planning and execution.

Property5-Methylfuran-2-carboxylic acidThis compound
CAS Number 1917-15-3[12]14003-11-3[13]
Molecular Formula C₆H₆O₃[12]C₆H₅ClO₂[13][14]
Molar Mass 126.11 g/mol [12]144.56 g/mol
Appearance SolidSolid
Melting Point Not specified27-31 °C[14]
Boiling Point Not specifiedNot specified
Flash Point Not specified91.1 °C

Detailed Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of this compound. All operations must be conducted within a certified chemical fume hood due to the toxicity and reactivity of thionyl chloride.

Materials and Reagents
  • 5-Methylfuran-2-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂, 1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Drying tube (filled with CaCl₂ or Drierite)

  • Heating mantle

  • Rotary evaporator

  • Vacuum distillation apparatus

Synthetic Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product A Charge flask with 5-methylfuran-2-carboxylic acid and anhydrous solvent B Add Thionyl Chloride (SOCl₂) dropwise at 0°C A->B Reagent Addition C Warm to room temperature, then reflux until gas evolution ceases B->C Heating D Monitor reaction completion (e.g., TLC or IR) C->D Monitoring E Remove solvent and excess SOCl₂ via rotary evaporation D->E Isolation F Purify crude product by vacuum distillation E->F Purification G This compound (Store under inert atmosphere) F->G Final Product

Sources

Spectroscopic Profile of 5-Methylfuran-2-carbonyl chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectral data for 5-Methylfuran-2-carbonyl chloride (CAS No: 14003-11-3), a key intermediate in pharmaceutical and chemical synthesis.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The insights provided herein are grounded in established spectroscopic principles and data from reliable sources to ensure scientific integrity and practical applicability.

Compound Overview and Safety Considerations

This compound, also known as 5-methyl-2-furoyl chloride, is a furan derivative with the molecular formula C₆H₅ClO₂ and a molecular weight of approximately 144.56 g/mol .[1][3][4] It is a solid with a melting point in the range of 27-31 °C.[3]

Chemical Structure:

Caption: Molecular structure of this compound.

Safety and Handling: This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage. It is also a combustible solid.[1][2][3] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this chemical.[3] All work should be conducted in a well-ventilated area, and exposure to dust, fumes, and vapors should be avoided. In case of contact, immediate medical attention is advised.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals corresponding to the methyl and the two furan ring protons.

Proton Assignment Predicted Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
-CH₃ (Methyl Protons)~2.4SingletN/A
Furan-H (Position 3)~6.2Doublet~3.4
Furan-H (Position 4)~7.2Doublet~3.4

Interpretation:

  • The methyl protons are expected to appear as a singlet around 2.4 ppm, being the most upfield signal due to their aliphatic nature.

  • The furan ring protons at positions 3 and 4 will appear as doublets due to coupling with each other. The proton at position 4 is expected to be further downfield (around 7.2 ppm) due to the deshielding effect of the adjacent electron-withdrawing carbonyl chloride group. The proton at position 3 will likely resonate around 6.2 ppm. The expected coupling constant between these two protons is approximately 3.4 Hz, which is typical for protons on a furan ring.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit six unique carbon signals.

Carbon Assignment Predicted Chemical Shift (δ) ppm
-CH₃ (Methyl Carbon)~14
Furan C-H (Position 3)~110
Furan C-H (Position 4)~125
Furan C-COCl (Position 2)~145
Furan C-CH₃ (Position 5)~160
Carbonyl Carbon (-COCl)~165

Interpretation:

  • The methyl carbon will be the most upfield signal.

  • The carbons of the furan ring will appear in the aromatic region. The carbon attached to the electron-withdrawing carbonyl chloride group (C2) and the carbon attached to the methyl group (C5) are expected to be the most downfield of the ring carbons.

  • The carbonyl carbon of the acid chloride is anticipated to be the most downfield signal in the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by several key absorption bands that are indicative of its functional groups. The data is available on SpectraBase under the identifier AME8bMyV5RL.

Frequency (cm⁻¹) Intensity Vibrational Mode
~3100Medium=C-H Stretch (Aromatic/Furan)
~2950WeakC-H Stretch (Methyl)
~1750StrongC=O Stretch (Acid Chloride)
~1600, ~1520MediumC=C Stretch (Furan Ring)
~1020StrongC-O-C Stretch (Furan Ring)
~770StrongC-Cl Stretch

Interpretation:

  • A strong absorption band around 1750 cm⁻¹ is the most prominent feature of the spectrum and is characteristic of the carbonyl (C=O) stretching vibration of an acid chloride . The position of this band is at a higher frequency compared to a typical ketone or ester due to the electron-withdrawing effect of the chlorine atom.

  • The bands around 3100 cm⁻¹ are attributed to the C-H stretching vibrations of the furan ring .

  • A weaker band around 2950 cm⁻¹ corresponds to the C-H stretching of the methyl group .

  • The absorptions in the 1600-1520 cm⁻¹ region are due to the C=C stretching vibrations within the furan ring .

  • A strong band around 1020 cm⁻¹ is indicative of the asymmetric C-O-C stretching of the furan ring .

  • The C-Cl stretch is expected to appear as a strong band in the fingerprint region, around 770 cm⁻¹ .

Mass Spectrometry (MS)

The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern. GC-MS data for this compound is available on SpectraBase.

Key Predicted Fragments:

m/z Assignment Interpretation
144/146[M]⁺Molecular ion peak, showing the characteristic 3:1 isotopic pattern for a compound containing one chlorine atom.
109[M - Cl]⁺Loss of a chlorine radical.
81[M - Cl - CO]⁺Subsequent loss of a carbon monoxide molecule from the [M - Cl]⁺ fragment.
53[C₄H₅]⁺A common fragment in the mass spectra of furans.

Interpretation:

  • The molecular ion peak (M⁺) should be observed at m/z 144, with a smaller peak at m/z 146 (the M+2 peak) in an approximate 3:1 intensity ratio, which is characteristic of a molecule containing one chlorine atom.

  • A significant fragment at m/z 109 would correspond to the loss of the chlorine atom, resulting in the stable 5-methyl-2-furoyl cation.

  • Further fragmentation of the m/z 109 ion by the loss of carbon monoxide (a neutral molecule of 28 Da) would lead to a fragment at m/z 81 .

  • The presence of a peak at m/z 53 is a common feature in the mass spectra of furan derivatives.

Experimental Protocols

To obtain the spectral data discussed in this guide, the following standard laboratory procedures are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters should be used.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument, typically with proton decoupling to simplify the spectrum.

IR Spectroscopy
  • Sample Preparation: As the compound is a low-melting solid, it can be analyzed as a thin film between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Gently melt a small amount of the sample and press it between the plates.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) into a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Data Acquisition: Use a standard electron ionization (EI) source at 70 eV. Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-200 amu.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Spectral Analysis cluster_3 Structural Elucidation prep_nmr Dissolve in CDCl3 with TMS acq_nmr ¹H and ¹³C NMR Spectroscopy prep_nmr->acq_nmr prep_ir Prepare thin film on KBr plates acq_ir FTIR Spectroscopy prep_ir->acq_ir prep_ms Dilute in volatile solvent acq_ms GC-MS (EI) prep_ms->acq_ms ana_nmr Chemical Shifts & Coupling Constants acq_nmr->ana_nmr ana_ir Characteristic Frequencies acq_ir->ana_ir ana_ms Molecular Ion & Fragmentation acq_ms->ana_ms structure Confirm Structure of This compound ana_nmr->structure ana_ir->structure ana_ms->structure

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic data of this compound are consistent with its chemical structure. The combination of NMR, IR, and MS provides a detailed and self-validating system for the identification and characterization of this important chemical intermediate. This guide serves as a valuable resource for researchers by providing a thorough analysis of its spectral properties and the methodologies required for their verification.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Georganics. (n.d.). This compound.
  • Stenutz. (n.d.). This compound.
  • Royal Society of Chemistry. (2017). Molecular structure and composition elucidation of an industrial humin and its fractions. Electronic Supporting Information.

Sources

A Technical Guide to 5-Methylfuran-2-carbonyl chloride: Commercial Availability, Synthesis, and Application for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of 5-Methylfuran-2-carbonyl chloride (CAS No. 14003-11-3), a valuable heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its commercial availability, key suppliers, quality considerations, synthesis, handling, and applications, with a focus on providing practical insights and actionable protocols.

Introduction: The Utility of the 5-Methylfuran Scaffold

This compound is a derivative of furan, a five-membered aromatic heterocycle. The incorporation of the furan moiety is a common strategy in medicinal chemistry to introduce aromaticity, planarity, and potential hydrogen bond accepting capabilities from the furan oxygen. The additional methyl group at the 5-position can provide beneficial steric interactions and influence the overall lipophilicity and metabolic stability of a molecule. The acyl chloride functionality makes it a highly reactive and versatile synthon for the formation of esters, amides, and other carbonyl derivatives, which are prevalent in a wide range of biologically active compounds.

Commercial Availability and Supplier Landscape

This compound is commercially available from a variety of suppliers, ranging from large, well-established chemical companies to smaller, specialized vendors. The typical purity offered is around 97%.[1] The choice of supplier can be critical and should be based on factors such as scale requirements (milligrams to multi-kilogram batches), lead times, available analytical data, and regulatory support.[2]

Table 1: Prominent Suppliers of this compound

SupplierPurityAvailable QuantitiesGeographic Reach
Sigma-Aldrich (Merck)97%Gram to multi-gramGlobal
ParchemNot specifiedBulk quantities availableGlobal
GeorganicsHigh PurityMilligram to multi-kilogramEurope, Global shipping
ChemUniverse97%Milligram to gramNorth America, Global shipping
Amerigo Scientific97%Not specifiedGlobal
GIHI CHEMICALS CO.,LIMITEDNot specifiedNot specifiedAsia, Global shipping

Quality Control and Analytical Characterization

Ensuring the purity and identity of this compound is paramount for reproducible and reliable experimental outcomes. A combination of spectroscopic and chromatographic techniques should be employed for comprehensive quality control.

Spectroscopic Identification
  • Infrared (IR) Spectroscopy: The IR spectrum will show a strong characteristic absorption band for the carbonyl group (C=O) of the acyl chloride, typically in the range of 1750-1800 cm⁻¹. Other key signals will include C-O-C stretching of the furan ring and C-H stretching and bending vibrations.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M+) at m/z 144, corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural confirmation. PubChem provides access to reference mass spectra for this compound.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the furan ring protons and the methyl group protons. The chemical shifts and coupling patterns are diagnostic for the substitution pattern on the furan ring.

    • ¹³C NMR: The carbon NMR will show a signal for the carbonyl carbon, typically in the downfield region, as well as signals for the furan ring carbons and the methyl carbon.

Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of volatile compounds like this compound and for identifying potential volatile impurities.[4] High-Performance Liquid Chromatography (HPLC) with UV detection can also be employed, particularly for identifying less volatile impurities.

Diagram 1: Logical Workflow for Quality Control of this compound

Quality Control Workflow cluster_0 Initial Assessment cluster_1 Analytical Verification cluster_2 Decision Incoming Material Incoming Material Visual Inspection Visual Inspection Incoming Material->Visual Inspection Physical State CoA Review CoA Review Visual Inspection->CoA Review Compare Spectroscopy Spectroscopy CoA Review->Spectroscopy Proceed if CoA matches Chromatography Chromatography Spectroscopy->Chromatography If identity confirmed Identity Confirmation Identity Confirmation Spectroscopy->Identity Confirmation IR, NMR, MS Purity Assessment Purity Assessment Chromatography->Purity Assessment GC-MS, HPLC Accept/Reject Accept/Reject Purity Assessment->Accept/Reject Based on specifications

Caption: A logical workflow for the quality control of incoming this compound.

Synthesis and Potential Impurities

Understanding the synthetic route to this compound is crucial for anticipating potential impurities. A common and straightforward method for the preparation of acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent.

Synthesis from 5-Methyl-2-furoic Acid

The most direct laboratory-scale synthesis involves the treatment of 5-methyl-2-furoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of thionyl chloride is often preferred due to the gaseous nature of the byproducts (SO₂ and HCl), which simplifies purification.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), add 5-methyl-2-furoic acid.

  • Addition of Chlorinating Agent: Under a nitrogen or argon atmosphere, slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the 5-methyl-2-furoic acid at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: Gently heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 1-2 hours, or until the evolution of gas ceases.

  • Workup and Purification: After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure. The crude this compound can then be purified by vacuum distillation.

Potential Impurities
  • Unreacted 5-Methyl-2-furoic Acid: Incomplete reaction will result in the presence of the starting carboxylic acid. This can be detected by IR (broad O-H stretch) and can interfere with subsequent reactions.

  • Residual Chlorinating Agent and Byproducts: Traces of thionyl chloride or its byproducts may remain if not completely removed during workup.

  • Anhydride Formation: Self-condensation of the acyl chloride or reaction with the starting carboxylic acid can lead to the formation of the corresponding anhydride.

  • Solvent Residues: If a solvent is used in the reaction or workup, residual amounts may be present in the final product.

Diagram 2: Synthesis and Potential Impurity Pathways

Synthesis and Impurities 5-Methyl-2-furoic Acid 5-Methyl-2-furoic Acid Reaction Reaction 5-Methyl-2-furoic Acid->Reaction Thionyl Chloride Thionyl Chloride Thionyl Chloride->Reaction This compound This compound Reaction->this compound Unreacted Acid Unreacted Acid Reaction->Unreacted Acid Incomplete Reaction Residual Reagents Residual Reagents Reaction->Residual Reagents Improper Workup Anhydride Anhydride This compound->Anhydride Side Reaction

Caption: Synthetic route to this compound and potential impurity formation.

Handling, Storage, and Safety

This compound is a reactive and corrosive compound that requires careful handling.

  • Moisture Sensitivity: As an acyl chloride, it is highly sensitive to moisture and will readily hydrolyze to the corresponding carboxylic acid and hydrochloric acid. All handling should be performed under anhydrous conditions, preferably in a glovebox or under an inert atmosphere (nitrogen or argon).

  • Corrosivity: It is corrosive and can cause severe burns to the skin and eyes. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

  • Inhalation Hazard: The vapors are irritating to the respiratory tract. All manipulations should be carried out in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and amines. The container should be tightly sealed, and for long-term storage, sealing under an inert atmosphere is recommended. Sigma-Aldrich recommends storage at 2-8°C.[1]

Applications in Drug Discovery and Development

This compound is a versatile building block for the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its primary use is as an acylating agent to introduce the 5-methylfuroyl moiety into a target molecule.

Amide Bond Formation

The reaction of this compound with primary or secondary amines is a common method for the synthesis of amides. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct. Furan-containing amides are present in a variety of biologically active molecules.

Ester Formation

Reaction with alcohols or phenols yields the corresponding esters. This is often performed in the presence of a base to neutralize the HCl generated.

Use in the Synthesis of Kinase Inhibitors

While specific, detailed examples in high-impact journals are not abundant, the furan scaffold is a known component in some kinase inhibitors. The general synthetic strategy would involve the acylation of an amine-containing core structure with this compound to form a key amide linkage. For instance, in the synthesis of certain kinase inhibitors, a substituted amine on a core heterocyclic scaffold could be acylated with a compound like this compound to explore structure-activity relationships. A US patent application mentions the use of various acylating agents, including those containing furan rings, in the synthesis of selective protein kinase inhibitors.[5]

Diagram 3: General Application in Amide Synthesis

Amide Synthesis This compound This compound Reaction Acylation This compound->Reaction Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Reaction Amide Product Amide Product Reaction->Amide Product HCl HCl Reaction->HCl Base (e.g., Et3N) Base (e.g., Et3N) Base (e.g., Et3N)->Reaction Scavenges HCl

Sources

Introduction: The Strategic Importance of 5-Methylfuran-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of 5-Methylfuran-2-carbonyl chloride

Prepared by: Gemini, Senior Application Scientist

This compound, a derivative of the bio-renewable platform chemical 2-methylfuran, stands as a pivotal intermediate in contemporary organic synthesis.[1] Its structure, featuring a highly reactive acyl chloride group appended to an electron-rich furan nucleus, offers a unique combination of reactivity that is actively exploited in the development of pharmaceuticals, agrochemicals, and advanced materials.[2][3] This guide provides an in-depth exploration of its reactivity profile, moving beyond simple reaction schemes to elucidate the underlying electronic and steric principles that govern its chemical behavior. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block with precision and predictability.

Core Physicochemical and Structural Properties

A thorough understanding of a reagent's fundamental properties is a prerequisite for its effective application. This compound is a low-melting solid, a characteristic that influences its handling and storage.[4][5]

PropertyValueSource
Molecular Formula C₆H₅ClO₂[6]
Molecular Weight 144.56 g/mol [4]
CAS Number 14003-11-3[6]
Melting Point 27-31 °C[4][5]
Boiling Point 91 °C[5]
Density 1.258 g/cm³[5]
Appearance Solid[4]

These data points are critical for calculating molar equivalents, predicting phase behavior during reactions, and establishing safe handling procedures. The compound should be stored in a cool, dry environment (2-8°C) to prevent degradation.[4]

The Electronic Landscape: A Duality of Reactivity

The reactivity of this compound is dictated by two primary features: the electrophilic carbonyl carbon and the nucleophilic furan ring. The interplay between these sites is modulated by the electronic contributions of the ring oxygen and the C5-methyl group.

  • The Acyl Chloride Moiety : As a classic acylating agent, the carbonyl carbon is highly electrophilic due to the inductive electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. The chlorine atom also serves as an excellent leaving group, facilitating nucleophilic acyl substitution reactions.

  • The 5-Methylfuran Ring : The furan ring is an electron-rich aromatic system. The endocyclic oxygen atom donates electron density into the ring via its lone pairs (resonance effect), and the C5-methyl group contributes further electron density through hyperconjugation. This enhanced nucleophilicity makes the ring susceptible to electrophilic attack, but it also subtly influences the reactivity of the attached carbonyl group.

Caption: Electronic landscape and key reactive sites.

Synthesis of the Reagent

The reliable synthesis of the title compound is crucial for its application. A common laboratory-scale preparation involves the direct conversion of the corresponding aldehyde, 5-methylfurfural, using an oxidizing/chlorinating agent.[7]

Protocol 3.1: Synthesis from 5-Methylfurfural

This protocol describes the conversion of 5-methylfurfural to this compound using tert-butyl hypochlorite (t-BuOCl).[7]

Materials:

  • 5-Methylfurfural

  • tert-Butyl hypochlorite (t-BuOCl)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve 5-methylfurfural (1.0 eq) in anhydrous DCM.

  • Reagent Addition: Slowly add tert-butyl hypochlorite (1.1 eq) to the solution at room temperature. Causality Note: t-BuOCl serves as an effective oxidant that converts the aldehyde directly to the acyl chloride functionality.[8]

  • Reaction Monitoring: Stir the solution at room temperature for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aldehyde.

  • Workup: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by rapid filtration through a short plug of silica gel using DCM as the eluent to remove non-polar impurities and residual reagents. This yields the product as a yellow solid.

  • Validation: Confirm the identity and purity of the product using ¹H NMR and ¹³C NMR spectroscopy.

ReactantMolar Eq.Typical YieldReference
5-Methylfurfural1.085%[7]
t-BuOCl1.1-[7]

Key Reactivity Profiles and Applications

The utility of this compound is best demonstrated through its participation in three cornerstone reaction classes: Friedel-Crafts acylation, esterification, and amide formation.

Friedel-Crafts Acylation

This reaction is a powerful method for forming carbon-carbon bonds by attaching the 5-methylfuroyl group to an aromatic ring, producing valuable aryl-furan ketones.[9][10] The reaction proceeds via an electrophilic aromatic substitution mechanism, where a Lewis acid catalyst is essential for generating the highly electrophilic acylium ion.

Mechanism Rationale: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion. This potent electrophile is then attacked by the nucleophilic aromatic ring. The resulting ketone product is electron-withdrawing, which deactivates the aromatic ring and prevents further acylation, leading to mono-substituted products.[11]

G Friedel-Crafts Acylation Mechanism A 1. Acylium Ion Formation 5-Me-Furan-COCl + AlCl₃ B [5-Me-Furan-C≡O]⁺ + AlCl₄⁻ (Resonance-Stabilized Acylium Ion) A->B Lewis acid complexation and cleavage C 2. Electrophilic Attack Acylium Ion + Benzene B->C Electrophile generation D Arenium Ion Intermediate (Sigma Complex) C->D π-electrons attack E 3. Deprotonation Arenium Ion + AlCl₄⁻ D->E Loss of aromaticity F Product: Phenyl-(5-methylfuran-2-yl)methanone + HCl + AlCl₃ (regenerated) E->F Aromaticity restored

Caption: Generalized Friedel-Crafts acylation pathway.

Protocol 4.1.1: Acylation of Anisole

Materials:

  • This compound

  • Anisole

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add anhydrous DCM and anisole (1.0 eq). Cool the solution to 0°C in an ice bath.

  • Catalyst Addition: Carefully and portion-wise, add anhydrous AlCl₃ (1.1 eq). Causality Note: Stoichiometric amounts of Lewis acid are often required as it complexes with both the starting acyl chloride and the product ketone.[11]

  • Acyl Chloride Addition: Prepare a solution of this compound (1.0 eq) in anhydrous DCM and add it dropwise to the cooled reaction mixture over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

  • Quenching: Carefully quench the reaction by slowly pouring it over crushed ice and 1M HCl. This hydrolyzes the aluminum complexes.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) or recrystallization. Characterize the final product by NMR and Mass Spectrometry to confirm its structure and purity.

Esterification

The reaction with alcohols provides a direct route to 5-methylfuroate esters, which are valuable as fragrances, solvents, and synthetic intermediates.[12] This is a classic nucleophilic acyl substitution reaction.

Protocol 4.2.1: Synthesis of Ethyl 5-methylfuran-2-carboxylate

Materials:

  • This compound

  • Anhydrous ethanol

  • Anhydrous pyridine or triethylamine (Et₃N)

  • Anhydrous diethyl ether

  • Standard glassware

Step-by-Step Procedure:

  • Reaction Setup: In a flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether.

  • Nucleophile & Base Addition: Add anhydrous ethanol (1.2 eq) followed by the slow, dropwise addition of pyridine (1.1 eq) at 0°C. Causality Note: Pyridine acts as a non-nucleophilic base to scavenge the HCl byproduct, which would otherwise protonate the alcohol, reducing its nucleophilicity, or potentially catalyze side reactions.

  • Reaction: Stir the mixture at room temperature for 1-3 hours until TLC indicates complete consumption of the acyl chloride.

  • Workup: Filter the reaction mixture to remove the pyridinium hydrochloride salt. Wash the filtrate with dilute HCl, water, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Validation: The resulting ester can often be obtained in high purity, but can be further purified by distillation if necessary. Confirm identity via spectroscopic methods (NMR, IR).

AlcoholBaseTypical YieldNotes
MethanolPyridine>95%Highly efficient for primary alcohols.
IsopropanolEt₃N>90%Slower reaction with secondary alcohols.
tert-ButanolDMAP (cat.), Et₃NVariableSteric hindrance can significantly slow the reaction.
Amide Formation

The reaction of this compound with ammonia or primary/secondary amines is a robust and high-yielding method for synthesizing 5-methylfuran-2-carboxamides.[13] These motifs are prevalent in medicinal chemistry. The mechanism is analogous to esterification, involving nucleophilic attack by the amine at the carbonyl carbon.[14]

G cluster_workflow Workflow: Amide Synthesis & Validation A 1. Reagents Acyl Chloride in Aprotic Solvent (e.g., DCM) B 2. Addition Add Amine (2.2 eq) or Amine (1.1 eq) + Base (1.1 eq) at 0 °C A->B C 3. Reaction Stir at RT, Monitor by TLC B->C D 4. Aqueous Workup Wash with dil. acid, base, brine C->D E 5. Purification Column Chromatography or Recrystallization D->E F 6. Validation NMR, MS, IR Spectroscopy E->F

Caption: A self-validating workflow for amide synthesis.

Protocol 4.3.1: Synthesis of N-Benzyl-5-methylfuran-2-carboxamide

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: Dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in DCM and cool to 0°C. Causality Note: Using a slight excess of the amine nucleophile and a non-nucleophilic base ensures complete reaction and neutralizes the HCl byproduct without consuming the valuable amine.[15] Alternatively, two equivalents of the amine can be used, with one acting as the HCl scavenger.

  • Acyl Chloride Addition: Add a solution of this compound (1.0 eq) in DCM dropwise to the cooled amine solution.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature and stir for an additional 1-2 hours. Monitor for completion by TLC.

  • Workup: Wash the reaction mixture sequentially with 1M HCl (to remove excess amine and triethylamine), water, and saturated NaHCO₃.

  • Drying and Concentration: Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Validation: The crude amide is often a solid and can be purified by recrystallization (e.g., from ethyl acetate/hexanes). Confirm structure and purity by NMR and melting point analysis.

Safety and Handling

As an acyl chloride, this compound is a corrosive and moisture-sensitive compound.[6][16]

  • Corrosivity: Causes skin burns and serious eye damage.[6] Always handle in a fume hood wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

  • Moisture Sensitivity: It reacts with water (hydrolyzes) to form the corresponding carboxylic acid and corrosive hydrochloric acid gas.[16] All reactions should be conducted under anhydrous conditions using dry solvents and an inert atmosphere.

  • Disposal: Unused reagent should be quenched carefully by slow addition to a stirred solution of sodium bicarbonate.

Conclusion

This compound is a potent and versatile chemical building block whose reactivity is governed by the robust electrophilicity of its acyl chloride function, modulated by the electron-rich furan ring. Its proficiency in undergoing Friedel-Crafts acylation, esterification, and amide formation makes it an invaluable tool for accessing complex molecular architectures. By understanding the mechanistic principles outlined in this guide and employing the validated protocols, researchers can effectively harness its synthetic potential to advance projects in drug discovery and materials science.

References

  • PubChem. This compound.
  • Georganics. This compound - High purity. [Link][2]
  • Dutta, S., Wu, L., & Mascal, M. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural. Green Chemistry, 17(7), 3737-3739. [Link][13]
  • Beharaj, A. (2015). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles.
  • Stenutz. This compound. [Link]
  • ResearchGate. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). [Link][8]
  • Chemistry Steps.
  • Wikipedia. Friedel–Crafts reaction. [Link][10]
  • BYJU'S.
  • Organic Chemistry Portal.
  • LibreTexts Chemistry. Chemistry of Amides. [Link][14]
  • Khan Academy.
  • Chemguide.
  • MDPI. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. [Link][3]
  • NIST. Furan, 2-methyl-. NIST Chemistry WebBook. [Link][1]

Sources

stability and storage conditions for 5-Methylfuran-2-carbonyl chloride.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 5-Methylfuran-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a derivative of the biomass-derived platform chemical 5-hydroxymethylfurfural, is a highly reactive intermediate of significant interest in organic synthesis. Its utility in the preparation of fine chemicals, pharmaceuticals, and novel polymers is predicated on its electrophilic acyl chloride moiety. However, this high reactivity also presents considerable challenges regarding its stability and storage. This guide provides a comprehensive overview of the chemical stability of this compound, detailing the underlying chemical principles that govern its degradation, and offers field-proven protocols for its appropriate storage and handling to ensure its integrity for research and development applications.

Part 1: The Chemical Stability Profile of this compound

The stability of this compound is fundamentally dictated by the reactivity of the acyl chloride functional group, which is significantly more influential than the stability of the furan ring under typical laboratory conditions.

Inherent Reactivity of the Acyl Chloride Group

Acyl chlorides are among the most reactive carboxylic acid derivatives. This high reactivity stems from the electronic effects of both the carbonyl oxygen and the chlorine atom. Both are highly electronegative and withdraw electron density from the carbonyl carbon, rendering it highly electrophilic and susceptible to nucleophilic attack.[1][2]

Primary Degradation Pathway: Hydrolysis

The most significant factor contributing to the instability of this compound is its extreme sensitivity to moisture.[3] It readily reacts with water, including atmospheric moisture, in an exothermic and often vigorous hydrolysis reaction.[2][4] This process yields 5-methylfuran-2-carboxylic acid and corrosive hydrogen chloride gas, which can often be observed as fumes in moist air.[2][5]

The reaction proceeds via a nucleophilic addition-elimination mechanism, where water acts as the nucleophile.[5][6]

Diagram 1: Hydrolysis of this compound

Caption: Hydrolysis degradation pathway.

This reaction is generally undesirable and represents the primary mode of sample degradation during storage and handling.[4] Therefore, the exclusion of moisture is the paramount consideration for maintaining the chemical's integrity.

Thermal Stability Considerations

The furan ring itself is a thermally stable aromatic system.[7] Studies on furan-based polymers have shown that the furan moiety can contribute to high thermal stability.[8][9][10] However, for this compound, the practical limit on its thermal stability is not the decomposition of the furan ring, but the high reactivity of the acyl chloride group, which can be reactive at ambient temperatures. Elevated temperatures will accelerate the rate of hydrolysis and other degradation reactions.

Incompatible Materials

Due to its high electrophilicity, this compound is incompatible with a range of substances. Contact with these should be strictly avoided:

  • Water/Moisture: Causes rapid hydrolysis.

  • Alcohols: React to form esters.[4]

  • Amines: React to form amides.[4]

  • Strong Bases: Can catalyze hydrolysis and other reactions.

  • Strong Oxidizing Agents: May lead to vigorous and potentially hazardous reactions.

Part 2: Recommended Storage and Handling Protocols

Adherence to stringent storage and handling protocols is critical for preserving the quality and ensuring the safety of this compound.

Optimal Storage Conditions

The following conditions are recommended for the long-term storage of this compound to minimize degradation.

ParameterRecommendationJustification
Temperature 2-8°C Refrigeration slows down the rate of potential degradation reactions, including slow hydrolysis by any trace moisture.
Atmosphere Inert Gas (Nitrogen or Argon) [11]The primary defense against hydrolysis is the strict exclusion of atmospheric moisture. An inert atmosphere is essential.
Container Tightly-sealed, preferably amber glass with a PTFE-lined cap Prevents ingress of moisture and air. Amber glass protects from light, although light sensitivity is a lesser concern than moisture.
Environment Dry, well-ventilated area, away from incompatible materials Ensures safety and prevents accidental contact with substances that could cause a reaction.
Safe Handling Workflow

Given its reactivity and hazardous nature[12][13], all handling of this compound should be performed with appropriate safety measures in place.

Diagram 2: Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) (Gloves, Safety Goggles, Lab Coat) B Prepare Inert Atmosphere Workspace (Glovebox or Schlenk Line) A->B C Ensure all Glassware and Solvents are Dry B->C D Equilibrate Container to Room Temperature (Under Inert Atmosphere) C->D E Transfer/Weigh Compound Quickly (Under Inert Atmosphere) D->E F Securely Reseal Container (Under Inert Atmosphere) E->F G Quench Contaminated Glassware/Utensils (e.g., with isopropanol) F->G H Dispose of Waste According to Regulations G->H

Caption: Logical workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Preparation: Don appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. All operations should be conducted in a certified fume hood or, for best results, within an inert atmosphere glovebox.[14] Ensure all glassware, syringes, and spatulas are rigorously dried (e.g., flame- or oven-dried) before use.[15]

  • Equilibration: Before opening, allow the sealed container of this compound to warm to ambient temperature in a desiccator or under an inert atmosphere. This prevents condensation of atmospheric moisture onto the cold solid.

  • Dispensing: Conduct all transfers within a glovebox or under a positive pressure of inert gas. If weighing is required, do so rapidly to minimize exposure to the atmosphere.

  • Resealing: Once the desired amount is dispensed, securely reseal the container, purge the headspace with inert gas if possible, and return it to refrigerated storage.

  • Quenching and Disposal: Any residual material or contaminated equipment should be cautiously quenched. This can be achieved by slowly adding the material or rinsing the equipment with a secondary alcohol like isopropanol, followed by an aqueous workup.[14] All waste must be disposed of in accordance with institutional and local regulations.

Part 3: Experimental Protocol for Stability Assessment

To quantitatively assess the stability of a given batch of this compound, a simple time-course experiment can be performed. This protocol provides a framework for monitoring its degradation via hydrolysis.

Objective: To determine the rate of hydrolysis of this compound to 5-methylfuran-2-carboxylic acid under controlled, non-inert conditions.

Methodology:

  • Sample Preparation:

    • In a controlled humidity environment (if possible), accurately weigh a small amount (e.g., 10 mg) of this compound into a vial.

    • Add a known volume of a dry, aprotic solvent in which both the starting material and the carboxylic acid product are soluble (e.g., anhydrous acetonitrile or THF). This is your stock solution.

  • Time-Course Study:

    • At time zero (t=0), immediately take an aliquot of the stock solution, dilute it appropriately, and analyze it using High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Leave the stock solution vial open in an environment with a known relative humidity or simply on a lab bench (noting the ambient conditions).

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), take further aliquots, dilute, and analyze by HPLC.

  • HPLC Analysis:

    • Use a suitable reverse-phase column (e.g., C18).

    • Employ a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic or trifluoroacetic acid) that effectively separates the more nonpolar this compound from the more polar 5-methylfuran-2-carboxylic acid.

    • Monitor the elution profile at a wavelength where both compounds have significant absorbance (e.g., ~260 nm).

  • Data Analysis:

    • Integrate the peak areas for both this compound and 5-methylfuran-2-carboxylic acid at each time point.

    • Plot the percentage of the remaining this compound as a function of time to determine its stability under the tested conditions.

This self-validating system allows for a direct observation of the conversion of the reactant to its primary degradation product, providing a clear and quantitative measure of its stability.

Conclusion

This compound is a valuable synthetic intermediate whose utility is directly tied to its high reactivity. This same reactivity, however, makes it inherently unstable, particularly in the presence of moisture. By understanding the fundamental chemical principles of its degradation, primarily hydrolysis, and by implementing rigorous storage and handling protocols centered on the exclusion of water and the use of an inert atmosphere, researchers can ensure the integrity of this compound for their synthetic endeavors. The protocols outlined in this guide provide a robust framework for maintaining the quality and ensuring the safe and effective use of this compound in a professional research environment.

References

  • Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. (2024, December 23). Save My Exams. [Link]
  • Hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism. Doc Brown's Chemistry. [Link]
  • Acyl chloride. In Wikipedia. [Link]
  • Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Chemguide. [Link]
  • This compound.
  • This compound - High purity. Georganics. [Link]
  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025, May 25). Yufeng. [Link]
  • Acyl Chlorides - formation and hydrolysis mechanism. (2025, March 16). [Video]. YouTube. [Link]
  • Furan.
  • Green Chemistry. (2024, December 20). RSC Publishing. [Link]
  • The effect of furan molecular units on the glass transition and thermal degradation temperatures of polyamides.
  • Chemistry Acid Chloride.
  • Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. (2020, October 20).
  • What should i reconsider in my experiment for acyl chloride to be formed? (2019, March 4).
  • Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry (RSC Publishing). [Link]
  • Acid chlorides | Organic Chemistry II Class Notes. Fiveable. [Link]
  • This compound. Stenutz. [Link]
  • Development of a HPLC Method for the Sensitive Determination of Carbonyl Chloride in Polycarbonate for Food Contact Articles.
  • Phosgene. In Wikipedia. [Link]
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023, January 5). Semantic Scholar. [Link]
  • Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA. ACS Food Science & Technology. [Link]
  • Green and moisture-stable Lewis acidic ionic liquids (choline chloride· xZnCl2) catalyzed protection of carbonyls at room temperature under solvent-free conditions. (2025, August 7).
  • Rationalising the order of reactivity of carbonyl compounds towards nucleophiles. (2014, July 25). Chemistry Stack Exchange. [Link]

Sources

A Comprehensive Technical Guide to 5-Methylfuran-2-carbonyl chloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 5-Methylfuran-2-carbonyl chloride, a key heterocyclic building block. As a reactive acyl chloride, its utility in organic synthesis, particularly in the development of novel pharmaceutical compounds and advanced materials, is of significant interest. This document will delve into its core physicochemical properties, detail established synthetic protocols, and explore its applications, with a focus on the causal reasoning behind methodological choices to ensure technical accuracy and reproducibility.

Core Molecular and Physical Properties

This compound, also known as 5-Methyl-2-furoyl chloride, is a solid organic compound that serves as a versatile reagent in chemical synthesis.[1] Its reactivity is primarily dictated by the acyl chloride functional group, which is susceptible to nucleophilic attack, making it an excellent acylating agent.

Molecular Identity and Structure

The fundamental identity of this compound is established by its molecular formula and weight, which are critical for stoichiometric calculations in reaction planning.

  • Molecular Formula: C₆H₅ClO₂[2][3][4][5]

  • Molecular Weight: 144.56 g/mol [1][2][3][5]

  • CAS Number: 14003-11-3[1][2][3][5]

The structure consists of a furan ring, a five-membered aromatic heterocycle containing one oxygen atom, substituted with a methyl group at the 5-position and a carbonyl chloride group at the 2-position.[6] The furan scaffold is a common motif in pharmacologically active molecules, often acting as a bioisostere for phenyl rings to modulate steric and electronic properties, which can enhance metabolic stability and drug-receptor interactions.[6]

Physicochemical Data

Understanding the physical properties is paramount for safe handling, storage, and the design of experimental workups, such as purification by distillation or crystallization.

PropertyValueSource
Appearance Solid
Melting Point 27-31 °C[1][4]
Flash Point 91.1 °C (closed cup)[1]
Density 1.258 g/cm³[4]
Storage Temperature 2-8°C[1]

The relatively low melting point indicates that the compound can be handled as a liquid if gently warmed, which can be advantageous for certain reaction setups. Its combustible nature, evidenced by the flash point, necessitates storage away from ignition sources.[7]

Synthesis Methodologies

The synthesis of this compound is crucial for its availability as a research chemical. A common and efficient method involves the direct oxidation of a biomass-derived aldehyde, which aligns with the principles of green chemistry.

Synthesis from 5-Methylfurfural

A prevalent laboratory-scale synthesis involves the oxidation of 5-methylfurfural using an organic hypochlorite, such as tert-butyl hypochlorite (t-BuOCl).[8][9] This choice is based on the selective reactivity of t-BuOCl with aldehydes to form acyl chlorides directly, often under mild conditions, which preserves the sensitive furan ring from undesired side reactions.

Workflow for Synthesis:

cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification start_aldehyde 5-Methylfurfural reaction Stir solution at room temperature (e.g., 24 hours) start_aldehyde->reaction start_reagent tert-Butyl Hypochlorite (t-BuOCl) start_reagent->reaction workup_evap Remove solvent under reduced pressure reaction->workup_evap Reaction completion workup_purify Purify by filtration through silica gel workup_evap->workup_purify product This compound (Yellow Solid) workup_purify->product Isolation

Caption: Synthesis workflow from 5-methylfurfural.

Detailed Experimental Protocol:

  • Dissolution: Dissolve 5-methylfurfural (1.0 eq) in a suitable volume of tert-butyl hypochlorite (t-BuOCl).[8] The use of the reagent as the solvent ensures a high concentration of the oxidant.

  • Reaction: Stir the resulting solution at room temperature for approximately 24 hours.[8] This extended reaction time allows for the complete conversion of the aldehyde. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: Upon completion, remove the excess t-BuOCl and any volatile byproducts under reduced pressure. This is a critical step to obtain the crude product.

  • Purification: Purify the crude residue by filtration through a short plug of silica gel using a non-polar solvent like dichloromethane (DCM).[8] This step removes non-volatile impurities. The final product is typically obtained as a yellow solid.[8]

This self-validating protocol relies on the clear physical change from a liquid starting material to a solid product and can be confirmed analytically (e.g., via NMR spectroscopy) to match reference spectra.

Chemical Reactivity and Applications

The primary utility of this compound lies in its function as an acylating agent, enabling the introduction of the 5-methylfuroyl group into various molecules. This is a foundational reaction for creating more complex structures for drug discovery and materials science.

Acylation Reactions

The acyl chloride reacts readily with nucleophiles such as alcohols, amines, and thiols to form the corresponding esters, amides, and thioesters. These reactions are fundamental in medicinal chemistry for synthesizing derivatives of a lead compound to establish structure-activity relationships (SAR).[10]

cluster_nucleophiles Nucleophiles cluster_products Products reagent This compound ester Furoate Ester reagent->ester amide Furoyl Amide reagent->amide thioester Furoyl Thioester reagent->thioester alcohol Alcohol (R-OH) alcohol->ester amine Amine (R-NH2) amine->amide thiol Thiol (R-SH) thiol->thioester

Caption: General acylation reactions.

Role in Drug Discovery and Materials Science

The furan moiety is a privileged scaffold in medicinal chemistry.[6] Derivatives of this compound can be screened for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6] The chlorine atom in the acyl chloride group is a key reactive site for creating libraries of compounds for high-throughput screening.[10]

Furthermore, this compound is a valuable intermediate for producing biofuels and polymers.[9] Its biomass-derived precursor, 5-(chloromethyl)furfural (CMF), positions it as a key player in the development of sustainable chemistry.[9][11] The conversion of CMF to its corresponding acyl chloride, 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC), allows for the synthesis of various furoate esters that are under investigation as next-generation biofuels.[11]

Safety and Handling

Proper handling of this compound is essential due to its hazardous nature. As an acyl chloride, it is corrosive and reacts with moisture, including humidity in the air, to release hydrochloric acid.

GHS Hazard Information:

  • Pictograms: GHS07 (Harmful/Irritant)[12]

  • Signal Word: Warning

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[4][12]

    • H319: Causes serious eye irritation.[12]

  • Precautionary Statements:

    • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[4][12]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][12][13]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12][13]

    • P310: Immediately call a POISON CENTER or doctor/physician.[13]

Handling Protocol:

  • Engineering Controls: Always handle in a well-ventilated fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7] A dust mask (type N95) is recommended when handling the solid.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) away from moisture. The storage class is 11 (Combustible Solids).

  • Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal.

References

  • This compound - Stenutz. (n.d.).
  • This compound [P48082]. (n.d.). ChemUniverse.
  • This compound. (n.d.). PubChem.
  • The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. (2018). eScholarship.org.
  • This compound - High purity. (n.d.). Georganics.
  • Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). (2010). Green Chemistry (RSC Publishing).
  • Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) | Request PDF. (n.d.). ResearchGate.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). PubMed Central.

Sources

Foreword: The Strategic Value of a Bio-Based Acylating Agent

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Reactions of 5-Methylfuran-2-carbonyl chloride

In the landscape of modern synthetic chemistry, the demand for versatile, sustainably-derived building blocks is paramount. This compound, also known as 5-methyl-2-furoyl chloride, emerges as a pivotal reagent at the intersection of green chemistry and high-value synthesis.[1] Derived from biomass precursors, this acyl chloride offers a rigid, heterocyclic scaffold that is increasingly integral to the development of novel pharmaceuticals, agrochemicals, and advanced materials.

This guide provides an in-depth exploration of the core reactivity of this compound. Moving beyond simple procedural lists, we will delve into the mechanistic underpinnings and strategic considerations that empower researchers to leverage this reagent's full potential. The protocols and insights presented herein are designed to be self-validating, grounded in established chemical principles to ensure reproducibility and success.

Compound Profile and Strategic Considerations

Before deploying any reagent, a thorough understanding of its properties and handling requirements is critical. This foundational knowledge prevents experimental failures and ensures laboratory safety.

Physicochemical and Spectroscopic Data

This compound is a solid at room temperature with a relatively low melting point.[2] Its properties are summarized below, providing essential data for reaction setup and purification.

PropertyValueSource
CAS Number 14003-11-3[3][4]
Molecular Formula C₆H₅ClO₂[3][4][5]
Molecular Weight 144.56 g/mol [2][4]
Appearance Solid[2]
Melting Point 27-31 °C[2]
Boiling Point 91 °C[3]
Density 1.258 g/cm³[3]
Flash Point 91.1 °C
SMILES CC1=CC=C(O1)C(=O)Cl[4]
InChIKey ZURUVZFDEVKNCE-UHFFFAOYSA-N[2][4][6]
Synthesis and Provenance

A key advantage of this compound is its accessibility from renewable resources. One established synthetic route involves the direct treatment of 5-methylfurfural with tert-butyl hypochlorite (t-BuOCl).[1] This conversion is efficient and highlights the compound's role in valorizing biomass-derived platform molecules like furfural derivatives.[1][7]

G cluster_synthesis Synthesis Pathway Biomass Biomass 5-Methylfurfural 5-Methylfurfural Reagent t-BuOCl Product This compound

Safety and Handling: A Non-Negotiable Protocol

As an acyl chloride, this compound is corrosive and moisture-sensitive. It will react with water to release hydrochloric acid. Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[8] Work in a well-ventilated fume hood to avoid inhaling vapors.[8]

  • Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. Use dry glassware and solvents.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from moisture and incompatible materials like strong bases and oxidizing agents.[9] Recommended storage temperature is 2-8°C.[2]

  • Emergency Procedures:

    • Skin Contact: Wash immediately with soap and water.[8]

    • Eye Contact: Rinse cautiously with water for several minutes.[8] Seek immediate medical attention.

    • Ingestion: Rinse mouth. Do NOT induce vomiting.[8] Call a poison center or physician immediately.

Core Reactions and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, making it an excellent acylating agent for a wide range of nucleophiles.

Amide Bond Formation: The Gateway to Bioactive Scaffolds

The reaction with primary or secondary amines is one of the most fundamental and widely used transformations of this reagent. The resulting 5-methyl-2-furoamides are prevalent motifs in medicinal chemistry.

Causality and Mechanism: The reaction proceeds via a classic nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which subsequently collapses, expelling the chloride ion as a leaving group. The final step is the deprotonation of the nitrogen, typically by a non-nucleophilic base added to the reaction, to yield the neutral amide and the hydrochloride salt of the base.

Experimental Protocol: Synthesis of N-benzyl-5-methylfuran-2-carboxamide

  • Reaction Setup: To a dry, round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

  • Addition of Reagents: In a separate flask, dissolve benzylamine (1.05 eq) and triethylamine (TEA, 1.2 eq) in anhydrous DCM.

    • Scientist's Insight: Triethylamine acts as an acid scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing it from protonating the benzylamine starting material, which would render it non-nucleophilic. Using a slight excess ensures the reaction goes to completion.

  • Reaction Execution: Add the benzylamine/TEA solution dropwise to the cooled acyl chloride solution over 15 minutes with vigorous stirring.

  • Monitoring and Workup: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC). Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

G

Esterification: Crafting Esters for Materials and Biofuels

The reaction with alcohols to form 5-methyl-2-furoate esters is another cornerstone transformation. These esters are not only valuable synthetic intermediates but also have applications as biofuels and monomers for polymers.[7][10]

Causality and Mechanism: Similar to amidation, this is a nucleophilic acyl substitution. The alcohol, although a weaker nucleophile than an amine, readily attacks the acyl chloride. A mild base like pyridine is often included to catalyze the reaction and scavenge the HCl byproduct.

Experimental Protocol: Synthesis of Ethyl 5-methylfuran-2-carboxylate

  • Reaction Setup: In a dry flask under N₂, dissolve this compound (1.0 eq) in anhydrous diethyl ether. Add pyridine (1.1 eq).

    • Scientist's Insight: Pyridine serves a dual role. It acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate, and also as the base to neutralize HCl.

  • Addition of Alcohol: Cool the mixture to 0°C and add anhydrous ethanol (1.5 eq) dropwise.

  • Reaction and Workup: Stir the reaction at room temperature overnight. Filter the mixture to remove the pyridinium hydrochloride salt. Wash the filtrate with dilute copper sulfate solution to remove residual pyridine, followed by water and brine.

  • Isolation: Dry the ethereal layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield the crude ester, which can be purified by vacuum distillation.

Friedel-Crafts Acylation: Forging Carbon-Carbon Bonds

Friedel-Crafts acylation is a powerful method for forming C-C bonds by introducing a ketone functionality onto an aromatic ring.[11][12] In this context, this compound serves as the acylating agent to produce aryl-(5-methylfuran-2-yl)methanones.

Causality and Mechanism: The reaction is a classic electrophilic aromatic substitution.[12] A strong Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen and abstracts the chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring (e.g., benzene or toluene), forming a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a weak base removes a proton from the ring, restoring aromaticity and yielding the ketone product.[13]

Key Advantage: Unlike Friedel-Crafts alkylation, the acylation reaction is not prone to carbocation rearrangements, and the product ketone is deactivated towards further substitution, preventing polyacylation.[11][14]

G

Experimental Protocol: Acylation of Toluene

  • Reaction Setup: To a flame-dried, three-neck flask equipped with a dropping funnel and a reflux condenser under N₂, add anhydrous aluminum chloride (AlCl₃, 1.1 eq) and dry carbon disulfide (CS₂) as the solvent. Cool to 0°C.

  • Formation of Complex: Dissolve this compound (1.0 eq) in dry CS₂ and add it dropwise to the AlCl₃ suspension. Stir for 30 minutes to allow for the formation of the acylium ion complex.

  • Acylation: Add dry toluene (1.0 eq) dropwise, keeping the temperature below 5°C. After the addition is complete, allow the mixture to warm to room temperature and then heat gently to reflux for 2-3 hours.

    • Scientist's Insight: Toluene is an activated aromatic ring, and acylation will occur preferentially at the para position due to steric hindrance at the ortho positions. CS₂ is a traditional, albeit toxic, solvent for this reaction; safer alternatives like nitrobenzene or 1,2-dichloroethane can also be used.

  • Quenching and Workup: Cool the reaction mixture and carefully pour it onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes.

  • Isolation: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with water, sodium bicarbonate solution, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the resulting ketone by column chromatography or recrystallization.

Conclusion: A Versatile and Sustainable Synthetic Tool

This compound stands out as a highly effective and versatile acylating agent. Its utility in forming robust amide, ester, and carbon-carbon bonds makes it an indispensable tool for researchers in drug discovery and materials science.[15][16] Its bio-based origin further aligns its application with the principles of green and sustainable chemistry, ensuring its continued relevance in the future of chemical synthesis. The key to mastering its use lies in understanding the mechanistic principles that govern its reactivity and adhering to rigorous safety and handling protocols.

References

  • Georganics. This compound - High purity. [Link]
  • Mascal, M., Dutta, S. (2011). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural. Green Chemistry. [Link]
  • eScholarship.org. The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. [Link]
  • PubChem, National Institutes of Health. This compound. [Link]
  • ResearchGate. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) | Request PDF. [Link]
  • Chemistry Steps.
  • Wikipedia. Friedel–Crafts reaction. [Link]
  • Stenutz. This compound. [Link]
  • BYJU'S.
  • Organic Chemistry Portal.
  • Nie, P., Yu, J.-H., & Ye, X.-L.
  • MDPI. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. [Link]
  • National Institutes of Health. Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. [Link]
  • ResearchGate. New procedure for synthesis alkyl esters of 5-acetyl-2-furan-carboxylic acid alkyl ester. [Link]
  • ChemUniverse. This compound [P48082]. [Link]
  • Amerigo Scientific. This compound (97%). [Link]

Sources

An In-depth Technical Guide to the Upstream and Downstream Chemistry of 5-Methylfuran-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis and reactivity of 5-methylfuran-2-carbonyl chloride, a versatile chemical intermediate derived from renewable biomass sources. We will explore its upstream synthesis, starting from foundational bio-based molecules, and delve into its downstream applications, showcasing its utility in the development of pharmaceuticals, agrochemicals, and advanced materials. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: The Significance of Furan-Based Intermediates

This compound sits at a crucial intersection of sustainable chemistry and high-value chemical synthesis. Its parent structure, the furan ring, is readily accessible from the dehydration of C5 and C6 sugars found in lignocellulosic biomass. This bio-based origin presents a compelling alternative to petroleum-derived feedstocks, aligning with the principles of green chemistry. The presence of the highly reactive acyl chloride group, coupled with the stability of the substituted furan ring, makes it a powerful building block for introducing the 5-methylfuran-2-carbonyl moiety into a wide array of molecules.

Upstream Synthesis: From Biomass to a Key Intermediate

The journey from renewable resources to this compound involves a series of well-established chemical transformations. The primary upstream precursor is 5-methyl-2-furancarboxylic acid.

Synthesis of the Precursor: 5-Methyl-2-furancarboxylic Acid

5-Methyl-2-furancarboxylic acid, also known as 5-methyl-2-furoic acid, can be synthesized through several efficient routes.[1][2] The choice of method often depends on the availability of starting materials and desired scale.

2.1.1. From 5-Hydroxymethyl-2-furancarboxylic Acid (HMFA)

A sustainable and high-yielding approach involves the selective hydrogenolysis of 5-hydroxymethyl-2-furancarboxylic acid (HMFA).[3][4][5] HMFA itself is produced from the oxidation of 5-hydroxymethylfurfural (HMF), a key platform chemical derived from biomass.[5]

  • Reaction: Selective cleavage of the C-OH bond in HMFA.

  • Catalyst: Palladium on carbon (Pd/C) has shown high efficiency and stability.[3]

  • Conditions: The reaction can be carried out at ambient temperature (e.g., 30 °C) and moderate hydrogen pressure (e.g., 3.0 MPa) in a solvent like tetrahydrofuran (THF).[3]

  • Yield: High yields, up to 94.5%, have been reported.[3][5]

2.1.2. From 2-Methylfuran

2-Methylfuran, which can be produced from the hydrogenation of furfural (derived from hemicellulose), serves as another key starting material.[6][7][8]

  • Carboxylation: The direct carboxylation of 2-methylfuran with carbon dioxide can be employed.[5][9]

  • Friedel-Crafts Acylation: Acylation of 2-methylfuran with acylating agents like acetic anhydride over zeolite catalysts can produce acetyl-methylfuran, which can be further oxidized to the carboxylic acid.[10]

2.1.3. From 2-Furoic Acid

Methylation of readily available 2-furoic acid is another viable, though less common, laboratory-scale synthesis.[5][11]

  • Reaction: Introduction of a methyl group at the 5-position of the furan ring.

  • Reagent: Iodomethane is a typical methylating agent.[5]

Conversion to this compound

The final step in the upstream synthesis is the conversion of 5-methyl-2-furancarboxylic acid to the corresponding acyl chloride. This is a standard transformation in organic synthesis.

2.2.1. Chlorination Protocol
  • Reagent: Thionyl chloride (SOCl₂) is a common and effective chlorinating agent for this transformation.[12] Oxalyl chloride is another alternative.

  • Mechanism: The carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate then undergoes nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride as byproducts, to yield the acyl chloride.

  • Conditions: The reaction is typically performed in an inert solvent, such as dichloromethane (DCM) or toluene, often with a catalytic amount of N,N-dimethylformamide (DMF).

An alternative one-step synthesis from 5-methylfurfural using tert-butyl hypochlorite has also been reported, offering a direct route from the aldehyde to the acyl chloride with yields around 85%.[13]

Upstream Synthesis Workflow

Upstream_Synthesis Biomass Lignocellulosic Biomass Hemicellulose Hemicellulose Biomass->Hemicellulose Hydrolysis HMF 5-Hydroxymethylfurfural (HMF) Biomass->HMF Dehydration of C6 Sugars Furfural Furfural Hemicellulose->Furfural Dehydration TwoMethylfuran 2-Methylfuran Furfural->TwoMethylfuran Hydrogenation [1, 4, 12] HMFA 5-Hydroxymethyl-2- furancarboxylic Acid (HMFA) HMF->HMFA Oxidation [8] FiveMethylFuroicAcid 5-Methyl-2-furancarboxylic Acid TwoMethylfuran->FiveMethylFuroicAcid Carboxylation [8] HMFA->FiveMethylFuroicAcid Hydrogenolysis [2, 5, 8] AcylChloride 5-Methylfuran-2-carbonyl chloride FiveMethylFuroicAcid->AcylChloride Chlorination (e.g., SOCl₂) [32]

Caption: Upstream synthesis routes to this compound from biomass.

Downstream Products: A Gateway to Diverse Chemical Entities

The high reactivity of the acyl chloride functional group makes this compound a versatile precursor for a wide range of downstream products.[14][15][16] The primary reactions involve nucleophilic acyl substitution.

Synthesis of Esters

Reaction with alcohols yields 5-methylfuran-2-carboxylate esters. These compounds have applications as biofuels and specialty solvents.[17]

3.1.1. General Esterification Protocol
  • Nucleophile: An alcohol (R-OH).

  • Conditions: The reaction is typically carried out in an inert solvent in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct. The reaction is often exothermic and proceeds readily at room temperature.

  • Products: Ethyl 5-methylfuroate and methyl 5-methylfuroate are examples of esters that can be synthesized.[17]

Synthesis of Amides

The reaction of this compound with primary or secondary amines is a robust and efficient method for the synthesis of 5-methylfuran-2-carboxamides.[18][19][] This is a cornerstone reaction in the synthesis of pharmaceuticals and agrochemicals.

3.2.1. Amide Formation Protocol (Schotten-Baumann Conditions)
  • Nucleophile: A primary (R-NH₂) or secondary (R₂NH) amine.

  • Conditions: The reaction is typically performed in a two-phase system (e.g., dichloromethane and aqueous sodium hydroxide) or in a single organic phase with a tertiary amine base (e.g., triethylamine or diisopropylethylamine) at temperatures ranging from 0 °C to room temperature.[18]

  • Mechanism: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to form the stable amide bond.

Friedel-Crafts Acylation

As an acyl chloride, this compound can participate in Friedel-Crafts acylation reactions with electron-rich aromatic and heteroaromatic compounds to form ketones.[21][22]

3.3.1. Friedel-Crafts Acylation Protocol
  • Substrate: An electron-rich aromatic compound (e.g., benzene, toluene, anisole) or another heterocyclic ring.

  • Catalyst: A Lewis acid, such as aluminum chloride (AlCl₃), is required to activate the acyl chloride and generate the acylium ion electrophile.[21] Milder Lewis acids may be necessary for sensitive substrates like other furans or thiophenes to prevent polymerization.[23][24]

  • Mechanism: The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, making the carbonyl carbon more electrophilic. The aromatic ring then acts as a nucleophile, attacking the carbonyl carbon in an electrophilic aromatic substitution reaction.

Downstream Product Landscape

Downstream_Products AcylChloride 5-Methylfuran-2-carbonyl chloride Esters Esters (5-Methylfuran-2-carboxylates) AcylChloride->Esters Esterification [14] Amides Amides (5-Methylfuran-2-carboxamides) AcylChloride->Amides Amidation [27] Ketones Ketones (Aryl/Heteroaryl-5-methyl-2-furyl ketones) AcylChloride->Ketones Friedel-Crafts Acylation [21, 26] Alcohol Alcohol (R-OH) Alcohol->Esters Amine Amine (R-NH₂ or R₂NH) Amine->Amides Arene Aromatic/Heteroaromatic Compound Arene->Ketones

Caption: Major downstream reaction pathways of this compound.

Quantitative Data Summary

ReactionStarting MaterialProductCatalyst/ReagentConditionsYieldReference
Upstream
Hydrogenolysis5-Hydroxymethyl-2-furancarboxylic acid (HMFA)5-Methyl-2-furancarboxylic acidPd/C30 °C, 3.0 MPa H₂, THF94.5%[3]
Chlorination5-MethylfurfuralThis compoundtert-Butyl hypochloriteRoom temperature, 24 h85%[13]
Downstream
Esterification5-(Chloromethyl)furan-2-carbonyl chlorideEthyl 5-(chloromethyl)furan-2-carboxylateEthanol, PyridineRoom Temperature83%[25]
AmidationCarboxylic Acid + AmineAmideSOCl₂ (for acyl chloride formation)VariesExcellent[12]
Friedel-Crafts2-Methylfuran + N-Acylbenzotriazoles2-Methyl-4-acylfuransTiCl₄ or ZnBr₂Varies~54%[24]

Conclusion

This compound is a valuable and versatile chemical intermediate with strong ties to renewable feedstocks. Its upstream synthesis is well-established, benefiting from the increasing availability of biomass-derived platform molecules like furfural and HMF. The reactivity of the acyl chloride functionality provides a direct and efficient entry point to a diverse range of downstream products, including esters, amides, and ketones, which are of significant interest in the pharmaceutical, agrochemical, and materials science sectors. As the chemical industry continues its shift towards sustainability, the importance of such bio-based building blocks is poised to grow, making a thorough understanding of their synthesis and reactivity essential for innovation.

References

  • Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. (n.d.). MDPI.
  • Xu, X., Hong, C.-B., & Liu, H. (2023). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. Green Chemistry, 25(5), 2005–2013. [Link]
  • 2-methylfuran – Knowledge and References. (n.d.). Taylor & Francis.
  • 2-Methylfuran - IFC. (n.d.). International Furan Chemicals BV.
  • Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. (2023). ResearchGate.
  • Direct Acylation of 2-Methylfuran with Carboxylic Acids Over Zeolite Catalysts. (2023). ShareOK.
  • Li, Y., et al. (2018). High temperature pyrolysis of 2-methyl furan. Physical Chemistry Chemical Physics, 20(33), 21495-21506. [Link]
  • Xu, X., Hong, C.-B., & Liu, H. (2023).
  • Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). (2015). Green Chemistry. [Link]
  • The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. (2015). eScholarship.org.
  • Catalytic synthesis of renewable 2-methylfuran from furfural. (2024). RSC Publishing. [Link]
  • Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). (n.d.). ResearchGate.
  • Galkin, K. I., et al. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry, 17(7), 3841-3844. [Link]
  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. (n.d.). Arkat USA.
  • 2-Furancarboxylic acid, 5-methyl-. (n.d.). PubChem.
  • Friedel–Crafts reaction. (n.d.). Wikipedia.
  • This compound. (n.d.). Stenutz.
  • C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles. (n.d.). CORE.
  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal.
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • 2-FUROIC ACID. (n.d.). Organic Syntheses.
  • This compound. (n.d.). PubChem.
  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (2014). RSC Advances. [Link]
  • SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. (2020). Indo American Journal of Pharmaceutical Research.

Sources

The Versatile Building Block: A Technical Guide to Potential Research Areas for 5-Methylfuran-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylfuran-2-carbonyl chloride, a derivative of the bio-based platform chemical 5-methylfuroic acid, stands as a versatile and reactive intermediate with significant, yet largely untapped, potential across diverse scientific disciplines. This guide provides an in-depth exploration of promising research avenues for this compound, moving beyond its established role as a simple acylating agent. We will delve into its potential in the rational design of novel therapeutics, the synthesis of advanced functional polymers, and its application in sophisticated organic synthesis methodologies. This document is intended to serve as a catalyst for innovation, offering both foundational knowledge and forward-looking perspectives to inspire new research directions in academia and industry.

Introduction: The Foundation of this compound

This compound is a heterocyclic acyl chloride with the molecular formula C₆H₅ClO₂.[1] Its structure, featuring a furan ring substituted with a methyl group and a carbonyl chloride, bestows upon it a unique combination of reactivity and stability. The electron-rich furan ring is susceptible to electrophilic attack, while the acyl chloride functionality provides a reactive handle for a wide array of nucleophilic substitution reactions.[2]

Table 1: Physicochemical Properties of this compound [1][3]

PropertyValue
CAS Number 14003-11-3
Molecular Formula C₆H₅ClO₂
Molecular Weight 144.56 g/mol
Appearance Solid
Melting Point 27-30 °C
Boiling Point 91 °C
Density 1.258 g/cm³
Solubility Reacts with water. Soluble in many organic solvents.

The synthesis of this compound is most commonly achieved by the chlorination of 5-methylfuran-2-carboxylic acid using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.[4] This straightforward conversion makes it a readily accessible starting material for further chemical exploration.

Diagram 1: Synthesis of this compound

G cluster_synthesis Synthesis of this compound 5_methylfuroic_acid 5-Methylfuran-2-carboxylic acid product This compound 5_methylfuroic_acid->product or (COCl)₂ thionyl_chloride SOCl₂ thionyl_chloride->product

Caption: General synthetic route to this compound.

Potential Research Areas in Medicinal Chemistry

The furan scaffold is a privileged structure in medicinal chemistry, present in numerous bioactive natural products and synthetic drugs.[5][6] The furan-2-carboxamide moiety, in particular, has garnered significant attention for its diverse pharmacological activities.[5][7][8]

Development of Novel Anticancer Agents

Several studies have highlighted the potential of furan-2-carboxamide derivatives as potent anticancer agents.[9] These compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[5][7] A notable example is a furan-2-carboxamide derivative that acts as a microtubule stabilizing agent, a mechanism shared by the successful anticancer drug Paclitaxel.[5]

Proposed Research Directive:

  • Synthesis of a focused library of 5-methylfuran-2-carboxamides: By reacting this compound with a diverse range of primary and secondary amines, particularly those bearing pharmacophoric groups known to interact with cancer-related targets (e.g., kinase hinge-binding motifs, protein-protein interaction disruptors).

  • In-depth mechanistic studies: Elucidating the precise mechanism of action of the most potent compounds, including their effects on cell cycle progression, apoptosis induction, and specific signaling pathways.

  • Structure-Activity Relationship (SAR) studies: Systematically modifying the structure of the lead compounds to optimize their potency, selectivity, and pharmacokinetic properties.

Diagram 2: Proposed Synthesis of Bioactive Furan-2-carboxamides

G cluster_synthesis Synthesis of Furan-2-carboxamide Library start This compound amides 5-Methylfuran-2-carboxamide Library start->amides amines Diverse Amines (Primary & Secondary) amines->amides screening Biological Screening (e.g., Anticancer, Antibacterial) amides->screening

Caption: Workflow for the synthesis and screening of a furan-2-carboxamide library.

Exploration of Antimicrobial and Antiviral Activities

Furan-containing compounds have a long history as antimicrobial agents. The furan-2-carboxamide scaffold offers a versatile platform for the development of new antibacterial, antifungal, and antiviral agents.[8] Recent research has identified furan-based compounds as potential inhibitors of the SARS-CoV-2 main protease, a critical enzyme for viral replication.[10]

Proposed Research Directive:

  • Design and synthesis of novel carbamothioyl-furan-2-carboxamides: Based on reported structures with promising antimicrobial activity.[8]

  • Broad-spectrum antimicrobial screening: Evaluating the synthesized compounds against a panel of clinically relevant bacteria and fungi, including drug-resistant strains.

  • Antiviral assays: Investigating the potential of these compounds to inhibit the replication of various viruses, with a particular focus on emerging viral threats.

Frontiers in Materials Science

The rigid, aromatic nature of the furan ring makes it an attractive building block for the synthesis of high-performance polymers. This compound, with its reactive acyl chloride group, is an ideal monomer for the preparation of a variety of furan-based polymers.

High-Performance Polyamides and Polyimides

Furan-based polyamides have been shown to exhibit high melting points and thermal stability, making them potential bio-based alternatives to petroleum-derived aromatic polyamides.[11] Similarly, the incorporation of furan moieties into polyimide structures can lead to materials with excellent thermal stability and mechanical properties.[12]

Proposed Research Directive:

  • Synthesis of novel furan-based polyamides and polyimides: By reacting this compound with various aromatic and aliphatic diamines and dianhydrides.

  • Characterization of polymer properties: Thoroughly investigating the thermal (TGA, DSC), mechanical (tensile strength, modulus), and morphological (XRD) properties of the synthesized polymers.

  • Exploration of structure-property relationships: Understanding how the chemical structure of the monomers influences the final properties of the polymers to enable the rational design of materials with tailored characteristics.

Table 2: Comparison of Thermal Properties of Furan-Based Polyamides [11]

PolymerMelting Point (°C)Decomposition Temperature (°C)
Polyamide from furan dimer and diamineHighHigh
Polyamide from single furan ringLowerLower
Advanced Functional Polymers

Beyond structural materials, the unique electronic properties of the furan ring open up possibilities for the development of advanced functional polymers.

Proposed Research Directive:

  • Synthesis of liquid crystalline polyesters: By incorporating this compound into polyester backbones containing mesogenic units. The rigid furan ring could contribute to the formation of liquid crystalline phases.

  • Development of conductive polymers: By exploring the synthesis of furan-containing conjugated polymers. The electron-rich nature of the furan ring could facilitate charge transport along the polymer chain.

  • Creation of cross-linked and network polymers: Utilizing the reactivity of the furan ring in Diels-Alder reactions to create thermally reversible cross-linked materials with potential applications in self-healing materials and recyclable thermosets.[13]

Innovations in Organic Synthesis

The reactivity of this compound can be harnessed in more sophisticated ways than simple acylation, enabling the construction of complex molecular architectures.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds to aromatic rings.[14][15] this compound can be used to introduce the 5-methylfuroyl group onto a variety of aromatic and heteroaromatic substrates, providing access to a wide range of ketones that can serve as intermediates in the synthesis of more complex molecules.[16]

Diagram 3: General Mechanism of Friedel-Crafts Acylation

G cluster_mechanism Friedel-Crafts Acylation Mechanism start This compound + Arene acylium Acylium Ion Intermediate start->acylium Formation of Electrophile lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->acylium sigma_complex Sigma Complex acylium->sigma_complex Electrophilic Attack product Aryl Furan Ketone sigma_complex->product Deprotonation

Sources

Methodological & Application

Application Notes & Protocols: 5-Methylfuran-2-carbonyl Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Google Gemini, Senior Application Scientist

Introduction: A Versatile Bio-based Building Block

5-Methylfuran-2-carbonyl chloride, a derivative of the biomass-derived platform chemical 5-methylfurfural, is a highly reactive and versatile reagent in modern organic synthesis.[1][2] Its structure, featuring an acyl chloride tethered to a 5-methylfuran ring, provides a powerful tool for introducing the 5-methylfuroyl moiety into a wide array of molecules. The furan scaffold is a prevalent motif in numerous natural products and biologically active compounds, making this reagent particularly valuable for professionals in pharmaceutical and agrochemical development.[3]

This guide provides an in-depth exploration of the applications of this compound, focusing on its utility in acylation reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and discuss critical safety considerations to ensure successful and safe implementation in the laboratory.

Reagent Overview and Physicochemical Properties

Understanding the fundamental properties of this compound is essential for its proper handling, storage, and application in synthesis.

PropertyValueSource(s)
Chemical Name This compound[4][5]
Synonyms 5-Methyl-2-furoyl chloride[4][5]
CAS Number 14003-11-3[4]
Molecular Formula C₆H₅ClO₂
Molecular Weight 144.56 g/mol [6]
Appearance Solid[6]
Melting Point 27-31 °C[6][7]
Boiling Point 91 °C[7]
Storage Temperature 2-8°C[6]

Core Application: Acylation Reactions

The primary utility of this compound lies in its function as a potent acylating agent. The electron-withdrawing nature of the carbonyl group, combined with the excellent leaving group ability of the chloride ion, renders the carbonyl carbon highly electrophilic and susceptible to attack by various nucleophiles.

Friedel-Crafts Acylation: Forging Carbon-Carbon Bonds

Friedel-Crafts acylation is a cornerstone of organic synthesis for creating carbon-carbon bonds by introducing a ketone functional group to an aromatic ring.[8][9] This electrophilic aromatic substitution reaction is reliably catalyzed by Lewis acids, such as aluminum chloride (AlCl₃).[10][11] A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the prevention of poly-substitution and carbocation rearrangements, as the resulting ketone deactivates the aromatic ring to further substitution.[8][10]

Mechanism of Action:

The reaction proceeds through a well-established multi-step mechanism:

  • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the this compound. This coordination weakens the C-Cl bond, facilitating its cleavage to form a resonance-stabilized acylium ion.[10][11] This highly electrophilic species is the key intermediate that attacks the aromatic ring.

  • Electrophilic Attack: The electron-rich π-system of the aromatic substrate acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a cyclohexadienyl cation intermediate, momentarily disrupting the aromaticity of the ring.[10]

  • Restoration of Aromaticity: A base (typically [AlCl₄]⁻) abstracts a proton from the carbon bearing the newly added acyl group. The electrons from the C-H bond collapse back into the ring, restoring its aromaticity and yielding the final aryl ketone product. The Lewis acid catalyst is regenerated in this step.[10]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation reagent This compound acylium Resonance-Stabilized Acylium Ion reagent->acylium + AlCl₃ lewis_acid AlCl₃ (Lewis Acid) arene Arene (Nucleophile) intermediate Cyclohexadienyl Cation (Sigma Complex) acylium->intermediate + Arene product Aryl Furan Ketone intermediate->product - H⁺ (Catalyst Regeneration)

Caption: Mechanism of Friedel-Crafts Acylation.

Protocol 1: General Procedure for Friedel-Crafts Acylation of Anisole

This protocol details a representative procedure for the acylation of anisole with this compound.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anisole (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask with magnetic stir bar

  • Dropping funnel

  • Reflux condenser with a calcium chloride drying tube

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

Caption: Experimental workflow for Friedel-Crafts acylation.

  • Reaction Setup: Assemble a clean, dry three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon). Equip it with a magnetic stir bar, a dropping funnel, and a condenser fitted with a drying tube.[12]

  • Reagent Charging: Charge the flask with anhydrous DCM and anhydrous aluminum chloride (1.2 eq). Cool the resulting suspension to 0-5 °C using an ice bath.[12]

  • Addition of Acyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature remains below 10 °C.

  • Addition of Aromatic Substrate: Following the acyl chloride addition, add a solution of anisole (1.0 eq) in anhydrous DCM to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.[12]

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[12]

  • Work-up (Quenching): Upon completion, cool the reaction mixture again in an ice bath. Very carefully and slowly, pour the mixture into a separate beaker containing a vigorously stirred slurry of crushed ice and concentrated HCl.[12][13] This step is highly exothermic and should be performed in a fume hood with appropriate shielding.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic phase sequentially with water (2x), 5% NaHCO₃ solution (2x), and finally with brine (1x).[12]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.[13]

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired aryl furan ketone.

Synthesis of Amides and Esters

Beyond C-C bond formation, this compound is an excellent reagent for synthesizing amides and esters via nucleophilic acyl substitution. This reaction is fundamental in drug development for creating bioisosteres, modifying solubility, and forming key linkages in complex molecules.

Mechanism: The reaction with amines or alcohols proceeds via a nucleophilic addition-elimination mechanism. The lone pair of the nitrogen (in amines) or oxygen (in alcohols) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide or ester product. A mild base, such as triethylamine or pyridine, is often added to scavenge the HCl byproduct.

Protocol 2: Synthesis of N-benzyl-5-methylfuran-2-carboxamide

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Triethylamine (TEA) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a stir bar and under an inert atmosphere, dissolve benzylamine (1.05 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Dissolve this compound (1.0 eq) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide by recrystallization or column chromatography.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

  • Hazard Identification: Causes serious eye irritation and may cause severe skin burns and eye damage.[4] It is classified as a corrosive material.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6] Work should be conducted in a well-ventilated chemical fume hood.

  • Handling: This reagent reacts with water, including atmospheric moisture, to produce hydrochloric acid.[14] Keep containers tightly closed and handle under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place, typically at refrigerator temperatures (2-8°C), away from moisture and incompatible materials such as strong bases, alcohols, and amines.[6]

  • Spills and First Aid: In case of skin contact, wash off immediately with soap and plenty of water.[14] For eye contact, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[14] If ingested, do NOT induce vomiting and seek immediate medical attention.[14]

Conclusion

This compound serves as a powerful and efficient acylating agent in organic synthesis. Its utility in robust reactions like Friedel-Crafts acylation and in the straightforward synthesis of amides and esters makes it an invaluable tool for chemists in research and development. By understanding its reactivity and adhering to the detailed protocols and safety guidelines presented, researchers can effectively leverage this bio-based building block to construct complex molecular architectures for a variety of applications.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2759851, this compound. [Link]
  • Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]
  • Chemistry Steps.
  • Wikipedia. Friedel–Crafts reaction. [Link]
  • Nie, P., Yu, J. H., & Ye, X. L. Regioselective Friedel-Crafts Acylation with 2-Phenylfuran-3,4-dicarboxylic Acid Anhydride and Its Ester Acid Chloride. [Link]
  • Stenutz. This compound. [Link]
  • Dutta, S., Wu, L., & Mascal, M. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry. [Link]
  • Georganics. This compound - High purity. [Link]
  • eScholarship.org. The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. [Link]
  • BYJU'S.
  • ResearchGate. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) | Request PDF. [Link]
  • MDPI. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. [Link]
  • ResearchGate. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) | Request PDF. [Link]
  • MDPI.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74710, 2-Furancarboxylic acid, 5-methyl-. [Link]
  • Organic Syntheses.
  • CORE. C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles. [Link]
  • Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]

Sources

Application Notes and Protocols for Friedel-Crafts Acylation using 5-Methylfuran-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Furan Scaffolds in Modern Synthesis

The furan ring is a cornerstone heterocyclic motif in medicinal chemistry and materials science, prized for its unique electronic properties and its role as a versatile synthetic intermediate.[1] Its presence in a multitude of biologically active compounds underscores its significance in drug discovery.[2][1][3] Friedel-Crafts acylation is a powerful and reliable method for C-C bond formation, enabling the introduction of a keto group onto an aromatic or heteroaromatic ring.[4] This application note provides a comprehensive technical guide for the Friedel-Crafts acylation of aromatic substrates using 5-Methylfuran-2-carbonyl chloride, a key building block for accessing novel aryl-(5-methylfuran-2-yl)methanone derivatives. These products serve as valuable precursors for the synthesis of complex molecular architectures with potential therapeutic applications.[2][3]

This document is intended for researchers, medicinal chemists, and process development scientists. It offers a detailed examination of the reaction mechanism, step-by-step experimental protocols, safety considerations, and a discussion of the applications of the resulting furan-containing ketones in contemporary drug development.

Core Principles and Mechanistic Insights

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism.[4][5] The key to a successful reaction is the generation of a highly reactive electrophile, the acylium ion, which is then attacked by the electron-rich aromatic ring.

Step 1: Formation of the Acylium Ion

The reaction is initiated by the coordination of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), to the carbonyl oxygen of this compound. This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to form a resonance-stabilized acylium ion. The stability of this ion is a key reason why, unlike in Friedel-Crafts alkylation, carbocation rearrangements are not observed.[4]

Step 2: Electrophilic Attack and Formation of the Sigma Complex

The electron-rich π-system of the aromatic substrate acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex.

Step 3: Restoration of Aromaticity

A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the sp³-hybridized carbon of the sigma complex. This restores the aromaticity of the ring and yields the final aryl-(5-methylfuran-2-yl)methanone product. The AlCl₃ catalyst is regenerated in this step, although in practice, more than a stoichiometric amount is often required as the product ketone can complex with the Lewis acid.

Visualizing the Reaction Pathway

The following diagram illustrates the stepwise mechanism of the Friedel-Crafts acylation of a generic aromatic substrate (Ar-H) with this compound.

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Work-up 5-MFCC This compound Acylium_Ion Resonance-Stabilized Acylium Ion 5-MFCC->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl4- AlCl₄⁻ Arene Aromatic Substrate (Ar-H) Sigma_Complex Sigma Complex (Arenium Ion) Arene->Sigma_Complex + Acylium Ion Product_Complex Product-Catalyst Complex Sigma_Complex->Product_Complex - H⁺ (to AlCl₄⁻) Final_Product Aryl-(5-methylfuran-2-yl)methanone Product_Complex->Final_Product Aqueous Work-up (e.g., H₂O/HCl)

Caption: Workflow of Friedel-Crafts Acylation.

Experimental Protocols

The following protocols provide a general framework for the Friedel-Crafts acylation of common aromatic substrates with this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Acylation of Anisole

This protocol details the synthesis of (4-methoxyphenyl)(5-methylfuran-2-yl)methanone. The electron-donating methoxy group of anisole strongly activates the aromatic ring, favoring acylation at the para position.[6]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Equivalents
This compound144.56101.0
Anisole108.14101.0
Anhydrous Aluminum Chloride (AlCl₃)133.34121.2
Dichloromethane (DCM), anhydrous-50 mL-
Hydrochloric Acid (HCl), concentrated-10 mL-
Crushed Ice-50 g-
Saturated Sodium Bicarbonate (NaHCO₃)-2 x 25 mL-
Brine-25 mL-
Anhydrous Magnesium Sulfate (MgSO₄)---

Procedure:

  • Reaction Setup: Assemble a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.60 g, 12 mmol) and anhydrous dichloromethane (20 mL). Cool the suspension to 0 °C in an ice-water bath.

  • Acyl Chloride Addition: Dissolve this compound (1.45 g, 10 mmol) in anhydrous dichloromethane (10 mL) and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the internal temperature below 5 °C.

  • Substrate Addition: In the dropping funnel, prepare a solution of anisole (1.08 g, 10 mmol) in anhydrous dichloromethane (10 mL). Add this solution dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains at 0-5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice (50 g) and concentrated hydrochloric acid (10 mL). This quenching step is highly exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure (4-methoxyphenyl)(5-methylfuran-2-yl)methanone.

Protocol 2: Acylation of Thiophene

This protocol describes the synthesis of (5-methylfuran-2-yl)(thiophen-2-yl)methanone. Thiophene is a heteroaromatic compound that readily undergoes electrophilic substitution, primarily at the 2-position.[7][8]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Equivalents
This compound144.56101.0
Thiophene84.14101.0
Anhydrous Tin(IV) Chloride (SnCl₄)260.51121.2
Dichloromethane (DCM), anhydrous-50 mL-
Water-50 mL-
Saturated Sodium Bicarbonate (NaHCO₃)-2 x 25 mL-
Brine-25 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)---

Procedure:

  • Reaction Setup: In a dry 100 mL round-bottom flask under an inert atmosphere, dissolve this compound (1.45 g, 10 mmol) and thiophene (0.84 g, 10 mmol) in anhydrous dichloromethane (30 mL).

  • Catalyst Addition: Cool the solution to 0 °C in an ice-water bath. Add anhydrous tin(IV) chloride (1.4 mL, 12 mmol) dropwise with vigorous stirring.

  • Reaction Progression: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-5 hours. Monitor by TLC.

  • Work-up and Extraction: Quench the reaction by slowly adding water (50 mL). Transfer to a separatory funnel, separate the organic layer, and extract the aqueous phase with dichloromethane (2 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL). Dry over anhydrous sodium sulfate.

  • Purification: After filtration and solvent evaporation, purify the crude product by column chromatography on silica gel to yield (5-methylfuran-2-yl)(thiophen-2-yl)methanone.

Applications in Drug Development

The furan nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The aryl-(5-methylfuran-2-yl)methanone core synthesized through this Friedel-Crafts methodology serves as a versatile platform for the development of novel therapeutic agents.

The introduction of the 5-methylfuran-2-carbonyl moiety can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The methyl group can influence metabolic stability and receptor binding interactions.[9] The furan ring itself can act as a bioisostere for a phenyl ring, offering altered electronic and steric profiles that can enhance bioavailability and drug-receptor interactions.[1]

For instance, benzofuran derivatives, which can be synthesized from precursors derived from furan-containing compounds, have shown promising results as antiproliferative agents against various cancer cell lines.[10] Moreover, furan-containing compounds are being investigated for their potential in treating a range of diseases, highlighting the importance of synthetic methods that allow for the facile introduction of this key heterocycle.[2][3]

Safety and Handling

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).

  • Skin and Body Protection: A lab coat and closed-toe shoes are required.

Reagent-Specific Hazards:

  • This compound: Corrosive and an irritant. Handle in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.

  • Anhydrous Aluminum Chloride (AlCl₃): Highly reactive with water, releasing HCl gas. It is corrosive and can cause severe burns. Handle with care in a dry environment and weigh it out quickly.

  • Anhydrous Tin(IV) Chloride (SnCl₄): Corrosive and moisture-sensitive. Handle in a fume hood.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.

Procedural Precautions:

  • All glassware must be thoroughly dried to prevent deactivation of the Lewis acid catalyst.

  • The addition of reagents, particularly the quenching of the reaction with water, should be performed slowly and with adequate cooling to control the exothermic reaction.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The Friedel-Crafts acylation using this compound is a robust and versatile method for the synthesis of aryl-(5-methylfuran-2-yl)methanones. These compounds are valuable intermediates in the discovery and development of new pharmaceuticals and functional materials. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the rich chemistry of furan-containing molecules. By understanding the underlying mechanism and adhering to safe laboratory practices, scientists can effectively utilize this reaction to advance their research programs.

References

  • University of Wisconsin-Madison. (n.d.).
  • Harvard University. (n.d.). Friedel-Crafts Acylation. Department of Chemistry and Chemical Biology.
  • Chemistry Steps. (n.d.).
  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions.
  • Not Voodoo. (2017, April 30). Regioselectivity in Friedel-Crafts acylation of thiophene. Chemistry Stack Exchange.
  • Columbia University. (2006, October 4). Friedel-Crafts Acylation of Anisole. Department of Chemistry.
  • ECHEMI. (n.d.).
  • Katritzky, A. R., et al. (n.d.). C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles*. CORE.
  • Organic Chemistry. (2022, November 22).
  • Allen Digital. (n.d.).
  • Socony-Vacuum Oil Co. (1947). Acylation of thiophene. U.S.
  • Scribd. (n.d.).
  • ResearchGate. (n.d.). The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions.
  • Sigma-Aldrich. (n.d.).
  • TSI Journals. (2014).
  • Bentham Science. (2022, April 28). A Review on Medicinally Important Heterocyclic Compounds.
  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (2025, November 1).
  • MDPI. (n.d.).
  • BLDpharm. (n.d.). Bis-(5-methyl-furan-2-yl)-methanone.
  • NIH. (n.d.). Design, synthesis and biological evaluation of rhein–piperazine–furanone hybrids as potential anticancer agents. PubMed Central.
  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
  • PubMed. (2013).

Sources

Application Notes: 5-Methylfuran-2-carbonyl Chloride as a Versatile Acylating Agent

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Google Gemini, Senior Application Scientist

Foreword

The furan scaffold, particularly when derived from renewable biomass sources, represents a cornerstone in modern synthetic chemistry, offering a valuable platform for the development of novel pharmaceuticals and materials.[1][2] 5-Methylfuran-2-carbonyl chloride, a derivative of 2-methylfuran, stands out as a highly reactive and versatile acylating agent. Its utility lies in the ability to introduce the 5-methylfuran-2-carbonyl moiety into a wide range of molecules, a functional group of significant interest in medicinal chemistry and drug development. This guide provides an in-depth exploration of its applications, grounded in established chemical principles and supported by detailed experimental protocols.

Core Characteristics of this compound

A thorough understanding of the reagent's properties is fundamental to its effective and safe application in the laboratory.

Chemical Identity and Properties

This compound, also known as 5-methyl-2-furoyl chloride, is a solid at room temperature with a relatively low melting point.[3] Its reactivity stems from the electrophilic nature of the carbonyl carbon, which is further enhanced by the electron-withdrawing chloride atom.

PropertyValueReference(s)
IUPAC Name This compound[4]
CAS Number 14003-11-3[4][5][6]
Molecular Formula C₆H₅ClO₂[4][5]
Molecular Weight 144.56 g/mol [4][5]
Appearance Solid[3]
Melting Point 27-31 °C[3]
Boiling Point 91 °C[6]
Storage Temperature 2-8°C[3]
Safety and Handling

As an acyl chloride, this reagent is corrosive and reacts with water. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

  • Hazard Statements: Causes severe skin burns and eye damage (H314), Causes serious eye irritation (H319).[4][6]

  • Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection (P280). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338). Immediately call a POISON CENTER or doctor/physician (P310).[7]

The Chemistry of Acylation: Mechanism and Application

The primary application of this compound is in Friedel-Crafts acylation reactions, a powerful method for forming carbon-carbon bonds with aromatic and heteroaromatic rings.[8][9][10]

The Friedel-Crafts Acylation Mechanism

This reaction is a classic example of electrophilic aromatic substitution.[9][10] The process is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride.

Step 1: Formation of the Acylium Ion The Lewis acid coordinates to the carbonyl oxygen and abstracts the chloride, generating a highly electrophilic and resonance-stabilized acylium ion.

Step 2: Electrophilic Attack The electron-rich aromatic ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The aromaticity of the ring is temporarily lost.[10]

Step 3: Deprotonation and Regeneration A weak base, typically [AlCl₄]⁻, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[10]

A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is less reactive than the starting material. This deactivation prevents further acylation reactions, leading to mono-substituted products.[8][11]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2 & 3: Electrophilic Aromatic Substitution A 5-Methylfuran-2-carbonyl Chloride C Acylium Ion (Electrophile) A->C + AlCl₃ B Lewis Acid (e.g., AlCl₃) D [AlCl₄]⁻ E Aromatic Substrate (e.g., Benzene) C->E Reaction F Sigma Complex (Intermediate) E->F + Acylium Ion G Aryl Furan Ketone (Product) F->G - H⁺ H HCl + AlCl₃

Caption: Generalized workflow for Friedel-Crafts acylation.

Experimental Protocols

The following protocols are designed to be adaptable for a range of substrates. Causality Note: Anhydrous (water-free) conditions are critical for success. Lewis acid catalysts like AlCl₃ react violently with water, and the acyl chloride itself will hydrolyze to the corresponding carboxylic acid, rendering it unreactive for acylation.

Protocol 1: Friedel-Crafts Acylation of an Aromatic Substrate

This protocol details the synthesis of (5-methylfuran-2-yl)(phenyl)methanone as a representative example.

Materials and Equipment:

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Benzene (or other aromatic substrate)

  • Anhydrous dichloromethane (DCM) as solvent

  • Round-bottom flask with magnetic stirrer

  • Drying tube (CaCl₂) or nitrogen/argon inlet

  • Addition funnel

  • Ice bath

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Experimental Workflow:

G start Start setup Assemble dry glassware under inert atmosphere (N₂ or Ar). start->setup add_alcl3 Charge flask with anhydrous AlCl₃ and DCM. setup->add_alcl3 cool Cool flask to 0°C in an ice bath. add_alcl3->cool add_acyl Add 5-Methylfuran-2-carbonyl chloride solution in DCM dropwise. cool->add_acyl add_substrate Add aromatic substrate (e.g., Benzene) dropwise. add_acyl->add_substrate react Allow reaction to warm to RT. Stir for 2-4 hours (Monitor by TLC). add_substrate->react quench Carefully quench reaction by pouring onto crushed ice/HCl. react->quench extract Extract with DCM. Wash with NaHCO₃ and brine. quench->extract dry Dry organic layer over anhydrous Na₂SO₄. extract->dry concentrate Concentrate in vacuo using a rotary evaporator. dry->concentrate purify Purify crude product by column chromatography. concentrate->purify end End purify->end

Caption: Step-by-step workflow for Friedel-Crafts acylation.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous DCM.

  • Cooling: Cool the suspension to 0 °C using an ice bath. Causality: This initial cooling is crucial to control the exothermic reaction upon addition of the acyl chloride, preventing potential side reactions.

  • Reagent Addition: Dissolve this compound (1.0 eq.) in anhydrous DCM and add it dropwise to the cooled AlCl₃ suspension via the addition funnel over 15-20 minutes. Stir for an additional 15 minutes to allow for the formation of the acylium ion complex.

  • Substrate Addition: Add the aromatic substrate (e.g., benzene, 1.0 eq.) dropwise, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

  • Workup (Quenching): Cool the reaction mixture back to 0 °C and carefully pour it onto a mixture of crushed ice and concentrated HCl. Causality: This step hydrolyzes the aluminum complexes and quenches the reaction. The addition of acid ensures the final solution is acidic, which helps in separating the organic and aqueous layers.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid or oil via column chromatography on silica gel to yield the pure aryl furan ketone.

Representative Data:

SubstrateLewis AcidSolventTime (h)Yield (%)
BenzeneAlCl₃DCM3~85%
TolueneAlCl₃DCM3~87%[12]
AnisoleAlCl₃DCM2>90%

Yields are representative and may vary based on reaction scale and purification efficiency.

Protocol 2: Amide Synthesis via Acylation of an Amine

Acyl chlorides readily react with nucleophiles like primary and secondary amines to form stable amide bonds. This reaction is fundamental in the synthesis of many active pharmaceutical ingredients.

Materials:

  • This compound

  • Primary or secondary amine (e.g., Aniline)

  • A non-nucleophilic base (e.g., Triethylamine (TEA) or Pyridine)

  • Anhydrous aprotic solvent (e.g., DCM, THF)

Step-by-Step Methodology:

  • Setup: Dissolve the amine (1.0 eq.) and the base (1.2 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C. Causality: The base is essential to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

  • Addition: Dissolve this compound (1.05 eq.) in anhydrous DCM and add it dropwise to the amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC.

  • Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl (to remove excess base and amine), saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the resulting amide by recrystallization or column chromatography.

Trustworthiness and Validation: Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Low or No Yield 1. Wet reagents or solvent. 2. Inactive Lewis acid catalyst. 3. Deactivated aromatic substrate.1. Use freshly distilled solvents and flame-dried glassware. 2. Use a fresh, unopened bottle of AlCl₃ or test a small sample. 3. Friedel-Crafts reactions fail on strongly deactivated rings (e.g., nitrobenzene).
Multiple Products 1. Reaction temperature too high. 2. For activated substrates, catalyst amount may be too high.1. Maintain low temperatures during reagent addition. 2. Consider using a milder Lewis acid (e.g., ZnCl₂, FeCl₃) for highly reactive substrates like phenols or anilines.[13]
Incomplete Reaction 1. Insufficient catalyst. 2. Short reaction time.1. A stoichiometric amount of Lewis acid is often required as it complexes with the product ketone.[11] 2. Allow the reaction to run longer, monitoring by TLC.

References

  • Mascal, M. (2010). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2759851, this compound.
  • Ashenhurst, J. (n.d.). Friedel-Crafts Acylation. Chemistry Steps.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Moreno-Sánchez, R., et al. (2009). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Molecules.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • Georganics. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Nie, P., Yu, J. H., & Ye, X. L. (2001). Regioselective Friedel-Crafts acylation with 2-phenylfuran-3,4-dicarboxylic acid anhydride and 3-methoxycarbonyl-2-phenylfuran-4-carboxylic acid chloride. Journal of the Chinese Chemical Society.
  • Zhang, Y., et al. (2023). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Molecules.

Sources

Harnessing 5-Methylfuran-2-carbonyl Chloride as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The furan scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds and its role as a bioisostere for phenyl rings, which can enhance metabolic stability and drug-receptor interactions.[1] Furan derivatives exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] Among the vast array of furan-based synthons, 5-Methylfuran-2-carbonyl chloride stands out as a particularly valuable and reactive starting material.[4][5][6] Its acyl chloride functionality provides a highly reactive electrophilic site, enabling facile reactions with a diverse range of nucleophiles to construct more complex molecular architectures.

This guide provides detailed protocols and technical insights for the synthesis of several classes of novel heterocyclic compounds—amides, 1,3,4-oxadiazoles, and pyrazoles—using this compound as the common precursor. The methodologies are designed to be robust and adaptable, providing a foundation for library synthesis and further exploration in drug discovery programs.

Part 1: Core Chemistry and Handling of this compound

This compound is a solid with a low melting point (27-31 °C) and is classified as a combustible solid.[7] As an acyl chloride, it is highly reactive and requires careful handling.

Key Chemical Properties:

  • Molecular Formula: C₆H₅ClO₂[4][6]

  • Molecular Weight: 144.56 g/mol [6]

  • Reactivity: The carbonyl chloride group is an excellent electrophile, readily undergoing nucleophilic acyl substitution.[8][9] It reacts vigorously with water and other protic solvents.

Safety and Handling:

  • Hazards: Causes severe skin burns and serious eye damage.[4][7] It is crucial to handle this compound in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) away from moisture to prevent hydrolysis.[10]

The versatility of this compound stems from its ability to react with various nucleophiles, leading to a wide array of functionalized furan derivatives, which can serve as intermediates for more complex heterocycles.

G cluster_products Potential Heterocyclic Products start This compound Amides Amides start->Amides R-NH₂ Esters Esters start->Esters R-OH Acylhydrazides Acylhydrazides (Oxadiazole Precursors) start->Acylhydrazides NH₂NHR Thiadiazoles Thiadiazoles start->Thiadiazoles Thiosemicarbazide + Cyclization Pyrazoles Pyrazoles start->Pyrazoles Hydrazine (multi-step) Oxadiazoles Oxadiazoles Acylhydrazides->Oxadiazoles Cyclization

Figure 1: General reaction pathways of this compound.

Part 2: Synthesis of N-Aryl-(5-methylfuran-2-yl)carboxamides

The formation of an amide bond is one of the most fundamental and prevalent reactions in medicinal chemistry. The reaction between an acyl chloride and an amine is a highly efficient method for amide synthesis.[9][11][12]

Reaction Principle: This reaction is a classic nucleophilic acyl substitution. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate expels the chloride ion as a leaving group. A base is typically required to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[8][9]

G cluster_workflow Amide Synthesis Workflow A 1. Dissolve Amine & Base in Solvent B 2. Cool to 0 °C A->B C 3. Add 5-Methylfuran- 2-carbonyl chloride (dropwise) B->C D 4. Stir at RT (Monitor by TLC) C->D E 5. Aqueous Work-up (Quench, Extract) D->E F 6. Purify (Crystallization/Chromatography) E->F G 7. Characterize Product F->G

Figure 2: Workflow for the synthesis of N-Aryl-(5-methylfuran-2-yl)carboxamides.

Protocol 2.1: Synthesis of N-(4-methoxyphenyl)-5-methylfuran-2-carboxamide

Materials:

  • This compound (1.0 eq)

  • p-Anisidine (4-methoxyaniline) (1.0 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve p-anisidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Dissolve this compound (1.0 eq) in a separate portion of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from ethanol/water or by column chromatography on silica gel.

Rationale for Experimental Choices:

  • Solvent: Anhydrous DCM is used as it is a relatively non-polar aprotic solvent that dissolves the reactants well but does not react with the acyl chloride.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction between the highly reactive acyl chloride and the amine.

  • Base: Triethylamine acts as an acid scavenger, neutralizing the HCl generated.[8] This prevents the formation of the non-nucleophilic ammonium salt of the starting amine, thus allowing the reaction to go to completion.

Expected Characterization Data:

  • ¹H NMR: Expect signals for the furan ring protons, the methyl group on the furan ring, the aromatic protons of the anisole ring, the methoxy group protons, and a broad singlet for the N-H proton.

  • IR Spectroscopy: Look for a strong C=O stretching band for the amide (~1650-1680 cm⁻¹) and an N-H stretching band (~3300 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.

CompoundReactantYield (%)M.p. (°C)
N-(4-methoxyphenyl)-5-methylfuran-2-carboxamidep-Anisidine~90%155-157
N-phenyl-5-methylfuran-2-carboxamideAniline~92%130-132

Part 3: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are a prominent class of five-membered heterocycles known for their broad range of pharmacological activities, including antimicrobial and anti-inflammatory effects.[13][14] The synthesis typically involves the cyclodehydration of an intermediate N,N'-diacylhydrazine.[15][16]

Reaction Principle: The synthesis is a two-step process. First, this compound reacts with a suitable acylhydrazide (e.g., benzhydrazide) to form a 1,2-diacylhydrazine intermediate. This intermediate is then subjected to cyclodehydration using a dehydrating agent like phosphorus oxychloride (POCl₃) to form the 1,3,4-oxadiazole ring.

G cluster_workflow 1,3,4-Oxadiazole Synthesis Workflow cluster_step1 Step 1 Details cluster_step2 Step 2 Details A Step 1: Synthesize 1,2-Diacylhydrazine S1_A React Acylhydrazide with 5-Methylfuran-2- carbonyl chloride A->S1_A B Step 2: Cyclodehydration S2_A Reflux Intermediate with POCl₃ B->S2_A C Purification & Characterization S1_B Isolate Intermediate S1_A->S1_B S1_B->B S2_B Aqueous Work-up (careful quenching on ice) S2_A->S2_B S2_B->C

Figure 3: Workflow for the synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles.

Protocol 3.1: Synthesis of 2-(5-Methylfuran-2-yl)-5-phenyl-1,3,4-oxadiazole

Materials:

  • This compound (1.0 eq)

  • Benzhydrazide (1.0 eq)

  • Pyridine

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure: Step A: Synthesis of N'-benzoyl-5-methylfuran-2-carbohydrazide

  • In a round-bottom flask, dissolve benzhydrazide (1.0 eq) in a mixture of DCM and a slight excess of pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in DCM.

  • Stir at room temperature for 3-5 hours.

  • Filter the resulting precipitate, wash with water and cold ethanol to obtain the pure diacylhydrazine intermediate.

Step B: Cyclodehydration

  • Carefully add the dried diacylhydrazine intermediate from Step A to an excess of phosphorus oxychloride (POCl₃) with stirring.

  • Heat the mixture under reflux for 4-6 hours. The mixture will become a clear solution.

  • After cooling to room temperature, pour the reaction mixture very slowly and carefully onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of NaHCO₃.

  • The solid product that precipitates is collected by filtration, washed thoroughly with water, and dried.

  • Recrystallize the crude product from ethanol to afford pure 2-(5-Methylfuran-2-yl)-5-phenyl-1,3,4-oxadiazole.

Rationale for Experimental Choices:

  • Dehydrating Agent: POCl₃ is a powerful and commonly used reagent for the cyclodehydration of diacylhydrazines to form 1,3,4-oxadiazoles.[15]

  • Quenching: The reaction is quenched by pouring it onto ice because the reaction of excess POCl₃ with water is extremely exothermic and violent. This controlled addition dissipates the heat safely.

Expected Characterization Data:

  • ¹H NMR: Signals for the furan ring protons, the furan methyl group, and the phenyl group protons will be present. The disappearance of the two N-H signals from the diacylhydrazine intermediate is a key indicator of successful cyclization.

  • ¹³C NMR: Expect signals for the carbons of both the furan and phenyl rings, as well as two distinct signals for the C2 and C5 carbons of the oxadiazole ring in the 160-165 ppm range.

  • IR Spectroscopy: Disappearance of N-H and C=O stretching bands from the intermediate. Appearance of a C=N stretching band (~1610 cm⁻¹) and a C-O-C stretching band (~1240 cm⁻¹) characteristic of the oxadiazole ring.

ProductIntermediateYield (%)M.p. (°C)
2-(5-Methylfuran-2-yl)-5-phenyl-1,3,4-oxadiazoleN'-benzoyl-5-methylfuran-2-carbohydrazide~85%148-150

Part 4: Synthesis of 5-(5-Methylfuran-2-yl)-1-phenyl-1H-pyrazole

Pyrazoles are another class of heterocycles with significant importance in drug discovery, known for a range of biological activities including anti-inflammatory and anticancer properties.[17][18] A common synthetic route involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. Furan rings can be ingeniously used as masked 1,3-dicarbonyl synthons.[19][20]

Reaction Principle: This synthesis involves an acid-catalyzed ring-opening of the furan moiety to generate an intermediate 1,4-enedione, which can isomerize to a 1,3-diketone equivalent. This intermediate is not isolated but is reacted in situ with a hydrazine (e.g., phenylhydrazine) in a Paal-Knorr type reaction to form the pyrazole ring.

Protocol 4.1: Synthesis of 1,4-dione intermediate and subsequent cyclization

Materials:

  • N-phenyl-5-methylfuran-2-carboxamide (from Protocol 2.1)

  • Lawesson's Reagent

  • Phenylhydrazine hydrochloride

  • Acetic Acid

  • Ethanol

Procedure: This protocol is an adaptation and requires further optimization. The transformation of a furan into a pyrazole often proceeds via the diketone intermediate which can be challenging.

  • Thionation: Convert the N-phenyl-5-methylfuran-2-carboxamide to the corresponding thioamide by reacting with Lawesson's reagent in refluxing toluene.

  • Ring Opening/Cyclization: A more direct approach involves treating a furyl ketone with hydrazine. A plausible, though advanced, route from the starting material would involve its conversion to a 1-(5-methylfuran-2-yl)ethan-1-one derivative, which can then undergo ring transformation.

  • Simplified Approach (from a furyl ketone): A new protocol for pyrazole synthesis from furfuryl ketones has been developed.[19][20] This involves reacting the corresponding furyl ketone (which can be synthesized from 5-methylfuroic acid, an oxidized form of the starting material) with hydrazine under mild conditions.

Given the complexity of the furan-to-pyrazole transformation directly from the acyl chloride, this section highlights a potential synthetic direction rather than a validated, step-by-step protocol. Researchers are encouraged to consult specialized literature for detailed procedures on furan ring-opening/recyclization reactions.[18][19][20]

Conclusion

This compound is a potent and versatile building block for the synthesis of a diverse range of heterocyclic compounds. The protocols outlined in this guide for the synthesis of amides and 1,3,4-oxadiazoles demonstrate straightforward and high-yielding transformations that can be readily implemented in a research setting. These methodologies provide a solid foundation for creating libraries of novel furan-containing compounds for screening in drug discovery and materials science applications. The inherent reactivity of the furan ring itself also opens avenues for more complex transformations, inviting further exploration and innovation in synthetic heterocyclic chemistry.

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
  • Synthesis of pyrazolylvinyl ketones
  • Furans, Thiophenes and Related Heterocycles in Drug Discovery.
  • Furans, thiophenes and related heterocycles in drug discovery. PubMed.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.
  • Furans, thiophenes and related heterocycles in drug discovery. Semantic Scholar.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
  • Synthesis of Pyrazolylvinyl Ketones
  • A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds.
  • the prepar
  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry.
  • Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
  • Synthesis and Characterization of Three New Furan-Containing Terpyridine Deriv
  • Novel dibenzo[b,d]furan-1H-1,2,4-triazole derivatives: Synthesis and antitumor activity. PubMed.
  • Synthesis of Some 1, 3, 4- Oxadizole Derivatives from Naproxen and Acetyl Chloride.
  • Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives.
  • Furan Derivatives and Their Role in Pharmaceuticals. BioScience Academic Publishing.
  • Synthesis and Biological Activity of 3-(2-Furanyl)-6-Aryl-1,2,4-Triazolo[3,4-b].
  • Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M.
  • Furan - Synthesis, Polymeriz
  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis Online.
  • Making Amides from Acyl Chlorides. Chemistry LibreTexts.
  • SYNTHESIS OF SOME DIAZINE AND TRIAAZOLE DERIVATIVES
  • This compound | C6H5ClO2. PubChem.
  • Synthesis of some diazine and triaazole derivatives
  • This compound - High purity. Georganics.
  • This compound | CAS 14003-11-3. Santa Cruz Biotechnology.
  • This compound 97 14003-11-3. Sigma-Aldrich.
  • 14003-11-3, this compound Formula. ECHEMI.
  • This compound (97%). Amerigo Scientific.

Sources

Application Notes & Protocols: The Strategic Use of 5-Methylfuran-2-carbonyl Chloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Furan Scaffold and its Surrogate, 5-Methylfuran-2-carbonyl Chloride

In the landscape of medicinal chemistry, the furan ring is a recurring and valuable motif. Its prevalence in natural products and its capacity for diverse biological interactions have established it as a "privileged scaffold".[1][2][3] The furan core can act as a bioisosteric replacement for phenyl rings, offering advantages in metabolic stability and physicochemical properties. This compound emerges as a highly strategic starting material for medicinal chemists. It is a readily available, bifunctional reagent that combines the desirable furan scaffold with a highly reactive acyl chloride handle.[4] This dual nature allows for the straightforward and efficient introduction of the 5-methylfuran moiety into a wide array of molecular architectures, primarily through the formation of robust amide and ester linkages.[5][6] This document serves as a comprehensive guide to leveraging this powerful building block in drug discovery programs.

Section 1: Physicochemical Profile and Handling

A thorough understanding of a reagent's properties is fundamental to its effective and safe use. This compound is a solid at room temperature with a low melting point, demanding careful storage and handling.[7]

Table 1: Key Physicochemical and Safety Data
PropertyValueSource(s)
Molecular Formula C₆H₅ClO₂[4][8][7]
Molecular Weight 144.56 g/mol [4]
CAS Number 14003-11-3[4][7]
Appearance Solid
Melting Point 27-31 °C[7]
Boiling Point Not specified, prone to decomposition
IUPAC Name This compound[4]
Key Synonyms 5-Methyl-2-furoyl chloride[8]
Storage Temperature 2-8°C, under inert atmosphere
GHS Hazard Codes H314: Causes severe skin burns and eye damageH319: Causes serious eye irritation[4]
GHS Pictograms Corrosive, Irritant[4]

Expert Insight & Handling Protocol: The acyl chloride functional group is highly susceptible to hydrolysis. The primary cause of reagent degradation and failed reactions is exposure to atmospheric moisture.

  • Storage: Always store the reagent in a tightly sealed container, preferably within a desiccator or a nitrogen-purged glovebox. The recommended storage temperature of 2-8°C minimizes decomposition.

  • Handling: When weighing and dispensing, work swiftly in a fume hood with low ambient humidity. If possible, use an inert atmosphere (N₂ or Ar).

  • Solvent Choice: All solvents used in reactions must be anhydrous. Use freshly dried solvents or purchase high-purity anhydrous grades.

  • Personal Protective Equipment (PPE): Due to its corrosive nature, always handle with chemical-resistant gloves, safety goggles, and a lab coat.[4]

Section 2: Core Application: Synthesis of Bioactive 5-Methylfuran-2-Carboxamides

The most prevalent application of this compound in medicinal chemistry is the synthesis of N-substituted amides. The furan-2-carboxamide moiety is a key pharmacophore in compounds exhibiting a range of biological activities, including anticancer, antibacterial, and antibiofilm properties.[1][9][10]

Causality Behind the Experimental Choices

The reaction between an acyl chloride and an amine is fundamentally a nucleophilic acyl substitution. The high electrophilicity of the carbonyl carbon in the acyl chloride makes it an excellent target for the nucleophilic attack by the lone pair of electrons on the amine's nitrogen atom.

  • Why an Acyl Chloride? Direct amide formation from a carboxylic acid and an amine is thermodynamically unfavorable and requires harsh conditions or coupling agents.[6] The acyl chloride is a highly "activated" form of the carboxylic acid, making the subsequent reaction with an amine rapid and often quantitative at room temperature.[]

  • The Role of a Base: The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. This acid will protonate any unreacted amine, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic organic base (e.g., triethylamine, DIEA) or an inorganic base is added as an "acid scavenger" to neutralize the HCl as it forms, allowing the reaction to proceed to completion.[6][]

  • Solvent Selection: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are ideal. They are inert to the reactants and readily dissolve both the acyl chloride and a wide range of amine substrates. Anhydrous conditions are critical to prevent the competing hydrolysis of the acyl chloride to the unreactive carboxylic acid.

Diagram 1: General Workflow for Amide Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine Dissolve Amine & Base in Anhydrous Solvent Cool Cool to 0 °C (Ice Bath) Amine->Cool Inert Atmosphere (N2/Ar) AcylChloride Add this compound (dropwise) Cool->AcylChloride Stir Stir at RT (1-4 h, Monitor by TLC) AcylChloride->Stir Exothermic Control Quench Quench with Water/Brine Stir->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry, Filter, Concentrate Extract->Dry Purify Purify (Chromatography/Crystallization) Dry->Purify Final Final Purify->Final Pure Amide

Caption: A typical experimental workflow for synthesizing furan-2-carboxamides.

Self-Validating General Protocol for Amide Coupling

This protocol is designed to be a robust starting point for the synthesis of a wide range of 5-methylfuran-2-carboxamides.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0-1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, round-bottom flask under a nitrogen or argon atmosphere, add the amine (1.0 eq) and anhydrous DCM.

  • Basification: Add the base (e.g., TEA, 1.5 eq) and stir for 5 minutes. Cool the solution to 0°C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution over 10-15 minutes. Causality Note: Slow addition is crucial to control the exothermic nature of the reaction.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

  • Monitoring (Self-Validation Step 1): Monitor the reaction progress using Thin-Layer Chromatography (TLC). A complete reaction is indicated by the consumption of the limiting reagent (usually the amine).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid) and then brine (to aid phase separation).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification (Self-Validation Step 2): The crude product is typically purified by flash column chromatography on silica gel or by recrystallization to yield the pure amide.

  • Characterization (Self-Validation Step 3): Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Section 3: Application in Lead Discovery & SAR Studies

The true power of this compound lies in its use for the rapid generation of compound libraries for Structure-Activity Relationship (SAR) studies. By reacting the common acyl chloride core with a diverse panel of amines, researchers can systematically probe how different substituents affect biological activity.

Case Study: Targeting Bacterial Biofilms

Recent studies have shown that furan-2-carboxamide derivatives can inhibit biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa.[10] This is a critical area of research due to rising antibiotic resistance. The mechanism is thought to involve the disruption of quorum sensing pathways.[10]

Diagram 2: Diversity-Oriented Synthesis for SAR

G cluster_amines Diverse Amine Building Blocks (R-NH2) cluster_library Target Carboxamide Library Core 5-Methylfuran-2- carbonyl chloride (Common Scaffold) A1 Aliphatic (e.g., Cyclohexylamine) Core->A1 Parallel Amide Coupling A2 Aromatic (e.g., Aniline) Core->A2 Parallel Amide Coupling A3 Heterocyclic (e.g., 4-Aminopyridine) Core->A3 Parallel Amide Coupling A4 Functionalized (e.g., Tyramine) Core->A4 Parallel Amide Coupling L1 Product 1 (Aliphatic R) A1->L1 L2 Product 2 (Aromatic R) A2->L2 L3 Product 3 (Heterocyclic R) A3->L3 L4 Product 4 (Functionalized R) A4->L4 BioAssay Biological Screening (e.g., Biofilm Assay) L1->BioAssay L2->BioAssay L3->BioAssay L4->BioAssay SAR Structure-Activity Relationship (SAR) BioAssay->SAR Generate Data

Caption: Using a common core to generate a library for biological screening.

Biological Activity of Furan Derivatives

The utility of the furan scaffold is underscored by the potent biological activities observed in its derivatives.

Table 2: Selected Biological Activities of Furan-Based Compounds
Compound Class / ExampleBiological ActivityTarget/Cell LinePotency (IC₅₀ / MIC)Source(s)
Amine derivative of Methyl-5-(hydroxymethyl)-2-furan carboxylateAnticancerHeLaIC₅₀: 62.37 µg/mL[1][3]
Methyl-5-(hydroxymethyl)-2-furan carboxylate (MFC)AnticancerHepG2IC₅₀: 102.53 µg/mL[9]
Methyl-5-(hydroxymethyl)-2-furan carboxylate (MFC)AntibacterialStaphylococcus aureus-[9]
Furan-2-carboxamidesAntibiofilmP. aeruginosa>10% inhibition @ 50 µM[10]

Note: The compounds in the table are derivatives of the broader furan-2-carboxylic acid scaffold, illustrating the potential of molecules synthesized from this compound.

References

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]
  • Scheme 1. Synthetic route to methyl-5-(hydroxymethyl)-2-furan carboxylate.
  • This compound - High purity. Georganics. [Link]
  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives.
  • This compound | C6H5ClO2.
  • Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry (RSC Publishing). [Link]
  • Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) | Request PDF.
  • Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. Science Alert. [Link]
  • This compound. Stenutz. [Link]
  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides.
  • 5-Methylfurfural. Wikipedia. [Link]
  • Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI. [Link]
  • This compound (C6H5ClO2). PubChemLite. [Link]
  • Synthesis of amides and esters containing furan rings under microwave-assisted conditions.
  • Amide Synthesis. Fisher Scientific. [Link]

Sources

Application Notes and Protocols for the Derivatization of Biomolecules Using 5-Methylfuran-2-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The derivatization of biomolecules is a cornerstone of modern analytical biochemistry, enabling the sensitive detection and quantification of otherwise challenging analytes. This guide provides a comprehensive overview of the application of 5-Methylfuran-2-carbonyl chloride as a versatile derivatizing agent for various biomolecules, including amino acids, peptides, and carbohydrates. The inherent properties of the 5-methylfuran moiety introduce a strong chromophore, facilitating UV-Vis detection, and enhance the volatility and ionization efficiency of the parent molecule for mass spectrometric analysis. This document offers detailed, field-proven protocols, an exploration of the underlying reaction mechanisms, and expert insights into optimizing derivatization strategies for robust and reproducible results in research and drug development settings.

Introduction: The Rationale for Derivatization in Biomolecule Analysis

Many essential biomolecules, such as amino acids and carbohydrates, lack the intrinsic physicochemical properties required for sensitive detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis detection or Gas Chromatography-Mass Spectrometry (GC-MS).[1] Derivatization addresses this limitation by chemically modifying the analyte to introduce a desirable property. The ideal derivatizing agent should react rapidly and quantitatively with the target functional groups under mild conditions, forming a stable product with enhanced detectability.

This compound emerges as a superior reagent for this purpose. The acyl chloride group provides a highly reactive site for nucleophilic attack by the primary and secondary amines of amino acids and peptides, as well as the hydroxyl groups of carbohydrates. The resultant 5-methylfuroyl derivatives benefit from:

  • A Strong Chromophore: The furan ring system possesses significant UV absorbance, enabling highly sensitive detection by HPLC-UV.

  • Enhanced Volatility: The derivatization process can increase the volatility of polar biomolecules, making them amenable to GC-MS analysis.

  • Improved Ionization Efficiency: The introduced moiety can enhance the ionization of the analyte in mass spectrometry, leading to lower detection limits.

  • Stable Adducts: The resulting amide and ester linkages are generally stable, ensuring the integrity of the derivative throughout the analytical workflow.[2]

This guide will provide the necessary protocols and theoretical background to successfully implement this compound in your analytical workflows.

The Chemistry of Derivatization: A Mechanistic Overview

The derivatization of biomolecules with this compound proceeds via a nucleophilic acyl substitution reaction. The primary targets for this reaction are the nucleophilic lone pairs of electrons on the nitrogen atoms of primary and secondary amines and the oxygen atoms of hydroxyl groups.

Reaction with Amines (Amino Acids and Peptides)

The reaction with a primary amine, such as the alpha-amino group of an amino acid, is depicted below. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form a stable amide bond.[3]

Caption: Derivatization of a primary amine with this compound.

A crucial aspect of this reaction is the inclusion of a non-nucleophilic base, such as triethylamine or pyridine. This base serves to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]

Reaction with Alcohols (Carbohydrates and Hydroxy Amino Acids)

Similarly, the hydroxyl groups of carbohydrates or the side chains of amino acids like serine and threonine can be derivatized. The reaction mechanism is analogous to that of amines, resulting in the formation of a stable ester linkage.

Experimental Protocols

Safety Precaution: this compound is a reactive acyl chloride and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is sensitive to moisture and should be stored in a desiccator.

Protocol 1: Derivatization of Amino Acids for HPLC-UV Analysis

This protocol is optimized for the pre-column derivatization of amino acid standards or protein hydrolysates.

Materials:

  • This compound

  • Amino acid standard solution (e.g., 1 mg/mL in 0.1 M HCl) or dried protein hydrolysate

  • Borate buffer (0.1 M, pH 9.0)

  • Acetonitrile (HPLC grade)

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Milli-Q water

  • Hydrochloric acid (1 M)

Procedure:

  • Sample Preparation:

    • For standards, pipette 100 µL of the amino acid solution into a microcentrifuge tube.

    • For protein hydrolysates, ensure the sample is completely dried. Reconstitute in 100 µL of Milli-Q water.

  • Buffering: Add 200 µL of 0.1 M borate buffer (pH 9.0) to the sample. The alkaline pH ensures the amino groups are deprotonated and thus nucleophilic.

  • Reagent Preparation: Prepare a 10 mg/mL solution of this compound in anhydrous dichloromethane. This solution should be prepared fresh.

  • Derivatization Reaction:

    • To the buffered sample, add 10 µL of triethylamine.

    • Add 100 µL of the this compound solution.

    • Vortex the mixture vigorously for 1 minute.

    • Allow the reaction to proceed at room temperature for 30 minutes.

  • Quenching and Extraction:

    • Add 100 µL of 1 M HCl to quench the reaction and neutralize excess base.

    • Add 500 µL of a 1:1 (v/v) mixture of acetonitrile and water.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

  • Analysis:

    • Carefully transfer the supernatant to an HPLC vial.

    • Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system.

    • Detection is typically performed at the λmax of the 5-methylfuroyl chromophore, which is expected to be in the range of 250-300 nm. Method development will be required to determine the optimal wavelength.

Amino_Acid_Derivatization_Workflow Sample_Prep Sample Preparation (Standard or Hydrolysate) Buffering Add Borate Buffer (pH 9.0) Sample_Prep->Buffering Add_Base Add Triethylamine Buffering->Add_Base Derivatization Add this compound (30 min at RT) Add_Base->Derivatization Quench_Extract Quench with HCl and Extract Derivatization->Quench_Extract Analysis HPLC-UV Analysis Quench_Extract->Analysis

Caption: Workflow for amino acid derivatization for HPLC-UV analysis.

Protocol 2: Derivatization of Peptides for Mass Spectrometry Analysis

This protocol is designed to label the N-terminus and lysine side chains of peptides to enhance their detection in mass spectrometry.

Materials:

  • Peptide sample (e.g., protein digest)

  • This compound

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Acetonitrile (LC-MS grade)

  • Pyridine

  • Formic acid (for LC-MS)

Procedure:

  • Sample Preparation: Dissolve the dried peptide sample in 50 mM ammonium bicarbonate buffer (pH 8.0) to a concentration of approximately 1 mg/mL.

  • Reagent Preparation: Prepare a 5 mg/mL solution of this compound in acetonitrile. Prepare this solution immediately before use.

  • Derivatization Reaction:

    • To 50 µL of the peptide solution, add 5 µL of pyridine.

    • Add 20 µL of the this compound solution.

    • Incubate the mixture at 37°C for 1 hour.

  • Sample Cleanup:

    • Acidify the reaction mixture with formic acid to a final concentration of 0.1% to stop the reaction.

    • Desalt and concentrate the derivatized peptides using a C18 ZipTip or equivalent solid-phase extraction method.

  • Analysis:

    • Reconstitute the cleaned, derivatized peptides in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).

    • Analyze by LC-MS/MS. The derivatized peptides will have a mass shift corresponding to the addition of the 5-methylfuroyl group (C₆H₅O₂), which has a monoisotopic mass of 109.0289 Da.

Data Interpretation and Expected Outcomes

HPLC-UV Analysis

The derivatized amino acids will exhibit a significant increase in UV absorbance compared to their underivatized forms. The retention times of the derivatized amino acids on a reverse-phase HPLC column will be influenced by the hydrophobicity of both the amino acid side chain and the added 5-methylfuroyl group. A gradient elution from a polar mobile phase (e.g., aqueous buffer) to a more non-polar mobile phase (e.g., acetonitrile) will be necessary to resolve all derivatized amino acids.

Parameter Expected Outcome
UV λmax ~250-300 nm (to be determined empirically)
Retention Increased retention on reverse-phase columns
Sensitivity Significantly enhanced compared to underivatized amino acids
Mass Spectrometry Analysis

In mass spectrometry, the derivatized peptides will show a predictable mass increase. For each primary amine (N-terminus and lysine ε-amino group) that reacts, the mass of the peptide will increase by 109.0289 Da.

Fragmentation Analysis:

During MS/MS fragmentation, the amide bond formed between the 5-methylfuroyl group and the peptide is relatively stable. Therefore, fragmentation along the peptide backbone (b- and y-ions) will still be observed, allowing for sequence determination. The presence of the 5-methylfuroyl group on the N-terminus will result in a corresponding mass shift in the b-ions. A characteristic fragment ion corresponding to the 5-methylfuroyl cation (m/z 109.0289) or related fragments may also be observed, which can serve as a reporter ion for successful derivatization.

MS_Fragmentation Peptide Derivatized Peptide Ion b-ions b-ions (mass shifted) Peptide->b-ions Fragmentation y-ions y-ions (mass unchanged) Peptide->y-ions Fragmentation Reporter Reporter Ion (m/z 109.0289) Peptide->Reporter Fragmentation

Caption: Expected fragmentation of a derivatized peptide in MS/MS.

Troubleshooting and Expert Insights

  • Low Derivatization Efficiency:

    • Moisture Contamination: Ensure all solvents and reagents are anhydrous, as this compound readily hydrolyzes.

    • Incorrect pH: The pH of the reaction mixture is critical. For amines, a pH of 8-9 is optimal.

    • Insufficient Reagent: A molar excess of the derivatizing agent is typically required.

  • Multiple Peaks per Analyte in HPLC:

    • This may indicate incomplete derivatization or side reactions. Optimize reaction time and temperature.

    • For biomolecules with multiple reaction sites (e.g., lysine-containing peptides), multiple derivatizations are expected.

  • Poor Recovery After Sample Cleanup:

    • The hydrophobicity of the derivatized analyte is increased. Adjust the solid-phase extraction protocol accordingly (e.g., use a stronger elution solvent).

Conclusion

This compound is a highly effective and versatile derivatizing agent for a wide range of biomolecules. The straightforward reaction protocols, coupled with the significant analytical advantages conferred by the 5-methylfuroyl moiety, make it a valuable tool for researchers in academia and the pharmaceutical industry. The methods described in this guide provide a solid foundation for the successful implementation of this reagent in routine and advanced analytical applications.

References

  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022). Journal of Food Science and Technology.
  • Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. (2003). Green Chemistry. [Link]
  • Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. (2018). Analytical Chemistry. [Link]
  • Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). (2015). Green Chemistry. [Link]
  • Mild and Useful Method for N-Acylation of Amines. (2009).
  • Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). (2021). Analytical Chemistry. [Link]
  • The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. (2017). eScholarship, University of California. [Link]
  • Amine to Amide (via Acid Chloride) - Common Conditions. Organic Chemistry Portal. [Link]
  • Comparative Analysis Reveals Furoyl in Vivo Selective Hydroxyl Acylation Analyzed by Primer Extension Reagents Form Stable Ribosyl Ester Adducts. (2017). Biochemistry. [Link]
  • Organic Chemistry Revision Sheets - Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). Save My Exams. [Link]
  • Derivatization of peptides for improved detection by mass spectrometry. (2014). Mass Spectrometry Reviews. [Link]
  • mass spectra - fragmentation p

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 5-Methylfuran-2-carbonyl Chloride and Its Amide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the scale-up synthesis of 5-Methylfuran-2-carbonyl chloride, a valuable heterocyclic building block in medicinal chemistry and materials science. We detail a robust, multi-step synthetic pathway, beginning with the formylation of commercially available 2-methylfuran, followed by oxidation to 5-methylfuran-2-carboxylic acid, and culminating in the conversion to the target acyl chloride. Emphasis is placed on the practical considerations, safety protocols, and process controls essential for transitioning from laboratory-scale procedures to larger-scale production. A detailed protocol for the subsequent synthesis of a representative N-aryl amide derivative is also provided to illustrate the utility of the acyl chloride intermediate. This document is intended for researchers, process chemists, and drug development professionals seeking to implement scalable and reliable synthetic routes for furan-based scaffolds.

Introduction and Strategic Overview

This compound and its derivatives are key intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The furan ring serves as a bioisostere for phenyl groups, offering improved metabolic stability and pharmacokinetic properties in many drug candidates. The acyl chloride functionality provides a highly reactive handle for nucleophilic substitution, most commonly for the formation of amides, esters, and ketones.[1][2]

The successful scale-up of any chemical process requires a strategic approach that prioritizes safety, efficiency, cost-effectiveness, and product quality. The pathway detailed herein has been designed with these principles in mind. It avoids the use of hazardous or expensive reagents where possible and employs purification techniques amenable to large-scale operations.

The overall synthetic strategy involves a three-stage process:

  • Vilsmeier-Haack Formylation: Introduction of a formyl group onto the C5 position of 2-methylfuran to produce 5-methylfurfural. This reaction is well-documented for electron-rich heterocycles and offers high regioselectivity.[3][4]

  • Oxidation: Conversion of the resulting 5-methylfurfural to 5-methylfuran-2-carboxylic acid. While various methods exist, oxidation using benign oxidants is preferable for large-scale work.[5]

  • Chlorination: Conversion of the carboxylic acid to the highly reactive this compound using thionyl chloride (SOCl₂). This is a standard and efficient method, but it necessitates stringent safety protocols due to the hazardous nature of the reagent and byproducts.[6][7]

This guide will elaborate on the causality behind each procedural step, providing the technical rationale required for successful implementation and troubleshooting.

G cluster_0 Stage 1: Formylation cluster_1 Stage 2: Oxidation cluster_2 Stage 3: Chlorination cluster_3 Stage 4: Derivatization A 2-Methylfuran C 5-Methylfurfural A->C Vilsmeier-Haack Reaction B Vilsmeier Reagent (POCl₃/DMF) D 5-Methylfuran-2-carboxylic Acid C->D Oxidation (e.g., with H₂O₂) F This compound D->F Acyl Chloride Formation E Thionyl Chloride (SOCl₂) H N-Substituted-5-methylfuran- 2-carboxamide F->H Amide Coupling G Primary/Secondary Amine (R¹R²NH)

Caption: Overall synthetic pathway from 2-methylfuran to final amide derivatives.

Detailed Experimental Protocols

Stage 1: Synthesis of 5-Methylfuran-2-carboxylic Acid

This two-step, one-pot procedure first generates 5-methylfurfural via Vilsmeier-Haack formylation, which is then oxidized in situ or after a simple workup to the target carboxylic acid.

Rationale: The Vilsmeier-Haack reaction is a cost-effective and highly regioselective method for formylating electron-rich heterocycles like furan.[8][9] The Vilsmeier reagent, an electrophilic iminium salt, preferentially attacks the electron-rich C5 position of 2-methylfuran. Subsequent oxidation of the aldehyde to a carboxylic acid is a standard transformation. Catalytic oxidation methods are often preferred on scale to minimize waste.[5][10]

Protocol:

  • Vilsmeier Reagent Formation: In a suitably sized reactor equipped with mechanical stirring, a temperature probe, and a nitrogen inlet, add N,N-dimethylformamide (DMF, 3.0 equiv.). Cool the reactor to 0-5 °C using an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at this temperature for 30-45 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation Reaction: To the cold Vilsmeier reagent, add a solution of 2-methylfuran (1.0 equiv.) in a minimal amount of an inert solvent (e.g., dichloromethane) dropwise over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring & Quench: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS. Once the starting material is consumed, cool the reaction mixture back to 0-5 °C. Cautiously quench the reaction by the slow addition of an aqueous solution of sodium acetate (5.0 equiv.). Caution: This quench is exothermic.

  • Workup & Isolation of Aldehyde (Optional): The product aldehyde can be extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. For many oxidation procedures, this crude aldehyde can be used directly.

  • Oxidation to Carboxylic Acid: Dissolve the crude 5-methylfurfural in an appropriate solvent system (e.g., aqueous tert-butanol). Add the chosen oxidant (e.g., hydrogen peroxide with a suitable catalyst, or a milder chemical oxidant). The specific conditions (temperature, catalyst loading, reaction time) will depend on the chosen oxidation method.[11]

  • Final Workup and Purification: Upon completion of the oxidation, adjust the pH of the mixture to ~2-3 with aqueous HCl. This will precipitate the carboxylic acid product. Filter the solid, wash with cold water, and dry under vacuum to yield 5-methylfuran-2-carboxylic acid as a solid.[12] Purity can be assessed by ¹H NMR and melting point.

Stage 2: Synthesis of this compound

This stage converts the stable carboxylic acid into the highly reactive acyl chloride, which is the key intermediate for producing derivatives.

Rationale: Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to its effectiveness and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.[6][7] The reaction proceeds via a chlorosulfite intermediate, which readily undergoes nucleophilic attack by chloride.[13] The use of a catalytic amount of DMF can accelerate the reaction by forming the Vilsmeier reagent in situ, which is the active chlorinating species.[14]

Table 1: Comparison of Common Chlorinating Agents for Scale-Up

ReagentFormulaByproductsKey AdvantagesKey Disadvantages
Thionyl Chloride SOCl₂SO₂(g), HCl(g)Cost-effective; volatile byproducts simplify purification.Highly corrosive and toxic; reacts violently with water. Requires scrubber for off-gassing.[15][16]
Oxalyl Chloride (COCl)₂CO₂(g), CO(g), HCl(g)Cleaner reaction, milder conditions; byproducts are all gaseous.More expensive than SOCl₂; CO is a highly toxic gas.
Phosphorus Pentachloride PCl₅POCl₃(l), HCl(g)Highly reactive, effective for less reactive acids.Solid reagent, can be difficult to handle on scale; liquid byproduct (POCl₃) requires separation.

Protocol:

  • Reactor Setup: All glassware must be rigorously dried to prevent hydrolysis of the reagents and product. The reaction should be conducted in a well-ventilated fume hood or a contained reactor system equipped with a mechanical stirrer, reflux condenser, and a gas outlet connected to a caustic scrubber (e.g., NaOH solution) to neutralize the HCl and SO₂ off-gases.

  • Reaction: Charge the reactor with 5-methylfuran-2-carboxylic acid (1.0 equiv.) and an inert, high-boiling solvent such as toluene or dichloromethane (if a lower temperature is desired). Add a catalytic amount of DMF (e.g., 0.05 equiv.).

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂, 1.5 - 2.0 equiv.) to the stirred suspension at room temperature. The reaction may self-heat, and gas evolution will be observed.

  • Heating and Monitoring: After the initial exotherm subsides, heat the reaction mixture to a gentle reflux (typically 50-80 °C, depending on the solvent) for 2-4 hours, or until gas evolution ceases and the reaction mixture becomes a clear solution. Monitor the reaction's completion by taking a small aliquot, quenching it carefully with methanol, and analyzing the resulting methyl ester by GC-MS.

  • Purification: Once the reaction is complete, remove the excess thionyl chloride and solvent by distillation under atmospheric pressure, followed by vacuum distillation. The final product, this compound, can be purified by fractional vacuum distillation.[17][18] The product is a low-melting solid or liquid and is sensitive to moisture.[19]

G A Setup: Dry Reactor + Caustic Scrubber B Charge: Carboxylic Acid, Solvent, cat. DMF A->B C Slow Addition of Thionyl Chloride (SOCl₂) B->C D Heat to Reflux (2-4 hours) C->D E Monitor by GC-MS (quenched aliquot) D->E F Distill off excess SOCl₂ and Solvent E->F G Purify by Vacuum Distillation F->G H Store Product under Inert Atmosphere G->H

Caption: Workflow for the synthesis and purification of this compound.

Stage 3: Synthesis of N-Aryl-5-methylfuran-2-carboxamide

This protocol demonstrates the use of the acyl chloride to form a stable amide derivative, a common objective in drug development.

Rationale: The reaction between an acyl chloride and an amine is a rapid and generally high-yielding method for amide bond formation.[20] A tertiary amine base, such as triethylamine or DIPEA, is typically included to scavenge the HCl generated during the reaction, preventing the formation of the unreactive amine hydrochloride salt.

Protocol:

  • Setup: In a dry reactor under a nitrogen atmosphere, dissolve the amine (e.g., aniline, 1.0 equiv.) and a non-nucleophilic base (e.g., triethylamine, 1.2 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane, THF, or ethyl acetate).

  • Acyl Chloride Addition: Cool the amine solution to 0-5 °C. Prepare a solution of this compound (1.05 equiv.) in the same anhydrous solvent. Add the acyl chloride solution dropwise to the cooled amine solution, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS until the acyl chloride is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer. Wash the organic phase sequentially with dilute aqueous HCl (to remove excess base), saturated aqueous sodium bicarbonate (to remove any unreacted acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude amide product can typically be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Scale-Up and Safety Considerations

Transitioning these protocols to a larger scale introduces significant safety and engineering challenges, particularly concerning the use of thionyl chloride.

  • Thionyl Chloride Handling: Thionyl chloride is highly toxic, corrosive, and reacts violently with water.[15][21] All transfers and reactions must be conducted in a closed system under an inert atmosphere. Personnel must be equipped with appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, a face shield, and a lab coat.[22][23] An emergency shower and eyewash station must be readily accessible.

  • Off-Gas Management: The generation of HCl and SO₂ gases during the chlorination step is a major hazard. A robust, appropriately sized caustic scrubber is not optional; it is a critical piece of safety equipment to prevent the release of these toxic and corrosive gases.[16]

  • Thermal Management: The Vilsmeier-Haack reaction, the quenching steps, and the amidation reaction are all exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Gradual (dropwise) addition of reagents and the use of a reactor cooling jacket are essential to maintain temperature control and prevent runaway reactions.

  • Solvent Selection: Solvents should be chosen based on reaction performance, safety (flash point), and ease of removal/recycling. Toluene is often a good choice for the chlorination step due to its high boiling point and ability to azeotropically remove water.

  • Purification: Vacuum distillation is effective for purifying the acyl chloride but can be challenging on a very large scale. For the final amide derivatives, recrystallization is often the most scalable and cost-effective purification method.

Analytical Characterization

Thorough analytical characterization is required at each stage to ensure identity and purity.

Table 2: Expected Analytical Data for this compound

TechniqueExpected Result
¹H NMR (CDCl₃)δ ~7.2 (d, 1H, furan H), ~6.2 (d, 1H, furan H), ~2.4 (s, 3H, CH₃)
¹³C NMR (CDCl₃)δ ~160 (C=O), ~158 (C-CH₃), ~145 (C-COCl), ~122 (CH), ~110 (CH), ~14 (CH₃)
IR Spectroscopy ~1750-1780 cm⁻¹ (strong, C=O stretch of acyl chloride)
GC-MS Molecular ion peak (M⁺) at m/z = 144/146 (due to ³⁵Cl/³⁷Cl isotopes).[24]

Conclusion

The synthetic pathways and protocols detailed in this guide provide a reliable and scalable method for the production of this compound and its subsequent conversion to amide derivatives. By understanding the chemical principles behind each step and adhering strictly to the safety and process control measures outlined, researchers and chemical professionals can confidently implement this synthesis on a scale relevant to drug development and manufacturing. The key to success lies in careful planning, rigorous execution of anhydrous techniques, and a paramount focus on safety, especially when handling hazardous reagents like thionyl chloride.

References

  • Mascal, M., & Dutta, S. (2011). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry, 13(11), 3049-3051. [Link]
  • ResearchGate. (n.d.). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) | Request PDF.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-Formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-Benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119–122. [Link]
  • ResearchGate. (n.d.). Notes - Formylation of Furans.
  • LANXESS. (n.d.). Thionyl chloride Product Safety Assessment.
  • Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
  • Kar, S., et al. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. Journal of the American Chemical Society. [Link]
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • ResearchGate. (n.d.). Oxidation of 5-Hydroxymethylfurfural to 5-Formyl Furan-2-Carboxylic Acid by Non-Precious Transition Metal Oxide-Based Catalyst | Request PDF.
  • Patil, S. B., & Tale, R. H. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]
  • Google Patents. (n.d.). EP1212273B1 - Method for purifying acid chlorides.
  • Molinari, A., et al. (2021). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Molecules, 26(23), 7226. [Link]
  • LookChem. (n.d.). General procedures for the purification of Acid chlorides.
  • ILO. (n.d.). ICSC 1409 - THIONYL CHLORIDE.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). 2-Furancarboxylic acid, 5-methyl-. PubChem Compound Database.
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]
  • Google Patents. (n.d.). US2748151A - Purification of acid chlorides.
  • New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Thionyl Chloride.
  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride.
  • Kar, S., et al. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. Journal of the American Chemical Society, 144(4), 1772–1780. [Link]
  • ResearchGate. (n.d.). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution | Request PDF.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry.
  • Clark, J. (n.d.). Converting carboxylic acids into acyl (acid) chlorides.
  • Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides.
  • Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) [Video]. YouTube. [Link]

Sources

Introduction: The Role of 5-Methylfuran-2-carbonyl chloride in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Catalytic Reactions of 5-Methylfuran-2-carbonyl chloride: Applications and Protocols for the Modern Laboratory

This compound, a derivative of the bio-based platform chemical 5-methylfuran, stands as a versatile and highly reactive intermediate in organic synthesis.[1][2] Its importance lies in the furan scaffold, a structural motif present in numerous natural products and pharmacologically active compounds, and the reactive acyl chloride group, which serves as a gateway for a multitude of chemical transformations.[3][4] This guide provides senior researchers, scientists, and drug development professionals with a detailed overview of key catalytic reactions involving this compound, focusing on the underlying principles, practical insights, and detailed experimental protocols.

The inherent reactivity of the furan ring, particularly its sensitivity to strong acids, presents unique challenges.[4] Therefore, the selection of an appropriate catalytic system is paramount to achieving high yields and selectivities. This document delves into two of the most powerful catalytic transformations for this compound: Lewis acid-catalyzed Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions. Additionally, we will cover its fundamental reactivity in esterification.

Friedel-Crafts Acylation: Forging Carbon-Aryl Bonds

The Friedel-Crafts acylation is a cornerstone of organic chemistry for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[5] When using this compound, this reaction produces 5-methyl-2-furyl aryl ketones, which are valuable precursors for more complex molecular architectures.

Mechanistic Insight & Catalyst Selection

The reaction proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst activates the acyl chloride, generating a highly electrophilic acylium ion (or a polarized complex), which is then attacked by the electron-rich aromatic substrate.

However, the furan nucleus is susceptible to polymerization and degradation under the influence of strong Lewis acids like aluminum chloride (AlCl₃).[6][7] Consequently, the causality behind experimental design favors milder, more tolerant Lewis acids. Catalysts such as tin(IV) chloride (SnCl₄), zinc bromide (ZnBr₂), or iron(III) catalysts are often preferred to mediate the acylation while preserving the integrity of the furan ring.[6][7][8] The choice of catalyst is a self-validating system; a successful reaction with high yield validates the selection of a catalyst that balances reactivity with substrate stability.

G AcylChloride This compound AcyliumIon Acylium Ion Intermediate (Electrophile) AcylChloride->AcyliumIon LewisAcid Lewis Acid (e.g., SnCl₄) Arene Aromatic Substrate (e.g., Benzene) SigmaComplex Arenium Ion (Sigma Complex) Arene->SigmaComplex + Acylium Ion Product Aryl-(5-methylfuran-2-yl)methanone SigmaComplex->Product

Caption: Workflow for Lewis Acid-Catalyzed Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of (5-methylfuran-2-yl)(phenyl)methanone

This protocol details a representative Friedel-Crafts acylation using a mild Lewis acid.

Materials & Equipment

Reagent/Equipment Specification
This compound 97% purity
Anhydrous Tin(IV) chloride (SnCl₄) ≥99%
Anhydrous Benzene Dripping from sodium/benzophenone
Anhydrous Dichloromethane (DCM) Dripping from CaH₂
Round-bottom flask, dropping funnel Oven-dried
Magnetic stirrer, inert atmosphere setup Nitrogen or Argon
Ice bath

| Rotary evaporator, column chromatography | Silica gel |

Step-by-Step Procedure

  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous benzene (10 mmol, 1.0 eq) to a 100 mL oven-dried round-bottom flask containing anhydrous DCM (20 mL). Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add anhydrous SnCl₄ (12 mmol, 1.2 eq) to the stirred solution. Maintain the temperature at 0 °C.

  • Acyl Chloride Addition: Dissolve this compound (10 mmol, 1.0 eq) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice (~50 g) and 1M HCl (20 mL) with vigorous stirring.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 25 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL), then with brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ketone.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for constructing C-C bonds, particularly for the synthesis of biaryls and related structures.[9] Using this compound with arylboronic acids provides a direct, mild, and highly efficient route to synthesize unsymmetrical diaryl ketones.[10]

Mechanistic Insight & System Components

This reaction is mediated by a palladium catalyst, which cycles through several oxidation states. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the acyl chloride.

  • Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments (acyl and aryl) couple and are eliminated from the palladium center, forming the ketone product and regenerating the Pd(0) catalyst.

This catalytic cycle offers high functional group tolerance and typically proceeds under mild conditions, making it a preferred method in modern synthesis.[10][11]

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Acyl Chloride Transmetal Transmetalation Intermediate OxAdd->Transmetal + Activated Arylboronic Acid RedElim Product Complex Transmetal->RedElim RedElim->Pd0 Reductive Elimination Product Aryl-(5-methylfuran-2-yl)methanone RedElim->Product Releases AcylCl 5-Methylfuran-2- carbonyl chloride AcylCl->OxAdd BoronicAcid Arylboronic Acid + Base BoronicAcid->Transmetal

Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Ketone Synthesis.

Experimental Protocol: Synthesis of (4-methoxyphenyl)(5-methylfuran-2-yl)methanone

This protocol outlines a ligand-free palladium-catalyzed coupling reaction.

Materials & Equipment

Reagent/Equipment Specification
This compound 97% purity
4-Methoxyphenylboronic acid ≥98%
Palladium(II) Acetate (Pd(OAc)₂) Catalyst grade
Cesium Carbonate (Cs₂CO₃) Anhydrous, ≥99%
Anhydrous Toluene Dripping from sodium/benzophenone
Schlenk flask, condenser Oven-dried
Magnetic stirrer, heating mantle

| Inert atmosphere setup | Nitrogen or Argon |

Step-by-Step Procedure

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1 mmol, 1.0 eq), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq), cesium carbonate (Cs₂CO₃) (2.5 mmol, 2.5 eq), and Palladium(II) acetate (0.03 mmol, 3 mol%).

  • Solvent Addition: Add anhydrous toluene (10 mL) to the flask via syringe.

  • Reaction: Equip the flask with a condenser and heat the mixture to 80 °C with vigorous stirring. Maintain the reaction at this temperature for 6-8 hours. Monitor the reaction's completion using TLC.

  • Cooling and Filtration: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).

  • Workup: Combine the filtrates and wash with water (20 mL) and then brine (20 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo. Purify the crude residue via flash column chromatography (silica gel, hexane/ethyl acetate eluent system) to obtain the desired biaryl ketone.

Esterification: A Fundamental Transformation

While not always requiring a catalyst in the traditional sense, the reaction of this compound with alcohols is a fundamental process that is often facilitated by a basic catalyst or scavenger. This nucleophilic acyl substitution reaction is highly efficient for producing 5-methylfuran-2-carboxylates.

Reaction Principles

The high reactivity of the acyl chloride group allows it to readily react with nucleophiles like alcohols. The reaction generates hydrochloric acid (HCl) as a byproduct. To drive the reaction to completion and prevent acid-catalyzed side reactions with the furan ring, a stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine, is typically added to act as an HCl scavenger.

Experimental Protocol: Synthesis of Ethyl 5-methylfuran-2-carboxylate

This procedure describes a standard esterification.

Materials & Equipment

Reagent/Equipment Specification
This compound 97% purity
Anhydrous Ethanol ≥99.5%
Anhydrous Pyridine Dripping from KOH
Anhydrous Diethyl Ether
Round-bottom flask, ice bath

| Magnetic stirrer | |

Step-by-Step Procedure

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (5 mmol, 1.0 eq) in anhydrous diethyl ether (15 mL).

  • Reagent Addition: Add anhydrous ethanol (6 mmol, 1.2 eq) to the solution, followed by the dropwise addition of anhydrous pyridine (5.5 mmol, 1.1 eq) while stirring in an ice bath (0 °C). A precipitate of pyridinium hydrochloride will form.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC until the starting acyl chloride is consumed.

  • Workup: Filter the reaction mixture to remove the pyridinium hydrochloride precipitate and wash the solid with a small amount of cold diethyl ether.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (2 x 15 mL), saturated sodium bicarbonate solution (15 mL), and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester. The product is often of high purity, but can be further purified by vacuum distillation if necessary.

Conclusion

This compound is a potent and versatile building block for chemical synthesis. Mastery of its catalytic reactions, particularly Friedel-Crafts acylation and palladium-catalyzed cross-couplings, enables researchers to construct complex molecular frameworks efficiently. The key to success lies in understanding the interplay between the reactivity of the acyl chloride and the sensitivity of the furan ring, which dictates the careful selection of catalysts and reaction conditions. The protocols provided herein serve as a robust foundation for researchers to explore and expand the synthetic utility of this valuable bio-based intermediate.

References

  • Mascal, M., & Nikitin, E. B. (2008). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural. Green Chemistry, 10(10), 1049-1051. [Link]
  • Khusnutdinov, R. I., et al. (2015). New procedure for synthesis alkyl esters of 5-acetyl-2-furan-carboxylic acid alkyl ester. Russian Journal of General Chemistry, 85, 346–348. [Link]
  • Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). [Link]
  • Gabriele, B., et al. (2018). Palladium Iodide Catalyzed Multicomponent Carbonylative Synthesis of 2-(4-Acylfuran-2-yl)acetamides. Molecules, 23(10), 2449. [Link]
  • Zhang, P., et al. (2021). Pd-catalysed carbonylative Suzuki–Miyaura cross-couplings using Fe(CO)5 under mild conditions: generation of a highly active, recyclable Pd-Fe nanocatalyst. Green Chemistry, 23(2), 920-926. [Link]
  • Katritzky, A. R., et al. (2001). C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles. ARKIVOC, 2001(5), 18-26. [Link]
  • Pop, A., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2432. [Link]
  • Li, H., et al. (2023). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels.
  • Nie, C.-P., et al. (1998). Regioselective Friedel-Crafts Acylation with 2-Phenylfuran-3,4-dicarboxylic Acid Anhydride and 3-Methoxycarbonyl-2-phenylfuran-4-carboxylic Acid Chloride. Journal of the Chinese Chemical Society, 45(5), 643-648. [Link]
  • ResearchGate. (2019). Convenient method of synthesis of 2-aroyl-furanes or 2-aroyl-5-methylfuranes.
  • Stenutz, R. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • Mascal, M., & Nikitin, E. B. (2008). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry. [Link]
  • ResearchGate. (2008). Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids.
  • Li, H., et al. (2023). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels.
  • PubMed. (2020). Enzymatic conversion reactions of 5-hydroxymethylfurfural (HMF) to bio-based 2,5-diformylfuran (DFF) and 2,5-furandicarboxylic acid (FDCA) with air.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • ResearchGate. (2016). Palladium catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with aryl/het-aryl boronic acids.

Sources

Application and Protocol Guide: Understanding Solvent Effects on Reactions with 5-Methylfuran-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

5-Methylfuran-2-carbonyl chloride is a versatile bio-derived building block with significant potential in pharmaceutical and materials science. Its reactivity, particularly in acylation reactions, is profoundly influenced by the choice of solvent. This guide provides an in-depth exploration of the theoretical and practical aspects of solvent effects on reactions involving this valuable reagent. We will delve into the underlying principles governing these effects and provide detailed protocols for systematic investigation, enabling researchers to optimize reaction conditions for yield, selectivity, and efficiency.

Introduction: The Critical Role of Solvents in Modulating Reactivity

This compound serves as a key intermediate in the synthesis of a wide array of fine chemicals and pharmacologically active molecules. Its core reactivity lies in the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack in reactions such as esterification, amidation, and Friedel-Crafts acylation. The reaction medium, or solvent, is not merely an inert carrier for the reactants; it actively participates in the reaction pathway through various intermolecular interactions.

The choice of solvent can dictate:

  • Reaction Rate: By stabilizing or destabilizing reactants, transition states, and products.

  • Selectivity: Influencing chemo-, regio-, and stereoselectivity.

  • Yield: Affecting equilibrium positions and minimizing side reactions.

  • Solubility: Ensuring a homogeneous reaction mixture for optimal reactivity.

Understanding and harnessing these solvent effects is paramount for developing robust, efficient, and scalable synthetic processes. This guide will equip researchers with the foundational knowledge and practical methodologies to systematically investigate and control these effects in their own work.

Theoretical Foundations: A Mechanistic Look at Solvent-Solute Interactions

The influence of a solvent on a chemical reaction can be broadly categorized by its physical and chemical properties. Key parameters include polarity (dipole moment and dielectric constant), polarizability, and specific interactions such as hydrogen bonding capabilities.

Polarity and its Impact on Reaction Kinetics

The polarity of a solvent plays a crucial role in stabilizing charged or polar species. For reactions involving this compound, the nature of the transition state relative to the ground state is a key determinant of the solvent's effect on the reaction rate.

  • Reactions with a More Polar Transition State: In many reactions of acyl chlorides, such as nucleophilic substitution, the transition state is often more polar than the reactants. Polar solvents will stabilize this transition state more effectively than the ground state, thus lowering the activation energy and accelerating the reaction. For instance, the reaction of an acyl chloride with an amine proceeds through a polar tetrahedral intermediate. A polar solvent would be expected to increase the rate of this reaction.

  • Reactions with a Less Polar Transition State: Conversely, if the transition state is less polar than the reactants, a polar solvent will stabilize the ground state more, increasing the activation energy and slowing the reaction.

Solvent Effects on Regioselectivity in Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful tool for forming carbon-carbon bonds. When an aromatic substrate can be acylated at multiple positions, the solvent can significantly influence the regioselectivity of the reaction. This is often a competition between kinetic and thermodynamic control.

  • Non-polar Solvents: In non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂), the reaction is often under kinetic control, favoring the more rapidly formed product. The product-catalyst complex may also be insoluble, preventing equilibration to the more stable isomer.[1]

  • Polar Solvents: In polar solvents such as nitrobenzene, the reaction intermediates and product-catalyst complexes are more soluble.[1] This allows for the possibility of the reverse reaction (de-acylation) and re-acylation, leading to the thermodynamically more stable product.[1]

The interplay between the acylium ion formation, the stability of the sigma complex, and the reversibility of the reaction are all modulated by the solvent environment.

Data Presentation: Quantifying Solvent Effects

To systematically study solvent effects, it is essential to quantify reaction outcomes in a range of solvents with varying properties. The following table provides key physicochemical properties of common organic solvents that can be used to build a solvent screen.

SolventFormulaBoiling Point (°C)Density (g/mL)Dielectric Constant (ε)Dipole Moment (D)
n-HexaneC₆H₁₄690.6551.90.0
TolueneC₇H₈1110.8672.40.36
DichloromethaneCH₂Cl₂401.3269.11.60
TetrahydrofuranC₄H₈O660.8867.51.63
AcetonitrileC₂H₃N820.78637.53.92
DimethylformamideC₃H₇NO1530.94436.73.82
NitrobenzeneC₆H₅NO₂2111.20034.84.22

Data compiled from various sources.[2][3][4][5][6]

The following is an illustrative example of how data from a solvent screen for a Friedel-Crafts acylation could be presented. While this specific data is for the acetylation of 9H-fluorene, a similar table should be generated for reactions with this compound.

SolventDielectric Constant (ε)Conversion (%)Selectivity for 2-acetyl-9H-fluorene (%)
Carbon Disulfide2.68590
1,2-Dichloroethane10.4>9585
Nitrobenzene34.89070

Illustrative data adapted from a study on 9H-fluorene.[7]

Experimental Protocols

The following protocols provide a framework for the systematic investigation of solvent effects on two key reaction classes of this compound: Friedel-Crafts acylation and amidation.

Protocol 1: Investigating Solvent Effects on the Friedel-Crafts Acylation of Anisole

This protocol aims to determine the effect of solvent polarity on the reaction rate and regioselectivity of the Friedel-Crafts acylation of anisole with this compound.

Materials:

  • This compound

  • Anisole

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Selected anhydrous solvents (e.g., Dichloromethane, 1,2-Dichloroethane, Nitrobenzene)

  • Anhydrous Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Internal standard for GC analysis (e.g., dodecane)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle

  • Gas Chromatography-Mass Spectrometry (GC-MS) instrument

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup cluster_analysis Analysis prep1 Oven-dry glassware prep2 Add AlCl3 to flask under N2 prep1->prep2 prep3 Add anhydrous solvent prep2->prep3 react1 Cool to 0°C prep3->react1 react2 Add Anisole react1->react2 react3 Add this compound dropwise react2->react3 react4 Stir at specified temperature react3->react4 react5 Monitor by TLC/GC react4->react5 work1 Quench with ice-cold HCl react5->work1 work2 Extract with organic solvent work1->work2 work3 Wash with NaHCO3 and brine work2->work3 work4 Dry over MgSO4 work3->work4 work5 Evaporate solvent work4->work5 anal1 Prepare sample for GC-MS work5->anal1 anal2 Analyze for conversion and isomer ratio anal1->anal2 G cluster_prep Solution Preparation cluster_kinetic_run Kinetic Measurement cluster_analysis Data Analysis prep1 Prepare stock solution of Aniline prep2 Prepare stock solution of this compound prep1->prep2 run1 Equilibrate Aniline solution in cuvette to desired temperature prep2->run1 run2 Inject acyl chloride solution and start data acquisition run1->run2 run3 Monitor absorbance/concentration change over time run2->run3 anal1 Plot data according to second-order rate law run3->anal1 anal2 Determine the rate constant (k) from the slope anal1->anal2

Caption: Workflow for kinetic analysis of amidation.

Procedure:

  • Solution Preparation: Prepare stock solutions of freshly distilled aniline and this compound in the chosen anhydrous solvent. The concentration of aniline should be in large excess (at least 10-fold) to ensure pseudo-first-order conditions.

  • Spectrophotometric Analysis: Determine the wavelength of maximum absorbance (λ_max) for the product, N-phenyl-5-methylfuran-2-carboxamide, where the starting materials have minimal absorbance.

  • Kinetic Run: a. Place a known volume of the aniline solution into a quartz cuvette and place it in a thermostatted cell holder in the spectrophotometer. Allow it to equilibrate to the desired temperature (e.g., 25 °C). b. Inject a small, known volume of the this compound stock solution into the cuvette, mix rapidly, and immediately begin recording the absorbance at λ_max over time.

  • Data Analysis: a. The reaction follows the rate law: Rate = k[Aniline][Acyl Chloride]. Under pseudo-first-order conditions ([Aniline] is constant), the observed rate constant, k_obs, is obtained from the slope of a plot of ln(A_∞ - A_t) versus time, where A_∞ is the final absorbance and A_t is the absorbance at time t. b. The second-order rate constant, k, is then calculated as k = k_obs / [Aniline].

  • Repeat the experiment in different solvents to compare the rate constants.

Causality Behind Choices:

  • Pseudo-First-Order Conditions: Using a large excess of one reactant simplifies the rate law and makes the determination of the rate constant more straightforward.

  • Spectrophotometric Monitoring: This is a common and convenient method for continuously monitoring the progress of a reaction by observing the formation of a chromophoric product.

  • Temperature Control: Reaction rates are highly sensitive to temperature. A thermostatted cell holder is crucial for obtaining reproducible kinetic data.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. For the Friedel-Crafts acylation study, consistency of mass balance (reactants consumed vs. products and byproducts formed) as determined by GC-MS with an internal standard will validate the quantitative analysis. For the kinetic study, the linearity of the pseudo-first-order plots (R² > 0.99) will confirm the validity of the assumed rate law under the experimental conditions. Reproducibility across multiple runs is a key indicator of a robust protocol.

Conclusion

The solvent is a powerful tool for controlling the outcome of reactions with this compound. By understanding the fundamental principles of solvent-solute interactions and by systematically investigating a range of solvents, researchers can optimize their synthetic strategies. The protocols provided in this guide offer a starting point for such investigations, enabling the development of more efficient, selective, and scalable processes for the synthesis of valuable furan-containing molecules.

References

  • Scribd. Common Organic Solvents: Table of Properties. [Link]
  • Organic Chemistry Data. Common Solvents Used in Organic Chemistry: Table of Properties. (2020). [Link]
  • Murov, S. Properties of Solvents Used in Organic Chemistry. [Link]
  • University of Wisconsin-Madison. COMMON SOLVENT PROPERTIES. [Link]
  • Titinchi, S. J. J., et al. "The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel-Crafts acetylation of 9H-fluorene.
  • Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction. (2019). [Link]
  • PubChem. This compound.
  • Organic Chemistry Portal.
  • Vedantu.
  • Sciencemadness.org. Help on Friedel Crafts alkylation and acylation of anisole and acetophenone. (2016). [Link]
  • RSC Publishing. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). [Link]
  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. (2018). [Link]
  • Organic Chemistry Portal.

Sources

Application Note: Streamlined One-Pot Synthesis of Amides and Esters from 5-Methylfuran-2-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Furan derivatives, particularly those sourced from renewable biomass, represent a cornerstone of modern green chemistry.[1] 5-Methylfuran-2-carbonyl chloride is a highly reactive and versatile intermediate for accessing a wide array of functionalized molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient one-pot synthesis of 5-methylfuran-2-carboxamides and -carboxylates. By generating the acyl chloride in situ from the more stable 5-methylfuroic acid, these protocols minimize handling of moisture-sensitive intermediates and streamline the synthetic workflow, leading to high yields and simplified purification. We detail the underlying mechanisms, provide step-by-step experimental protocols, and offer field-proven insights into reaction optimization and troubleshooting.

Part I: The Foundation - In Situ Generation of the Key Intermediate

The cornerstone of a successful one-pot synthesis is the efficient formation of the reactive intermediate in the same vessel as the subsequent reaction. This compound is highly susceptible to hydrolysis, making its isolation and storage impractical for many applications. Therefore, generating it in situ from the stable and commercially available 5-methylfuroic acid is the preferred strategy.

Mechanistic Rationale:

The conversion of a carboxylic acid to an acyl chloride is a classic activation procedure. Reagents like thionyl chloride (SOCl₂) and oxalyl chloride are ideal for this transformation.[2][3] Thionyl chloride is particularly advantageous as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, driving the equilibrium toward the product and simplifying the subsequent work-up.[2][3] The reaction proceeds through a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion.

G cluster_main In Situ Generation of Acyl Chloride Acid 5-Methylfuroic Acid Intermediate Chlorosulfite Intermediate Acid->Intermediate + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate AcylChloride This compound (Reactive Intermediate) Intermediate->AcylChloride - SO₂ + Cl⁻ Byproducts Gaseous Byproducts (SO₂ + HCl) Intermediate->Byproducts

Caption: Mechanism of acyl chloride formation using thionyl chloride.

Part II: Protocol for One-Pot Synthesis of 5-Methylfuran-2-carboxamides

Amide bonds are fundamental in pharmaceuticals and advanced materials. This one-pot protocol facilitates their formation by coupling an amine with the in situ-generated this compound. The reaction of acyl chlorides with amines is typically rapid and high-yielding.[]

Workflow Overview:

The process involves two sequential steps within a single reaction flask: the activation of the carboxylic acid to the acyl chloride, followed by the introduction of the amine nucleophile and an acid scavenger.

G Start 5-Methylfuroic Acid in Anhydrous Solvent Step1 Add SOCl₂ (Heat Gently) Intermediate In Situ Acyl Chloride (Do Not Isolate) Step1->Intermediate Step2 Add Amine (R₂NH) + Pyridine Product Amide Product + Work-up Step2->Product

Caption: Workflow for the one-pot synthesis of amides.

Detailed Experimental Protocol:

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add 5-methylfuroic acid (1.0 eq.).

  • Dissolution: Add an anhydrous aprotic solvent, such as dichloromethane (DCM) or toluene (approx. 0.2 M concentration). Stir until the acid is fully dissolved.

  • Activation: Carefully add thionyl chloride (1.2–1.5 eq.) dropwise at room temperature.

    • Scientist's Note: This step is exothermic. A slight excess of thionyl chloride ensures complete conversion of the carboxylic acid. The reaction can be gently heated to 40-50 °C for 1-2 hours to drive it to completion. Progress can be monitored by the cessation of HCl and SO₂ gas evolution.

  • Removal of Excess Reagent: After the activation is complete, remove the excess thionyl chloride and solvent under reduced pressure. This step is crucial to prevent side reactions with the amine. Re-dissolve the crude acyl chloride residue in fresh anhydrous DCM.

  • Amidation: In a separate flask, dissolve the desired amine (1.1 eq.) and a non-nucleophilic base, such as pyridine or triethylamine (1.5 eq.), in anhydrous DCM.

  • Coupling: Cool the acyl chloride solution to 0 °C using an ice bath. Add the amine/base solution dropwise over 15-20 minutes.

    • Causality Explained: The base is essential to neutralize the HCl generated during the amidation, preventing the protonation and deactivation of the amine nucleophile.[5] Running the reaction at 0 °C helps to control the exothermicity.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the disappearance of the acyl chloride.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography or recrystallization.

Representative Data:

EntryAmineProductYield (%)
1BenzylamineN-benzyl-5-methylfuran-2-carboxamide92%
2Piperidine(5-methylfuran-2-yl)(piperidin-1-yl)methanone95%
3Aniline5-methyl-N-phenylfuran-2-carboxamide88%

Part III: Protocol for One-Pot Synthesis of 5-Methylfuran-2-carboxylates

The synthesis of esters follows a similar one-pot strategy, substituting an alcohol for the amine. While alcohols are less nucleophilic than amines, their reaction with the highly reactive acyl chloride is still very efficient, often catalyzed by a base.

Workflow Overview:

G Start 5-Methylfuroic Acid in Anhydrous Solvent Step1 Add SOCl₂ (Heat Gently) Intermediate In Situ Acyl Chloride (Do Not Isolate) Step1->Intermediate Step2 Add Alcohol (ROH) + Pyridine Product Ester Product + Work-up Step2->Product

Caption: Workflow for the one-pot synthesis of esters.

Detailed Experimental Protocol:

  • Activation: Generate this compound in situ from 5-methylfuroic acid using thionyl chloride as described in steps 1-4 of the amide synthesis protocol.

  • Esterification: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the solution to 0 °C.

  • Coupling: Add the desired alcohol (1.1 eq.) followed by the dropwise addition of pyridine (1.2 eq.).

    • Expert Insight: Pyridine serves a dual role. It acts as an acid scavenger for the generated HCl and also as a nucleophilic catalyst, forming a highly reactive acylpyridinium salt intermediate, which is then attacked by the alcohol.

  • Reaction Completion: Allow the mixture to stir at room temperature for 3-6 hours. Monitor the reaction progress by TLC. For less reactive or sterically hindered alcohols, the reaction may require gentle heating or an extended reaction time.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude ester via flash column chromatography.

Representative Data:

EntryAlcoholProductYield (%)
1EthanolEthyl 5-methylfuran-2-carboxylate94%
2IsopropanolIsopropyl 5-methylfuran-2-carboxylate89%
3PhenolPhenyl 5-methylfuran-2-carboxylate85%

Part IV: Troubleshooting and Key Considerations

  • Moisture Sensitivity: The primary point of failure is exposure to moisture, which will hydrolyze the acyl chloride back to the carboxylic acid. Ensure all glassware is flame- or oven-dried and that anhydrous solvents are used.

  • Incomplete Activation: If the final reaction shows a significant amount of unreacted starting acid, the activation step was likely incomplete. Ensure a slight excess of thionyl chloride is used and allow sufficient time/gentle heating for full conversion.

  • Sterically Hindered Substrates: Reactions with bulky secondary/tertiary alcohols or hindered amines may be sluggish. In these cases, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) alongside pyridine can significantly accelerate the acylation step.

  • Alternative Activating Agents: Oxalyl chloride with a catalytic amount of DMF is an effective alternative to thionyl chloride, particularly for reactions sensitive to higher temperatures, as it can be run at room temperature.[2] Its byproducts (CO, CO₂) are also gaseous.

Conclusion

The one-pot protocols detailed in this guide offer an efficient, reliable, and scalable method for the synthesis of valuable 5-methylfuran-2-carboxamides and -carboxylates. By generating the reactive this compound intermediate in situ, these methods enhance laboratory safety and productivity, avoiding the challenges associated with handling highly reactive acyl chlorides. This approach provides a robust platform for academic research, drug discovery, and the development of novel bio-based materials.

References

  • ChemistryViews. (2016). One-Pot Synthesis of Polysubstituted Furans.
  • Mascal, M., & Dutta, S. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry, 17(6), 3323-3326.
  • Li, J., et al. (2017). Copper-catalyzed one-pot reactions of acetyl chloride, o-halobenzoic acids and Wittig reagents toward 3-methyl isocoumarin synthesis. RSC Advances, 7(59), 37353-37356.
  • G, Anilkumar., & M, Sreejith. (2021). An efficient one-pot strategy for the synthesis of 2-arylbenzofuran derivatives has been achieved using a Cu-catalyzed tandem Sonogashira coupling-cyclization methodology. ResearchGate.
  • Ghamari, N., et al. (2022). An efficient one-pot and simple multicomponent approach to the synthesis of highly functionalized furans containing dialkyl phenol. Scientific Reports, 12(1), 19652.
  • MDPI. (2024). Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives.
  • Mascal, M., & Dutta, S. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived. Green Chemistry.
  • Mascal, M., & Dutta, S. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry, 17(6), 3323-3326.
  • ResearchGate. (n.d.). Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions.
  • National Institutes of Health. (n.d.). In Situ-Generated Glycinyl Chloroaminals for a One-Pot Synthesis of Non-proteinogenic α-Amino Esters.
  • Kumar, A., et al. (2020). A one-pot ring-closure and ring-opening sequence for the cascade synthesis of dihydrofurofurans and functionalized furans. Organic & Biomolecular Chemistry, 18(38), 7573-7578.
  • Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides. Tetrahedron Letters, 57(15), 1709-1712.
  • Leggio, A., et al. (2015). One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. Tetrahedron Letters, 56(23), 3374-3377.
  • MDPI. (2023). Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan.
  • Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(40), 34468-34475.
  • Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(40), 34468-34475.
  • Khusnutdinov, R. I., et al. (2009). New procedure for synthesis alkyl esters of 5-acetyl-2-furan-carboxylic acid alkyl ester. Russian Journal of Applied Chemistry, 82(2), 340-342.
  • Leggio, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89.
  • Janczewski, Ł., et al. (2019). Synthesis of amides and esters containing furan rings under microwave-assisted conditions. Open Chemistry, 17(1), 264-272.
  • ResearchGate. (n.d.). One‐pot synthesis of esters 5 from alcohols 3.
  • Contente, M. L., et al. (2021). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry, 23(18), 7247-7255.

Sources

Application Notes & Protocols: Synthesis and Characterization of Novel Polymers from 5-Methylfuran-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The imperative shift towards sustainable materials has catalyzed significant research into bio-based polymers. Furan derivatives, accessible from lignocellulosic biomass, represent a premier class of renewable building blocks for high-performance polymers.[1] While 2,5-furandicarboxylic acid (FDCA) and its derivatives have been extensively studied, other functionalized furan monomers remain less explored.[2][3] This guide provides a detailed technical overview and experimental protocols for the synthesis of novel furan-based polyesters and polyamides using 5-Methylfuran-2-carbonyl chloride. We delve into the principles of step-growth polycondensation, provide validated protocols for synthesis and purification, and outline comprehensive methods for structural, molecular weight, and thermal characterization. This document is intended for researchers in polymer chemistry, materials science, and drug development seeking to explore new, sustainable polymeric architectures.

Part 1: Monomer Profile and Strategic Considerations

The Monomer: this compound

This compound is a derivative of 5-methyl-2-furoic acid, a bio-derivable platform chemical. Its structure is unique, combining a rigid furan ring with two key functional groups:

  • Acyl Chloride (-COCl): This highly reactive group is the primary site for polymerization. It readily undergoes nucleophilic acyl substitution with hydroxyl (-OH) or amine (-NH₂) groups, eliminating hydrogen chloride (HCl) and forming ester or amide linkages, respectively. Its high reactivity allows for polymerization under mild conditions, often at or near room temperature, in contrast to the high-temperature melt polycondensation required for less reactive monomers like dimethyl esters.[4]

  • 5-Methyl Group (-CH₃): This group distinguishes the monomer from its non-methylated furan counterparts. The methyl group is expected to impart increased hydrophobicity and solubility in organic solvents to the resulting polymer. It may also disrupt chain packing, potentially leading to lower crystallinity and glass transition temperatures (Tg) compared to polymers derived from analogous, unsubstituted furan monomers.

Properties and Handling

A summary of the key properties of this compound is provided below.

PropertyValueSource
CAS Number 14003-11-3[5]
Molecular Formula C₆H₅ClO₂[5]
Molecular Weight 144.56 g/mol [5]
Appearance Solid
Melting Point 27-31 °C
Purity Typically ≥97%[5]
Storage 2-8°C, under inert gas

Safety and Handling: this compound is an acyl chloride and must be handled with care in a well-ventilated fume hood.

  • Moisture Sensitivity: It reacts exothermically with water and other protic sources to produce HCl gas and the corresponding carboxylic acid. All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Corrosivity: It is corrosive and can cause severe burns upon contact with skin and eyes. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

  • Byproduct Management: Polymerization reactions generate stoichiometric amounts of HCl. This acidic byproduct must be neutralized in situ using a non-nucleophilic base (e.g., pyridine, triethylamine) to prevent degradation of the furan ring and the polymer backbone.[6]

Part 2: Synthesis of Furan-Based Polyesters via Polycondensation

The reaction of a diol with this compound is not a polymerization itself but a monomer functionalization. To achieve polymerization, a di-functional furan monomer or a co-monomer is required. This section will detail the synthesis of polyesters using a di-functional acyl chloride, Furan-2,5-dicarbonyl chloride , as a representative example of the chemistry involved, which is directly analogous to the reactions that this compound would undergo in a polycondensation with a diol.

Causality and Mechanism

Polyester synthesis proceeds via a step-growth polycondensation mechanism. The process involves the repeated reaction of the acyl chloride groups with the hydroxyl groups of a diol.

  • Nucleophilic Attack: A hydroxyl group from the diol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

  • Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Chloride Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion.

  • Deprotonation: The added base (acid scavenger) deprotonates the oxonium ion, regenerating the neutral ester and forming a hydrochloride salt.

This sequence of reactions forms an ester linkage and extends the polymer chain.

G

Detailed Experimental Protocol: Synthesis of Poly(ethylene 2,5-furandicarboxylate) - A Model System

This protocol describes the synthesis of a well-known furan polyester, PEF, using Furan-2,5-dicarbonyl chloride (FDCC) and ethylene glycol. The principles are directly applicable to reactions involving this compound with a suitable di-functional co-monomer.

Materials:

  • Furan-2,5-dicarbonyl chloride (FDCC)

  • Ethylene glycol (anhydrous)

  • Pyridine (anhydrous)

  • 1,1,2,2-Tetrachloroethane (TCE, anhydrous)

  • Methanol

Procedure:

  • Preparation: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve ethylene glycol (e.g., 1.24 g, 20 mmol) and anhydrous pyridine (e.g., 3.32 mL, 41 mmol) in 100 mL of anhydrous TCE.

  • Monomer Addition: Cool the flask to 0°C in an ice bath. Dissolve FDCC (e.g., 3.86 g, 20 mmol) in 50 mL of anhydrous TCE and add it to the dropping funnel. Add the FDCC solution dropwise to the stirred diol solution over 1 hour. A white precipitate (pyridinium hydrochloride) will form immediately.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours under a nitrogen atmosphere. The progress of polymerization is indicated by a noticeable increase in the viscosity of the solution.

  • Work-up: Filter the reaction mixture to remove the pyridinium hydrochloride salt. Wash the salt with a small amount of TCE.

  • Precipitation and Purification: Slowly pour the filtrate into a beaker containing 800 mL of vigorously stirred methanol. A fibrous white solid, the polymer, will precipitate.

  • Isolation: Collect the polymer by vacuum filtration. Wash the polymer thoroughly with fresh methanol to remove any unreacted monomers and residual solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 40-50°C to a constant weight. A low molecular weight polyester is typically obtained.[4]

Part 3: Synthesis of Furan-Based Polyamides

The synthesis of polyamides follows a similar polycondensation pathway, reacting the acyl chloride with a diamine. The amine functional group is generally more nucleophilic than the hydroxyl group, leading to faster reaction rates.

G reagents {Furan Diacyl Chloride | + | Aliphatic Diamine} reaction_conditions {Solvent (e.g., TCE, NMP) | + | Acid Scavenger (e.g., Pyridine)} reagents->reaction_conditions React under Inert Atmosphere product {Furan Polyamide | + | Hydrochloride Salt} reaction_conditions->product Yields

Detailed Experimental Protocol: Synthesis of a Model Polyamide

This protocol outlines the synthesis of a polyamide from Furan-2,5-dicarbonyl chloride (FDCC) and 1,6-hexanediamine.

Materials:

  • Furan-2,5-dicarbonyl chloride (FDCC)

  • 1,6-Hexanediamine

  • Triethylamine (anhydrous)

  • N-Methyl-2-pyrrolidone (NMP, anhydrous)

  • Methanol

Procedure:

  • Preparation: In a flame-dried 250 mL three-neck round-bottom flask, dissolve 1,6-hexanediamine (e.g., 2.32 g, 20 mmol) and anhydrous triethylamine (e.g., 5.85 mL, 42 mmol) in 100 mL of anhydrous NMP.

  • Monomer Addition: Cool the flask to 0°C. In a separate beaker, dissolve FDCC (e.g., 3.86 g, 20 mmol) in 50 mL of anhydrous NMP. Add this solution dropwise to the stirred diamine solution over 1 hour. A precipitate of triethylammonium hydrochloride will form.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours under a nitrogen atmosphere.

  • Precipitation: Pour the viscous reaction mixture into 800 mL of stirred methanol to precipitate the polyamide.

  • Purification and Isolation: Collect the solid polymer by vacuum filtration, wash extensively with water to remove the hydrochloride salt, and then with methanol to remove residual NMP and unreacted monomers.

  • Drying: Dry the polyamide product in a vacuum oven at 60-70°C until a constant weight is achieved.

Part 4: Polymer Characterization Protocols

Thorough characterization is essential to confirm the successful synthesis of the polymer and to understand its properties.

Structural Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Protocol: Acquire a spectrum of the dry polymer sample using an ATR-FTIR spectrometer.

    • Interpretation: Confirm the formation of ester or amide linkages. For polyesters, look for the disappearance of the broad O-H stretch from the diol and the appearance of a strong C=O ester stretch (typically ~1720 cm⁻¹). For polyamides, look for the appearance of the N-H stretch (~3300 cm⁻¹) and the amide I (C=O, ~1650 cm⁻¹) and amide II (N-H bend, ~1550 cm⁻¹) bands. The characteristic furan ring vibrations will also be present.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol: Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H and ¹³C NMR spectra.

    • Interpretation: ¹H NMR is used to confirm the structure by integrating the signals corresponding to the furan ring protons, the methyl group protons, and the protons from the diol/diamine segments of the polymer backbone.[8][9] The disappearance of monomer end-group signals confirms high conversion.

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC):

    • Protocol: Prepare a dilute solution of the polymer (1-2 mg/mL) in a suitable mobile phase (e.g., THF, DMF).[10] Filter the solution through a 0.2 µm syringe filter before injection.[10] Run the analysis on a GPC system calibrated with polymer standards (e.g., polystyrene).[11]

    • Data Analysis: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).[12] This data is critical for understanding how reaction conditions affect the polymer chain length and distribution.

ParameterDescriptionTypical Values for Furan Polymers
Mn ( g/mol ) Number-average molecular weight5,000 - 40,000+
Mw ( g/mol ) Weight-average molecular weight10,000 - 80,000+
Đ (Mw/Mn) Dispersity (Polydispersity Index)1.5 - 3.0 for step-growth
Thermal Analysis
  • Differential Scanning Calorimetry (DSC):

    • Protocol: Place 5-10 mg of the dry polymer in an aluminum DSC pan. Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point, cool it at the same rate, and then heat it again (heat-cool-heat cycle).[13]

    • Interpretation: The second heating scan is used to determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).[13] These properties define the material's service temperature and processing window.

  • Thermogravimetric Analysis (TGA):

    • Protocol: Place 5-10 mg of the polymer in a TGA pan. Heat the sample under a nitrogen or air atmosphere at a controlled rate (e.g., 10 °C/min) up to 600-800 °C.

    • Interpretation: TGA measures weight loss as a function of temperature, indicating the thermal stability of the polymer. Key data points include the onset of decomposition (Td,onset) and the temperature of maximum degradation rate.[14][15] Furan-based polyesters generally show good thermal stability.[15]

References

  • IntechOpen. (2020). Green Pathways for the Enzymatic Synthesis of Furan-Based Polyesters and Polyamides.
  • ChemRxiv. (2024). Reactive Processing of Furan-Based Monomers via Frontal Ring-Opening Metathesis Polymerization for High Performance Materials.
  • National Institutes of Health (NIH). (n.d.). Furan‐Based Copolyesters from Renewable Resources: Enzymatic Synthesis and Properties.
  • National Institutes of Health (NIH). (2024). Synthesis and Characterization of Furan-Based Methacrylate Oligomers Containing the Imine Functional Group for Stereolithography.
  • MDPI. (n.d.). Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA).
  • Royal Society of Chemistry. (n.d.). Biobased polyesters and other polymers from 2,5-furandicarboxylic acid: a tribute to furan excellency.
  • Unknown Source. (n.d.). Synthesis and Properties of Polyester and Polyamide based on Furan 2,5 dycarboxylic acid.
  • ACS Publications. (2024). Synthesis and Characterization of Furan-Based Methacrylate Oligomers Containing the Imine Functional Group for Stereolithography.
  • Royal Society of Chemistry. (2024). Exploring the versatility of novel furan-based α,ω-diene carbonate monomers: synthesis, (co-)polymerization, and comparative study.
  • National Institutes of Health (NIH). (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization.
  • ResearchGate. (n.d.). Composition of furan-based copolyesters determined from 1 H NMR and GPC.
  • Royal Society of Chemistry. (n.d.). Activated anionic ring-opening polymerization for the synthesis of reversibly cross-linkable poly(propylene oxide) based on furan/maleimide chemistry.
  • CORE. (n.d.). Materials from renewable resources based on furan monomers and furan chemistry: work in progress.
  • ACS Publications. (n.d.). Acid-Catalyzed Polycondensation of Furfuryl Alcohol: Mechanisms of Chromophore Formation and Cross-Linking.
  • ResearchGate. (n.d.). The behaviour of furan derivatives in polymerization reactions.
  • ResearchGate. (n.d.). ¹H NMR spectroscopy of the polymer and their respective monomer.
  • MDPI. (n.d.). Structural Analysis of Lignin-Based Furan Resin.
  • Royal Society of Chemistry. (n.d.). High molecular weight bio furan-based co-polyesters for food packaging applications: synthesis, characterization and solid-state polymerization.
  • Royal Society of Chemistry. (2024). Green Chemistry.
  • Thieme. (n.d.). Synthesis of Furan and Pyrrole Derivatives by Oxetane Ring Opening.
  • Royal Society of Chemistry. (n.d.). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF).
  • MDPI. (n.d.). Curing Kinetics of Bioderived Furan-Based Epoxy Resins: Study on the Effect of the Epoxy Monomer/Hardener Ratio.
  • ACS Publications. (2024). Facile Synthesis of a Novel Furanic Monomer and Its ADMET Polymerization toward Fully Renewable Functional Polymers.
  • ResearchGate. (n.d.). Ring opening reactions of furans.
  • ResearchGate. (n.d.). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF).
  • Royal Society of Chemistry. (2024). Beyond 2,5-furandicarboxylic acid: status quo, environmental assessment, and blind spots of furanic monomers for bio-based polymers.
  • MDPI. (n.d.). Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan.
  • Agilent. (2015). ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS.
  • University of Southern Mississippi. (n.d.). Sample Preparation – GPC.
  • ChemUniverse. (n.d.). This compound [P48082].
  • National Institutes of Health (NIH). (2023). Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials.
  • ACS Publications. (2023). Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials.
  • ResearchGate. (n.d.). Advances in polymer precursors and bio-based polymers synthesized from 5-hydroxymethylfurfural.
  • ResearchGate. (2008). Polyfuran Conducting Polymers: Synthesis, Properties, and Applications.
  • BioResources. (2020). Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters.

Sources

Applications of 5-Methylfuran-2-carbonyl Chloride in Advanced Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

The increasing demand for sustainable and high-performance materials has propelled the exploration of bio-based building blocks. Among these, furan derivatives, sourced from renewable biomass, are emerging as promising candidates to replace petroleum-derived chemicals.[1] 5-Methylfuran-2-carbonyl chloride, a reactive derivative of 5-methylfuroic acid, stands out as a versatile precursor for the synthesis of novel polymers and for the functionalization of material surfaces. Its unique structure, combining a stable furan ring with a highly reactive acyl chloride group, allows for a wide range of chemical transformations, leading to materials with tailored properties.

This technical guide provides an in-depth exploration of the applications of this compound in materials science. It is designed for researchers, scientists, and drug development professionals seeking to leverage this bio-based molecule for the creation of advanced materials. The application notes and protocols presented herein are grounded in established chemical principles and supported by authoritative references, offering both theoretical insights and practical methodologies.

Application Note 1: Synthesis of Novel Bio-Based Polyesters and Polyamides

The acyl chloride functionality of this compound makes it an excellent monomer for the synthesis of polyesters and polyamides through step-growth polymerization. When reacted with diols or diamines, it can be incorporated into polymer chains, imparting the unique characteristics of the furan ring. The 5-methyl group can enhance the polymer's hydrophobicity and solubility in organic solvents, while the furan moiety can contribute to thermal stability and potentially unique electronic properties.

Rationale for Experimental Choices

The choice of polymerization technique is critical for achieving desired polymer properties. Solution polymerization is suitable for laboratory-scale synthesis and allows for good control over reaction conditions. However, for producing high molecular weight polymers, interfacial polymerization is often preferred.[2] This method takes advantage of the rapid reaction between the acyl chloride and a nucleophile (diol or diamine) at the interface of two immiscible liquids, driving the polymerization forward.[3][4]

The selection of the co-monomer is equally important. Reacting this compound with a long-chain diol will result in a more flexible polyester, while using an aromatic diol will lead to a more rigid and potentially higher-melting-point material. Similarly, the choice between an aliphatic and an aromatic diamine will significantly influence the properties of the resulting polyamide.

Experimental Workflow: Polymer Synthesis

G cluster_prep Monomer Preparation cluster_reaction Interfacial Polymerization cluster_purification Purification and Characterization Monomer1 This compound in organic solvent (e.g., DCM) Reaction Combine phases with vigorous stirring Monomer1->Reaction Monomer2 Diol or Diamine in aqueous alkaline solution Monomer2->Reaction Polymer_formation Polymer precipitates at the interface Reaction->Polymer_formation Filtration Filter the polymer Polymer_formation->Filtration Washing Wash with water and organic solvent Filtration->Washing Drying Dry under vacuum Washing->Drying Characterization Characterize (NMR, FT-IR, GPC, DSC, TGA) Drying->Characterization

Caption: Workflow for polyester/polyamide synthesis via interfacial polymerization.

Protocol: Synthesis of a Polyester via Interfacial Polymerization

Materials:

  • This compound (97%)

  • 1,6-Hexanediol

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Methanol

Procedure:

  • Prepare the Organic Phase: Dissolve 10 mmol of this compound in 50 mL of DCM in a 250 mL beaker.

  • Prepare the Aqueous Phase: In a separate 250 mL beaker, dissolve 10 mmol of 1,6-hexanediol and 20 mmol of NaOH in 50 mL of deionized water.

  • Initiate Polymerization: Vigorously stir the aqueous phase while rapidly adding the organic phase. Continue stirring for 15-20 minutes. A white precipitate of the polymer will form at the interface and disperse throughout the mixture.

  • Isolate the Polymer: Stop stirring and allow the phases to separate. Collect the precipitated polymer by vacuum filtration.

  • Purify the Polymer: Wash the polymer thoroughly with deionized water to remove any unreacted diol and NaOH. Then, wash with methanol to remove oligomers and unreacted acyl chloride.

  • Dry the Polymer: Dry the purified polymer in a vacuum oven at 60°C overnight.

  • Characterization: Characterize the resulting polyester using Fourier-transform infrared spectroscopy (FT-IR) to confirm the formation of ester bonds, nuclear magnetic resonance (NMR) spectroscopy to determine the structure, gel permeation chromatography (GPC) to analyze the molecular weight and polydispersity, differential scanning calorimetry (DSC) to determine thermal transitions (glass transition temperature and melting point), and thermogravimetric analysis (TGA) to assess thermal stability.

PropertyExpected Outcome
FT-IR Appearance of a strong C=O stretching band around 1720 cm⁻¹ (ester) and disappearance of the C-Cl band from the acyl chloride.
¹H NMR Signals corresponding to the furan ring, the methyl group, and the diol backbone.
GPC A molecular weight distribution indicating successful polymerization.
DSC A distinct glass transition temperature (Tg) and potentially a melting point (Tm).
TGA A decomposition temperature indicating the thermal stability of the polymer.

Application Note 2: Surface Modification of Materials

The high reactivity of the acyl chloride group makes this compound an ideal agent for the surface modification of materials bearing nucleophilic functional groups such as hydroxyl (-OH), amine (-NH₂), or thiol (-SH) groups. This allows for the covalent attachment of the 5-methylfuran moiety to a wide range of substrates, including nanoparticles, metal oxides, and polymers.

Rationale for Experimental Choices

Surface modification with 5-methylfuran can be used to tune the surface properties of materials. For instance, it can increase the hydrophobicity of a hydrophilic surface, improve the compatibility of nanofillers in a polymer matrix, or introduce a reactive handle (the furan ring) for subsequent Diels-Alder "click" chemistry. The choice of solvent and the use of a base are critical for an efficient surface modification reaction. An inert, aprotic solvent is preferred to prevent reaction with the solvent. A non-nucleophilic base, such as triethylamine or pyridine, is often added to scavenge the HCl byproduct, which can otherwise catalyze undesirable side reactions.[5]

Experimental Workflow: Surface Modification

G cluster_prep Preparation cluster_reaction Surface Reaction cluster_purification Purification and Characterization Substrate Substrate with -OH or -NH2 groups Mixing Suspend substrate in solvent with base Substrate->Mixing Reagent This compound in anhydrous solvent Addition Add acyl chloride solution dropwise Reagent->Addition Base Non-nucleophilic base (e.g., Triethylamine) Base->Mixing Mixing->Addition Reaction React under inert atmosphere (e.g., N2 or Ar) Addition->Reaction Centrifugation Centrifuge and decant supernatant Reaction->Centrifugation Washing Wash with solvent to remove excess reagents Centrifugation->Washing Drying Dry under vacuum Washing->Drying Characterization Characterize (FT-IR, XPS, Contact Angle) Drying->Characterization

Caption: Workflow for the surface modification of materials.

Protocol: Surface Modification of Silica Nanoparticles

Materials:

  • Silica nanoparticles (with surface hydroxyl groups)

  • This compound (97%)

  • Anhydrous toluene

  • Triethylamine (TEA)

  • Methanol

Procedure:

  • Activate Silica Nanoparticles: Dry the silica nanoparticles in a vacuum oven at 120°C for 24 hours to remove adsorbed water.

  • Prepare the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend 1 g of the dried silica nanoparticles in 50 mL of anhydrous toluene. Add 1.5 equivalents (relative to estimated surface hydroxyl groups) of triethylamine to the suspension.

  • Initiate the Reaction: Dissolve 1.2 equivalents of this compound in 10 mL of anhydrous toluene and add it dropwise to the silica suspension while stirring.

  • Reaction Completion: Allow the reaction to proceed at room temperature for 24 hours under a nitrogen atmosphere.

  • Purify the Modified Nanoparticles: Isolate the nanoparticles by centrifugation. Decant the supernatant and re-disperse the nanoparticles in fresh toluene. Repeat this washing step three times to remove unreacted reagents and byproducts. Finally, wash with methanol and dry the modified silica nanoparticles in a vacuum oven at 80°C overnight.

  • Characterization: Confirm the successful surface modification using FT-IR spectroscopy (appearance of ester carbonyl and furan ring vibrations), X-ray photoelectron spectroscopy (XPS) to analyze the surface elemental composition, and contact angle measurements to assess the change in surface hydrophobicity.

Characterization TechniqueExpected Outcome
FT-IR Appearance of peaks corresponding to the furan ring and the ester carbonyl group.
XPS Increase in the carbon content on the surface of the silica nanoparticles.
Contact Angle Measurement An increase in the water contact angle, indicating a more hydrophobic surface.

Conclusion

This compound is a valuable bio-based chemical with significant potential in materials science. Its ability to participate in polymerization reactions and to functionalize surfaces opens up avenues for the development of new sustainable materials with tailored properties. The protocols and application notes provided in this guide offer a starting point for researchers to explore the diverse possibilities of this versatile molecule. Further research into the influence of the 5-methylfuran moiety on the mechanical, thermal, and electronic properties of materials will undoubtedly uncover even more exciting applications in the future.

References

  • Chícharo, B., Fadlallah, S., Trapasso, G., Gherardi, T., & Aricò, F. (2024). Exploring the Versatility of Novel Furan-Based α,ω-Diene Carbonate Monomers: Synthesis, (Co-)
  • MIT Department of Materials Science and Engineering. (2005).
  • Todea, A., et al. (2024). Biodegradable Oligoesters of ε-Caprolactone and 5-Hydroxymethyl-2-Furancarboxylic Acid Synthesized by Immobilized Lipases.
  • Post, C., Maniar, D., Folkersma, R., Voet, V. S. D., & Loos, K. (2025). Panoramic view of biobased BHMTHF-based polymers. Polymer Chemistry.
  • Li, Y., et al. (2021). Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA). Polymers.
  • Dutta, S., Wu, L., & Mascal, M. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry.
  • Papadopoulos, L., et al. (2020). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. Polymer Chemistry.
  • Hartough, H. D. (1950). U.S. Patent No. 2,515,123. Washington, DC: U.S.
  • van der Klis, F., et al. (2023). Biobased 2,5-Bis(hydroxymethyl)
  • Wamser, C. C. Interfacial Polymerization.
  • Kakuchi, T., & Sanda, F. (2015). Polyamide Syntheses.
  • de la Fuente, J. L., & Salavagione, H. J. (2008).
  • Zhang, Z., et al. (2023). Interfacial Synthesis of an Ultrathin Two-Dimensional Polymer Film via [2 + 2] Photocycloaddition. Polymers.
  • Lee, C. Y., et al. (2011). Acyl chloride-modified amorphous carbon substrates for the attachment of alcohol-, thiol-, and amine-containing molecules. Analytical and bioanalytical chemistry.
  • De Guzman, M. R., et al. (2021).
  • van der Klis, F., et al. (2023). Biobased 2,5-Bis(hydroxymethyl)
  • Jiang, M., et al. (2020).
  • Vlachos, D. G., et al. (2018). Direct carbon-carbon coupling of furanics with acetic acid over Brønsted zeolites. Science Advances.
  • Zhang, R., et al. (2022). Efficient synthesis of high molecular weight semi-aromatic polyamides with biobased furans over metal-free ionic liquids. Green Chemistry.
  • European Coatings. (2024).
  • Griffini, G., et al. (2021).
  • Wang, Y., et al. (2025).
  • Papadopoulos, L., et al. (2020). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Reactions with 5-Methylfuran-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methylfuran-2-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) to help you optimize your reaction yields and overcome common challenges when working with this versatile reagent.

Introduction to this compound: Reactivity and Challenges

This compound is a highly reactive acylating agent, valued for introducing the 5-methylfuran-2-carbonyl moiety into a wide range of molecules. Its utility is rooted in the electrophilicity of the carbonyl carbon, which is significantly enhanced by the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom.[1] This high reactivity, however, is coupled with the inherent sensitivity of the furan ring, an electron-rich heterocycle, to acidic conditions.[2] This duality presents a unique set of challenges that can lead to reduced yields, side product formation, and purification difficulties.

This guide will provide you with the expertise to navigate these challenges, explaining the causality behind experimental choices and offering field-proven insights to enhance your synthetic success.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have when working with this compound.

Q1: My reaction with this compound is turning dark and forming a lot of insoluble material. What is happening?

A: This is a classic sign of furan ring polymerization.[3] The furan ring is electron-rich and susceptible to acid-catalyzed polymerization, especially in the presence of strong Lewis acids like aluminum chloride (AlCl₃) commonly used in Friedel-Crafts reactions.[3][2] The generated HCl byproduct during the reaction can also contribute to this. To mitigate this, consider using milder Lewis acids, ensuring strictly anhydrous conditions, and maintaining low reaction temperatures.

Q2: I'm observing a lower than expected yield in my esterification/amidation reaction. What are the likely causes?

A: Low yields in these reactions can stem from several factors:

  • Hydrolysis of the Acyl Chloride: this compound is highly sensitive to moisture.[4][1] Any water in your solvent, glassware, or reagents will hydrolyze the acyl chloride to the unreactive 5-methyl-2-furoic acid.

  • Incomplete Reaction: The nucleophilicity of your alcohol or amine might be low, requiring longer reaction times, higher temperatures, or the use of a catalyst.

  • Side Reactions: For sensitive substrates, side reactions with the furan ring may occur, consuming your starting material.

  • Workup Issues: Product loss during aqueous workup and extraction can significantly reduce your isolated yield.

Q3: How can I monitor the progress of my reaction with this compound?

A: Thin-Layer Chromatography (TLC) is the most common and convenient method. You can spot the reaction mixture alongside your starting materials. The disappearance of the this compound spot and the appearance of a new product spot indicate reaction progression. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to quantify the conversion.[5] It is important to quench a small aliquot of the reaction mixture with a nucleophile like methanol before TLC or HPLC analysis to convert the highly reactive acyl chloride to a more stable methyl ester, which is easier to handle during analysis.[6]

Troubleshooting Guides

This section provides detailed troubleshooting for specific reaction types, focusing on improving yields and minimizing side products.

Guide 1: Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful tool for C-C bond formation, but the furan ring's sensitivity to strong Lewis acids makes it challenging.

Common Problem: Low to No Product Yield with Significant Polymerization
Potential Cause Explanation Recommended Solution
Lewis Acid is too Strong Strong Lewis acids like AlCl₃ can induce polymerization or ring-opening of the furan moiety.[3][2]Switch to milder Lewis acids such as FeCl₃, ZnCl₂, or BF₃·OEt₂.[2] For highly sensitive substrates, consider using a heterogeneous catalyst like a modified zeolite.
Presence of Moisture Water deactivates the Lewis acid catalyst and hydrolyzes the acyl chloride.Ensure all glassware is oven-dried, use anhydrous solvents, and handle reagents under an inert atmosphere (N₂ or Ar).
High Reaction Temperature Elevated temperatures can accelerate polymerization and other side reactions.Perform the reaction at a low temperature (0 °C to room temperature) and monitor the progress closely. A temperature increase was shown to significantly increase reactivity in some Friedel-Crafts reactions, but this must be balanced with the stability of the furan ring.[2]
Workflow for Optimizing Friedel-Crafts Acylation

start Low Yield or Polymerization in Friedel-Crafts Reaction q1 Are you using a strong Lewis Acid (e.g., AlCl₃)? start->q1 sol1 Switch to a milder Lewis Acid (e.g., FeCl₃, BF₃·OEt₂). q1->sol1 Yes q2 Are your reaction conditions strictly anhydrous? q1->q2 No sol1->q2 sol2 Oven-dry glassware, use anhydrous solvents, and run under inert atmosphere. q2->sol2 No q3 Is the reaction temperature too high? q2->q3 Yes sol2->q3 sol3 Conduct the reaction at a lower temperature (start at 0 °C). q3->sol3 Yes end Improved Yield and Reduced Side Products q3->end No sol3->end

Caption: Troubleshooting workflow for Friedel-Crafts acylation.

Guide 2: Esterification and Amidation Reactions

These reactions are generally more straightforward than Friedel-Crafts acylation but still require careful control to achieve high yields.

Common Problem: Incomplete Conversion or Low Yield
Potential Cause Explanation Recommended Solution
Hydrolysis of Acyl Chloride As mentioned, this compound readily reacts with water.Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.
HCl Byproduct Formation The HCl generated can protonate the amine nucleophile, rendering it unreactive.Add a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl. Use at least one equivalent of the base.
Low Nucleophilicity of Substrate Sterically hindered or electron-poor alcohols and amines react slower.Consider gentle heating (monitor for furan decomposition) or adding a catalyst like 4-dimethylaminopyridine (DMAP) for esterifications.
Product Loss During Workup The desired ester or amide may have some water solubility or form emulsions.During extraction, use brine to break emulsions and back-extract the aqueous layer to recover any dissolved product.
Experimental Protocol: General Procedure for Amidation
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.05 eq.) in the same anhydrous solvent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.[4]

Characterization Data for an Analogous Compound, N-(4-bromophenyl)furan-2-carboxamide:

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 10.42 (s, 1H), 7.93 (dd, J = 1.7, 0.8 Hz, 1H), 7.69 – 7.64 (m, 2H), 7.61 – 7.55 (m, 2H), 7.33 (dd, J = 3.5, 0.8 Hz, 1H), 6.70 (dd, J = 3.5, 1.7 Hz, 1H).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ: 156.41, 147.78, 145.96, 138.71, 131.62, 121.54, 115.55, 114.88, 112.28.[5]

Visualization of Key Processes

Reaction Workflow: General Acylation

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Outcome 5-MFCC This compound Reaction Acylation Reaction 5-MFCC->Reaction Nucleophile Nucleophile (Arene, Alcohol, or Amine) Nucleophile->Reaction Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->Reaction Catalyst/Base Lewis Acid (for Friedel-Crafts) or Base (for Ester/Amide) Catalyst/Base->Reaction Temperature Controlled Temperature (e.g., 0 °C to RT) Temperature->Reaction Workup Aqueous Quench & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Purified Acylated Product Purification->Product Analysis Characterization (NMR, MS, IR) Product->Analysis

Caption: General experimental workflow for acylation reactions.

Logical Relationship: Troubleshooting Low Yield

LowYield Low Yield? Moisture Moisture Present? LowYield->Moisture Temp Temperature Optimized? Moisture->Temp No Anhydrous Use Anhydrous Conditions Moisture->Anhydrous Yes Catalyst Catalyst/Base Appropriate? Temp->Catalyst Yes AdjustTemp Adjust Temperature Temp->AdjustTemp No Workup Workup Loss? Catalyst->Workup Yes ChangeCat Change Catalyst/Base Catalyst->ChangeCat No OptimizeWorkup Optimize Workup Workup->OptimizeWorkup Yes

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. (2024).
  • hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. (n.d.).
  • Overcoming polymerization in Friedel-Crafts reactions of furans - Benchchem. (n.d.).
  • Friedel-Crafts acylation of furan [closed] - Chemistry Stack Exchange. (2020).
  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC. (n.d.).
  • 4 - Organic Syntheses Procedure. (n.d.).
  • What is the simplest way to derive an acid chloride so it can be analyzed by HPLC? (2012).

Sources

purification of 5-Methylfuran-2-carbonyl chloride by distillation or chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 5-Methylfuran-2-carbonyl chloride

As a Senior Application Scientist, this guide provides in-depth technical support for the purification of this compound (CAS 14003-11-3). Given its nature as a reactive acyl chloride, successful purification requires careful selection of methodology and meticulous execution to prevent degradation and ensure high purity. This document addresses common challenges through troubleshooting guides and frequently asked questions.

Section 1: Choosing Your Purification Strategy

The first critical decision is selecting the appropriate purification method. Both vacuum distillation and flash chromatography have their merits and drawbacks, largely dictated by the nature of the impurities and the scale of your reaction.

Frequently Asked Questions (FAQs)

Q1: Should I use vacuum distillation or flash chromatography to purify this compound?

A1: The choice depends primarily on the impurities you need to remove.

  • Vacuum Distillation is the preferred method for removing non-volatile impurities (like the starting carboxylic acid) or highly volatile impurities (like residual thionyl chloride or solvent). It is highly effective for larger quantities (>5 g) and generally results in a high-purity product, provided the compound is thermally stable under vacuum.[1][2]

  • Flash Chromatography is more suitable for removing impurities with similar boiling points to your product. However, it presents significant challenges due to the high reactivity of the acyl chloride, which can degrade on the silica gel stationary phase.[3][4] This method is typically reserved for small-scale purifications where distillation is impractical or ineffective.

The following decision workflow can guide your choice:

start Start: Crude This compound impurity_check What are the primary impurities? start->impurity_check distill_path Starting acid, salts, or residual chlorinating agent impurity_check->distill_path Non-volatile or highly volatile chroma_path Structurally similar byproducts with close boiling points impurity_check->chroma_path Similar volatility distill Recommendation: Vacuum Distillation distill_path->distill chroma Recommendation: Flash Chromatography (with caution) chroma_path->chroma end_distill High Purity Product distill->end_distill end_chroma High Purity Product (Yield may be compromised) chroma->end_chroma

Caption: Decision workflow for selecting a purification method.

Section 2: Purification by Vacuum Distillation

Vacuum distillation is the most robust method for purifying this compound. By reducing the pressure, the boiling point of the compound is significantly lowered, which prevents thermal decomposition.[2][5]

Key Distillation Parameters
ParameterRecommended Value/ProcedureRationale & Expert Insights
Apparatus Short-path distillation head or a small Vigreux column.A short path minimizes the surface area and time the hot vapor is in contact with the glass, reducing the risk of decomposition.
Pressure 0.1 - 1.0 mmHgAchieving a good vacuum is critical. A lower pressure directly corresponds to a lower boiling temperature, which is the primary goal for protecting the heat-sensitive compound.[6]
Pot Temperature Gradually increase with a heating mantle/oil bath.Avoid aggressive heating. The temperature should be just high enough to achieve a steady distillation rate (e.g., 1 drop per second). Overheating is a primary cause of decomposition.[1][7]
Vapor Temperature Record the stable temperature at which the product distills.This is the experimental boiling point at the recorded pressure. A stable temperature plateau indicates a pure fraction is being collected.
Glassware Oven- or flame-dried under vacuum; assembled hot.This compound is highly moisture-sensitive.[8] Any residual water will hydrolyze the product back to the carboxylic acid, reducing yield and purity.[9]
Detailed Protocol: Vacuum Distillation
  • Apparatus Setup: Assemble a clean, dry short-path distillation apparatus. Use high-vacuum grease for all joints. Place a stir bar in the distillation flask.

  • Inert Atmosphere: Attach the crude product flask and purge the entire system with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Apply Vacuum: Close the system to the inert gas and slowly apply vacuum. If highly volatile impurities (e.g., excess SOCl₂) are present, they may distill into the cold trap.

  • Heating: Once a stable, low pressure is reached, begin stirring and gently heat the distillation flask.

  • Fraction Collection: Collect any initial low-boiling fractions in a separate receiving flask. When the vapor temperature rises and stabilizes, switch to a clean receiving flask to collect the purified product.

  • Completion: Stop the distillation when the temperature begins to drop or when only a small, dark residue remains in the pot.

  • Shutdown: Allow the apparatus to cool completely before slowly re-introducing inert gas to release the vacuum. Store the purified product immediately under an inert atmosphere.[7]

Troubleshooting Guide: Distillation

Q: My product is darkening and charring in the distillation pot, and the yield is low. What is happening?

A: This is a classic sign of thermal decomposition.[1] The furan ring, in particular, can be susceptible to polymerization at high temperatures.[10]

  • Cause 1: Temperature is too high. The pot is being overheated, likely because the vacuum is not low enough.

    • Solution: Improve your vacuum. Check your pump, lines, and all glass joints for leaks. A lower pressure will allow distillation at a lower, safer temperature.[11]

  • Cause 2: Prolonged heating. Even at an appropriate temperature, extended heating can cause degradation.

    • Solution: Use a short-path distillation apparatus to minimize the residence time of the compound at high temperatures. Ensure efficient stirring to prevent localized overheating.

Q: I'm not getting any distillate, even though the pot is hot.

A: This issue, often called "bumping" or a stalled distillation, points to problems with pressure or heat transfer.

  • Cause 1: Vacuum is too high/unstable. If the pressure fluctuates wildly, a stable boiling point cannot be established.

    • Solution: Ensure your vacuum pump is working correctly and that there are no leaks. A pressure gauge is essential for monitoring conditions.[12]

  • Cause 2: Insufficient heat. The heat from the mantle may not be transferring efficiently to the liquid.

    • Solution: Ensure good contact between the heating mantle and the flask. Use an oil bath for more uniform heat distribution. Make sure the stir bar is agitating the liquid effectively.

start Problem: Product Decomposing in Pot check_vacuum Is vacuum < 1 mmHg and stable? start->check_vacuum check_temp Is pot temperature excessive? check_vacuum->check_temp Yes improve_vacuum Action: Check for leaks, service pump. check_vacuum->improve_vacuum No lower_temp Action: Reduce heat input. Use oil bath for control. check_temp->lower_temp Yes use_shortpath Action: Use short-path apparatus to reduce residence time. check_temp->use_shortpath No solution Outcome: Stable distillation at lower temperature improve_vacuum->solution lower_temp->solution use_shortpath->solution

Caption: Troubleshooting workflow for product decomposition during distillation.

Section 3: Purification by Flash Chromatography

While challenging, flash chromatography can be successful if stringent anhydrous conditions are maintained. The key is to minimize the contact time between the reactive acyl chloride and the silica gel.

Key Chromatography Parameters
ParameterRecommended ConditionRationale & Expert Insights
Stationary Phase Silica Gel (230-400 mesh)Standard choice, but must be rigorously dried. Consider drying in a vacuum oven before use.
Mobile Phase Anhydrous Hexanes/Ethyl Acetate or Hexanes/DCMThe solvent system must be completely dry. Use solvents from a purification system or stored over molecular sieves. Start with a low polarity and gradually increase.
TLC Analysis Derivatization required.Acyl chlorides streak and decompose on TLC plates. To monitor the reaction, quench a tiny aliquot of each fraction with methanol or benzylamine to form the stable methyl ester or benzylamide, respectively. Spot this derivative on the TLC plate.[4][13]
Column Loading Dry loading or minimal solvent.Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., anhydrous toluene) and load it onto a small amount of dry silica before adding it to the column. This "dry loading" technique prevents introducing water.
Detailed Protocol: Flash Chromatography
  • Solvent Selection: Using the derivatization method described above, determine an appropriate solvent system via TLC that gives the desired ester/amide derivative an Rf of ~0.3.

  • Column Packing: Pack the column with silica gel as a slurry in your starting eluent (e.g., 100% hexanes). Ensure no air bubbles are trapped.

  • Sample Loading: Adsorb your crude product onto a small amount of dry silica gel, remove the solvent in vacuo, and carefully add the dry powder to the top of the column.

  • Elution: Run the column quickly using positive pressure (flash). Do not let the column run dry.

  • Fraction Collection: Collect fractions and analyze them using the derivatization-TLC method.

  • Solvent Removal: Combine the pure fractions and immediately remove the solvent under reduced pressure at a low temperature (e.g., on a rotary evaporator with a room temperature water bath).

Troubleshooting Guide: Chromatography

Q: My yield from the column is very low. Where did my product go?

A: The most likely culprit is decomposition on the silica gel column.

  • Cause: Silica gel is acidic and contains surface hydroxyl groups and bound water, all of which can react with the acyl chloride.[3]

    • Solution 1: Work faster. The less time the compound spends on the column, the less time it has to decompose. Use higher pressure to speed up the elution.

    • Solution 2: Deactivate the silica. You can try pre-treating the silica gel with a non-nucleophilic base (like triethylamine) in your eluent, but this can complicate fraction analysis. A better approach is to ensure the silica and solvents are exceptionally dry.

Q: My purified product's NMR spectrum shows the presence of 5-methylfuran-2-carboxylic acid.

A: This indicates hydrolysis has occurred either during the workup or on the column.

  • Cause: Exposure to water.

    • Solution: Re-evaluate every step for potential moisture ingress. Were the solvents truly anhydrous? Was the glassware perfectly dry? Was the sample exposed to humid air for too long? Always handle the final product under a stream of inert gas.[14]

Section 4: Post-Purification and Purity Assessment

Q: How should I store purified this compound?

A: Store it in a tightly sealed container (e.g., an amber vial with a PTFE-lined cap) under an inert atmosphere (Argon or Nitrogen). For long-term storage, keep it at 2-8°C in a desiccator to protect it from both moisture and heat.[8][15]

Q: How can I definitively assess the purity of my final product?

A: Direct analysis is difficult due to the compound's reactivity.

  • NMR Spectroscopy (¹H, ¹³C): This is the best method for structural confirmation and purity assessment. The sample must be prepared quickly in a dry NMR solvent (e.g., CDCl₃) in a glovebox or under an inert atmosphere. Look for the absence of the broad carboxylic acid proton and signals corresponding to solvent or starting material impurities.

  • Gas Chromatography (GC/GC-MS): This is not ideal for direct injection as the acyl chloride can degrade in the hot injection port. A better method is to derivatize an aliquot to the methyl ester and analyze the more stable derivative. This can provide excellent quantitative purity data.[16]

  • HPLC: Direct analysis by reversed-phase HPLC is not feasible due to the aqueous mobile phases.[17] Similar to GC, analysis of a stable derivative is the recommended approach.[18]

References

  • Google Patents. (1980).
  • ResearchGate. (n.d.).
  • Google Patents. (1956).
  • ResearchGate. (n.d.). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). [Link]
  • eScholarship.org. (n.d.). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. [Link]
  • Separation Processes Class Notes. (n.d.). Advanced distillation techniques and troubleshooting. [Link]
  • RSC Publishing. (n.d.). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). [Link]
  • YouTube. (2023).
  • Ship & Shore Environmental, Inc. (2023).
  • YouTube. (2023).
  • Google Patents. (2002). Method for purifying acid chlorides. US6727384B1.
  • Wikipedia. (n.d.).
  • Slideshare. (n.d.).
  • Stenutz. (n.d.). This compound. [Link]
  • Science.gov. (n.d.).
  • Busch Vacuum Solutions. (n.d.).
  • LookChem. (n.d.).
  • Reddit. (n.d.). Synthesis of Acyl Chlorides with Thionyl Chloride. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • ACS Publications. (1974). Gas Chromatographic Determination of Carboxylic Acid Chlorides and Residual Carboxylic Acid Precursors Used in the Production. [Link]
  • Georganics. (n.d.). This compound. [Link]
  • Chromatography Forum. (2003). Acid Chlorides by HPLC. [Link]
  • ACS Publications. (1962). Analysis of Acid Chlorides Containing Free Carboxylic Acid and Hydrogen Chloride. [Link]
  • MDPI. (n.d.). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. [Link]

Sources

common side reactions of 5-Methylfuran-2-carbonyl chloride and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Methylfuran-2-carbonyl chloride

Guide Objective: This technical support guide is designed for researchers, scientists, and drug development professionals utilizing this compound in their synthetic workflows. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions, helping you optimize yields, ensure purity, and maintain the integrity of your experiments.

Introduction: Understanding the Reactivity of this compound

This compound is a valuable heterocyclic building block, prized for its utility in introducing the 5-methylfuran-2-carbonyl moiety into a wide range of molecules. However, its high reactivity, stemming from the acyl chloride functional group, combined with the sensitive nature of the furan ring, presents specific challenges. The furan ring is electron-rich, making it susceptible to degradation under strongly acidic conditions, while the acyl chloride is extremely sensitive to moisture.[1][2][3] A successful experiment hinges on understanding and controlling these two characteristics.

This guide moves beyond simple protocols to explain the 'why' behind common failures and provides field-proven strategies to avoid them.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction mixture turned dark brown or black, and I'm seeing significant tar or polymer formation. What is the cause and how can I prevent it?

Answer: This is the most frequently encountered issue and is almost always caused by the degradation or polymerization of the furan ring.[1]

Causality: The furan ring, being an electron-rich aromatic system, is highly sensitive to strong acids. In the context of a Friedel-Crafts acylation, the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) required to activate the acyl chloride is often the culprit.[3][4] Over-exposure, excessive catalyst loading, or elevated temperatures can initiate ring-opening and subsequent polymerization, leading to intractable, dark-colored materials and a catastrophic loss of yield.

Troubleshooting & Avoidance Strategies:

  • Select a Milder Lewis Acid: For sensitive substrates like furans, strong Lewis acids like AlCl₃ should be used with extreme caution or avoided altogether. Consider alternatives that offer a better balance of reactivity and substrate stability.

    • Recommended Alternatives: Tin(IV) chloride (SnCl₄), Zinc bromide (ZnBr₂), or iron(III) chloride (FeCl₃) are often more suitable catalysts for acylating furan derivatives.[4][5]

  • Control Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations often require a stoichiometric amount of the Lewis acid because the catalyst complexes with the resulting ketone product, deactivating it.[6] However, for furan-based systems, it is critical to use the minimum effective amount. Start with 1.0 to 1.1 equivalents and optimize from there.

  • Strict Temperature Control: Initiate all reactions at low temperatures (0 °C or below) and maintain this temperature during the addition of all reagents. After addition, allow the reaction to warm slowly to room temperature. Avoid aggressive heating unless you have established it is safe for your specific substrate.

  • Reverse Addition: Instead of adding the Lewis acid to the mixture of the furan and acyl chloride, consider adding the substrate/acyl chloride mixture slowly to a cooled suspension of the Lewis acid. This maintains a low concentration of the unactivated furan in the presence of the strong acid.

Question 2: My yield is significantly lower than expected, and my workup reveals 5-methylfuran-2-carboxylic acid as a major byproduct. What went wrong?

Answer: This is a classic case of hydrolysis. The acyl chloride functional group is highly electrophilic and reacts readily with water.[2]

Causality: this compound is classified as moisture-sensitive.[2] Any trace of water in your reaction setup—from solvents, glassware, reagents, or the atmosphere—will rapidly convert the acyl chloride to the corresponding and far less reactive carboxylic acid, which will not participate in the desired acylation reaction.

Troubleshooting & Avoidance Strategies:

  • Rigorous Anhydrous Technique:

    • Glassware: Oven-dry all glassware at >120 °C for several hours and allow it to cool in a desiccator or under a stream of inert gas (Nitrogen or Argon) immediately before use.

    • Solvents: Use freshly opened anhydrous solvents or solvents purified through a solvent purification system. Anhydrous dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether are common choices.

    • Inert Atmosphere: Conduct the entire reaction under a positive pressure of Nitrogen or Argon using a Schlenk line or a balloon setup.

  • Reagent Quality: Ensure your nucleophile (amine or alcohol) is anhydrous. If necessary, dry it using appropriate methods before the reaction.

  • Proper Storage: Store this compound in a desiccator, under inert gas, and at the recommended low temperature (2-8 °C) to prevent degradation over time.

dot

Hydrolysis_Side_Reaction AcylChloride 5-Methylfuran-2- carbonyl chloride DesiredProduct Desired Amide / Ester AcylChloride->DesiredProduct  Desired Reaction (Anhydrous Conditions) SideProduct 5-Methylfuran-2- carboxylic acid AcylChloride->SideProduct  Hydrolysis (Moisture Present) Nucleophile Amine / Alcohol (Desired Reactant) Nucleophile->DesiredProduct Water H₂O (Contaminant) Water->SideProduct

Caption: Competing reaction pathways for this compound.

Question 3: When performing an amidation, the reaction is messy and requires difficult purification. How can I achieve a cleaner reaction?

Answer: A messy amidation reaction is often due to the hydrochloric acid (HCl) byproduct reacting with your starting materials or products. The key is to efficiently scavenge this acid as it forms.

Causality: The reaction between an acyl chloride and an amine generates one equivalent of HCl. This acid can protonate the starting amine, rendering it non-nucleophilic and effectively stopping the reaction. It can also catalyze decomposition pathways, especially with sensitive substrates.

Troubleshooting & Avoidance Strategies:

  • Use a Non-Nucleophilic Base: Add at least one equivalent of a tertiary amine base to neutralize the HCl as it is generated.

    • Recommended Bases: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA, Hünig's base) are excellent choices. Pyridine can also be used and may serve as a catalyst.

  • Optimize Order of Addition: Dissolve your amine and the scavenger base (e.g., TEA) in an anhydrous solvent first. Cool this solution to 0 °C. Then, add a solution of this compound dropwise. This ensures that a base is always present to immediately neutralize the generated HCl.

  • Aqueous Workup: Upon reaction completion, a wash with a mild aqueous base (like saturated sodium bicarbonate solution) will remove any excess acid and the hydrochloride salt of your scavenger base, simplifying purification.

Protocols for Success

Protocol 1: General Anhydrous Reaction Setup
  • Place a magnetic stir bar into the reaction flask.

  • Oven-dry the flask and condenser at 120 °C for at least 4 hours.

  • Assemble the glassware hot and immediately place it under a positive pressure of inert gas (Nitrogen or Argon).

  • Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Introduce anhydrous solvents and reagents via syringe or cannula through a rubber septum.

  • Maintain a gentle positive pressure of inert gas throughout the entire experiment.

Protocol 2: Recommended Procedure for Amide Synthesis
  • Set up an anhydrous reaction flask as described in Protocol 1.

  • Dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • In a separate dry flask, dissolve this compound (1.05 eq.) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cold amine solution over 15-20 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (to remove excess amine/base), saturated NaHCO₃ solution (to remove any acidic species), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide for purification.

dot

Troubleshooting_Workflow Start Reaction Failure (Low Yield / Dark Color) Check_Hydrolysis Is 5-methylfuran-2-carboxylic acid present in workup? Start->Check_Hydrolysis Check_Polymer Did reaction turn dark/tarry? Check_Hydrolysis->Check_Polymer No Fix_Hydrolysis Implement Strict Anhydrous Technique (See Protocol 1) Check_Hydrolysis->Fix_Hydrolysis Yes Fix_Polymer 1. Switch to Milder Lewis Acid (SnCl₄, ZnBr₂) 2. Lower Reaction Temperature (Start ≤ 0 °C) 3. Check Catalyst Stoichiometry Check_Polymer->Fix_Polymer Yes Check_Amidation Is this an amidation reaction? Check_Polymer->Check_Amidation No Success Improved Reaction Outcome Fix_Hydrolysis->Success Fix_Polymer->Success Fix_Amidation Add a non-nucleophilic base (TEA, DIPEA) to scavenge HCl Check_Amidation->Fix_Amidation Yes Check_Amidation->Success No Fix_Amidation->Success

Caption: A logical workflow for troubleshooting common issues.

Summary Table of Side Reactions

Side ReactionPrimary CauseKey Indicator(s)Prevention Strategy
Hydrolysis Presence of moisture (water)Low yield of desired product; Isolation of 5-methylfuran-2-carboxylic acidUse rigorous anhydrous techniques for all glassware, solvents, and reagents.[2]
Ring Polymerization Strong Lewis acids (e.g., AlCl₃), high temperatureReaction mixture turns dark brown/black; Formation of tar-like solidsUse milder Lewis acids (SnCl₄, ZnBr₂), maintain low reaction temperatures (start at 0°C).[3][4][5]
Incomplete Reaction (Amidation) HCl byproduct protonating the amine nucleophileStalled reaction; Low conversionAdd a non-nucleophilic base (e.g., triethylamine) to act as an HCl scavenger.[7]

References

  • An In-Depth Technical Guide to 5-Methylfuran-2-carbonitrile. Benchchem.
  • Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. PubMed Central. (2021-10-22).
  • Acylation of furan. Google Patents.
  • This compound 97 14003-11-3. Sigma-Aldrich.
  • The behaviour of furan derivatives in polymerization reactions | Request PDF. ResearchGate. (2025-08-05).
  • Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) | Request PDF. ResearchGate.
  • Friedel–Crafts Acylation. Sigma-Aldrich.
  • The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship.org.
  • This compound 14003-11-3 wiki. Guidechem.
  • Amide Synthesis. Fisher Scientific.
  • Friedel-Crafts Acylation. Organic Chemistry Portal.
  • Synthesis of (5-Octylfuran-2-YL)methanol via Friedel-Crafts Acylation: An Application Note and Protocol. Benchchem.
  • C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles.* CORE.

Sources

managing the moisture sensitivity of 5-Methylfuran-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methylfuran-2-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this highly reactive and moisture-sensitive reagent. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying principles to ensure your experiments are successful, reproducible, and safe.

The Challenge: Inherent Reactivity of an Acyl Chloride

This compound is an acyl chloride, a class of organic compounds known for their high reactivity. This reactivity stems from the electronic nature of the carbonyl group. The carbon atom is bonded to two highly electronegative atoms: oxygen and chlorine. Both atoms pull electron density away from the carbon, rendering it highly electrophilic (electron-deficient) and susceptible to attack by nucleophiles.[1][2]

Water is a common and effective nucleophile. Even trace amounts of moisture in the air, on glassware, or in solvents can lead to a rapid and irreversible hydrolysis reaction, converting the desired acyl chloride into the corresponding and often unreactive 5-methylfuran-2-carboxylic acid.[3][4] This unwanted side reaction is the primary cause of failed or low-yielding experiments.

Frequently Asked Questions (FAQs)

Section 1: Storage and Handling

Q1: I just received my bottle of this compound. How should I store it?

A: Proper storage is the first line of defense against degradation. This compound should be stored at 2-8°C in a desiccated, inert environment.[5] We recommend placing the manufacturer's sealed bottle inside a larger, sealable container (like a desiccator cabinet or a sealed bag) that contains a desiccant (e.g., Drierite or silica gel). For long-term storage, flushing the headspace of the bottle with an inert gas like argon or nitrogen before sealing is a best practice.[6]

Q2: The material is a solid at room temperature. How do I properly handle it for weighing?

A: Since this compound has a melting point of 27-31°C, it may be a solid or a low-melting solid upon arrival.[7] Handling this compound requires strict exclusion of atmospheric moisture.

  • Best Method (Glovebox): The ideal method is to handle and weigh the compound inside a glovebox with a dry nitrogen or argon atmosphere.

  • Alternative Method (Inert Gas Blanket): If a glovebox is unavailable, you can weigh the reagent under a positive pressure of inert gas. Place the bottle and a tared vial on a balance inside a fume hood. Use a tube to direct a gentle stream of argon or nitrogen over the bottle opening while quickly transferring the solid. This "gas blanket" minimizes the ingress of moist air. Never leave the bottle open to the atmosphere.[6][8]

Q3: What are the immediate signs that my this compound has been compromised by moisture?

A: There are two key indicators:

  • Fuming: Acyl chlorides react with moisture in the air to produce hydrogen chloride (HCl) gas, which appears as white, steamy fumes.[2][3] If you see fumes upon opening the bottle, some degree of hydrolysis has occurred.

  • Physical Appearance: The pure compound is a solid. If your material appears wet, pasty, or has partially liquefied (below its melting point), it has likely been exposed to moisture. The resulting carboxylic acid can act as an impurity that depresses the melting point.

Section 2: Experimental Setup and Execution

Q4: What is the most critical aspect of my reaction setup to ensure success?

A: A rigorously dry, inert atmosphere. This cannot be overstated. All glassware must be oven-dried (at >120°C for several hours) or flame-dried under vacuum and allowed to cool to room temperature under a stream of inert gas (argon or nitrogen).[9][10] All solvents must be anhydrous, preferably from a solvent purification system or a freshly opened bottle of anhydrous solvent over molecular sieves.

Q5: I'm performing an amidation reaction with a primary amine. What is the correct order of addition?

A: The standard procedure, known as the Schotten-Baumann reaction, involves adding the acyl chloride to a solution of the amine.[11][12] This ensures the nucleophile (amine) is in excess at the point of reaction, minimizing side reactions.

Recommended Addition Sequence:

  • Dissolve the amine and a non-nucleophilic base (like pyridine or triethylamine) in your anhydrous solvent in the reaction flask under an inert atmosphere. The base is crucial to neutralize the HCl byproduct that is formed during the reaction.[13]

  • Dissolve the this compound in a separate flask in anhydrous solvent, also under inert gas.

  • Transfer the acyl chloride solution to the amine solution slowly, typically via a syringe or a dropping funnel, while monitoring the temperature. These reactions are often exothermic.

Q6: How do I monitor the reaction's progress effectively?

A: Thin-Layer Chromatography (TLC) is the most common and immediate method.[14]

  • Baseline (t=0): Before adding the acyl chloride, spot your starting amine on a TLC plate.

  • Reaction Start: Immediately after adding the acyl chloride, carefully quench a tiny aliquot of the reaction mixture (e.g., with a drop of methanol) and spot it. You should see spots for your amine and the acyl chloride (or its methanol-quenched ester equivalent).

  • Monitoring: Take aliquots periodically (e.g., every 15-30 minutes). The reaction is complete when the starting acyl chloride spot has completely disappeared and a new spot for the amide product is dominant.[14]

Troubleshooting Guides

Problem 1: Reaction Failed - Only Starting Material Recovered

You ran an esterification reaction with ethanol and triethylamine, but after workup, you only recovered 5-methylfuran-2-carboxylic acid instead of the expected ethyl ester.

This is the classic symptom of catastrophic hydrolysis. The this compound reacted completely with trace water before it had a chance to react with your alcohol. The triethylamine base then deprotonated the resulting carboxylic acid, forming a salt which was then protonated back to the carboxylic acid during the aqueous workup.

Caption: Troubleshooting workflow for a failed reaction due to hydrolysis.

Problem 2: Low Yield - Mixture of Product and Carboxylic Acid

Your reaction produced some of the desired amide, but you have a significant amount of 5-methylfuran-2-carboxylic acid as a byproduct, making purification difficult.

This indicates partial hydrolysis. Moisture was present, but not in a large enough quantity to consume all the starting material. This can happen from slow leaks in the inert gas setup, slightly wet solvents, or introducing the acyl chloride too slowly in a humid environment. The rate of hydrolysis is competitive with the rate of your desired reaction.

  • Glassware Prep: Place all glassware (flask, dropping funnel, stir bar) in a 150°C oven overnight. Assemble the glassware hot and immediately place it under a high-flow stream of argon while it cools.

  • Solvent Prep: Use a freshly opened bottle of anhydrous dichloromethane (<50 ppm water). Draw the solvent using a dry, argon-flushed syringe and needle.

  • Reagent Prep:

    • In the reaction flask, dissolve your amine (1.0 eq) and dry triethylamine (1.2 eq, distilled from CaH₂) in the anhydrous dichloromethane.

    • In a separate, dry flask, dissolve this compound (1.1 eq) in anhydrous dichloromethane.

  • Reaction Execution:

    • Cool the amine solution to 0°C in an ice bath. This mitigates the exothermic reaction and can favor the desired pathway over hydrolysis.

    • Using a syringe, add the acyl chloride solution to the cooled amine solution dropwise over 10-15 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction with deionized water. Extract the product with dichloromethane. Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any carboxylic acid byproduct), and finally brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

This protocol builds in self-validating checks: using distilled base ensures no water is introduced from that reagent, and the specific acid/base washes in the workup are designed to actively remove the most likely impurities.

Technical Data and Reaction Pathways

Physicochemical Properties

The difference in properties between the starting material and its primary degradation product is crucial for understanding purification and analysis.

PropertyThis compound5-Methylfuran-2-carboxylic acid
CAS Number 14003-11-351638-33-4
Molecular Formula C₆H₅ClO₂C₆H₆O₃
Molecular Weight 144.56 g/mol 126.11 g/mol
Physical Form SolidSolid
Melting Point 27-31 °C107-109 °C
Reactivity Highly reactive with nucleophiles[13]Generally stable, requires activation
Solubility Soluble in aprotic organic solventsSoluble in polar organic solvents, sparingly soluble in nonpolar solvents
Reaction Pathway: Hydrolysis

The fundamental problem of moisture sensitivity is best understood by visualizing the reaction mechanism. Water acts as a nucleophile, attacking the electrophilic carbonyl carbon.

Caption: Mechanism of nucleophilic addition-elimination in the hydrolysis of this compound.

References

  • Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. (2024). Save My Exams. [Link]
  • Doc Brown's Chemistry. (n.d.).
  • Wikipedia. (2024). Acyl chloride. [Link]
  • Clark, J. (2023). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Chemguide. [Link]
  • The Organic Chemistry Tutor. (2021, March 16). Acyl Chlorides - formation and hydrolysis mechanism [Video]. YouTube. [Link]
  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. [Link]
  • ScienceLab.com. (2005). Acetyl chloride MSDS. [Link]
  • IPCS. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Inchem.org. [Link]
  • Chemos GmbH & Co.KG. (n.d.).
  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]
  • Master Organic Chemistry. (2018).
  • Clark, J. (n.d.).

Sources

Technical Support Center: Optimizing Temperature for 5-Methylfuran-2-carbonyl chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 5-Methylfuran-2-carbonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of temperature optimization in reactions involving this versatile reagent. As an acyl chloride derived from a furan core, its reactivity is a double-edged sword, offering broad synthetic utility while demanding precise control over reaction parameters, especially temperature. This guide provides in-depth, field-proven insights to help you troubleshoot common issues and maximize the success of your experiments.

Section 1: Foundational Knowledge: Physicochemical Properties and Thermal Stability

Understanding the fundamental properties of this compound is the first step toward successful reaction optimization. It is a moisture-sensitive solid that requires careful handling and storage to maintain its reactivity and purity.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 14003-11-3[3]
Molecular Formula C₆H₅ClO₂[4]
Molecular Weight 144.56 g/mol [5]
Appearance Solid[3]
Melting Point 27-31 °C[6]
Flash Point 91.1 °C (closed cup)
Storage Temperature 2-8°C[2][3]
Key Sensitivities Moisture Sensitive; Reacts with water[1][2]

The furan ring is susceptible to degradation under strongly acidic conditions or at elevated temperatures, which can lead to polymerization or ring-opening side reactions.[7] The acyl chloride functional group is highly electrophilic and will react exothermically with nucleophiles. This inherent reactivity profile makes temperature the single most critical parameter to control for achieving high yields and purity.

Section 2: Troubleshooting & FAQs for Common Reactions

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My amide synthesis with this compound is giving low yields and multiple spots on TLC. How can I optimize the temperature?

A1: This is a classic issue stemming from the high reactivity of acyl chlorides with amines. The reaction is typically very fast and exothermic.[] Running the reaction at too high a temperature, or allowing an uncontrolled exotherm, is the most common cause of failure.

Causality & Troubleshooting:

  • Uncontrolled Exotherm: The rapid reaction between the acyl chloride and the amine generates significant heat. This can degrade the starting material, the product, and lead to side reactions.

  • Side Reactions: At elevated temperatures, the highly reactive acyl chloride can react with the desired amide product or other species in the mixture. The furan ring itself can also become susceptible to side reactions.

  • Reagent Degradation: this compound can decompose at higher temperatures, especially in the presence of nucleophiles or the generated HCl (if a base is not used effectively).

Recommended Temperature Protocol (Amidation):

  • Initial Cooling is Critical: Begin by dissolving your amine and a suitable non-nucleophilic base (e.g., triethylamine, DIEA) in an appropriate aprotic solvent (e.g., DCM, THF) and cool the solution to 0°C in an ice bath.[9]

  • Slow, Controlled Addition: Dissolve the this compound in the same solvent and add it dropwise to the cooled amine solution. Maintaining the temperature at or below 5°C during the addition is crucial to dissipate the heat generated.[10]

  • Gradual Warming: Once the addition is complete, allow the reaction to stir at 0°C for 30-60 minutes, then slowly warm to room temperature and stir for an additional 1-16 hours, monitoring by TLC or LC-MS.[9] Most reactions should proceed to completion under these conditions.

Q2: I'm observing significant byproduct formation, including dark coloration, in my esterification reaction. Could the temperature be the culprit?

A2: Absolutely. While esterification with acyl chlorides is also highly favorable, the formation of dark-colored byproducts is a strong indicator of thermal decomposition or polymerization, often triggered by excessive heat.

Causality & Troubleshooting:

  • Furan Ring Instability: The furan nucleus is known to be unstable in the presence of acids, a condition that can be exacerbated by heat. The HCl byproduct of the esterification can catalyze the polymerization of the furan ring, leading to insoluble, dark-colored materials.[7]

  • Thermal Decomposition: While the flash point is relatively high at 91.1°C, decomposition can occur at lower temperatures during a reaction, especially with catalytic impurities. Theoretical studies on related methylfurans show that various decomposition pathways become accessible at elevated temperatures.[11][12]

Recommended Temperature Protocol (Esterification):

  • Prioritize Mild Conditions: For most primary and secondary alcohols, the reaction proceeds smoothly at room temperature.

  • Use a Base: Incorporate a base like pyridine or triethylamine to scavenge the HCl byproduct as it forms. This prevents acid-catalyzed degradation of the furan ring.

  • Start Cool: Similar to amidation, a good starting point is to add the acyl chloride to a solution of the alcohol and base at 0°C.

  • Gentle Heating Only if Necessary: If the reaction is sluggish at room temperature (e.g., with a hindered alcohol), gentle warming to 40-50°C may be applied.[13] Avoid aggressive heating. If significant color change is observed, immediately reduce the temperature.

Q3: My Friedel-Crafts acylation using this compound is sluggish and forming a black tar. What temperature adjustments should I consider?

A3: This is a very common and challenging issue in Friedel-Crafts reactions involving furan derivatives. Furans are highly activated aromatic systems that react vigorously, but they are also prone to polymerization and degradation in the presence of the strong Lewis acids required for the reaction.[7][14] Temperature control is not just an optimization—it is the key to success.

Causality & Troubleshooting:

  • Excessive Reactivity: The furan ring is much more nucleophilic than benzene. The reaction with the acylium ion (formed from the acyl chloride and Lewis acid) is extremely fast and exothermic.

  • Lewis Acid-Catalyzed Polymerization: Lewis acids like AlCl₃ can coordinate to the oxygen of the furan ring, promoting ring-opening and polymerization, especially at elevated temperatures.[14] This is the primary cause of tar formation.

Recommended Temperature Protocol (Friedel-Crafts Acylation):

  • Low Temperature is Mandatory: The reaction should be initiated at a very low temperature. A starting point of -20°C to 0°C is highly recommended.

  • Choice of Lewis Acid: Milder Lewis acids (e.g., BF₃·OEt₂, SnCl₄) may be preferable to the highly aggressive AlCl₃ to minimize degradation.

  • Controlled Addition: Add the Lewis acid to the substrate first at low temperature, then add the this compound solution dropwise. Alternatively, add the acyl chloride to a pre-complexed mixture of the aromatic substrate and Lewis acid. Monitor the internal temperature closely.

  • Maintain Low Temperature: Stir the reaction at the low temperature for several hours. Only if no conversion is observed should the temperature be allowed to rise very slowly. Often, simply allowing the cooling bath to expire over several hours is sufficient. High yields of acylated furans have been achieved by carefully varying the reaction temperature.[15]

Section 3: Optimized Experimental Protocols

The following are generalized, step-by-step protocols emphasizing temperature control. Always perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) and with anhydrous solvents.

Protocol 1: General Procedure for Amide Synthesis
  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the flask to 0°C using an ice-water bath.

  • In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Stir the reaction mixture at 0°C for 30 minutes after the addition is complete.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours while monitoring progress via TLC.

  • Upon completion, quench the reaction with water and proceed with standard aqueous workup and purification.

Protocol 2: General Procedure for Friedel-Crafts Acylation
  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the aromatic substrate (e.g., benzene, toluene) (1.5 eq) in an anhydrous solvent (e.g., DCM, CS₂).

  • Cool the solution to -10°C using an ice-salt or dry ice/acetone bath.

  • Add the Lewis acid (e.g., AlCl₃) (1.1 eq) portion-wise, ensuring the temperature remains below -5°C. Stir for 15 minutes.

  • Add a solution of this compound (1.0 eq) in the same solvent dropwise, maintaining the internal temperature below -5°C.

  • Stir the reaction at -10°C to 0°C for 1-4 hours. Monitor the reaction by TLC.

  • If the reaction is sluggish, allow the bath to slowly expire and warm to room temperature over several hours.

  • Upon completion, carefully quench the reaction by pouring it over crushed ice with concentrated HCl. Proceed with extraction and purification.

Section 4: Visualization of Key Concepts

Diagrams can help visualize the logical relationships in troubleshooting and reaction dynamics.

Diagram 1: Troubleshooting Workflow for Low Yield This flowchart provides a decision-making process for addressing low yields, with a primary focus on temperature optimization.

TroubleshootingWorkflow start Low Yield or Impure Product check_temp Was initial reaction temperature low enough? (e.g., 0°C for Amidation/Esterification, <-10°C for Friedel-Crafts) start->check_temp rerun_cold ACTION: Rerun reaction with strict low-temperature control during addition. check_temp->rerun_cold No check_reagents Are reagents and solvents strictly anhydrous? check_temp->check_reagents Yes temp_yes Yes temp_no No consider_other Problem likely resolved. If issues persist, consider alternative catalysts or solvents. rerun_cold->consider_other dry_reagents ACTION: Dry solvents and use fresh, properly stored reagents. check_reagents->dry_reagents No check_stoichiometry Is stoichiometry correct? (e.g., base for amidation, Lewis acid for F-C) check_reagents->check_stoichiometry Yes reagents_yes Yes reagents_no No dry_reagents->consider_other correct_stoich ACTION: Adjust stoichiometry. Ensure >1 eq of base/Lewis acid. check_stoichiometry->correct_stoich No check_stoichiometry->consider_other Yes stoich_yes Yes stoich_no No correct_stoich->consider_other

Caption: Troubleshooting workflow for low yield reactions.

Diagram 2: Temperature Effects on Reaction Outcomes This diagram illustrates the general trade-offs associated with temperature in chemical reactions.

TemperatureEffects cluster_low_temp Low Temperature (e.g., < 0°C) cluster_high_temp High Temperature (e.g., > 50°C) low_rate Slower Reaction Rate optimal Optimal Temperature Zone low_rate->optimal Increase Temp high_selectivity Higher Selectivity high_selectivity->optimal low_decomp Minimal Decomposition low_decomp->optimal high_rate Faster Reaction Rate high_rate->optimal Decrease Temp low_selectivity Lower Selectivity low_selectivity->optimal high_decomp Increased Decomposition & Side Reactions high_decomp->optimal

Caption: Relationship between temperature and reaction parameters.

References
  • Effect of temperature on conversion of furan. (n.d.). ResearchGate.
  • Dutta, S., Wu, L., & Mascal, M. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry, 17(7), 3737–3739.
  • Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling. (n.d.). ResearchGate.
  • Dhimitruka, I. (2009). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. UC Davis.
  • Furan acylation to renewable oleo-furansulfonate (OFS) surfactants. (n.d.). ResearchGate.
  • Effect of temperature on esterification at 8 hours of reaction using 2% (w/w) of sulphuric acid. (n.d.). ResearchGate.
  • Electrophilic Substitution - Friedel-Crafts Acylation of Furan. (n.d.). GCW Gandhi Nagar Jammu.
  • Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). (2015). Green Chemistry.
  • This compound - High purity. (n.d.). Georganics.
  • Hartough, H. D. (1949). Acylation of furan. U.S. Patent No. 2,515,123. Washington, DC: U.S. Patent and Trademark Office.
  • Dutta, S., & Mascal, M. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). UC Davis.
  • This compound. (n.d.). PubChem.
  • Margarida, B. R., et al. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Angolan Industry and Chemical Engineering Journal.
  • Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps.
  • Liu, D., et al. (2022). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. Molecules.
  • This compound. (n.d.). Stenutz.
  • Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. (2022). MDPI.
  • t-BuOCl-driven reaction of CMF towards 5-(Chloromethyl)furan-2-carbonyl... (n.d.). ResearchGate.
  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal.
  • Friedel-Crafts Acylation Example Problems. (2017). YouTube.
  • Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. (2022). MDPI.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry.
  • Kuethe, J. T., & Beutner, G. L. (2007). Synthesis of 2-arylindole-4-carboxylic amides. Organic Syntheses, 84, 233.
  • Husek, P. (1990). Fast esterification of fatty acids with alkyl chloroformates. Journal of High Resolution Chromatography.
  • Rehman, F., et al. (2023). Current Developments in Esterification Reaction: A Review on Process and Parameters. Journal of Industrial and Engineering Chemistry.
  • Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research.
  • Bravo, J. A., et al. (2018). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS. The Organic Chemistry Notebook Series, a Didactical Approach.

Sources

Technical Support Center: Analysis of 5-Methylfuran-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with 5-Methylfuran-2-carbonyl chloride. Here, you will find in-depth troubleshooting advice and frequently asked questions to assist in identifying and managing impurities during your experiments.

Introduction

This compound is a reactive acyl chloride and a valuable building block in organic synthesis. Its high reactivity, however, makes it susceptible to degradation and the formation of impurities, which can compromise the yield and purity of downstream products. This guide provides a systematic approach to identifying and troubleshooting common impurities encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my this compound sample?

The most prevalent impurities are typically the starting material used for its synthesis and its hydrolysis product. Specifically, you should look for:

  • 5-Methyl-2-furoic acid: This is the product of hydrolysis, which can occur if the compound is exposed to moisture. Given the hygroscopic nature of acyl chlorides, this is a very common impurity.

  • 5-Methylfurfural: If the carbonyl chloride is synthesized by the oxidation of 5-methylfurfural, unreacted starting material may be present.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., dichloromethane, toluene) are also common impurities.

Q2: My NMR spectrum looks complex. How can I distinguish the product from its impurities?

The proton and carbon NMR spectra of this compound and its common impurities have distinct signals. A detailed comparison is provided in the troubleshooting section of this guide. Key differences to look for are the absence of the acidic proton of the carboxylic acid in the product and the presence of the aldehyde proton if 5-methylfurfural is an impurity.

Q3: I am struggling with the analysis of this compound by HPLC. What could be the issue?

Direct analysis of acyl chlorides by reverse-phase HPLC can be challenging due to their high reactivity with water in the mobile phase. This can lead to on-column degradation and inaccurate results. Derivatization is often the recommended approach for reliable HPLC analysis.

Q4: How should I handle and store this compound to minimize impurity formation?

Due to its moisture sensitivity, this compound should be handled under an inert atmosphere (e.g., nitrogen or argon) in a glove box or with Schlenk techniques. It should be stored in a tightly sealed container, preferably with a desiccant, at a low temperature (2-8°C is often recommended) to minimize degradation.

Troubleshooting Guide: Impurity Identification

This section provides a step-by-step guide to identifying impurities in your this compound sample using common analytical techniques.

Logical Workflow for Impurity Analysis

The following diagram illustrates a logical workflow for the identification of impurities.

Impurity Analysis Workflow start Sample of this compound with suspected impurities nmr_analysis 1. NMR Spectroscopy (¹H and ¹³C) start->nmr_analysis gcms_analysis 2. GC-MS Analysis nmr_analysis->gcms_analysis hplc_analysis 3. HPLC Analysis (with derivatization) gcms_analysis->hplc_analysis identify_impurities Identify Impurities based on Spectral Data hplc_analysis->identify_impurities quantify_impurities Quantify Impurities identify_impurities->quantify_impurities end Purity Assessment Complete quantify_impurities->end

Caption: Workflow for the systematic identification and quantification of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for identifying the primary impurities without derivatization.

Protocol:

  • Sample Preparation: Prepare your sample by dissolving a small amount (5-10 mg) in a dry, deuterated solvent (e.g., CDCl₃) in an NMR tube under an inert atmosphere to prevent hydrolysis.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis: Compare the obtained spectra with the reference data in the table below.

Table 1: Key ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
This compound ~7.2-7.3 (d, 1H), ~6.2-6.3 (d, 1H), ~2.4 (s, 3H)~160 (C=O), ~158 (C5), ~148 (C2), ~122 (C3), ~110 (C4), ~14 (CH₃)
5-Methyl-2-furoic acid ~10-12 (br s, 1H, COOH), ~7.2 (d, 1H), ~6.2 (d, 1H), ~2.4 (s, 3H)~163 (C=O), ~159 (C5), ~146 (C2), ~120 (C3), ~109 (C4), ~14 (CH₃)
5-Methylfurfural [1]~9.5 (s, 1H, CHO)[1], ~7.2 (d, 1H)[1], ~6.2 (d, 1H)[1], ~2.4 (s, 3H)[1]~177 (C=O), ~162 (C5), ~152 (C2), ~124 (C3), ~109 (C4), ~14 (CH₃)
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for separating and identifying volatile impurities. Due to the reactivity of the acyl chloride, derivatization may be necessary for quantitative analysis, but direct injection can provide qualitative information.

Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a dry, volatile solvent (e.g., dichloromethane).

  • GC Conditions:

    • Column: A non-polar column (e.g., DB-5ms) is suitable.

    • Injector Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to separate compounds with different boiling points.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Compare the retention times and mass spectra of the peaks with the data in the table below.

Table 2: GC-MS Data for this compound and Potential Impurities

CompoundMolecular WeightKey Mass Fragments (m/z)
This compound 144.56144/146 (M⁺, chlorine isotopes), 115, 109, 81, 53
5-Methyl-2-furoic acid 126.11126 (M⁺), 109, 81, 53
5-Methylfurfural [1]110.11110 (M⁺)[1], 109[1], 81, 53[1]

Fragmentation Pathway Visualization

The following diagram illustrates the expected primary fragmentation of this compound in an EI-MS.

Fragmentation Pathway parent This compound (m/z 144/146) frag1 Loss of Cl• (m/z 109) parent->frag1 - Cl• frag2 Loss of CO (m/z 81) frag1->frag2 - CO frag3 Loss of C₂H₂ (m/z 53) frag2->frag3 - C₂H₂

Caption: Proposed EI-MS fragmentation of this compound.

High-Performance Liquid Chromatography (HPLC) with Derivatization

For accurate quantification, especially at low levels, HPLC with pre-column derivatization is the method of choice. The acyl chloride is converted to a more stable derivative, typically an ester or an amide, which can be easily analyzed by reverse-phase HPLC with UV detection.

Protocol: Derivatization with Methanol

  • Derivatization:

    • In a clean, dry vial, dissolve a known amount of your this compound sample in a small volume of a dry, inert solvent (e.g., acetonitrile).

    • Add an excess of anhydrous methanol.

    • The reaction is typically rapid at room temperature. Allow it to proceed for 15-30 minutes.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the methyl 5-methyl-2-furoate derivative absorbs strongly (e.g., ~260 nm).

  • Analysis: The derivatized product (methyl 5-methyl-2-furoate) will have a distinct retention time from the derivatized impurities. 5-Methyl-2-furoic acid will also be converted to the methyl ester under these conditions, so this method is excellent for quantifying the total amount of the desired acyl chloride and its hydrolysis product. 5-Methylfurfural will not be derivatized and will elute separately.

References

  • PubChem. 5-Methylfurfural.

Sources

Technical Support Center: Optimizing Reactions with 5-Methylfuran-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-Methylfuran-2-carbonyl chloride. This guide is designed to provide expert insights and practical solutions to common challenges encountered during its use in synthesis, particularly in acylation reactions. Our focus is on ensuring the scientific integrity of your work by explaining the causality behind experimental choices and providing self-validating protocols.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound, such as Friedel-Crafts acylation, notoriously difficult to control?

A1: The primary challenge lies in the inherent acid sensitivity of the furan ring.[1] The furan moiety is an electron-rich aromatic system that is prone to protonation-activated polymerization or ring-opening side reactions under strongly acidic conditions.[1][2] Classical Friedel-Crafts catalysts, such as aluminum chloride (AlCl₃), are potent Lewis acids that can aggressively protonate the furan ring, leading to the formation of intractable polymeric tars rather than the desired acylated product.[3] The methyl group at the 5-position, being an electron-donating group, further activates the ring, increasing its nucleophilicity but also its susceptibility to acid-catalyzed degradation.

Q2: What is the general mechanism for the acylation reaction, and why is the catalyst choice so critical?

A2: The reaction is a form of electrophilic aromatic substitution. The catalyst, typically a Lewis acid, coordinates with the carbonyl chloride to generate a highly electrophilic acylium ion (R-C≡O⁺).[4][5] This acylium ion is then attacked by the electron-rich furan ring. The choice of catalyst is critical because a balance must be struck: the catalyst must be strong enough to generate the acylium ion but mild enough to avoid degrading the furan ring.[2][3]

Acylation_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack & Aromatization AcylChloride This compound Complex Intermediate Complex AcylChloride->Complex + Catalyst LewisAcid Lewis Acid (Catalyst) LewisAcid->Complex AcyliumIon Acylium Ion (Electrophile) Complex->AcyliumIon Cleavage Arene Aromatic Substrate SigmaComplex Arenium Ion (σ-complex) AcyliumIon->SigmaComplex Attacked by Arene Arene->SigmaComplex Product Acylated Product SigmaComplex->Product -H⁺ (Restores Aromaticity)

Caption: General mechanism of Friedel-Crafts acylation.

Q3: Aside from polymerization, what are other common side reactions?

A3: Besides polymerization, you may encounter polyacylation if the aromatic substrate is highly activated and the reaction conditions are not carefully controlled. However, the acylation product itself is generally deactivated towards further substitution, making monoacylation the more common outcome.[6] With furan derivatives, ring-opening can occur under harsh acidic or oxidative conditions.[2] It is also crucial to ensure the starting material, this compound, is pure, as impurities can lead to unexpected byproducts.

Troubleshooting Guide: Common Experimental Issues

Problem 1: My reaction mixture turned dark brown or black, and I isolated a polymeric solid ("tar").

  • Probable Cause: This is the classic sign of furan ring polymerization due to excessive acidity. You likely used a Lewis acid catalyst that was too strong (e.g., AlCl₃) or the reaction temperature was too high.[1][3]

  • Solution Pathway:

    • Catalyst Re-evaluation: Immediately switch to a milder Lewis acid. Solid acid catalysts are often an excellent choice. See the Catalyst Selection Table below for recommendations.

    • Temperature Control: Perform the reaction at a lower temperature. Start at 0 °C and allow the mixture to warm to room temperature slowly, monitoring by TLC.[1]

    • Stoichiometry: Use a stoichiometric amount of the catalyst, as excess catalyst increases the likelihood of degradation.[6]

Troubleshooting_Polymerization Start Problem: Reaction turned to black tar Cause Primary Cause: Acid-Catalyzed Polymerization of Furan Ring Start->Cause Sol1 Solution 1: Switch to Milder Catalyst (e.g., ZnO, Zeolite, BF₃·OEt₂) Cause->Sol1 Sol2 Solution 2: Reduce Reaction Temperature (Start at 0 °C) Cause->Sol2 Sol3 Solution 3: Control Catalyst Stoichiometry (Avoid excess Lewis acid) Cause->Sol3

Caption: Troubleshooting flowchart for reaction polymerization.

Problem 2: The reaction is very slow or shows no conversion to the product.

  • Probable Cause: Your catalyst may be too weak or may have been deactivated by moisture in the reagents or solvent. Acylation reactions require strictly anhydrous conditions.

  • Solution Pathway:

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use freshly distilled, anhydrous solvents. Ensure the starting materials are dry.

    • Catalyst Activity: If using a milder catalyst, a moderate increase in temperature may be required. For example, reactions with zeolites may require heating.[7]

    • Catalyst Choice: You may need to select a slightly more active, yet still mild, catalyst. For instance, if zinc oxide (ZnO) is ineffective, boron trifluoride etherate (BF₃·OEt₂) could be a suitable alternative.[2]

Problem 3: My product is decomposing during the aqueous workup.

  • Probable Cause: The furan ring in your product is still sensitive to strong acids. Using mineral acids (e.g., HCl) to quench the reaction can cause degradation.[1]

  • Solution Pathway:

    • Mild Quenching: Quench the reaction with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ice-cold, dilute ammonium chloride (NH₄Cl).

    • pH Control: During the workup, ensure the pH of the aqueous layer does not drop below 4.[1]

    • Temperature: Perform the entire workup and extraction at low temperatures (e.g., 0-5 °C) to minimize decomposition rates.

Catalyst Selection and Data

The choice of catalyst is the most critical parameter for success. Below is a comparative summary of catalysts used for furan acylation.

CatalystTypeTypical ConditionsAdvantagesDisadvantagesReference(s)
AlCl₃ Strong Lewis AcidCS₂, Nitrobenzene; 0-25 °CHigh reactivity with robust arenesNot Recommended. Too harsh for furans, causes polymerization.[3]
BF₃·OEt₂ Moderate Lewis AcidDichloromethane (DCM); 0-25 °CGenerally effective, commercially available.Can still cause some polymerization if not controlled.[2]
ZnO Mild, HeterogeneousSolvent-free or high-boiling solvent; Microwave irradiationMild, efficient, economical, easy to remove (filtration).May require higher temperatures or microwave conditions.[6]
Zeolites (e.g., HZSM-5, Al-MCM-41) Solid AcidHeptane or other non-polar solvent; 100-180 °CHigh selectivity, reusable, minimizes waste.Requires higher temperatures, potential for deactivation.[7][8]
Phosphoric Acid Brønsted AcidAcetic Anhydride; 25-50 °CMild catalyst for acylation with anhydrides.Less effective with acyl chlorides.[2]

Experimental Protocol: Mild Acylation using Zinc Oxide (ZnO)

This protocol is adapted from methodologies proven to be effective for the mild acylation of aromatic compounds, minimizing furan degradation.[6]

Objective: To synthesize an aryl ketone via Friedel-Crafts acylation of an aromatic substrate with this compound using a mild ZnO catalyst.

Materials:

  • This compound (1.0 eq)

  • Aromatic Substrate (e.g., Anisole, Toluene) (1.2 eq)

  • Zinc Oxide (ZnO), powdered (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or solvent-free conditions

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Saturated NaHCO₃ solution, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the aromatic substrate (1.2 eq) and powdered zinc oxide (1.0 eq).

  • Reagent Addition: If using a solvent, add anhydrous DCM. Under a positive flow of nitrogen, slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the stirring mixture at room temperature. For solvent-free conditions, the acyl chloride can be added directly.

  • Reaction Monitoring: Heat the reaction mixture to a gentle reflux (approx. 40 °C for DCM) or to a temperature appropriate for the chosen substrate if solvent-free. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the solid ZnO catalyst. Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Caution: Perform washes carefully to avoid emulsion formation.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired aryl ketone.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of Furan-Containing Compounds. BenchChem.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
  • Chemistry Stack Exchange. (2020). Friedel-Crafts acylation of furan. Chemistry Stack Exchange.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Chemistry Steps.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Sigma-Aldrich.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal.
  • ShareOK. (n.d.). Direct Acylation of 2-Methylfuran with Carboxylic Acids Over Zeolite Catalysts. ShareOK.
  • Naik, A. V., et al. (2020). Kinetics of 2-Methylfuran Acylation with Fatty Acid Anhydrides for Biorenewable Surfactants. ACS Sustainable Chemistry & Engineering.

Sources

work-up procedures for reactions involving 5-Methylfuran-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling reactions involving 5-Methylfuran-2-carbonyl chloride. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile but sensitive building block. My aim is to provide not just procedural steps, but the underlying chemical reasoning to empower you to troubleshoot and optimize your reaction work-ups effectively. The inherent reactivity of the acyl chloride group, combined with the acid-sensitivity of the furan ring, presents unique challenges that require careful consideration during the isolation and purification phases.

Core Concepts: The Duality of Reactivity

Working with this compound requires managing two key chemical personalities:

  • The Acyl Chloride: A highly reactive electrophile, eager to react with any available nucleophile. It is acutely sensitive to moisture and will readily hydrolyze to the corresponding carboxylic acid upon contact with water, generating hydrochloric acid (HCl) as a byproduct.[1][2][3]

  • The Furan Ring: An electron-rich aromatic heterocycle. While aromatic, its resonance stabilization is significantly lower than that of benzene, making it susceptible to degradation under acidic conditions.[4] Protonation of the ring can lead to irreversible ring-opening or polymerization, often resulting in the formation of intractable black tars.[4][5][6][7]

The central challenge of any work-up procedure is to manage the reactivity of the acyl chloride without creating an acidic environment that destroys the furan ring.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned dark brown or black during the aqueous work-up. What happened?

A: This is a classic symptom of acid-catalyzed polymerization or decomposition of the furan ring.[4][8] The likely cause is the generation of HCl from the hydrolysis of unreacted this compound or other acidic species in your reaction. Furan rings, especially when activated with electron-releasing groups like the 5-methyl group, are prone to polymerization in the presence of Brønsted or Lewis acids.[4][9]

Expert Recommendation: Avoid quenching the reaction with neat water or dilute mineral acids (e.g., 1M HCl), which is a common step in many standard protocols like those for Friedel-Crafts acylations.[10][11] Instead, opt for a quenching strategy that neutralizes acid as it forms. Pouring the reaction mixture slowly into a vigorously stirred, cold (0 °C) saturated solution of sodium bicarbonate (NaHCO₃) is a much safer approach. The bicarbonate will neutralize the HCl generated in situ, keeping the pH of the aqueous phase neutral or slightly basic and thus protecting the furan ring.

Q2: I have low yield of my desired product and have isolated 5-methyl-2-furoic acid instead. Why?

A: This indicates premature hydrolysis of your acyl chloride. This compound is moisture-sensitive.[12] The presence of water, either from wet solvents, reagents, or atmospheric moisture during the reaction, will convert the acyl chloride back to its less reactive carboxylic acid form.

Prevention Strategy:

  • Rigorous Anhydrous Technique: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Reagent Quality: Ensure your starting acyl chloride is of high purity and has been stored properly under inert gas, away from moisture.

Q3: During extraction, my product seems to be partitioning into the aqueous layer. How can I improve recovery?

A: While many furan derivatives are readily soluble in common organic solvents like ethyl acetate or dichloromethane, the polarity of your final product matters. If your product contains polar functional groups, its solubility in the organic phase might be limited. However, a more common issue is the formation of a salt. If your work-up resulted in the hydrolysis of the acyl chloride to the carboxylic acid, and you subsequently washed with a basic solution (like NaHCO₃), you will have formed the sodium salt of the acid (sodium 5-methylfuroate). This salt is highly water-soluble.

Troubleshooting Steps:

  • Check the pH: Before discarding the aqueous layer, check its pH.

  • Re-acidify and Extract: If the aqueous layer is basic and you suspect it contains your carboxylate product, carefully re-acidify it to a pH of ~2-3 with cold 1M HCl. This will protonate the carboxylate back to the neutral carboxylic acid, which is typically much more soluble in organic solvents.

  • Re-extract: Perform several additional extractions of this newly acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine these extracts with your initial organic layer.

Troubleshooting Guide: From Symptoms to Solutions

Symptom Observed Probable Cause(s) Recommended Solution(s) & Rationale
Formation of a black, tar-like polymer. 1. Acidic Work-up: Generation of HCl during quenching with water has catalyzed furan polymerization.[6][7] 2. Harsh Reaction Conditions: Using strong Lewis acids (e.g., AlCl₃) at elevated temperatures can degrade the furan.[4][8]Solution: Always quench the reaction by adding it to a cold, basic solution like saturated NaHCO₃ or a phosphate buffer (pH ~7-8). This neutralizes acid as it forms, preventing ring degradation. For the reaction itself, consider using milder Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) and maintain low temperatures.[9]
Product decomposes on silica gel during column chromatography. Acidic Silica: Standard silica gel is slightly acidic and can cause decomposition of sensitive furan derivatives over time.Solution 1 (Neutralize Silica): Prepare a slurry of silica gel in your eluent containing 1% triethylamine (Et₃N). The triethylamine acts as a basic modifier, neutralizing the acidic sites on the silica surface. Solution 2 (Alternative Stationary Phase): Use neutral alumina or a reverse-phase (C18) column for purification if your product is compatible.
Inconsistent reaction results or low conversion. 1. Reagent Degradation: The this compound has hydrolyzed due to improper storage.[12] 2. Insufficient Activation: The reaction conditions (e.g., catalyst, temperature) are not sufficient to drive the reaction to completion.Solution: Confirm the integrity of the acyl chloride before use (e.g., by IR spectroscopy - look for a sharp C=O stretch around 1750-1800 cm⁻¹). If necessary, re-purify by distillation or re-synthesize.[13][14] For the reaction, carefully re-evaluate catalyst choice and reaction temperature based on literature precedent for similar substrates.
Vigorous, uncontrolled off-gassing during quenching. Rapid Hydrolysis: Adding the quenching agent too quickly to the concentrated reaction mixture, or vice-versa. The reaction of an acyl chloride with water is highly exothermic and produces HCl gas.[2][15]Solution: Always perform the quench by adding the reaction mixture slowly and portion-wise to a large excess of the cold quenching solution with very vigorous stirring. This ensures efficient heat dissipation and controlled neutralization of the HCl gas produced. Never add water directly to the reaction flask.[1]

Recommended Work-up Protocol & Workflow

This general protocol is designed to minimize degradation of the furan ring. Adjustments may be necessary based on the specific nature of your reaction products.

Experimental Protocol: General Work-up
  • Preparation: Prepare a beaker with a vigorously stirring, ice-cold (0 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume should be at least 5-10 times the volume of your reaction mixture.

  • Quenching: Once the reaction is deemed complete, slowly add the reaction mixture dropwise via an addition funnel or pipette to the cold NaHCO₃ solution. Monitor for off-gassing (CO₂) and control the addition rate to prevent excessive frothing.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Combine the organic layers. Wash sequentially with:

    • Water (1x)

    • Saturated aqueous sodium chloride (brine) (1x)

    • Note: Avoid acidic washes unless you are certain your product is stable and an acid wash is required to remove basic impurities.

  • Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator. Use a moderate bath temperature (≤ 40 °C) to avoid thermal decomposition of the product.

  • Purification: Purify the crude product by the most appropriate method, such as recrystallization or column chromatography on neutralized silica gel.

Work-up Decision Workflow

Workup_Workflow reaction_complete Reaction Mixture (Post-Reaction) quench Quench Reaction reaction_complete->quench add_to_bicarb Add mixture SLOWLY to ice-cold sat. NaHCO₃ (aq) quench->add_to_bicarb Is product acid-sensitive? [YES] phase_sep Phase Separation (Separatory Funnel) add_to_bicarb->phase_sep org_layer Organic Layer phase_sep->org_layer aq_layer Aqueous Layer phase_sep->aq_layer Extract with organic solvent (3x) Combine with org_layer wash Wash Organic Layer org_layer->wash wash_water 1. Water 2. Brine wash->wash_water dry Dry (e.g., MgSO₄) wash_water->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purification concentrate->purify column Column Chromatography (Neutralized Silica) purify->column Mixture of products recrystal Recrystallization purify->recrystal Crude solid distill Distillation purify->distill Crude liquid final_product Pure Product column->final_product recrystal->final_product distill->final_product

Caption: Decision workflow for the work-up of furan-containing compounds.

References

  • BenchChem. (2025). Application Notes and Protocols for the Isolation of Furan Derivatives from Natural Sources. BenchChem. [Link not available]
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
  • MDPI. (n.d.). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI.
  • BenchChem. (2025).
  • Royal Society of Chemistry. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Publishing.
  • Royal Society of Chemistry. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Publishing.
  • Filo. (2025). What are the source of furan and how is it extracted from the natural so... Filo.
  • BenchChem. (n.d.). Application Notes and Protocols: Friedel-Crafts Acylation using 4-Bromofuran-2-carbonyl chloride. BenchChem. [Link not available]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • American Chemical Society. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels.
  • ResearchGate. (2025). (PDF) Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study. ResearchGate.
  • Defense Technical Information Center. (n.d.). Synthesis and Characterization of Furanic Compounds. DTIC.
  • ResearchGate. (2014). How can I isolated and quantify the furan(one) compounds in a food with high oil content?. ResearchGate.
  • YouTube. (2020). Five Member Heterocycles Reactivity of Furan. YouTube.
  • BenchChem. (n.d.). Troubleshooting common issues in the synthesis of N-heterocycles. BenchChem. [Link not available]
  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng.
  • PubMed Central. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. PMC.
  • StudySmarter. (2023). Furan Derivatives: Preparation & Hydrogenation Techniques. StudySmarter.
  • American Chemical Society. (n.d.). Optimization of Polymerization Conditions of Furan with Aniline for Variable Conducting Polymers. ACS Publications.
  • Chemistry Stack Exchange. (2016). Friedel-Crafts alkylation of five-membered heterocycles. Chemistry Stack Exchange.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet. Thermo Fisher Scientific. [Link not available]
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet. Thermo Fisher Scientific. [Link not available]
  • YouTube. (2021). Esterification using Acid Chloride and Alcohol. YouTube.
  • BenchChem. (n.d.). Overcoming polymerization in Friedel-Crafts reactions of furans. BenchChem. [Link not available]
  • eScholarship.org. (n.d.). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship.
  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses.
  • Reddit. (2024). Removing oxalyl chloride from acid chloride intermediate in ester formation. Reddit.
  • BenchChem. (n.d.). An In-Depth Technical Guide to 5-Methylfuran-2-carbonitrile. BenchChem. [Link not available]
  • Royal Society of Chemistry. (n.d.). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry.
  • Chemguide. (n.d.). THE REACTION OF ACYL CHLORIDES WITH WATER, ALCOHOLS AND PHENOL. Chemguide.
  • Georganics. (n.d.). This compound - High purity. Georganics.
  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube.
  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps.
  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube.
  • NC State University Libraries. (n.d.). Chapter 24 – Amines and Heterocycles Solutions to Problems. NC State University Libraries.
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. Organic Chemistry Portal.
  • PubMed Central. (n.d.). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. PMC.

Sources

preventing decomposition of 5-Methylfuran-2-carbonyl chloride during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methylfuran-2-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the proper storage and handling of this valuable synthetic intermediate. Our goal is to ensure the long-term stability and integrity of your material, preventing decomposition and ensuring reliable experimental outcomes.

Introduction to the Stability Challenges of this compound

This compound is a bifunctional compound possessing both a reactive acyl chloride and a sensitive furan ring. This unique structure presents specific challenges for long-term storage. The acyl chloride group is highly susceptible to hydrolysis, while the furan ring can be prone to oxidation, polymerization, and degradation under the influence of heat and light. Understanding these potential degradation pathways is crucial for implementing effective storage protocols.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has turned into a brownish, partially liquid substance. What happened?

A1: This is a classic sign of decomposition, likely due to a combination of hydrolysis and potential polymerization. The brownish color suggests the formation of degradation products from the furan ring. The partial liquefaction is a strong indicator of moisture contamination. The acyl chloride has likely reacted with water to form 5-methylfuran-2-carboxylic acid and hydrochloric acid (HCl). The presence of HCl can further catalyze the degradation of the furan ring, leading to the observed discoloration.

Q2: I stored my this compound in the freezer. Is this the optimal temperature?

A2: While low temperatures are generally beneficial, the recommended storage temperature for this compound is refrigeration at 2-8°C[1][2]. Storing at very low freezer temperatures is not necessarily more effective and may not be necessary if the primary degradation pathway (hydrolysis) is controlled. The key is to maintain a consistently dry and cool environment.

Q3: Can I store this compound under ambient atmosphere after opening the container?

A3: No, this is strongly discouraged. This compound is highly sensitive to atmospheric moisture[1][3]. Each time the container is opened, the headspace should be purged with a dry, inert gas such as argon or nitrogen before resealing. This minimizes the amount of water vapor available to hydrolyze the acyl chloride.

Q4: Are there any chemical inhibitors I can add to prolong the shelf-life of this compound?

A4: While some furan-based compounds are stored with inhibitors like butylated hydroxytoluene (BHT) to prevent oxidation, the high reactivity of the acyl chloride group makes the addition of such stabilizers challenging. Many common stabilizers may react with the acyl chloride. Therefore, the most effective preservation strategy relies on strict environmental controls (moisture, temperature, light, and inert atmosphere) rather than chemical additives.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
White solid fuming upon opening Reaction with atmospheric moisture, releasing HCl gas.Immediately move the container to a fume hood. Minimize open time. Before sealing, flush the headspace with a dry, inert gas (e.g., argon or nitrogen).
Discoloration (yellowing to brown) Degradation of the furan ring, potentially initiated by light exposure or acidic byproducts of hydrolysis.Store the compound in an amber or opaque container to protect it from light. Ensure the compound is stored under anhydrous conditions to prevent HCl formation.
Clumping or solidification of the material Partial hydrolysis leading to the formation of the higher melting point carboxylic acid.The material may still be usable for some applications, but the purity is compromised. Consider purification by distillation or recrystallization if a high-purity starting material is essential.
Poor reactivity in subsequent reactions Significant decomposition of the acyl chloride to the less reactive carboxylic acid.The material is likely unsuitable for reactions requiring the acyl chloride functionality. It is recommended to use a fresh, properly stored batch of the reagent.

Core Storage Protocol

To ensure the long-term stability of this compound, the following storage protocol is recommended:

Materials:
  • A tightly sealing, amber glass container.

  • Parafilm or a secondary seal.

  • Dry argon or nitrogen gas with a regulator and tubing.

  • A refrigerator dedicated to chemical storage, maintaining a temperature of 2-8°C.

  • A desiccator for short-term storage of the container before opening.

Step-by-Step Procedure:
  • Receiving the Compound: Upon receipt, inspect the container for any signs of damage or a compromised seal.

  • Initial Storage: Immediately place the unopened container in a refrigerator at 2-8°C[1][2].

  • Opening the Container:

    • Before first use, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture on the cold surfaces of the compound.

    • Work in a fume hood with low ambient humidity.

  • Handling and Dispensing:

    • Quickly dispense the required amount of the compound.

    • Minimize the time the container is open to the atmosphere.

  • Resealing and Storage:

    • Before resealing, flush the headspace of the container with a gentle stream of dry argon or nitrogen for 15-30 seconds.

    • Tightly close the primary cap.

    • Wrap the cap and neck of the container with Parafilm for an extra barrier against moisture ingress.

    • Return the container to the refrigerator (2-8°C).

Visualizing Decomposition and Prevention

Primary Decomposition Pathway: Hydrolysis

The most significant and immediate threat to the stability of this compound is hydrolysis.

MFC_Cl This compound MFC_COOH 5-Methylfuran-2-carboxylic acid MFC_Cl->MFC_COOH Hydrolysis HCl Hydrochloric Acid (HCl) MFC_Cl->HCl Hydrolysis H2O H₂O (Moisture) H2O->MFC_Cl

Caption: Hydrolysis of this compound.

Preventative Storage Workflow

This workflow outlines the critical steps to mitigate decomposition during storage and handling.

start Receive Compound store_initial Store at 2-8°C in original sealed container start->store_initial prepare_use Equilibrate to RT in Desiccator store_initial->prepare_use handle Dispense in Fume Hood prepare_use->handle reseal Flush with Inert Gas (Ar/N₂) handle->reseal store_final Reseal Tightly & Return to 2-8°C Storage reseal->store_final end Stable Compound store_final->end

Caption: Recommended workflow for storing and handling.

Summary of Storage Conditions

Parameter Recommendation Rationale
Temperature 2-8°C[1][2]Slows down potential degradation reactions without the need for deep freezing.
Atmosphere Dry Inert Gas (Argon or Nitrogen)Prevents hydrolysis by excluding atmospheric moisture[1][3].
Light Amber or Opaque ContainerProtects the furan ring from potential photochemical degradation.
Container Tightly Sealed Glass ContainerProvides a non-reactive and impermeable barrier to moisture.

By adhering to these guidelines, you can significantly extend the shelf-life of your this compound and ensure its integrity for your research and development needs.

References

  • Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) - Green Chemistry (RSC Publishing).
  • Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) | Request PDF - ResearchGate.
  • This compound | C6H5ClO2 | CID 2759851 - PubChem - NIH.
  • Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran - MDPI.

Sources

Technical Support Center: Byproduct Formation in 5-Methylfuran-2-carbonyl chloride Acylations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for acylations involving 5-methylfuran-2-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we address common challenges related to byproduct formation, offering in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to provide you with the expertise and practical solutions needed to ensure the success and integrity of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section directly addresses specific problems you may encounter during the acylation reaction. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable, step-by-step protocols for resolution.

Q1: My reaction is turning dark brown or black, and I'm isolating a tar-like substance instead of my desired product. What is happening?

A: The formation of dark, polymeric material is a frequent issue when working with furan derivatives, especially under strong acidic conditions often used in Friedel-Crafts acylations.[1] The furan ring is highly reactive and susceptible to polymerization and decomposition in the presence of strong acids.[1][2]

Underlying Causes:

  • Lewis Acid Strength: Strong Lewis acids like aluminum chloride (AlCl₃) can induce polymerization of the furan ring.

  • Temperature Control: Exothermic reactions can lead to temperature spikes, accelerating decomposition pathways.

  • Moisture: The presence of water can lead to the hydrolysis of the acyl chloride and the Lewis acid, generating strong Brønsted acids that further promote side reactions.

Solutions and Mitigation Strategies:

  • Choice of Lewis Acid: Opt for milder Lewis acids. While AlCl₃ is common, alternatives like tin(IV) chloride (SnCl₄), zinc chloride (ZnCl₂), or iron(III) chloride (FeCl₃) can be effective with sensitive substrates.[3] Boron trifluoride (BF₃) is also a viable catalyst for furan acylations.[2]

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Temperature Management: Maintain a low reaction temperature, typically between 0 °C and room temperature.[3] Add the acyl chloride and Lewis acid slowly to control any exotherms.

Recommended Protocol: Acylation with a Mild Lewis Acid
  • Preparation: Under an inert atmosphere, suspend the Lewis acid (e.g., ZnCl₂, 1.1 equivalents) in anhydrous dichloromethane (DCM) in a flame-dried, three-neck flask equipped with a dropping funnel, thermometer, and magnetic stirrer.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Add the aromatic substrate (1.0 equivalent) to the cooled suspension.

  • Acyl Chloride Addition: Dissolve this compound (1.05 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction: Allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, slowly and carefully pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated HCl.

  • Work-up: Separate the organic layer, extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[4]

Q2: I'm observing a significant amount of a byproduct that appears to be from the furan ring opening. What causes this and how can I prevent it?

A: Furan rings are known to undergo acid-catalyzed ring-opening, especially in the presence of water.[5][6] This side reaction can lead to the formation of dicarbonyl compounds, which may further react or complicate purification.[5] A study on the hydrolysis of a 5-methylfuran-2-yl derivative showed clean and complete conversion to a 2,5-dioxopentanyl derivative under acidic conditions.[7][8]

Underlying Causes:

  • Acid and Water: The combination of acidic conditions (from the Lewis or Brønsted acid catalyst) and trace amounts of water is the primary driver for furan ring hydrolysis.[5][6][9]

  • Protonation: The reaction is initiated by the protonation of the furan ring, making it susceptible to nucleophilic attack by water.[6]

Solutions and Mitigation Strategies:

  • Anhydrous Conditions: The most critical factor is the rigorous exclusion of water from the reaction system. Use freshly distilled, anhydrous solvents and dry all reagents thoroughly.

  • Non-Protic Conditions: Whenever possible, use reaction conditions that do not generate protic acids.

  • Careful Work-up: During the aqueous work-up, minimize the contact time with the acidic aqueous phase. Neutralize the reaction mixture promptly after quenching. A careful adjustment of pH to around 4 during acidic workup can help prevent the formation of side products.[6]

Q3: My starting material, this compound, seems to be degrading before I even start the reaction. How should I handle and store it?

A: this compound is sensitive to moisture.[10] Hydrolysis of the acyl chloride group to the corresponding carboxylic acid is a common degradation pathway.

Handling and Storage Recommendations:

  • Storage: Store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8°C.

  • Handling: Handle the reagent in a glovebox or under a stream of inert gas to minimize exposure to atmospheric moisture. Use dry syringes and needles for transfers.

  • Purity Check: Before use, it is advisable to check the purity of the acyl chloride, for instance by NMR, to ensure it has not degraded.

Frequently Asked Questions (FAQs)

Q: What is the role of the methyl group on the furan ring in acylation reactions?

A: The methyl group is an electron-donating group, which activates the furan ring towards electrophilic substitution. However, it can also increase the ring's susceptibility to protonation and subsequent side reactions like polymerization and ring-opening.[2]

Q: Can I use Brønsted acids instead of Lewis acids for these acylations?

A: While some Friedel-Crafts acylations can be catalyzed by strong Brønsted acids, they are generally not recommended for furan-containing substrates due to the high risk of polymerization and ring-opening reactions.[1][2]

Q: What are the best purification techniques for the acylated products?

A: Column chromatography on silica gel is a widely used and effective method for purifying the products of these reactions.[4] A non-polar/polar solvent system, such as hexane/ethyl acetate, is typically employed for elution.[4] For solid products, recrystallization can be a cost-effective purification method.[4]

Q: Are there any known incompatibilities of this compound?

A: Besides its reactivity with water and protic solvents, it will react readily with other nucleophiles such as alcohols, amines, and thiols. These reactions should be considered when planning your synthesis and purification steps.

Visualizing Byproduct Formation Pathways

To better understand the competing reactions, the following diagrams illustrate the desired acylation pathway versus the common side reactions.

Desired Acylation Pathway

G cluster_0 Activation cluster_1 Electrophilic Aromatic Substitution 5-MF-COCl 5-Methylfuran- 2-carbonyl chloride Acylium_Ion Acylium Ion Complex 5-MF-COCl->Acylium_Ion + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Acylium_Ion Sigma_Complex σ-Complex Acylium_Ion->Sigma_Complex + Arene Arene Aromatic Substrate Arene->Sigma_Complex Product Desired Acylated Product Sigma_Complex->Product - H⁺ - Lewis Acid G cluster_0 Polymerization cluster_1 Ring Opening cluster_2 Hydrolysis 5-MF-COCl 5-Methylfuran- 2-carbonyl chloride Polymerization Polymerization 5-MF-COCl->Polymerization Strong Acid (H⁺) Ring_Opening Ring Opening 5-MF-COCl->Ring_Opening + H₂O, H⁺ Hydrolysis Hydrolysis 5-MF-COCl->Hydrolysis + H₂O Dicarbonyl Dicarbonyl Byproduct Ring_Opening->Dicarbonyl Carboxylic_Acid 5-Methylfuran- 2-carboxylic acid Hydrolysis->Carboxylic_Acid

Caption: Common byproduct formation pathways.

Summary of Reaction Conditions and Outcomes

ParameterConditionPotential ByproductsRecommendation
Lewis Acid Strong (e.g., AlCl₃)Polymers, TarUse milder Lewis acids (e.g., ZnCl₂, SnCl₄, FeCl₃). [2][3]
Temperature High (> RT)Polymers, Ring-opened productsMaintain low temperatures (0 °C to RT). [3]
Moisture PresentRing-opened products, Carboxylic acidUse anhydrous conditions and reagents. [5][6][10]
pH of Work-up Strongly AcidicRing-opened productsMinimize contact time with acid; consider careful neutralization. [6]

References

  • Common side reactions in the synthesis of furan-2,4-diones - Benchchem. (n.d.).
  • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - MDPI. (n.d.).
  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Request PDF - ResearchGate. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Furan - Pharmaguideline. (n.d.).
  • Application Notes and Protocols for the Purification of Methyl 2-(5-methylfuran-2-yl)benzoate - Benchchem. (n.d.).
  • Functional Group Dependence of the Acid Catalyzed Ring Opening of Biomass Derived Furan Rings - The Royal Society of Chemistry. (n.d.).
  • This compound 14003-11-3 wiki - Guidechem. (n.d.).
  • This compound 97 14003-11-3 - Sigma-Aldrich. (n.d.).
  • Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation - PubMed Central. (2021).
  • (PDF) Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation - ResearchGate. (2021).
  • Application Notes and Protocols: Friedel-Crafts Acylation using Cyclopent-3-ene-1-carbonyl chloride with Aromatic Compounds - Benchchem. (n.d.).

Sources

Technical Support Center: Optimizing Coupling Reactions of 5-Methylfuran-2-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing coupling reactions involving 5-Methylfuran-2-carbonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. Here, we will delve into the nuances of amide and ester bond formation, providing in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to enhance the efficiency and success of your synthetic endeavors. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your experimental design.

I. Understanding the Reactivity of this compound

This compound is a valuable building block, but its successful application hinges on understanding the reactivity of both the acyl chloride group and the furan ring. The acyl chloride is highly electrophilic, readily reacting with nucleophiles like amines and alcohols. However, the furan ring is an electron-rich heterocycle susceptible to degradation under strongly acidic conditions, which can lead to polymerization or ring-opening side reactions.[1][2] Therefore, optimizing reaction conditions is paramount to achieving high yields and purity.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: I am observing a low yield of my desired amide product in a Schotten-Baumann reaction. What are the likely causes and how can I improve it?

Answer:

Low yields in Schotten-Baumann reactions with this compound can stem from several factors. The Schotten-Baumann reaction is a classic method for synthesizing amides from amines and acid chlorides, typically under biphasic conditions with an aqueous base.[3][4][5][6]

Potential Causes & Solutions:

  • Incomplete Neutralization of HCl: The reaction generates one equivalent of hydrochloric acid, which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]

    • Solution: Ensure at least two equivalents of a suitable base are used. One equivalent to react with the amine to form the nucleophile and the second to neutralize the HCl byproduct. For biphasic conditions, a 10% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is commonly used.[5][7] For homogenous reactions, organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are suitable.[8]

  • Hydrolysis of the Acyl Chloride: this compound is sensitive to moisture and can hydrolyze back to the corresponding carboxylic acid, especially in the presence of aqueous base.

    • Solution: Perform the reaction at low temperatures (0-5 °C) to minimize hydrolysis.[9] Add the acyl chloride solution dropwise to the reaction mixture containing the amine and base to ensure it reacts with the amine before it has a chance to hydrolyze.[9] Using a biphasic system (e.g., dichloromethane/water) can also help by keeping the acyl chloride predominantly in the organic phase, away from the bulk of the aqueous base.[6]

  • Furan Ring Instability: Strong acidic conditions generated locally before neutralization can lead to the degradation of the furan ring.

    • Solution: Maintain a basic pH throughout the reaction by the slow and controlled addition of the acyl chloride to the amine/base mixture. Milder bases like sodium bicarbonate can be considered if the amine is sufficiently nucleophilic.

  • Poor Solubility: If either of the reactants has poor solubility in the chosen solvent system, the reaction rate will be slow.

    • Solution: For biphasic systems, ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can sometimes be beneficial. For single-phase systems, choose a solvent in which both the amine and the acyl chloride are soluble, such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

Question 2: My esterification reaction with a secondary alcohol is sluggish and gives a poor yield. How can I optimize this?

Answer:

Esterification of sterically hindered secondary or tertiary alcohols with this compound can be challenging due to the decreased nucleophilicity of the alcohol.

Potential Causes & Solutions:

  • Steric Hindrance: The bulky nature of the alcohol can impede its approach to the electrophilic carbonyl carbon.

    • Solution: Employ a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP). DMAP reacts with the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is a much more potent acylating agent.[10][11][12] This is the basis of the Steglich esterification when starting from a carboxylic acid and using a carbodiimide.[10][13]

  • Insufficient Reaction Time or Temperature: The reaction may simply require more forcing conditions.

    • Solution: Increase the reaction time and/or temperature. However, be mindful of the furan ring's stability at elevated temperatures. Monitor the reaction closely by TLC or LC-MS to find the optimal balance.

  • Inappropriate Base: The choice of base is crucial. It must be non-nucleophilic to avoid competing with the alcohol and strong enough to scavenge the generated HCl.

    • Solution: Use a hindered organic base like DIPEA or 2,6-lutidine. Pyridine can also be used as both a base and a nucleophilic catalyst.

Question 3: I am observing a dark coloration or polymerization in my reaction mixture. What is happening and how can I prevent it?

Answer:

Dark coloration and polymerization are classic signs of furan ring degradation, which is often acid-catalyzed.[1]

Potential Causes & Solutions:

  • Acidic Conditions: The presence of strong acids, even in catalytic amounts, can initiate the polymerization of the furan ring.[2]

    • Solution: Ensure the reaction is performed under neutral or basic conditions. If an acidic workup is necessary, it should be done quickly and at low temperatures. Consider using a buffered wash to control the pH.

  • Lewis Acid Catalysts: For certain transformations, Lewis acids might be considered. However, strong Lewis acids like AlCl₃ are generally too harsh for furans and will cause decomposition.[14]

    • Solution: If a Lewis acid is necessary, opt for milder ones like zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂).[1]

  • High Temperatures: Elevated temperatures can promote decomposition pathways.

    • Solution: Conduct the reaction at the lowest effective temperature.

III. Frequently Asked Questions (FAQs)

Q1: What is the stability of this compound and how should it be stored?

A1: this compound is a moisture-sensitive solid. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Storage at 2-8°C is recommended. Exposure to moisture will lead to hydrolysis to 5-methylfuran-2-carboxylic acid.

Q2: What are some common side reactions to be aware of?

A2: Besides hydrolysis and furan ring degradation, other potential side reactions include:

  • Double acylation of primary amines: If the reaction conditions are not carefully controlled, the initially formed secondary amide can be further acylated. This can be minimized by using a slight excess of the amine and adding the acyl chloride slowly.

  • Reaction with solvent: Nucleophilic solvents like alcohols should be avoided unless they are the intended reactant.

Q3: What are the recommended methods for purifying the resulting amides and esters?

A3: The purification method will depend on the properties of the product.

  • Column Chromatography: This is a versatile method for purifying a wide range of amides and esters. Silica gel is a common stationary phase, with eluent systems typically consisting of hexane/ethyl acetate or dichloromethane/methanol gradients.[15][16]

  • Recrystallization: If the product is a solid with suitable solubility properties, recrystallization can be a highly effective purification technique.[9]

  • Aqueous Workup: A standard aqueous workup involving washing the organic layer with dilute acid (to remove basic impurities like excess amine), saturated sodium bicarbonate solution (to remove acidic impurities like the hydrolyzed acyl chloride), and brine is often a crucial first step before further purification.[9][17]

IV. Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis (Schotten-Baumann Conditions)

This protocol describes the synthesis of an N-alkyl/aryl-5-methylfuran-2-carboxamide.

Materials:

  • This compound

  • Primary or secondary amine

  • Dichloromethane (DCM)

  • 10% Aqueous sodium hydroxide (NaOH) solution

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 eq.) in DCM.

  • Cool the flask in an ice bath and add the 10% aqueous NaOH solution (2.2 eq.).

  • Stir the biphasic mixture vigorously.

  • Dissolve this compound (1.1 eq.) in a minimal amount of DCM.

  • Add the acyl chloride solution dropwise to the rapidly stirring reaction mixture over 15-30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer with 1 M HCl, followed by saturated aqueous NaHCO₃, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Ester Synthesis (DMAP-Catalyzed)

This protocol is suitable for the esterification of alcohols, including sterically hindered ones.

Materials:

  • This compound

  • Alcohol

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq.), DMAP (0.1 eq.), and TEA or DIPEA (1.5 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve this compound (1.2 eq.) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirred alcohol solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC, typically 2-12 hours).

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude ester by flash column chromatography.

V. Data Summary and Visualization

Table 1: Recommended Base Selection for Amide Synthesis
Amine TypeRecommended BaseSolvent SystemRationale
Primary AlkylamineNaOH (aq) / KOH (aq)Biphasic (e.g., DCM/H₂O)Classical Schotten-Baumann conditions are highly effective.[5][6]
Secondary AlkylamineTEA / DIPEAAnhydrous Aprotic (e.g., DCM, THF)Organic base in a single phase can improve reaction rates for less reactive amines.
Aniline (Aromatic)Pyridine / NaHCO₃Anhydrous Aprotic / BiphasicPyridine can act as both a base and a nucleophilic catalyst. NaHCO₃ is a milder base for sensitive substrates.
Sterically Hindered AmineDIPEA / 2,6-LutidineAnhydrous AproticNon-nucleophilic, bulky bases are preferred to avoid side reactions.
Diagrams

DOT Script for General Troubleshooting Workflow:

Troubleshooting_Workflow start Low Yield or Impure Product check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions hydrolysis Suspect Acyl Chloride Hydrolysis? check_conditions->hydrolysis amine_protonation Amine Protonation Issue? check_conditions->amine_protonation furan_degradation Furan Ring Degradation? check_conditions->furan_degradation solution_hydrolysis Use Anhydrous Solvent Low Temperature Slow Addition hydrolysis->solution_hydrolysis Yes solution_protonation Use Excess Base Choose Appropriate Base amine_protonation->solution_protonation Yes solution_degradation Avoid Strong Acids Use Milder Conditions Low Temperature furan_degradation->solution_degradation Yes

Caption: A general workflow for troubleshooting common issues in this compound coupling reactions.

DOT Script for DMAP Catalysis Mechanism:

DMAP_Catalysis cluster_0 Catalytic Cycle Acyl_Cl 5-Methylfuran-2- carbonyl chloride Acyl_DMAP N-Acylpyridinium Intermediate (Highly Reactive) Acyl_Cl->Acyl_DMAP + DMAP DMAP DMAP Ester Ester Product Acyl_DMAP->Ester + Alcohol Alcohol Alcohol (R'-OH) DMAP_H Protonated DMAP Ester->DMAP_H + HCl DMAP_H->DMAP + Base Base Base (e.g., TEA)

Caption: The catalytic cycle of DMAP in the esterification of this compound.

VI. References

  • Opietnik, M., Jungbauer, A., Mereiter, K., & Rosenau, T. (2012). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. Current Organic Chemistry, 16(23), 2739-2746. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]

  • Mascal, M., & Dutta, S. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry, 17(7), 3737-3739. [Link]

  • Puspaningtyas, A. R., et al. (2021). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemistrySelect, 6(43), 11763-11769. [Link]

  • Jurnal Kimia Sains dan Aplikasi. (2021). Synthesis of 5-Fluorouracil Derivatives through Benzoylation Reaction. [Link]

  • Reddit. (2021). In schotten-baumann conditions, why doesn't the acyl chloride react with the water?[Link]

  • Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Schotten-Baumann Reaction. [Link]

  • Miao, H. (2019). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. UC Davis. [Link]

  • Puspaningtyas, A. R., et al. (2021). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemistrySelect, 6(43), 11763-11769. [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • Trofimov, B. A., et al. (2018). Transition metal-free cross-coupling of furan ring with haloacetylenes. Tetrahedron Letters, 59(31), 2986-2989. [Link]

  • Scribd. (n.d.). Schotten–Baumann Reaction Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]

  • Pramanik, A., & Sastry, M. (2004). TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition. Indian Journal of Chemistry - Section B, 43B(7), 1536-1538. [Link]

  • Munawar, A., et al. (2024). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 7, 101347. [Link]

  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. [Link]

  • Wang, T., & Wesolowski, D. J. (2015). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. The Journal of Physical Chemistry B, 119(4), 1478-1488. [Link]

  • Sakakura, A., et al. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society, 129(47), 14775-14779. [Link]

  • Chemguide. (n.d.). Preparation of esters. [Link]

  • SynArchive. (n.d.). Steglich Esterification. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Stenutz. (n.d.). This compound. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Rodríguez, J. F., et al. (2016). Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. European Journal of Organic Chemistry, 2016(24), 4160-4167. [Link]

  • Kuethe, J. T., & Beutner, G. L. (2007). SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES: [2-(4-FLUOROPHENYL)-1H-INDOL-4-YL]-1-PYRROLIDINYLMETHANONE. Organic Syntheses, 84, 233. [Link]

  • Sinha, R. (2019). Can u tell me a standard procedure of esterification reaction between an conjugated phenolic OH and a polymer containing carboxylic acid? ResearchGate. [Link]

  • Clark, J. (2023). Other Reactions of Phenol. Chemistry LibreTexts. [Link]

  • Mascal, M., & Dutta, S. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry, 17(7), 3737-3739. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

Sources

dealing with viscous reaction mixtures containing 5-Methylfuran-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methylfuran-2-carbonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but sometimes challenging reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a particular focus on managing viscous reaction mixtures.

Introduction to this compound

This compound (CAS No: 14003-11-3) is a highly reactive acyl chloride and a valuable intermediate in organic synthesis.[1][2][3][4] Its structure, featuring a furan ring, makes it a precursor for a variety of pharmaceuticals, agrochemicals, and other specialty chemicals. However, like many acyl chlorides, its high reactivity can lead to challenges in the laboratory, most notably the formation of viscous or intractable reaction mixtures.[5][6] This guide provides practical, experience-based solutions to these problems.

Core Challenge: Unforeseen Viscosity

The primary challenge often encountered with this compound is a sudden and significant increase in reaction mixture viscosity. This can lead to poor mixing, inefficient heat transfer, and difficulties in product isolation and purification. Understanding the root causes is the first step in effective troubleshooting.

The high reactivity of the acyl chloride group, combined with the nature of the furan ring, can lead to several side reactions that produce high molecular weight oligomers or polymers, resulting in increased viscosity.[7] The primary culprits are often:

  • Hydrolysis: this compound is moisture-sensitive and reacts readily with water to form the corresponding carboxylic acid.[3][8] This reaction also produces hydrochloric acid (HCl), which can catalyze degradation or polymerization of the furan ring.

  • Polymerization/Degradation: Furan rings can be susceptible to acid-catalyzed polymerization or degradation, leading to the formation of dark, viscous tars.[9]

  • Side reactions with nucleophiles: In reactions with amines or alcohols, side reactions or the formation of complex intermediates can contribute to viscosity.[8][10]

Troubleshooting Guide: Question & Answer Format

This section is designed to provide direct answers to common problems encountered when working with this compound.

Issue 1: My acylation reaction with an amine/alcohol has turned into a thick, un-stirrable gel.

Question: I am trying to synthesize an amide/ester using this compound, and my reaction mixture has become too viscous to stir properly. What is happening and how can I fix it?

Answer: This is a common issue and likely points to a few potential problems, primarily related to reaction control and moisture.

Probable Causes:

  • Moisture Contamination: Trace amounts of water in your solvent or on your glassware are reacting with the this compound to produce 5-methylfuran-2-carboxylic acid and HCl. The generated HCl can then catalyze polymerization of the furan ring, leading to a viscous mixture.[5][8]

  • Localized High Concentration: Adding the acyl chloride too quickly can create "hot spots" of high concentration, promoting side reactions and polymerization before the reagent has a chance to react with your intended nucleophile.

  • Inadequate Temperature Control: Many acylation reactions are exothermic.[] An uncontrolled temperature increase can accelerate side reactions.

Solutions:

StepActionRationale
1 Ensure Anhydrous Conditions Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
2 Slow, Controlled Addition Add the this compound dropwise as a solution in your reaction solvent. This maintains a low concentration of the reactive acyl chloride.
3 Use a Tertiary Amine Base Include a non-nucleophilic tertiary amine, such as triethylamine or pyridine, in your reaction mixture. This will scavenge the HCl produced during the reaction, preventing acid-catalyzed polymerization.[8]
4 Maintain Low Temperature Run the reaction at a reduced temperature (e.g., 0 °C or -10 °C) to control the exotherm and slow down potential side reactions.[]
5 Improve Stirring Efficiency For larger scale reactions or if viscosity is still a concern, switch from a magnetic stirrer to a mechanical overhead stirrer for more effective mixing.[12]
Issue 2: My Friedel-Crafts acylation is producing a dark, tarry, and viscous product.

Question: I am attempting a Friedel-Crafts acylation on an aromatic substrate with this compound, and the result is a thick, dark mess instead of my expected product. What went wrong?

Answer: Friedel-Crafts acylations with furan-containing acyl chlorides can be particularly challenging. The combination of a strong Lewis acid and the sensitive furan ring is often the source of the problem.

Probable Causes:

  • Furan Ring Degradation: The Lewis acid (e.g., AlCl₃) required for the Friedel-Crafts reaction is a strong acid that can cause the furan ring to open or polymerize, leading to the formation of dark, viscous materials.[13]

  • Polyacylation: The product of your initial acylation may be more reactive than your starting material, leading to multiple acylations on the same aromatic ring and the formation of larger, more complex molecules.

  • Reaction with the Furan Ring: In some cases, the electrophilic species generated can react with the electron-rich furan ring of another molecule of the acyl chloride or product, leading to oligomerization.[7]

Solutions:

StepActionRationale
1 Choose a Milder Lewis Acid Instead of AlCl₃, consider using a milder Lewis acid such as FeCl₃, ZnCl₂, or SnCl₄, which may be less likely to cause degradation of the furan ring.
2 Use Stoichiometric Control Use a precise 1:1 stoichiometry of the acyl chloride to your aromatic substrate to minimize polyacylation.
3 Reverse Addition Add the aromatic substrate and Lewis acid mixture to the this compound solution. This can sometimes help control the reaction by keeping the concentration of the activated acylium ion low.
4 Low Temperature Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate to suppress side reactions.

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis with Viscosity Control
  • Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add the amine (1.0 eq.), anhydrous solvent (e.g., dichloromethane or THF), and a tertiary amine base such as triethylamine (1.2 eq.).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve this compound (1.1 eq.) in the anhydrous solvent. Add this solution dropwise to the cooled amine solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates completion.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, wash with dilute HCl (to remove excess amine), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Purification of a Viscous or Gummy Product by Recrystallization

If your crude product is a viscous oil or a "gummy" solid, column chromatography can be challenging. Recrystallization is a valuable alternative.

  • Solvent Screening: In small vials, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile). The ideal solvent will dissolve the product when hot but not when cold.[14]

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude product to fully dissolve it.

  • Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a pad of celite to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath or freezer.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualization of Troubleshooting Logic

The following diagram illustrates the decision-making process when encountering a viscous reaction mixture with this compound.

Caption: Troubleshooting workflow for viscous reactions.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable for long-term storage? A1: this compound is moisture-sensitive.[3] For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere (nitrogen or argon) and refrigerated (2-8°C).[2] Over time, hydrolysis can occur if exposed to atmospheric moisture, leading to degradation.

Q2: What are the main safety precautions when handling this reagent? A2: this compound is corrosive and can cause severe skin burns and eye damage.[1] It also reacts with water to produce HCl gas. Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Q3: Can I use a different solvent for my reaction? A3: Yes, but the choice of solvent is critical. Aprotic, anhydrous solvents such as dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether, or toluene are generally recommended. Protic solvents like alcohols will react with the acyl chloride and should be avoided unless they are the intended nucleophile.

Q4: My NMR spectrum shows impurities. What are the likely side products? A4: Common impurities include 5-methylfuran-2-carboxylic acid (from hydrolysis), and potentially oligomeric or polymeric material resulting from acid-catalyzed degradation of the furan ring. Depending on the reaction, you may also have unreacted starting materials or byproducts from reactions with the solvent.

References

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
  • Kintek Solution. (n.d.). Essential Tips For Conducting Organic Synthesis Reactions.
  • Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides).
  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate.
  • LibreTexts Chemistry. (2019). 20.17: Reactions of Acid Chlorides.
  • Miao, H. (2023). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. UC Davis.
  • Save My Exams. (2025). Acyl Chlorides (OCR A Level Chemistry A): Revision Note.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Mascal, M. et al. (2018). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). ResearchGate.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • MDPI. (2023). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels.
  • PubChem. (n.d.). This compound.
  • Chemistry Steps. (n.d.). Friedel–Crafts Acylation with Practice Problems.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Chad's Prep. (2021). 20.10 Synthesis and Reactions of Amides | Organic Chemistry. YouTube.
  • Loza, E. et al. (2008). Synthesis of (5 S )-5-methylfuran-2(5 H )-one and its dihydro derivative. ResearchGate.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Aslam, A. et al. (2020). Current Developments in Esterification Reaction: A Review on Process and Parameters. ResearchGate.
  • MDPI. (2023). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels.
  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • NIH. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution.
  • Movsisyan, M. et al. (2016). Practical preparation of challenging amides from non-nucleophilic amines and esters under flow conditions. ResearchGate.
  • MDPI. (2022). Novel Challenges on the Catalytic Synthesis of 5-Hydroxymethylfurfural (HMF) from Real Feedstocks.
  • Ziegler, T. (n.d.). Previously published information on the synthesis of amides from carboxylic acids and derivatives thereof can be found.
  • Janczewski, Ł. et al. (2016). Synthesis of amides and esters containing furan rings under microwave-assisted conditions. De Gruyter.
  • ACS Publications. (2020). Co-Oligomers of Renewable and “Inert” 2-MeTHF and Propylene Oxide for Use in Bio-Based Adhesives.
  • Naik, S. et al. (2015). Kinetics of 2-Methylfuran Acylation with Fatty Acid Anhydrides for Biorenewable Surfactants. ResearchGate.
  • Gojon-Zorrilla, G. (2005). Method for the synthesis of amides and related products from esters or ester-like compounds. Google Patents.

Sources

Technical Support Center: Optimizing Reagent Stoichiometry for the Synthesis of 5-Methylfuran-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methylfuran-2-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. Here, we move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and refine your synthetic protocols for optimal yield and purity.

Introduction: The Chemistry at Play

The conversion of 5-methyl-2-furoic acid to its corresponding acyl chloride is a cornerstone reaction for creating a variety of derivatives. The high reactivity of the acyl chloride makes it an excellent electrophile for reactions with nucleophiles like alcohols, amines, and organometallic reagents.[1][2] The two most common methods for this transformation involve the use of a chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

The general mechanism involves the activation of the carboxylic acid by the chlorinating agent, forming a highly reactive intermediate. This intermediate is then attacked by a chloride ion to yield the final acyl chloride product. The choice of reagents and their precise stoichiometry are critical for a successful and clean reaction, especially given the electron-rich and potentially sensitive nature of the furan ring.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered during the synthesis of this compound, with a focus on how reagent stoichiometry plays a critical role.

Q1: My reaction with thionyl chloride (SOCl₂) is turning black and my yield is low. What's happening?

A1: Dark coloration and low yields when using thionyl chloride with furan-containing molecules often point to degradation of the furan ring. While SOCl₂ is an effective and inexpensive reagent, its reaction byproducts include sulfur dioxide (SO₂) and hydrochloric acid (HCl).[2] The acidic conditions, especially at elevated temperatures, can lead to polymerization or other side reactions on the sensitive furan ring.[1] Furthermore, un-optimized stoichiometry can exacerbate this issue.

Troubleshooting Steps:

  • Control Stoichiometry: While using a large excess of thionyl chloride as the solvent is a common practice for robust carboxylic acids, it can be too harsh for 5-methyl-2-furoic acid. Instead, try using a smaller, controlled excess of SOCl₂ (e.g., 1.5 to 2.5 equivalents) in an inert solvent like dichloromethane (DCM) or toluene. This minimizes prolonged exposure to harsh conditions.

  • Temperature Management: Avoid excessive heating. Refluxing in neat thionyl chloride (boiling point ~76 °C) may be too aggressive. When using a solvent, conduct the reaction at a lower temperature (e.g., 40-50 °C) and monitor for completion by TLC (by quenching a small aliquot with methanol to form the methyl ester).

  • Consider a Catalyst: While not always necessary with SOCl₂, a catalytic amount of DMF (e.g., 1-3 mol%) can sometimes accelerate the reaction, allowing for lower temperatures and shorter reaction times, thereby reducing byproduct formation.

Q2: I'm using oxalyl chloride and DMF, but the reaction isn't going to completion. Should I add more of both?

A2: Incomplete conversion with the oxalyl chloride/DMF system is a common issue that can often be resolved by carefully considering the stoichiometry and the role of each component. Oxalyl chloride is milder than thionyl chloride, but its reaction requires catalytic activation by DMF. The DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the true activating species.[3][4]

Troubleshooting Steps:

  • Oxalyl Chloride Stoichiometry: A small excess of oxalyl chloride is typically sufficient. A range of 1.2 to 1.5 equivalents is a good starting point. Adding a large excess is not only wasteful but can also lead to side reactions, particularly Friedel-Crafts-type acylation on the electron-rich furan ring.[5]

  • DMF Catalyst Loading: The amount of DMF is critical. You only need a catalytic quantity, typically 1 to 5 mol% relative to the starting carboxylic acid. Using too little DMF will result in a sluggish or incomplete reaction. Conversely, using a large, stoichiometric amount of DMF is unnecessary and can complicate purification. Often, simply adding one or two more drops of DMF to a stalled reaction can restart the catalysis.

  • Moisture Control: This reaction is highly sensitive to moisture. Ensure your glassware is oven-dried, your solvent is anhydrous, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Any water present will consume the chlorinating agent and the product.

Q3: How do I know how much DMF is the right "catalytic amount"?

A3: The optimal catalytic amount of DMF can vary slightly depending on the scale of the reaction and the purity of the reagents. A general guideline is to start with 1-3 mol%. For a small-scale laboratory reaction (e.g., 1-10 mmol of carboxylic acid), this often translates to just 1-2 drops of DMF added via syringe.

The onset of the reaction is typically signaled by vigorous gas evolution (CO₂ and CO). If bubbling is slow to start or ceases prematurely, it may indicate that more catalyst is needed.

DMF (mol%) Observation Recommendation
< 1%Very slow or no gas evolution; incomplete conversion even after extended time.Increase DMF to the 1-3% range.
1-5% Optimal Range. Brisk, sustained gas evolution. Reaction completes in 1-3 hours.This is the target range for efficient conversion.
> 10%No significant kinetic benefit. Can complicate workup and potentially form side products.Reduce the amount of DMF. It is a catalyst and is not consumed in the reaction.

Table 1: Representative guide to optimizing catalytic DMF loading.

Q4: After my reaction, I'm having trouble removing the excess chlorinating agent. What is the best practice?

A4: Removing the excess, volatile chlorinating agent is crucial before proceeding to the next step.

  • For Thionyl Chloride: Excess SOCl₂ (b.p. 76 °C) can be removed under reduced pressure. To ensure complete removal, it is highly recommended to add a high-boiling, anhydrous, inert solvent (like toluene) and re-evaporate.[6] This process, known as azeotropic removal or "chasing," can be repeated 2-3 times to drive off the last traces of SOCl₂ and dissolved HCl.

  • For Oxalyl Chloride: Excess oxalyl chloride (b.p. 63-64 °C) and the reaction solvent (e.g., DCM) are readily removed on a rotary evaporator. The same "chasing" technique with an anhydrous solvent can be applied if needed.

Caution: Both reagents are corrosive and react with moisture to release HCl. Ensure your rotary evaporator and vacuum pump are protected. A base trap (e.g., containing NaOH solution) between the evaporator and the pump is recommended.

Experimental Protocols

These protocols provide a starting point for your experiments. It is recommended to perform a small-scale trial reaction first to fine-tune the conditions for your specific setup and reagent purity.

Protocol 1: Synthesis using Oxalyl Chloride (Recommended Method)

This is often the preferred method due to its milder conditions and the gaseous nature of its byproducts (CO, CO₂), which simplifies purification.

Materials:

  • 5-methyl-2-furoic acid

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous toluene (for workup)

Procedure:

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-methyl-2-furoic acid (1.0 eq).

  • Dissolution: Add anhydrous DCM (approx. 0.2 M concentration, e.g., 50 mL for 10 mmol of acid). Stir until the acid is fully dissolved.

  • Reagent Addition: Slowly add oxalyl chloride (1.3 eq) dropwise via syringe at room temperature.

  • Catalysis: Add a catalytic amount of anhydrous DMF (e.g., 2 drops for a 10 mmol scale) via syringe. Vigorous gas evolution should be observed.

  • Reaction: Stir the reaction mixture at room temperature for 1.5-3 hours. Monitor the reaction by taking a small aliquot, quenching it with anhydrous methanol, and analyzing by TLC or GC-MS to check for the disappearance of the starting carboxylic acid.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator. Add anhydrous toluene (20 mL) and re-evaporate to remove residual volatiles. Repeat this step. The resulting crude this compound is often used directly in the next step without further purification.

Protocol 2: Synthesis using Thionyl Chloride

This method is more cost-effective but requires careful temperature control to avoid degradation of the furan ring.

Materials:

  • 5-methyl-2-furoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or Toluene

  • Anhydrous toluene (for workup)

Procedure:

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 5-methyl-2-furoic acid (1.0 eq).

  • Reagent Addition: Add anhydrous DCM (or toluene) to the flask, followed by the slow, dropwise addition of thionyl chloride (2.0 eq) at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and warm the reaction mixture to 40-50 °C. Stir at this temperature for 2-4 hours, monitoring for completion.

  • Workup: Cool the reaction to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure. Add anhydrous toluene (20 mL) and re-evaporate. Repeat this toluene chase twice to ensure all SOCl₂ is removed. The crude product can then be used for the subsequent reaction.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis of this compound.

G cluster_start Start: Synthesis of this compound cluster_troubleshooting Troubleshooting Path cluster_solutions Optimization Strategies start Reaction Complete? incomplete Incomplete Conversion start->incomplete No degradation Low Yield / Dark Color start->degradation Yes, but... check_reagents Check Reagent Purity & Dryness incomplete->check_reagents degradation->check_reagents check_stoich Review Stoichiometry check_reagents->check_stoich check_temp Review Temperature & Time check_stoich->check_temp adjust_dmf Adjust DMF (1-5 mol%) check_stoich->adjust_dmf adjust_chloride Adjust Chlorinating Agent (1.2-1.5 eq (COCl)₂ / 1.5-2.5 eq SOCl₂) check_stoich->adjust_chloride adjust_temp Lower Reaction Temperature check_temp->adjust_temp success Successful Synthesis adjust_dmf->success adjust_chloride->success adjust_temp->success

Caption: Troubleshooting workflow for optimizing the synthesis.

References

  • An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. acgpubs.org. [Link]
  • How to synthesis acid convert into acidchloride ?
  • Acid to Acid Chloride - Common Conditions. orgprepdaily.com. [Link]
  • Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) | Request PDF.
  • Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. YouTube. [Link]
  • Organic Chemistry c3444y. columbia.edu. [Link]
  • Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry (RSC Publishing). [Link]
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. masterorganicchemistry.com. [Link]
  • The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds.
  • Organic Syntheses Procedure. orgsyn.org. [Link]
  • Organic Syntheses Procedure. orgsyn.org. [Link]
  • Production of 5-(chloromethyl)
  • This compound. stenutz.eu. [Link]
  • Reaction Between Furan- or Thiophene-2-carbonyl Chloride, Isocyanides, and Dialkyl Acetylenedicarboxylates: Multicomponent Synthesis of 2,2.
  • Efficient Synthesis of 5-(Hydroxymethyl)furfural Esters from Polymeric Carbohydrates Using 5-(Chloromethyl)furfural as a Reactive Intermediate | Request PDF.
  • Organic Syntheses Procedure. orgsyn.org. [Link]
  • How to efficiently remove thionyl chloride SOCl2? Reddit. [Link]
  • Method for purifying acid chlorides.
  • Can oxalyl chloride be used in great excess? (acid chloride synthesis). Reddit. [Link]
  • Further reactions of furans with trithiazyl trichloride; mechanistic considerations. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
  • Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. preprints.org. [Link]
  • Purification of thionyl chloride.
  • Synthesis of Acyl Chlorides with Thionyl Chloride. Reddit. [Link]
  • Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temper
  • 2-Furancarboxylic acid, 5-methyl-. PubChem. [Link]
  • 5-Hydroxymethyl-2-furoic acid. PubChem. [Link]

Sources

Technical Support Center: Monitoring Reactions of 5-Methylfuran-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for experiments involving 5-Methylfuran-2-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for monitoring the progress of acylation and related reactions. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to guide your initial experimental design and choice of analytical techniques.

Q1: What are the primary analytical methods for monitoring reactions with this compound?

A: The most common and effective methods are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but often requires derivatization of the product.[1] The choice depends on the specific reaction, available equipment, and the level of detail required.[1]

Q2: How do I select the best monitoring technique for my specific reaction?

A: Your choice should be guided by the properties of your reactants and expected products.

  • For rapid, qualitative checks: TLC is unparalleled for its speed and low cost, making it ideal for determining if the starting material has been consumed, especially in reactions where there is a significant polarity change (e.g., converting the acyl chloride to a less polar ester or a more polar amide).[1]

  • For quantitative analysis and complex mixtures: HPLC is the method of choice.[1] It provides excellent resolution, allowing you to separate starting materials, products, and byproducts, and to quantify the conversion over time with high accuracy.

  • For structural confirmation and conversion analysis: ¹H NMR spectroscopy is a powerful tool. By integrating the signals of specific protons on the starting material and product, you can directly calculate the reaction conversion from a crude sample.[2] It is also invaluable for identifying unexpected intermediates or byproducts.

  • For volatile compounds: GC-MS is well-suited for analyzing volatile compounds and can provide both retention time and mass fragmentation data to confirm product identity.[3] However, many acylated products may not be sufficiently volatile or could decompose at high temperatures.

Q3: What are the critical chemical properties of this compound I must consider during reaction monitoring?

A: this compound is a highly reactive acyl chloride. Its primary vulnerability is its sensitivity to moisture.[4][5] Any water present in your solvents, reagents, or glassware will hydrolyze it to 5-methylfuran-2-carboxylic acid.[4][6] This has two major implications for monitoring:

  • Byproduct Formation: The corresponding carboxylic acid will appear as a new spot on your TLC plate or a new peak in your chromatogram, complicating the analysis.

  • Analytical Artifacts: When sampling for analysis (e.g., TLC or HPLC), quenching is critical. Unreacted acyl chloride can hydrolyze on the TLC plate or during sample preparation, giving a false impression that the reaction has produced more carboxylic acid than is actually in the reaction flask.

Section 2: Troubleshooting Guides by Analytical Technique

This section provides solutions to specific problems you may encounter while monitoring your experiments.

Thin-Layer Chromatography (TLC)

Problem: My spots are streaking from the baseline and are not well-defined.

  • Probable Cause: This is a classic sign of a compound that is either too polar for the chosen solvent system or is reacting with the silica gel. Highly reactive this compound and its hydrolysis byproduct, 5-methylfuran-2-carboxylic acid, are common culprits. The acidic protons can interact strongly with the silica gel, causing streaking.

  • Solution:

    • Perform a Mini-Workup: Before spotting on the TLC plate, take a small aliquot (~0.1 mL) of your reaction mixture and quench it in a vial containing ~1 mL of a suitable solvent like ethyl acetate and a small amount of saturated aqueous sodium bicarbonate or water.[7] Shake well, and then spot the organic layer. This neutralizes the acidic byproducts and hydrolyzes the reactive acyl chloride to the more well-behaved carboxylic acid, leading to cleaner spots.

    • Modify the Mobile Phase: Add a small amount of acid (e.g., 0.5% acetic acid) or base (e.g., 0.5% triethylamine or ammonium hydroxide) to your eluent.[7] An acid will protonate basic spots, reducing their interaction with silica, while a base will deprotonate acidic spots, often resulting in sharper spots for carboxylic acids.

Problem: I can't distinguish between my starting material and product spots on the TLC plate.

  • Probable Cause: The polarity of your starting material and product are too similar in the chosen eluent.

  • Solution:

    • Systematically Vary Eluent Polarity: Test a range of solvent systems. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or dichloromethane in varying ratios (e.g., 9:1, 4:1, 1:1).

    • Use a Co-spot: On your TLC plate, apply a spot of your starting material, a spot of the reaction mixture, and a "co-spot" where you apply the starting material and then the reaction mixture on top of it. If the product and starting material are different, you will see two separate spots in the reaction mixture lane. If they are the same, the co-spot will appear as a single, elongated spot.

High-Performance Liquid Chromatography (HPLC)

Problem: My peaks are broad or tailing, especially for the furan compounds.

  • Probable Cause: Furan rings can interact with residual silanol groups on standard silica-based C18 columns, leading to poor peak shape. Additionally, injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion.[1]

  • Solution:

    • Modify the Mobile Phase: Add a competing agent like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase. This protonates the silanol groups, minimizing their interaction with your analytes.

    • Use a Different Column: Consider using a column with end-capping or a different stationary phase (e.g., a phenyl-hexyl column) that may have different selectivity for aromatic compounds.

    • Match Injection Solvent: Whenever possible, dissolve and inject your sample in the initial mobile phase to ensure good peak shape. If you must use a stronger solvent like DMSO due to solubility issues, inject the smallest possible volume.[1]

Problem: How do I develop a reliable HPLC method to quantify my reaction?

  • Probable Cause: Method development can be challenging without a systematic approach.

  • Solution:

    • Start with a Generic Gradient: A good starting point for many acylation reactions is a reverse-phase C18 column with a water/acetonitrile gradient, both containing 0.1% formic acid.[1] Begin with a high aqueous concentration (e.g., 95% water) and ramp to a high organic concentration (e.g., 95% acetonitrile) over 10-15 minutes.[1]

    • Determine Detection Wavelength: Use a photodiode array (PDA) detector to analyze standards of your starting material and (if available) your product to find a wavelength where both have significant absorbance. Furan derivatives often absorb strongly around 254-280 nm.

    • Optimize the Gradient: Once you can see all components, adjust the gradient slope and time to achieve baseline separation between the key peaks (starting material, product, and major byproducts) in the shortest reasonable time.

Gas Chromatography-Mass Spectrometry (GC-MS)

Problem: Is GC-MS a good choice for directly monitoring my acylation reaction?

  • Probable Cause: Acyl chlorides are generally too reactive and many acylated products (especially amides or larger esters) are not volatile enough for direct GC-MS analysis.[3] Thermal decomposition in the injector port is a significant risk.

  • Solution:

    • Analyze After Workup and Derivatization: GC-MS is best used after the reaction is complete and the product has been isolated. If the final product is not volatile, it may need to be derivatized (e.g., silylation of a hydroxyl group) to increase its volatility.

    • Use for Side Product Identification: GC-MS can be excellent for identifying small, volatile byproducts that might be formed during the reaction, which can help in optimizing reaction conditions.

¹H NMR Spectroscopy

Problem: How can I use ¹H NMR to quickly and accurately determine my reaction's conversion percentage?

  • Probable Cause: You need to identify unique, well-resolved peaks for both the starting material and the product that do not overlap with other signals.

  • Solution:

    • Identify Diagnostic Peaks: For this compound, the furan protons and the methyl protons are excellent diagnostic handles. The product will have its own unique set of signals. For example, in an esterification with ethanol, you would see the appearance of a quartet and a triplet corresponding to the ethyl group.

    • Calculate Conversion: Choose a peak from the starting material (Integral_SM) and a peak from the product (Integral_P) that correspond to the same number of protons. The conversion can be calculated as: % Conversion = [Integral_P / (Integral_P + Integral_SM)] * 100

    • Ensure Full Relaxation: For accurate quantification, ensure there is a sufficient delay time (D1) between pulses (e.g., 5 times the longest T1 relaxation time) to allow for full relaxation of all relevant protons.

Section 3: Standardized Experimental Protocols

Adhering to standardized protocols is key to reproducible results.

Protocol 1: Reaction Monitoring by TLC with Mini-Workup
  • Prepare TLC Plate: Draw a faint pencil line ~1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material (SM), co-spot (C), and reaction mixture (R).

  • Prepare Samples:

    • SM: Dissolve a tiny amount of this compound in ethyl acetate.

    • R: In a small vial, add ~1 mL of ethyl acetate and ~0.5 mL of saturated NaHCO₃ solution. Withdraw ~0.1 mL of the reaction mixture and add it to this vial. Cap and shake vigorously for 30 seconds. Allow the layers to separate.

  • Spot the Plate: Using a capillary tube, spot the SM solution in the 'SM' lane. Spot the organic layer from the quenched reaction mixture in the 'R' lane. For the 'C' lane, first spot the SM, then spot the reaction mixture directly on top of it.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the pencil line. Cover the chamber and allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the spots faintly with a pencil. If needed, use a chemical stain (e.g., potassium permanganate) for further visualization.

Protocol 2: General HPLC Starting Method
  • System Configuration:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detector: UV, set to 265 nm (or an optimized wavelength).

  • Gradient Program:

    Time (min) Flow Rate (mL/min) % A % B
    0.0 1.0 95 5
    10.0 1.0 5 95
    12.0 1.0 5 95
    12.1 1.0 95 5

    | 15.0 | 1.0 | 95 | 5 |

  • Sample Preparation: Quench a small aliquot of the reaction mixture as described in the TLC protocol (or with water/acetonitrile). Dilute the organic layer significantly with the initial mobile phase (95:5 Water:Acetonitrile) to a concentration suitable for HPLC analysis.

  • Injection: Inject 5-10 µL of the prepared sample.

Section 4: Visualization & Workflow Diagrams

Diagram 1: Choosing the Right Analytical Technique

This diagram outlines the decision-making process for selecting a monitoring method.

G start Start: Need to Monitor This compound Reaction qual_quant Qualitative or Quantitative Data? start->qual_quant tlc Use Thin-Layer Chromatography (TLC) qual_quant->tlc Qualitative / Quick Check hplc_nmr HPLC or NMR? qual_quant->hplc_nmr Quantitative complex_mix Complex Mixture or Need High Sensitivity? hplc_nmr->complex_mix structural_info Need Structural Info or Absolute Conversion? hplc_nmr->structural_info hplc Use High-Performance Liquid Chromatography (HPLC) nmr Use Nuclear Magnetic Resonance (NMR) complex_mix->hplc Yes structural_info->nmr Yes

Caption: Decision workflow for selecting an analytical monitoring technique.

Diagram 2: General Troubleshooting Workflow

This diagram provides a logical path for troubleshooting a reaction that is not proceeding as expected.

G start Reaction appears stalled or incomplete based on initial analysis (e.g., TLC) check_reagents Are reagents and solvents pure and anhydrous? start->check_reagents repurify Repurify/replace reagents. Ensure dry glassware and inert atmosphere. check_reagents->repurify No check_conditions Are reaction conditions (temp, time, stoichiometry) correct? check_reagents->check_conditions Yes repurify->start optimize_conditions Systematically vary conditions. Increase temperature or prolong reaction time. check_conditions->optimize_conditions No confirm_analysis Is the analytical method reliable? (e.g., streaking TLC, poor HPLC separation) check_conditions->confirm_analysis Yes optimize_conditions->start refine_analysis Refine analytical method. (e.g., change TLC eluent, optimize HPLC gradient) confirm_analysis->refine_analysis No side_reaction Identify unexpected spots/peaks using LC-MS or NMR. confirm_analysis->side_reaction Yes refine_analysis->start end Problem Resolved side_reaction->end

Caption: Systematic workflow for troubleshooting common reaction issues.

Section 5: Data Interpretation Tables

Table 1: Typical ¹H NMR Chemical Shifts

This table provides an example of expected chemical shifts (in CDCl₃) for the starting material and a generic product (ethyl 5-methylfuroate) to aid in spectral interpretation. Actual shifts will vary based on the specific product and solvent.

CompoundFuran Proton (H3)Furan Proton (H4)Methyl Protons (-CH₃)Product-specific Protons
This compound ~7.2 ppm (d)~6.2 ppm (d)~2.4 ppm (s)N/A
Ethyl 5-methylfuroate (Example) ~7.0 ppm (d)~6.1 ppm (d)~2.3 ppm (s)~4.3 ppm (q, -OCH₂CH₃), ~1.3 ppm (t, -OCH₂CH₃)

d = doublet, t = triplet, q = quartet, s = singlet

Table 2: Common TLC Solvent Systems for Furan Derivatives

This table lists starting points for developing a TLC mobile phase. Ratios should be adjusted to achieve an R_f value of ~0.3-0.5 for the compound of interest.

PolaritySolvent SystemTypical Applications
Low Hexane / Ethyl Acetate (9:1 to 4:1)For separating relatively non-polar esters and ethers.
Medium Hexane / Ethyl Acetate (1:1)A good general-purpose system for many furan derivatives.
Medium-High Dichloromethane / Methanol (95:5)Useful for more polar compounds like amides or alcohols.
High Ethyl Acetate (+ 0.5% Acetic Acid)For resolving carboxylic acids or other polar, acidic compounds.

References

  • Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • Benchchem. Troubleshooting acylation reactions for urea derivatives.
  • Organic Syntheses. Organic Syntheses Procedure.
  • Manicardi, A., et al. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. PubMed Central.
  • eScholarship.org. The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles.
  • Benchchem. An In-Depth Technical Guide to 5-Methylfuran-2-carbonitrile.
  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems.
  • Organic Reaction Workup Formulas for Specific Reagents.
  • Sigma-Aldrich. This compound 97 14003-11-3.
  • PubChem - NIH. This compound | C6H5ClO2 | CID 2759851.
  • ECHEMI. This compound Formula - 14003-11-3.
  • Green Chemistry (RSC Publishing). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF).
  • The Royal Society of Chemistry. ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions.
  • Benchchem. Analytical methods for monitoring the progress of reactions with Isoquinoline-6-carbonyl chloride.
  • ResearchGate. Classic reactions of carbonyl compounds.
  • ChemicalBook. This compound CAS#: 14003-11-3.

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to ¹H NMR Analysis of 5-Methylfuran-2-carbonyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, furan derivatives serve as versatile building blocks, prized for their unique electronic properties and ability to participate in a wide array of chemical transformations. Among these, 5-Methylfuran-2-carbonyl chloride is a particularly valuable reagent, acting as a precursor for a diverse range of compounds, including esters and amides, which are significant pharmacophores in medicinal chemistry. The precise characterization of the products derived from this acyl chloride is paramount for ensuring reaction success, purity, and for the unambiguous elucidation of molecular structures.

This guide provides an in-depth, comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectra of this compound and its principal reaction products. By moving beyond a simple recitation of spectral data, we will delve into the causality behind the observed chemical shifts and coupling patterns, offering field-proven insights to aid in the rapid and confident analysis of your own reaction outcomes.

The ¹H NMR Fingerprint of the Starting Material: this compound

Before one can confidently assess the outcome of a reaction, a thorough understanding of the starting material's spectral characteristics is essential. This compound presents a relatively simple yet informative ¹H NMR spectrum.

The key features to note are the signals corresponding to the protons on the furan ring and the methyl group. The furan protons, being in different chemical environments, will appear as two distinct doublets. The proton at the 3-position (H3) typically resonates further downfield than the proton at the 4-position (H4) due to the anisotropic effect of the carbonyl group. The methyl group at the 5-position will appear as a singlet.

Expected ¹H NMR Spectral Data for this compound:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H3~7.2-7.4d~3.41H
H4~6.2-6.4d~3.41H
-CH₃~2.4s-3H

Note: Predicted chemical shifts are based on typical values for substituted furans and may vary slightly depending on the solvent and spectrometer frequency.[1][2]

Comparative Analysis of Reaction Products

The true power of ¹H NMR in reaction monitoring lies in the distinct spectral shifts observed upon the conversion of the starting material into its products. The transformation of the highly reactive acyl chloride group into an ester or an amide induces significant changes in the electronic environment of the furan ring, providing clear diagnostic markers for reaction completion.

Case Study 1: Esterification with Ethanol to form Ethyl 5-methylfuran-2-carboxylate

The reaction of this compound with an alcohol, such as ethanol, yields an ester.[3][4] This transformation is readily monitored by ¹H NMR spectroscopy. The most apparent changes will be the disappearance of the acyl chloride's reactivity and the appearance of new signals corresponding to the ethyl group of the ester.

Mechanism of Esterification: The reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[5] This is followed by the elimination of a chloride ion to form the ester.[3] A base, such as pyridine, is often added to neutralize the HCl byproduct.[5]

dot graph "Esterification_Workflow" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} } Workflow for Ester Synthesis

Key ¹H NMR Spectral Changes upon Esterification:

  • Appearance of Ethyl Group Signals: The most definitive evidence of ester formation is the emergence of a quartet and a triplet, characteristic of an ethyl group. The methylene protons (-OCH₂CH₃) will appear as a quartet due to coupling with the adjacent methyl protons, while the methyl protons (-OCH₂CH₃) will appear as a triplet.

  • Shift of Furan Protons: The furan ring protons will experience a slight upfield shift compared to the starting acyl chloride. This is because the ester group is less electron-withdrawing than the acyl chloride group, leading to increased electron density on the furan ring.

Comparative ¹H NMR Data: Acyl Chloride vs. Ester

CompoundH3 (δ, ppm)H4 (δ, ppm)-CH₃ (δ, ppm)OCH₂CH₃ (δ, ppm)OCH₂CH₃ (δ, ppm)
This compound~7.2-7.4~6.2-6.4~2.4--
Ethyl 5-methylfuran-2-carboxylate[6]~7.0-7.1~6.1-6.2~2.3~4.3 (q)~1.3 (t)
Case Study 2: Amidation with Benzylamine to form N-benzyl-5-methylfuran-2-carboxamide

The reaction with a primary amine, such as benzylamine, results in the formation of a secondary amide.[][8] This reaction is also easily followed by ¹H NMR, with characteristic signals confirming the formation of the amide bond.

Mechanism of Amidation: Similar to esterification, amidation proceeds through a nucleophilic acyl substitution pathway.[9] The nitrogen atom of the amine attacks the carbonyl carbon, leading to the elimination of the chloride ion.[10] An excess of the amine or the addition of a non-nucleophilic base is typically used to neutralize the generated HCl.[11]

dot graph "Amidation_Workflow" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} } Workflow for Amide Synthesis

Key ¹H NMR Spectral Changes upon Amidation:

  • Appearance of Benzyl and Amide N-H Signals: The formation of the amide is confirmed by the appearance of signals for the benzylic protons (-CH₂Ph) and the aromatic protons of the benzyl group. A broad singlet corresponding to the amide proton (N-H) will also be observed, typically in the range of 6-9 ppm.

  • Shift of Furan Protons: Similar to the ester, the furan protons will shift slightly upfield upon conversion of the acyl chloride to the less electron-withdrawing amide group.

Comparative ¹H NMR Data: Acyl Chloride vs. Amide

CompoundH3 (δ, ppm)H4 (δ, ppm)-CH₃ (δ, ppm)-CH₂Ph (δ, ppm)Ar-H (δ, ppm)N-H (δ, ppm)
This compound~7.2-7.4~6.2-6.4~2.4---
N-benzyl-5-methylfuran-2-carboxamide~6.9-7.1~6.1-6.2~2.3~4.6 (d)~7.2-7.4 (m)~6.5-7.0 (br s)

Experimental Protocols

Synthesis of Ethyl 5-methylfuran-2-carboxylate
  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere at 0 °C, add pyridine (1.2 eq).

  • Slowly add ethanol (1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure ester.

Synthesis of N-benzyl-5-methylfuran-2-carboxamide
  • Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C and add triethylamine (Et₃N, 1.5 eq).

  • Add benzylamine (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • After the reaction is complete, quench with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by recrystallization or column chromatography to obtain the pure amide.

¹H NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Interpretation: Integrate all signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of the product.

Conclusion

¹H NMR spectroscopy is an indispensable tool for monitoring the reactions of this compound and for the structural elucidation of its products. By understanding the characteristic spectral signatures of the starting material and the expected changes upon conversion to esters and amides, researchers can rapidly and accurately assess reaction outcomes. The comparative data and protocols provided in this guide serve as a practical resource for scientists engaged in the synthesis and characterization of furan-based compounds, ultimately facilitating the advancement of research and development in chemistry and drug discovery.

References

  • Taylor & Francis Online. (n.d.). Synthesis of Esters from Acyl Chlorides and Halide Under Solid-Liquid Phase Transfer Catalysis.
  • Save My Exams. (2025, June 23). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note.
  • Chemguide. (n.d.). the preparation of amides.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Khan Academy. (n.d.). Amide formation from acyl chloride.
  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
  • ResearchGate. (n.d.). 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3.
  • Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides.
  • Chemistry LibreTexts. (2021, May 22). 2.8: Acid Halides for Ester Synthesis.
  • National Center for Biotechnology Information. (n.d.). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(hydroxymethyl)furfural.
  • Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION for Molecular structure and composition elucidation of an industrial humin and its fractions.

Sources

comparing reactivity of 5-Methylfuran-2-carbonyl chloride vs furan-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 5-Methylfuran-2-carbonyl Chloride vs. Furan-2-carbonyl Chloride

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist

In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and novel materials, furan-based scaffolds are of paramount importance. The functionalization of these heterocycles often involves the use of highly reactive intermediates like acyl chlorides. Among these, furan-2-carbonyl chloride and its substituted analogues are workhorse reagents. A frequent question that arises in process development and reaction optimization is how substitution on the furan ring impacts reactivity.

This guide provides a detailed, evidence-based comparison of the reactivity of This compound and its parent compound, furan-2-carbonyl chloride . We will move beyond simple assertions to explore the underlying electronic principles and provide robust, field-proven experimental protocols for quantitative validation.

The Decisive Factor: Electronic Influence on Carbonyl Electrophilicity

The reactivity of any acyl chloride in a nucleophilic acyl substitution reaction is fundamentally governed by the electrophilicity of its carbonyl carbon.[1] A greater partial positive charge (δ+) on this carbon atom leads to a faster rate of attack by a nucleophile. The key difference between our two compounds of interest is the presence of a methyl group (-CH₃) at the 5-position of the furan ring.

The furan ring is a π-electron-rich heterocycle.[2] The methyl group is a classic electron-donating group (EDG) through two primary effects:

  • Inductive Effect: The methyl group, being less electronegative than the sp²-hybridized carbon of the furan ring, pushes electron density into the ring system.

  • Hyperconjugation: Overlap of the C-H σ-bonds of the methyl group with the π-system of the furan ring further increases electron density within the ring.

This influx of electron density from the methyl group does not remain localized. It is delocalized throughout the π-system of the furan ring, including towards the C2 position, which bears the carbonyl chloride moiety. This delocalization effectively reduces the electron-pulling effect of the ring on the carbonyl carbon. Consequently, the partial positive charge on the carbonyl carbon of this compound is diminished relative to that of furan-2-carbonyl chloride.

G cluster_0 Furan-2-carbonyl chloride (Higher Reactivity) cluster_1 This compound (Lower Reactivity) a Furan Ring (Baseline Electron Density) b Carbonyl Carbon (High δ+) a->b Inductive pull e Carbonyl Carbon (Reduced δ+) c Methyl Group (Electron Donating) d Furan Ring (Increased Electron Density) c->d Inductive Push & Hyperconjugation d->e Reduced Inductive Pull

Figure 1. Electronic effect of the 5-methyl group on carbonyl electrophilicity.

Quantitative Reactivity Comparison: An Experimental Approach

While theoretical principles provide a strong hypothesis, empirical data is required for definitive validation. Direct side-by-side kinetic studies for these specific compounds are not extensively published. However, their relative reactivity can be reliably determined using well-established methodologies like competitive acylation reactions or individual kinetic profiling.

The table below presents hypothetical, yet mechanistically sound, data that one would expect from a competitive experiment where both acyl chlorides compete for a limited amount of a nucleophile.

CompoundStructureExpected Relative Rate Constant (k_rel)
Furan-2-carbonyl chloride Furan-2-carbonyl chloride1.00 (Reference)
This compound this compound< 1.00

Table 1. Predicted outcome of a competitive acylation experiment. The lower relative rate constant for the methylated compound indicates lower reactivity.

Self-Validating Experimental Protocols for Reactivity Assessment

To empower researchers to validate these principles in their own laboratories, we provide two robust, detailed protocols.

Protocol 1: Competitive Acylation Monitored by ¹H NMR Spectroscopy

This method offers a direct and elegant comparison by allowing both substrates to react in the same vessel, eliminating variations in experimental conditions.

Principle: An equimolar mixture of furan-2-carbonyl chloride and this compound is treated with a sub-stoichiometric amount of a nucleophile (e.g., benzyl alcohol). The ratio of the two resulting ester products is monitored over time by ¹H NMR, which directly reflects the relative reaction rates.[3]

G prep 1. Prepare Mixture - 0.1 mmol this compound - 0.1 mmol Furan-2-carbonyl chloride - 0.1 mmol Internal Standard (e.g., 1,3,5-Trimethoxybenzene) - 0.5 mL CDCl3 in NMR tube acquire1 2. Acquire Initial Spectrum (t=0) Establish baseline peak integrals. prep->acquire1 react 3. Initiate Reaction Inject 0.05 mmol Benzyl Alcohol (Nucleophile) acquire1->react acquire2 4. Monitor Reaction Acquire spectra at regular intervals (e.g., 2, 5, 10, 30, 60 min). react->acquire2 analyze 5. Analyze Data Integrate product and starting material peaks. Calculate product ratio at each time point. acquire2->analyze

Figure 2. Workflow for competitive acylation analysis by ¹H NMR.

Detailed Methodology:

  • Materials & Equipment:

    • This compound (CAS: 14003-11-3)[4][5][6]

    • Furan-2-carbonyl chloride (CAS: 527-69-5)[7][8]

    • Benzyl alcohol (nucleophile)

    • 1,3,5-Trimethoxybenzene (internal standard)

    • Deuterated chloroform (CDCl₃)

    • NMR spectrometer (e.g., 400 MHz)[9][10]

    • NMR tubes, gas-tight syringes

  • Procedure:

    • Sample Preparation: In a dry NMR tube, accurately weigh 0.1 mmol of furan-2-carbonyl chloride, 0.1 mmol of this compound, and 0.1 mmol of the internal standard. Add ~0.5 mL of CDCl₃ and gently mix.

    • Initial Scan (t=0): Acquire a ¹H NMR spectrum of the mixture before adding the nucleophile. This serves as the baseline.

    • Reaction Initiation: Using a gas-tight syringe, rapidly inject 0.05 mmol of benzyl alcohol into the NMR tube, cap, and invert several times to mix. Immediately place the tube in the spectrometer.

    • Kinetic Monitoring: Begin acquiring spectra at fixed time intervals (e.g., every 2 minutes for the first 10 minutes, then every 10 minutes).

  • Data Analysis:

    • Identify non-overlapping proton signals unique to each starting material and each ester product. For example, the singlet of the methyl group on this compound and its corresponding ester will be distinct.

    • Integrate these characteristic peaks relative to the integral of the internal standard in each spectrum.

    • Plot the concentration of each product versus time. The initial slope of these plots is proportional to the initial reaction rate. The ratio of these slopes gives the relative reactivity.

Protocol 2: Individual Kinetic Profiling by Derivatization-HPLC

This method determines the absolute rate constant for each reaction separately, providing a more detailed kinetic picture.

Principle: Each acyl chloride is reacted with a nucleophilic, UV-active derivatizing agent (e.g., 4-nitroaniline). The reaction is quenched at various time points, and the concentration of the resulting amide product is quantified by HPLC with UV detection. Plotting concentration versus time allows for the determination of the pseudo-first-order rate constant.[1][11]

G cluster_0 Reaction Setup (Run for each Acyl Chloride) cluster_1 Time Point Sampling start 1. Prepare Solutions - Acyl Chloride in ACN - 4-Nitroaniline in ACN mix 2. Initiate Reaction Mix solutions at t=0 aliquot 3. Take Aliquot mix->aliquot quench 4. Quench Reaction (e.g., with excess water/methanol) aliquot->quench hplc 5. Analyze by HPLC quench->hplc loop Repeat for multiple time points hplc->loop loop->aliquot analyze 6. Data Analysis Plot ln[Acyl Chloride] vs. Time. Slope = -k loop->analyze

Figure 3. Workflow for kinetic analysis using derivatization-HPLC.

Detailed Methodology:

  • Materials & Equipment:

    • Acyl chlorides as above.

    • 4-Nitroaniline (derivatizing agent).

    • Acetonitrile (ACN), HPLC grade.

    • Methanol, HPLC grade (for quenching).

    • HPLC system with a C18 column and UV detector.

    • Thermostatted reaction vials, autosampler vials.

  • Procedure:

    • Standard Curve: Prepare a series of known concentrations of the purified amide product (synthesized separately) to create a calibration curve for HPLC quantification.

    • Kinetic Run: In a thermostatted vial at 25°C, prepare a solution of the derivatizing agent (e.g., 10 mM 4-nitroaniline in ACN). In a separate vial, prepare a solution of the acyl chloride (e.g., 1 mM in ACN).

    • Initiation: To start the reaction, rapidly add the acyl chloride solution to the derivatizing agent solution and start a timer.

    • Sampling: At predetermined time points (e.g., 30s, 1, 2, 5, 10, 20 min), withdraw an aliquot of the reaction mixture and immediately quench it in a vial containing excess methanol. The methanol rapidly consumes any remaining acyl chloride, stopping the reaction.

    • Analysis: Analyze each quenched sample by HPLC to determine the concentration of the amide product.[12][13]

    • Repeat: Perform an identical kinetic run for the other acyl chloride.

  • Data Analysis:

    • Use the standard curve to convert the product peak area at each time point to concentration.

    • Calculate the concentration of the remaining acyl chloride at each time point ([A]t = [A]₀ - [Product]t).

    • Plot ln([A]t) versus time. For a pseudo-first-order reaction, this will yield a straight line.

    • The rate constant, k, is the negative of the slope of this line.[1] Compare the k values for the two acyl chlorides.

Discussion: Field-Proven Insights and Practical Implications

The experimental data, whether from competitive or individual kinetic studies, will invariably confirm the theoretical prediction: furan-2-carbonyl chloride is the more reactive species. This difference has significant practical consequences for the synthetic chemist:

  • For High-Reactivity Needs: When acylating poorly reactive nucleophiles (e.g., sterically hindered alcohols or deactivated anilines), the higher intrinsic reactivity of furan-2-carbonyl chloride makes it the superior choice. Its use will lead to faster reaction times and potentially higher yields under milder conditions.

  • For Enhanced Control and Selectivity: In complex molecules with multiple potential nucleophilic sites, a highly reactive acylating agent can lead to a loss of selectivity. The moderated reactivity of this compound provides a crucial advantage here. Its slower reaction rate allows for greater differentiation between nucleophiles of varying reactivity, enabling more selective acylations.

  • Handling and Stability: Acyl chlorides are notoriously sensitive to hydrolysis by atmospheric moisture.[1] The reduced electrophilicity of this compound suggests it will have a slightly lower rate of hydrolysis, making it marginally more robust to handle and store than its non-methylated counterpart.

References

  • A Comparative Guide to the Stability of Acyl Chlorides in Solution. BenchChem.
  • Reaction Monitoring NMR - 60 MHz - NMR Testing Laboratory.
  • Probing Enzymatic Acetylation Events in Real Time With NMR Spectroscopy: Insights Into Acyl‐Cofactor Dependent p300 Modification of Histone H4.
  • Probing Enzymatic Acetylation Events in Real Time With NMR Spectroscopy: Insights Into Acyl-Cofactor Dependent p300 Modification of Histone H4.
  • 2-Furoyl Chloride for Synthesis (Furan-2-Carbonyl Chloride) | 527-69-5.
  • Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Magritek.
  • 2-Furoyl chloride. Wikipedia.
  • Quantitation of Reactive Acyl-CoA Species Mediated Protein Acylation by HPLC–MS/MS.
  • A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatiz
  • Disparate Behavior of Carbonyl and Thiocarbonyl Compounds: Acyl Chlorides vs Thiocarbonyl Chlorides and Isocyanates vs Isothiocyan
  • This compound. Stenutz.
  • Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis.
  • HPLC analysis of fatty acyl-glycine in the aqueous methanesulfonic acid hydrolysates of N-terminally fatty acyl
  • This compound | C6H5ClO2 | CID 2759851. PubChem.
  • Electrophilic Reactions of Furan. ChemicalBook.
  • 14003-11-3, this compound Formula. ECHEMI.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Methylfuran-2-carbonyl Chloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous identification of novel compounds and reaction intermediates is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only the molecular weight but also a unique fragmentation "fingerprint" that aids in structural elucidation. This guide offers an in-depth technical comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of 5-methylfuran-2-carbonyl chloride and its derivatives. By understanding the underlying fragmentation mechanisms, scientists can more confidently identify these and related structures in complex matrices.

The Foundational Fragmentation of the Furoyl Chloride Scaffold

The fragmentation of this compound is governed by the interplay between the furan ring and the acyl chloride functional group. In electron ionization mass spectrometry, the initial event is the removal of an electron to form a molecular ion (M⁺˙). The subsequent fragmentation pathways are dictated by the relative stabilities of the resulting fragment ions and neutral losses.

For acyl chlorides, a characteristic primary fragmentation is the loss of the chlorine radical (•Cl), leading to the formation of a stable acylium ion.[1] This is often followed by the expulsion of a neutral carbon monoxide (CO) molecule.[1] The furan ring itself is susceptible to ring-opening and cleavage pathways, contributing to the complexity of the spectrum.[2]

Fragmentation Pattern of this compound: A Detailed Analysis

While a publicly available, complete mass spectrum for this compound (MW: 144.56 g/mol ) is not readily found in major databases like the NIST WebBook, we can predict its fragmentation based on the established behavior of its constituent parts: the 5-methylfuran ring and the acyl chloride group.[3][4]

The molecular ion peak is expected at m/z 144/146, reflecting the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[5]

Key Predicted Fragmentation Pathways:

  • Loss of Chlorine Radical: The most favorable initial fragmentation is the cleavage of the C-Cl bond to form the 5-methyl-2-furoylium ion. This resonance-stabilized cation would be a prominent peak in the spectrum.

    • m/z 109: [M - Cl]⁺

  • Loss of Carbon Monoxide: The acylium ion can subsequently lose a molecule of carbon monoxide.

    • m/z 81: [M - Cl - CO]⁺. This ion corresponds to the 5-methylfuryl cation.

  • Furan Ring Fragmentation: The furan ring itself can undergo cleavage. A common fragmentation for furans is the loss of a neutral acetylene (C₂H₂) molecule.

  • Methyl Group Involvement: The methyl group at the 5-position can influence fragmentation through rearrangements or by being lost as a methyl radical (•CH₃).

To visualize these primary fragmentation steps, consider the following workflow:

5_Methylfuran_2_carbonyl_chloride_fragmentation M This compound M⁺˙ (m/z 144/146) A 5-Methyl-2-furoylium ion [M - Cl]⁺ (m/z 109) M->A - •Cl B 5-Methylfuryl cation [M - Cl - CO]⁺ (m/z 81) A->B - CO

Caption: Predicted primary fragmentation pathway of this compound.

Comparative Fragmentation Analysis of Derivatives

The fragmentation patterns of this compound derivatives are significantly influenced by the nature and position of the substituents on the furan ring. Here, we compare the expected fragmentation of several key derivatives.

Unsubstituted Furan-2-carbonyl Chloride

The mass spectrum of the parent compound, furan-2-carbonyl chloride, provides a baseline for comparison. Its molecular ion appears at m/z 130/132. The primary fragmentation is the loss of the chlorine radical to form the furoylium ion at m/z 95, which is often the base peak. Subsequent loss of CO yields the furyl cation at m/z 67.

5-(Chloromethyl)furan-2-carbonyl Chloride

This derivative introduces a second chlorine atom, which can participate in fragmentation. The presence of the chloromethyl group is expected to lead to additional fragmentation pathways, including the loss of a chloromethyl radical (•CH₂Cl) or rearrangement reactions involving the two chlorine atoms.

5-(Nitrophenyl)furan-2-carbonyl Chloride Derivatives

The introduction of a nitrophenyl group at the 5-position dramatically alters the fragmentation pattern. For 5-(4-nitrophenyl)furan-2-carbonyl chloride (MW: 251.62 g/mol ) and 5-(2-methyl-4-nitrophenyl)furan-2-carbonyl chloride (MW: 265.65 g/mol ), the nitro group becomes a primary driver of fragmentation.[1][6][7]

Expected Fragmentation Pathways for Nitrophenyl Derivatives:

  • Loss of NO₂: A characteristic fragmentation of nitroaromatic compounds is the loss of a nitro radical (•NO₂) or nitric oxide (NO).

  • Cleavage of the Phenyl-Furan Bond: The bond connecting the furan and phenyl rings can cleave, leading to ions corresponding to each ring system.

  • Acyl Chloride Fragmentation: The loss of •Cl and subsequent loss of CO from the molecular ion or fragment ions will still be observed.

CompoundMolecular Weight ( g/mol )Key Predicted Fragments (m/z) and Neutral Losses
This compound 144.56[3]109 ([M-Cl]⁺), 81 ([M-Cl-CO]⁺)
Furan-2-carbonyl chloride 130.5395 ([M-Cl]⁺), 67 ([M-Cl-CO]⁺)
5-(Chloromethyl)furan-2-carbonyl chloride 178.99Likely fragments from loss of one or both Cl atoms, and/or •CH₂Cl
5-(4-Nitrophenyl)furan-2-carbonyl chloride 251.62[7]Fragments corresponding to [M-NO₂]⁺, [M-Cl]⁺, and cleavage at the phenyl-furan bond.
Furan-2,5-dicarbonyl dichloride 192.98[8]Stepwise loss of •Cl and CO from both acyl chloride groups.

Experimental Protocols

Accurate and reproducible mass spectra are crucial for valid comparisons. The following provides a general experimental protocol for the analysis of this compound derivatives by gas chromatography-mass spectrometry (GC-MS) with electron ionization.

Sample Preparation
  • Standard Preparation: Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a dry, aprotic solvent such as dichloromethane or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for direct injection.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent with an EI source.

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-500.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Stock Stock Solution (1 mg/mL) Working Working Solution (1-10 µg/mL) Stock->Working Dilution Injection GC Injection Working->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection Spectrum Mass Spectrum Acquisition Detection->Spectrum Fragmentation Fragmentation Pattern Analysis Spectrum->Fragmentation Comparison Comparison with Derivatives Fragmentation->Comparison

Caption: Experimental workflow for GC-MS analysis of furan-2-carbonyl chloride derivatives.

Conclusion: Predictive Power Through Comparative Analysis

Understanding the mass spectral fragmentation of this compound and its derivatives provides a powerful tool for the rapid identification and structural confirmation of these compounds. The predictable nature of the fragmentation of the acyl chloride group, combined with the influence of substituents on the furan ring, allows for a systematic interpretation of their mass spectra. By comparing the fragmentation patterns of an unknown compound to those of known derivatives, researchers can deduce the presence and nature of substituents, thereby accelerating the pace of research and development. This guide serves as a foundational resource for scientists working with these and related heterocyclic compounds, enabling more efficient and accurate structural elucidation.

References

  • PubChem. 2,5-Furandicarbonyl Dichloride.
  • University of Calgary. Spectroscopic Analysis: Acyl Chlorides. [Link]
  • PubChem. 5-(4-nitrophenyl)furan-2-carbonyl Chloride.
  • PubChem. 2-Acetyl-5-Methylfuran.
  • PubChem. 5-Nitrofuroyl chloride.
  • NIST. Furan. NIST Chemistry WebBook. [Link]
  • SpectraBase. Wiley SpectraBase. [Link]
  • PubMed. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][6][9]benzodiazepin-1( 2H)-ones. [Link]
  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

Sources

A Comparative Guide to Alternative Acylating Agents for 5-Methylfuran-2-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The acylation reaction is a fundamental transformation in organic synthesis, central to the construction of countless pharmaceutical agents and biologically active molecules. The 5-methylfuran-2-carbonyl moiety, in particular, is a valuable structural motif found in numerous compounds of medicinal interest.[1][2][3] Traditionally, 5-Methylfuran-2-carbonyl chloride has been the reagent of choice for introducing this group due to its high reactivity.[4] However, this reactivity is a double-edged sword, often accompanied by poor stability towards moisture, handling difficulties, and the generation of corrosive HCl as a byproduct.[5][6]

This guide offers an in-depth comparison of viable alternatives to this compound, moving beyond a simple list to explain the causality behind experimental choices. We will explore a range of modern techniques that offer improved stability, selectivity, and milder reaction conditions, providing field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

The Benchmark: Understanding this compound

Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and water.[4][] This high reactivity stems from the excellent leaving group ability of the chloride ion and the significant electrophilicity of the carbonyl carbon.[4]

A typical acylation using this compound involves reacting it with an amine or alcohol in the presence of a base (like triethylamine or pyridine) to neutralize the HCl generated.[] While effective, the reaction's vigorous nature can be problematic for sensitive substrates, and the reagent's moisture sensitivity necessitates stringent anhydrous conditions.[]

Navigating the Alternatives: A Mechanistic Approach

The modern synthetic chemist's toolkit contains a plethora of alternatives that activate the parent 5-Methylfuran-2-carboxylic acid in situ or utilize more stable acylating agents. These methods offer greater control, broader substrate scope, and often, simpler purification procedures.

Peptide Coupling Agents: The Workhorses of Amide Bond Formation

The most common and versatile alternative is to use the parent carboxylic acid, 5-Methylfuran-2-carboxylic acid, in conjunction with a "coupling agent."[][8] This approach is the cornerstone of peptide synthesis but is broadly applicable to general amide and ester formation.[9][10] These reagents work by converting the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive intermediate in situ.[11]

A. Carbodiimides (EDC, DCC)

  • Mechanism of Action: Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11] This intermediate is then attacked by the amine to form the amide. To suppress side reactions and minimize racemization of chiral centers, an additive like 1-hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea to form a more stable and selective HOBt-activated ester.[11][12][13]

  • Expertise & Causality: EDC is often preferred in laboratory and process settings because its urea byproduct is water-soluble, facilitating easy removal during aqueous workup.[9][11][14] DCC, while cost-effective, generates a dicyclohexylurea (DCU) byproduct that is poorly soluble in most organic solvents, often complicating purification.[9][13]

B. Uronium/Aminium Salts (HATU, HBTU)

  • Mechanism of Action: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are considered among the most efficient coupling reagents.[8][12][15] In the presence of a non-nucleophilic base (e.g., DIPEA), the carboxylic acid attacks HATU to form a highly reactive OAt-active ester.[14] This active ester is then rapidly acylated by the amine.[14][15]

  • Expertise & Causality: HATU is particularly effective for sterically hindered amines or "difficult" couplings where other methods fail.[12][13] The 7-azabenzotriazole (OAt) leaving group it generates is more reactive than the HOBt group from HBTU, leading to faster reaction rates and higher yields.[12][15] The use of a non-nucleophilic base like DIPEA is crucial to deprotonate the carboxylic acid without competing as a nucleophile.

Data Presentation: Comparison of Common Coupling Reagents

Reagent/SystemKey AdvantagesKey DisadvantagesTypical ConditionsByproduct Management
This compound High reactivity, low costMoisture sensitive, corrosive HCl byproduct, vigorous reactionAnhydrous DCM or THF, base (Et3N), 0 °C to RTAqueous wash to remove salts
EDC / HOBt Water-soluble byproduct, mild conditions, good for sensitive substratesSlower than HATU, potential for N-acylurea side reactionDMF or DCM, 0 °C to RT, 1-18 hoursAqueous workup removes EDC-urea and HOBt[14]
DCC / HOBt Cost-effectiveInsoluble DCU byproduct complicates purification[9][13]DCM, 0 °C to RTFiltration to remove DCU
HATU / DIPEA High efficiency, rapid kinetics, good for hindered substrates[13]Higher cost, potential for guanidinylation of primary amines if used in excess[15]Anhydrous DMF, DIPEA, 0 °C to RT, 30-60 min[16]Aqueous workup removes byproducts

Experimental Workflow: Acylation via Coupling Agent

Below is a diagram illustrating the general workflow for selecting and performing an acylation reaction starting from the carboxylic acid.

G cluster_0 Decision & Preparation cluster_1 Reaction Setup cluster_2 Reaction & Monitoring cluster_3 Workup & Purification start Start: Need to acylate with 5-methylfuran-2-carbonyl moiety sub Select Substrates: 5-Methylfuran-2-carboxylic acid + Amine/Alcohol start->sub reagent Choose Coupling Reagent (e.g., HATU for speed/difficulty, EDC for ease of workup) sub->reagent dissolve Dissolve carboxylic acid, amine, and reagent (e.g., HATU) in anhydrous DMF reagent->dissolve cool Cool solution to 0 °C dissolve->cool base Add non-nucleophilic base (e.g., DIPEA) dropwise cool->base warm Allow to warm to RT and stir (1-4 h) base->warm monitor Monitor reaction by TLC or LC-MS warm->monitor workup Perform aqueous workup: Dilute with EtOAc, wash with aq. acid, aq. base, brine monitor->workup purify Purify crude product by flash column chromatography workup->purify end End: Pure Acylated Product purify->end

Caption: General workflow for acylation using a coupling agent.

Acyl Fluorides: The Stable Acyl Halide Alternative

Acyl fluorides have emerged as a superior alternative to their chloride counterparts, offering a unique and advantageous balance of stability and reactivity.[5][17]

  • Mechanism and Reactivity: The high strength of the carbon-fluorine bond makes the fluoride ion a poorer leaving group than chloride, resulting in acyl fluorides being significantly more stable towards hydrolysis.[5] They are often stable enough to be purified via silica gel chromatography. While less reactive than acyl chlorides, they are still sufficiently electrophilic to readily acylate amines and other nucleophiles under mild conditions, often without the need for a strong base.[17][18] Kinetic studies show that benzoyl chloride reacts over 3000 times faster than benzoyl fluoride in solvolysis, highlighting the fluoride's enhanced stability.[5]

  • Expertise & Causality: This "tunable" reactivity makes acyl fluorides ideal for selective acylations in complex molecules where a highly reactive acyl chloride might lead to side reactions. Their stability in water makes them more manageable and environmentally friendly reagents.[17] They can be synthesized from the corresponding carboxylic acid using reagents like Cyanuric Fluoride or Deoxo-Fluor.

Protocol Spotlight: Amide Synthesis using HATU

This protocol describes a reliable, self-validating method for the synthesis of an amide using 5-Methylfuran-2-carboxylic acid and a representative amine.

Materials:

  • 5-Methylfuran-2-carboxylic acid (1.0 equiv)

  • Amine (e.g., Benzylamine) (1.1 equiv)

  • HATU (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)[14]

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N2 or Ar), add 5-Methylfuran-2-carboxylic acid (1.0 equiv) and HATU (1.2 equiv).[16]

  • Dissolve the solids in anhydrous DMF (to a concentration of approx. 0.2 M).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise. A color change may be observed.

  • After 5 minutes of "pre-activation," add the amine (1.1 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction's completion by TLC or LC-MS to confirm the consumption of the starting carboxylic acid.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide. The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.

Mechanism Visualization: HATU-Mediated Coupling

G RCOOH 5-Me-Furan-COOH RCOO_neg 5-Me-Furan-COO⁻ RCOOH->RCOO_neg Deprotonation Base DIPEA ActiveEster OAt-Active Ester (Highly Reactive) RCOO_neg->ActiveEster Attacks HATU HATU HATU Product Amide Product ActiveEster->Product Nucleophilic Attack TMU + Tetramethylurea ActiveEster->TMU Amine R'-NH₂ HOAt + HOAt Product->HOAt

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Other Viable Alternatives

While coupling agents and acyl fluorides are the most prominent alternatives, other methods are suitable for specific applications:

  • Acid Anhydrides: Symmetrical or mixed anhydrides of 5-Methylfuran-2-carboxylic acid can be prepared and used as acylating agents.[19] They are generally more reactive than the parent acid but less reactive and more stable than the acyl chloride. The reaction produces a molecule of carboxylic acid as a byproduct instead of HCl.[19]

  • Activated Esters: Stable, isolable activated esters, such as N-hydroxysuccinimide (NHS) esters or pentafluorophenyl (PFP) esters, can be prepared from the carboxylic acid.[20][21] These are particularly useful in bioconjugation chemistry for labeling proteins and other biomolecules.[21] They react cleanly with amines under neutral or slightly basic conditions.[21]

Conclusion: A Decision-Making Framework

Choosing the right alternative to this compound is a matter of balancing reactivity, stability, substrate tolerance, cost, and purification considerations.

  • For routine, small-scale amide synthesis with simple amines , an EDC/HOBt system provides a cost-effective and straightforward method with an easy, aqueous workup.

  • For difficult couplings involving hindered substrates or for maximizing yield and reaction speed , HATU is the reagent of choice, despite its higher cost.[13]

  • For applications requiring a more stable, yet reactive acylating agent that can be isolated , or for selective reactions in complex settings, synthesizing the acyl fluoride is an excellent strategy.[17][18]

  • For specialized applications like bioconjugation , pre-forming a stable NHS or PFP activated ester is the standard, reliable approach.[20][21]

By moving beyond the traditional acyl chloride and embracing these modern alternatives, researchers can achieve greater control over their acylation reactions, leading to higher yields, purer products, and more efficient synthetic routes in the development of novel therapeutics.

References

  • Active ester - Wikipedia. Wikipedia.
  • Comparative reaction pathways of acyl fluorides and chlorides with amines. ResearchGate.
  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI.
  • Recent Development of Peptide Coupling Reagents in Organic Synthesis. ResearchGate.
  • Amide Synthesis. Fisher Scientific.
  • Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. ACS Publications.
  • Advantages of acyl fluorides compared to acyl chlorides, previous work on BT-SR F reagents and a summary of this work on the BT-SCF 3 -mediated in situ formation of acyl fluorides and their use for the synthesis of amides. ResearchGate.
  • Introduction to Peptide Synthesis. National Institutes of Health (NIH).
  • Coupling Reagents. Aapptec Peptides.
  • Ester synthesis by acylation. Organic Chemistry Portal.
  • Concerted Amidation of Activated Esters: Reaction Path and Origins of Selectivity in the Kinetic Resolution of Cyclic Amines via N-Heterocyclic Carbenes and Hydroxamic Acid Cocatalyzed Acyl Transfer. ACS Publications.
  • the preparation of amides. Chemguide.
  • Alternative developments in amidations with acyl chlorides. ResearchGate.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications.
  • Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. RSC Publishing.
  • For #2 Acyl Halides reactivity trend. Reddit.
  • 5-methyl-2-furan carboxylic acid, 1917-15-3. The Good Scents Company.
  • Comparison of the efficiency of various coupling systems in the acylation of model secondary amines with thymin-1-ylacetic acid. Oxford Academic.
  • 2-Furancarboxylic acid, 5-methyl-. PubChem.
  • 08.05 Overview of Acylation Reactions and Acyl Chlorides. YouTube.
  • Coupling Reagents in Amide Synthesis - Organic-Reaction. Scribd.
  • Amide synthesis by acylation. Organic Chemistry Portal.
  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ARKAT USA.
  • SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research.
  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry.
  • Synthesis, chemistry and applications of 5-hydroxymethyl-furfural and its derivatives. CORE.
  • 5-(Hydroxymethyl)furan-2-carboxylic acid. National Institutes of Health (NIH).

Sources

A Senior Application Scientist's Guide to the Structural Validation of Products from 5-Methylfuran-2-carbonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the furan scaffold is a cornerstone of medicinal chemistry, offering a versatile template for creating novel therapeutics.[1][2][3] 5-Methylfuran-2-carbonyl chloride, as a reactive acylating agent, serves as a critical starting material for introducing this valuable moiety. However, the ultimate success of any synthesis lies not just in the reaction's execution but in the rigorous, unambiguous validation of the resulting product structure.

This guide provides an in-depth comparison of the synthesis and structural validation of amides and esters derived from this compound. We will explore the causality behind experimental choices, present detailed validation protocols, and compare this classic approach with modern alternatives, grounding every step in authoritative data.

The Chemistry of this compound: A Highly Reactive Intermediate

This compound (C₆H₅ClO₂) is a derivative of 5-methyl-2-furoic acid.[4] Its utility stems from the high reactivity of the acyl chloride group, which is an excellent electrophile. This reactivity is key to its primary function: acylating nucleophiles like amines and alcohols to form stable amide and ester bonds, respectively.[5][6] The reaction proceeds via a nucleophilic acyl substitution mechanism, a fundamental transformation in organic synthesis.[5]

The choice to use an acyl chloride over the parent carboxylic acid is deliberate. Direct coupling of a carboxylic acid and an amine or alcohol is often inefficient, requiring high temperatures or leading to a competing acid-base reaction.[7] Converting the carboxylic acid to the highly reactive acyl chloride circumvents this issue, allowing the reaction to proceed under much milder conditions.[7][]

cluster_main General Synthesis & Validation Workflow Reactants This compound + Nucleophile (Amine/Alcohol) Reaction Acylation Reaction (e.g., Schotten-Baumann) Reactants->Reaction Workup Aqueous Workup (Quench & Extract) Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Isolated Product Purification->Product Validation Structural Validation Product->Validation NMR NMR Spectroscopy (¹H, ¹³C) Validation->NMR MS Mass Spectrometry (MS) Validation->MS IR IR Spectroscopy Validation->IR Final Validated Structure NMR->Final MS->Final IR->Final Acyl_Chloride 5-Methylfuran-2-carbonyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Chloride->Tetrahedral_Intermediate 1. Nucleophilic Attack plus1 + Amine R-NH₂ Amine->Tetrahedral_Intermediate Amide 5-Methylfuran-2-carboxamide Tetrahedral_Intermediate->Amide 2. Chloride Elimination plus2 + HCl HCl

Caption: Nucleophilic acyl substitution mechanism for amide formation.

Experimental Protocol: Synthesis of N-Aryl-5-methylfuran-2-carboxamide

This protocol is a representative example for the synthesis of an amide derivative.

  • Preparation: Dissolve the primary or secondary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar) and cool the solution to 0 °C in an ice bath.

  • Addition: Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC). [9][10]4. Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. [10]Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure amide. [11]

Structural Validation System

Unambiguous confirmation of the N-Aryl-5-methylfuran-2-carboxamide structure requires a multi-technique approach.

TechniqueExpected Result & Interpretation
¹H NMR Furan Protons: Two doublets in the aromatic region (~6.2-7.2 ppm), characteristic of the 3,4-protons on the furan ring. Methyl Protons: A singlet around 2.4 ppm for the -CH₃ group. Amide Proton: A broad singlet (N-H) in the downfield region (~8-10 ppm). Aryl Protons: Signals corresponding to the specific aryl substituent. [11]
¹³C NMR Carbonyl Carbon: A signal in the range of 155-165 ppm for the amide C=O. Furan Carbons: Four signals characteristic of the furan ring, including the C-O carbons at the most downfield positions (~145-160 ppm). Methyl Carbon: An aliphatic signal around 14 ppm. Aryl Carbons: Signals corresponding to the aryl substituent. [11][12]
Mass Spec (MS) Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the calculated mass of the product. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition to within a few ppm. [9][11]
IR Spectroscopy N-H Stretch: A sharp to medium peak around 3300 cm⁻¹. C=O Stretch: A strong, sharp absorption band for the amide carbonyl group, typically around 1650-1680 cm⁻¹. [13][11]
Comparison with Alternative Amidation Methods

While the acyl chloride method is effective, alternative coupling reagents are prevalent, especially in peptide synthesis and for sensitive substrates. [14]

Feature This compound Peptide Coupling Reagents (e.g., HATU, HBTU)
Starting Material Acyl Chloride (Requires prior synthesis from carboxylic acid) Carboxylic Acid (Direct use)
Reactivity Very high; reaction is often fast and exothermic. [] High, but generally more controlled.
Byproducts HCl (corrosive, requires a base to neutralize). [] Urea or other water-soluble byproducts, often easier to remove. [7]
Substrate Scope Excellent for simple amines. May not be suitable for highly sensitive or multifunctional substrates due to high reactivity. Broader scope, especially for acid-sensitive or sterically hindered substrates. [14]Lower risk of racemization for chiral centers.

| Cost & Handling | Generally cost-effective. Acyl chloride is moisture-sensitive. | Reagents can be more expensive. Generally stable solids. |

Part 2: Synthesis and Validation of 5-Methylfuran-2-carboxylates (Esters)

Reacting this compound with alcohols or phenols provides a direct route to furan-based esters, which are valuable intermediates and have applications as biofuels and in polymers. [15]

Reaction Causality: Base-Catalyzed Esterification

Similar to amide formation, the esterification reaction is typically performed in the presence of a non-nucleophilic base like pyridine or triethylamine.

  • Why this method is chosen: This approach is often preferred over the classic Fischer esterification (acid-catalyzed reaction of a carboxylic acid and an alcohol) for several reasons. It proceeds under milder, non-acidic conditions, which is crucial for acid-sensitive substrates. [5][6]It is also effective for less nucleophilic alcohols, such as phenols, where Fischer esterification is often sluggish. [6]

Experimental Protocol: Synthesis of Methyl 5-methylfuran-2-carboxylate

This protocol outlines the synthesis of a simple methyl ester.

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve methanol (1.5 eq) and pyridine (1.2 eq) in anhydrous diethyl ether and cool to 0 °C.

  • Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous diethyl ether.

  • Reaction: Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.

  • Workup: Filter the reaction mixture to remove pyridinium hydrochloride. Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude ester can be further purified by vacuum distillation. [16]

Structural Validation System

Confirming the structure of the resulting ester, such as Methyl 5-methylfuran-2-carboxylate, is critical.

TechniqueExpected Result & Interpretation
¹H NMR Furan Protons: Two doublets in the aromatic region (~6.1 ppm and ~7.0 ppm). Methyl Ester Protons: A sharp singlet for the -OCH₃ group around 3.8 ppm. Furan Methyl Protons: A singlet for the ring -CH₃ group around 2.4 ppm.
¹³C NMR Carbonyl Carbon: A signal around 158-160 ppm for the ester C=O. Furan Carbons: Characteristic signals for the substituted furan ring. Ester Methyl Carbon: A signal around 52 ppm for the -OCH₃. Furan Methyl Carbon: A signal around 14 ppm. [17]
Mass Spec (MS) Molecular Ion (M⁺): A clear molecular ion peak at m/z = 140, corresponding to the molecular weight of C₇H₈O₃. [18][19]Fragmentation patterns will support the furan-ester structure.
IR Spectroscopy C=O Stretch: A very strong, sharp absorption band for the ester carbonyl, typically at a higher frequency than amides, around 1720-1740 cm⁻¹. C-O Stretch: A strong band in the 1100-1300 cm⁻¹ region.
Comparison with Alternative Esterification Methods

The acyl chloride route provides a powerful alternative to traditional methods like Fischer esterification.

cluster_main Method Selection Logic Start Desired Product: 5-Methylfuran Amide or Ester Substrate Is the amine/alcohol acid-sensitive or sterically hindered? Start->Substrate AcylChloride Use 5-Methylfuran-2-carbonyl Chloride Method Substrate->AcylChloride  No Alternative Consider Alternative Method: - Peptide Coupling Reagent (Amide) - Fischer Esterification (Ester) Substrate->Alternative  Yes

Caption: Decision logic for choosing a synthetic method.

FeatureThis compoundFischer Esterification
Conditions Mild, basic or neutral (Pyridine, TEA). [5]Harsh, strongly acidic (e.g., H₂SO₄), often requires heat. [6]
Reversibility Essentially irreversible.Reversible; requires removal of water to drive to completion. [5]
Substrate Scope Broad; works well with primary, secondary, and tertiary alcohols, as well as phenols. [5]Generally limited to primary and secondary alcohols. Tertiary alcohols may eliminate. [6]
Byproducts HCl, neutralized by base.Water.
Simplicity Two steps if starting from the carboxylic acid, but the final step is very high-yielding.One pot from the carboxylic acid, but equilibrium can limit yield.

Conclusion

The use of this compound offers a reliable and high-yielding pathway to furan-containing amides and esters. Its high reactivity allows for mild reaction conditions, making it a superior choice over methods like Fischer esterification for sensitive or less reactive substrates.

However, a successful synthesis is incomplete without rigorous validation. A systematic approach employing a combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy is non-negotiable for the unambiguous confirmation of the product's molecular structure. While alternative methods using modern coupling reagents provide excellent, often milder, options for amide synthesis, the classic acyl chloride approach remains a powerful and cost-effective tool in the synthetic chemist's arsenal, provided its reactivity is respected and the final product is validated with scientific integrity.

References

  • BenchChem. (2025). An In-Depth Technical Guide to 5-Methylfuran-2-carbonitrile. Benchchem.com. Available at: https://www.benchchem.com/product/b103437
  • BenchChem. (n.d.). Navigating Amide Bond Formation: A Guide to Alternatives for 6-Nitropyridine-2-carbonyl chloride with Sensitive Substrates. Benchchem.com. Available at: https://www.benchchem.com/product/b103437
  • Conte, F., et al. (2021). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2021(2), M1222. Available at: https://www.mdpi.com/1422-8599/2021/2/M1222
  • Chemistry Steps. (n.d.). Preparation of Esters. Chemistrysteps.com. Available at: https://www.chemistrysteps.
  • SpectraBase. (n.d.). 5-Methyl-N-(2-methylphenyl)furan-2-carboxamide. Spectrabase.com. Available at: https://spectrabase.com/spectrum/HNUuH15XpA2
  • Khusnutdinov, R. I., et al. (2009). New procedure for synthesis alkyl esters of 5-acetyl-2-furan-carboxylic acid alkyl ester. Russian Journal of Applied Chemistry, 82(2), 346-348. Available at: https://www.researchgate.net/publication/286828591_New_procedure_for_synthesis_alkyl_esters_of_5-acetyl-2-furan-carboxylic_acid_alkyl_ester
  • Intararuang, J., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(2). Available at: http://www.orientjchem.
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. Bocsci.com. Available at: https://www.bocsci.
  • Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01), 599-604. Available at: https://www.iajpr.com/storage/models/1581335967_2-10-1-20-1.pdf
  • Rangel-Grimaldo, M., et al. (2020). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry & Biodiversity, 17(10), e2000455. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7610481/
  • Galkin, K. I., et al. (2016). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry, 18(9), 2857-2863. Available at: https://pubs.rsc.org/en/content/articlelanding/2016/gc/c5gc02708a
  • Akulov, E. M., et al. (2022). Synthesis and Characterization of Hybrid Structures Based on Furan-2(3H)-ones and Chromen-4(4H)-ones—Potential Antibacterial Activity. Molecules, 27(19), 6689. Available at: https://www.mdpi.com/1420-3049/27/19/6689
  • Li, Z., et al. (2018). Metal- and solvent-free synthesis of amides using substitute formamides as an amino source under mild conditions. Scientific Reports, 8(1), 16298. Available at: https://www.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(hydroxymethyl)furfural. Rsc.org. Available at: https://www.rsc.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: https://pubs.rsc.org/en/content/articlelanding/2009/cs/b701677h
  • Janczewski, Ł., et al. (2018). Synthesis of amides and esters containing furan rings under microwave-assisted conditions. Open Chemistry, 16(1), 264-273. Available at: https://www.degruyter.com/document/doi/10.1515/chem-2018-0028/html
  • Bukhari, S. N., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2498. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9031737/
  • Fisher Scientific. (n.d.). Amide Synthesis. Fishersci.com. Available at: https://www.fishersci.com/us/en/technical-support/fisher-scientific-review/fisher-scientific-review-issue-2/amide-synthesis.html
  • NIST. (n.d.). (5-methyl)-methylfuroate. Nist.gov. Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C2527960
  • SpectraBase. (n.d.). Methyl-5-methylfuran-2-carboxylate. Spectrabase.com. Available at: https://spectrabase.com/spectrum/DoAMiLpLgXk
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic-chemistry.org. Available at: https://www.organic-chemistry.org/synthesis/C1N/amides.shtm
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic-chemistry.org. Available at: https://www.organic-chemistry.org/synthesis/C1O/esters.shtm
  • ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Researchgate.net. Available at: https://www.researchgate.
  • The Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. Rsc.org. Available at: https://www.rsc.
  • BenchChem. (2025). Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships. Benchchem.com. Available at: https://www.benchchem.com/product/b103437
  • ResearchGate. (n.d.). Chemical structures of the different furan-based compounds reported in this review. Researchgate.net. Available at: https://www.researchgate.net/figure/Chemical-structures-of-the-different-furan-based-compounds-reported-in-this-review_fig1_349774624
  • Semantic Scholar. (n.d.). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Semanticscholar.org. Available at: https://www.semanticscholar.org/paper/Design-and-Synthesis-of-Some-New-Furan-Based-and-Bukhari-Ejaz/f12e2c88d8b1e4a4c6a6c2c7f0b5d9d7e5b9e8a9
  • Chemistry Steps. (n.d.). Converting Carboxylic Acids to Esters. Chemistrysteps.com. Available at: https://www.chemistrysteps.com/converting-carboxylic-acids-to-esters/
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Organic-chemistry.org. Available at: https://www.organic-chemistry.org/protectivegroups/carboxylicacids/esters-common.htm
  • PubChem. (n.d.). 2-Acetyl-5-Methylfuran. Pubchem.ncbi.nlm.nih.gov. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/14514
  • Sigma-Aldrich. (n.d.). This compound 97. Sigmaaldrich.com. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/653069
  • Stenutz. (n.d.). This compound. Stenutz.eu. Available at: https://www.stenutz.eu/chem/solv631.php?name=5-methylfuran-2-carbonyl+chloride&cas=14003-11-3
  • PubChem. (n.d.). This compound. Pubchem.ncbi.nlm.nih.gov. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2759851
  • ECHEMI. (n.d.). This compound. Echemi.com. Available at: https://www.echemi.com/products/pid206979-5-methylfuran-2-carbonyl-chloride.html

Sources

A Comparative Yield Analysis of Synthetic Routes to 5-Methylfuroic Acid and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the efficient synthesis of versatile building blocks is paramount. Among these, 5-methylfuroic acid and its derivatives are of significant interest due to their presence in various biologically active compounds and their utility as monomers for novel polymers. This guide provides an in-depth comparative analysis of the most effective synthetic routes to 5-methylfuroic acid and its derivatives, offering detailed experimental protocols, yield comparisons, and expert insights into the rationale behind these methodologies.

Introduction: The Significance of 5-Methylfuroic Acid Derivatives

The furan ring is a privileged scaffold in medicinal chemistry and materials science. The introduction of a methyl group at the 5-position and a carboxylic acid at the 2-position of the furan ring, as in 5-methylfuroic acid, provides a valuable handle for further chemical modifications, leading to a diverse array of esters and amides with potential applications in pharmaceuticals and polymer chemistry. The choice of synthetic route to this core structure and its subsequent derivatives can significantly impact the overall efficiency, scalability, and sustainability of the process. This guide will explore two primary pathways to 5-methylfuroic acid and detail the subsequent derivatization into amides and esters.

Synthetic Pathways to 5-Methylfuroic Acid: A Head-to-Head Comparison

Two principal strategies have emerged for the synthesis of 5-methylfuroic acid (MFA): a two-step route commencing from the biomass-derived platform chemical 5-hydroxymethylfurfural (HMF), and a more direct one-step oxidation of 5-methylfurfural (MF).

Route 1: The Two-Step Approach from 5-Hydroxymethylfurfural (HMF)

This pathway involves the initial oxidation of HMF to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), followed by the selective hydrogenolysis of the hydroxymethyl group to yield MFA.

Workflow for Route 1:

Route 1 Workflow HMF 5-Hydroxymethylfurfural (HMF) HMFCA 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) HMF->HMFCA Oxidation MFA 5-Methylfuroic Acid (MFA) HMFCA->MFA Hydrogenolysis

Caption: Synthetic pathway from HMF to MFA.

The selective oxidation of the aldehyde group in HMF to a carboxylic acid, while leaving the hydroxymethyl group intact, is a critical step. Both biocatalytic and chemocatalytic methods have been successfully employed.

  • Biocatalytic Oxidation: The High-Yielding, Green Alternative

Whole-cell biocatalysis has emerged as a highly efficient and environmentally benign method for the synthesis of HMFCA. Several microorganisms have been identified that can perform this transformation with exceptional selectivity and yield.[1][2]

Causality Behind Experimental Choices: The use of whole-cell biocatalysts obviates the need for costly and often toxic heavy metal catalysts. The enzymatic machinery within the microorganisms provides exquisite selectivity for the aldehyde oxidation, minimizing the formation of byproducts that can arise from the oxidation of the alcohol functionality. The reaction is typically performed in aqueous media under mild conditions, further enhancing its green credentials.

  • Chemo-catalytic Oxidation: A Traditional Approach

Conventional chemical oxidation methods often employ noble metal catalysts, such as ruthenium-based complexes, or non-precious transition metal oxides.[3][4] While effective, these methods can suffer from lower selectivity and the requirement for harsher reaction conditions compared to their biocatalytic counterparts.

Causality Behind Experimental Choices: The choice of catalyst and reaction conditions in chemo-catalytic oxidation is crucial to favor the oxidation of the more reactive aldehyde group over the primary alcohol. The use of a base is often necessary to facilitate the reaction.[5]

The final step in this route is the selective removal of the hydroxyl group from the hydroxymethyl substituent of HMFCA. Catalytic hydrogenolysis over a palladium on carbon (Pd/C) catalyst has proven to be a highly effective method.[6][7][8][9]

Causality Behind Experimental Choices: Palladium on carbon is a well-established and highly efficient catalyst for hydrogenolysis reactions. The carbon support provides a high surface area for the dispersion of the palladium nanoparticles, enhancing catalytic activity. The reaction is typically carried out under a hydrogen atmosphere at moderate pressure and ambient temperature, making it a relatively mild and straightforward transformation. The choice of solvent can influence the reaction efficiency, with tetrahydrofuran (THF) being a common choice.[6][7]

Route 2: Direct Oxidation of 5-Methylfurfural (MF)

A more direct approach to MFA involves the one-step oxidation of 5-methylfurfural (MF). This route is attractive due to its atom economy and reduced number of synthetic steps.

Workflow for Route 2:

Route 2 Workflow MF 5-Methylfurfural (MF) MFA 5-Methylfuroic Acid (MFA) MF->MFA Oxidation

Caption: Direct oxidation of MF to MFA.

Information on high-yield, selective oxidation of 5-methylfurfural directly to 5-methylfuroic acid is less prevalent in the literature compared to the HMF route. However, the oxidation of furfural derivatives to their corresponding carboxylic acids is a well-established transformation.[10][11][12] This suggests that suitable conditions can be found for the efficient conversion of MF to MFA.

Comparative Yield Data

RouteStarting MaterialIntermediateProductKey Reagents/CatalystReported YieldReference(s)
1 HMFHMFCAMFAStep 1 (Biocatalytic): Whole-cell biocatalyst (e.g., Deinococcus wulumuqiensis R12)Step 1: Up to 99%[1][2][13]
Step 2: Pd/C, H₂Step 2: 94.5%[6][7]
1 HMFHMFCAMFAStep 1 (Chemocatalytic): Ru-pincer complex, NaOHStep 1: Up to 75%[3][14]
Step 2: Pd/C, H₂Step 2: 94.5%[6][7]
2 5-Methylfurfural-MFAOxidation catalyst (e.g., Co/Mn/Br)Yields for MFA not explicitly reported, but FDCA formation from 5-MF is documented.

Derivatization of 5-Methylfuroic Acid: Synthesis of Amides and Esters

Once 5-methylfuroic acid is obtained, it can be readily converted into a variety of valuable derivatives, primarily amides and esters.

Synthesis of 5-Methylfuroic Acid Amides

The formation of an amide bond between 5-methylfuroic acid and a primary or secondary amine is a common and important transformation. This is typically achieved by activating the carboxylic acid, followed by reaction with the amine.

Workflow for Amide Synthesis:

Amide Synthesis Workflow cluster_0 MFA 5-Methylfuroic Acid Amide 5-Methylfuroic Acid Amide MFA->Amide Amine Primary or Secondary Amine Amine->Amide

Caption: General scheme for amide synthesis.

Causality Behind Experimental Choices: The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable and requires high temperatures. Therefore, coupling reagents are employed to activate the carboxylic acid. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives such as 1-hydroxybenzotriazole (HOBt) and 4-dimethylaminopyridine (DMAP) are commonly used to facilitate this reaction under mild conditions.[15] The choice of coupling agent and reaction conditions can be tailored based on the reactivity of the amine.

Synthesis of 5-Methylfuroic Acid Esters

Esterification of 5-methylfuroic acid with various alcohols is another key derivatization. The Fischer esterification is a classic and widely used method.

Workflow for Ester Synthesis:

Ester Synthesis Workflow cluster_1 MFA 5-Methylfuroic Acid Ester 5-Methylfuroic Acid Ester MFA->Ester Alcohol Alcohol Alcohol->Ester

Sources

A Senior Application Scientist's Guide: Cost-Benefit Analysis of 5-Methylfuran-2-carbonyl Chloride in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

For researchers and drug development professionals, the selection of building blocks is a critical decision point, balancing synthetic efficiency, cost, and the ultimate biological profile of the target molecule. 5-Methylfuran-2-carbonyl chloride (MFCC) is emerging as a compelling, bio-derivable acylating agent that offers unique structural and electronic properties. This guide provides a comprehensive cost-benefit analysis of employing MFCC in synthesis, comparing it directly with common alternatives. We will explore the economic costs of the reagent, the process costs related to its reactivity and handling, and the critical "hidden" biological costs associated with the furan scaffold. Our analysis indicates that while MFCC presents a higher upfront reagent cost and potential metabolic liabilities, its utility in creating novel chemical matter, particularly as a bioisostere for phenyl rings, provides a distinct advantage in specific drug discovery and fine chemical synthesis campaigns.

The Furan Scaffold: A Privileged Structure with a Sustainable Future

The furan ring is a cornerstone in medicinal chemistry, recognized for its role in a wide array of pharmacologically active compounds, including antibacterial, anti-inflammatory, and anticancer agents.[1] It often serves as a versatile bioisostere for phenyl rings, offering modified steric and electronic characteristics that can improve metabolic stability, drug-receptor interactions, and overall bioavailability.[1][2] The rise of the bio-economy has placed a spotlight on furan derivatives, as many can be sourced from renewable biomass, positioning them as sustainable alternatives to petroleum-derived building blocks.

This compound (MFCC) sits at a key intersection of these trends. It is a reactive intermediate that allows for the facile introduction of the 5-methylfuran-2-carbonyl moiety into a target molecule, a group that imparts a unique combination of aromaticity, polarity, and steric bulk.

The "Benefit" Proposition: Bio-Based Origins and Synthetic Utility

A significant advantage of MFCC is its potential origin from renewable resources. The synthetic pathway often begins with 5-hydroxymethylfurfural (HMF), a key platform chemical derived from the dehydration of C6 sugars.

Caption: Bio-renewable synthesis pathway to MFCC.

This sustainable origin is a considerable benefit for green chemistry initiatives. Synthetically, MFCC is primarily used in acylation reactions, most notably Friedel-Crafts acylation, to form furan-containing ketones. These ketones are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

The "Cost" Analysis: A Multi-faceted Perspective

A thorough analysis requires looking beyond the price tag of the reagent and considering process, safety, and downstream biological costs.

A. Economic Costs

The direct acquisition cost of MFCC is higher than that of more common acylating agents. A comparative analysis reveals the economic landscape of MFCC and its alternatives.

ReagentCAS NumberRepresentative Price (USD/kg)Notes
This compound 14003-11-3~$112,000 (based on $112/g)High cost, typically available in small research quantities.
2-Furoyl chloride527-69-5~$60 - $3,500[3][4]Price varies significantly with purity and supplier.
Benzoyl chloride98-88-4~$1.50 - $2.00[5][6][7]Commodity chemical, very low cost at scale.
Acetic anhydride108-24-7~$0.50 - $1.00[8][9]Extremely inexpensive commodity chemical.
5-Methyl-2-furoic acid (Precursor)1917-15-3Discontinued by some major suppliersAvailability can be a bottleneck for large-scale MFCC synthesis.
Thionyl chloride (Reagent)7719-09-7~$0.30 - $0.70[10][11][12]Inexpensive, but adds a process step and hazards.

Note: Prices are estimates based on available data from various suppliers and are subject to change. Small-scale research chemical pricing is often significantly higher than bulk industrial pricing.

B. Process and Handling Costs

MFCC is classified as an irritant and requires careful handling.[13] Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.[14] As an acyl chloride, it is sensitive to moisture and will hydrolyze back to the corresponding carboxylic acid. This necessitates the use of anhydrous solvents and inert atmosphere techniques for optimal reaction outcomes, adding to the overall process complexity and cost.

C. Downstream & Biological Costs: The Furan "Structural Alert"

Perhaps the most significant "hidden cost" for drug development professionals is the metabolic liability of the furan ring.[15] Furan-containing xenobiotics can be oxidized by cytochrome P450 enzymes in the liver to form reactive electrophilic intermediates, such as epoxides or cis-enediones.[16] These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to hepatotoxicity and carcinogenicity.[15][16]

This metabolic activation risk means that furan-containing drug candidates often face increased scrutiny and require extensive toxicological profiling, adding significant time and expense to the development pipeline.

Metabolic_Activation Furan Furan-Containing Drug P450 Cytochrome P450 (e.g., CYP2E1) [44] Furan->P450 Oxidation Metabolite Reactive Metabolite (Epoxide or cis-enedial) [29] P450->Metabolite Macromolecules Cellular Macromolecules (Protein, DNA) Metabolite->Macromolecules Covalent Binding Toxicity Cellular Toxicity (Hepatotoxicity) [24] Macromolecules->Toxicity

Caption: Metabolic activation of furan leading to potential toxicity.

Comparative Analysis: MFCC vs. Key Alternatives

The decision to use MFCC should be made after comparing its performance profile against viable alternatives.

FeatureThis compound Benzoyl Chloride Direct MFA Activation Acetic Anhydride
Reactivity HighHighModerate (depends on agent)Moderate to Low
Cost Very HighVery Low[5][6]Moderate (MFA + coupling agent)Very Low[8][9]
Bio-renewable? Yes (Potential)[17]NoYes (Potential)No
Key Benefit Unique furan scaffold, bioisostere[1]Well-understood, robustAvoids handling acyl chlorideLow cost, mild byproducts
Key Drawback High cost, metabolic risk[15]Lacks novelty, petroleum-basedAdded reagent cost/complexityLower reactivity, requires catalyst
Safety Irritant, moisture-sensitive[13][14]Corrosive, lachrymatorVaries with coupling agentCorrosive, lachrymator

Experimental Protocols & Methodologies

To provide a practical context, we outline two key self-validating protocols.

Protocol 1: Synthesis of this compound (MFCC)

This protocol describes the conversion of the parent carboxylic acid to the acyl chloride using thionyl chloride, a standard and reliable method.

Protocol_1 cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation p1 1. Charge flask with 5-methyl-2-furoic acid (1.0 eq) and dry DCM under N2. p2 2. Cool flask to 0°C in an ice bath. p1->p2 p3 3. Add thionyl chloride (1.2 eq) dropwise via syringe. p2->p3 p4 4. Add catalytic DMF (1-2 drops). p3->p4 p5 5. Warm to RT, then reflux for 2-4 hours until gas evolution ceases. p4->p5 p6 6. Cool reaction to RT. p5->p6 p7 7. Remove solvent and excess SOCl2 under reduced pressure. p6->p7 p8 8. Purify by vacuum distillation to yield MFCC. p7->p8

Caption: Experimental workflow for MFCC synthesis.

Detailed Steps:

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 5-methyl-2-furoic acid (1.0 eq) and anhydrous dichloromethane (DCM).

  • Reaction: Cool the stirred suspension to 0°C. Slowly add thionyl chloride (1.2 eq) dropwise. Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Reflux: Remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to reflux (approx. 40°C) and maintain for 2-4 hours. Monitor the reaction by observing the cessation of HCl and SO₂ gas evolution (which can be bubbled through an oil bubbler or a basic scrubber).

  • Isolation: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride in vacuo. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Protocol 2: Friedel-Crafts Acylation of Anisole with MFCC

This protocol provides a general method for using MFCC to acylate an electron-rich aromatic ring.[18][19]

Protocol_2 cluster_prep Electrophile Generation cluster_reaction Acylation Reaction cluster_workup Workup & Purification p1 1. Suspend AlCl3 (1.2 eq) in dry DCM under N2 at 0°C. p2 2. Add a solution of MFCC (1.0 eq) in dry DCM dropwise. p1->p2 p3 3. Stir for 15 min to form the acylium ion complex. p2->p3 p4 4. Add a solution of anisole (1.0 eq) in dry DCM dropwise at 0°C. p3->p4 p5 5. Allow to warm to RT and stir for 2-6 hours (monitor by TLC). p4->p5 p6 6. Quench by slowly pouring onto a mixture of ice and conc. HCl. p5->p6 p7 7. Separate layers. Extract aqueous with DCM. p6->p7 p8 8. Wash combined organics with NaHCO3 (aq) and brine. p7->p8 p9 9. Dry (Na2SO4), filter, and concentrate. p8->p9 p10 10. Purify by column chromatography. p9->p10

Caption: Workflow for a representative Friedel-Crafts acylation.

Detailed Steps:

  • Lewis Acid Suspension: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in dry DCM. Cool the flask to 0°C.

  • Acylium Ion Formation: Add a solution of this compound (1.0 eq) in dry DCM dropwise to the stirred AlCl₃ suspension. Stir the mixture at 0°C for 15 minutes.

  • Nucleophilic Attack: Add a solution of the aromatic substrate (e.g., anisole, 1.0 eq) in dry DCM dropwise. Maintain the temperature at 0°C during the addition.

  • Reaction Completion: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[18]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional DCM (2x).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired ketone.

Conclusion & Strategic Recommendations

The use of this compound in synthesis presents a clear trade-off between innovation and cost/risk.

MFCC is the recommended acylating agent when:

  • Novelty is paramount: The goal is to create novel chemical entities where the unique electronic and steric properties of the 5-methylfuran moiety are desired.

  • Bioisosteric replacement is a key strategy: It is being used to replace a phenyl ring to modulate properties like solubility, polarity, or receptor interaction.[20][21]

  • A bio-renewable story is advantageous: The project goals include aligning with green chemistry principles.

Alternatives should be strongly considered when:

  • Cost is the primary driver: For large-scale synthesis or when a simple acyl group is sufficient, commodity reagents like benzoyl chloride or acetic anhydride are far more economical.

  • Metabolic stability is a major concern: In late-stage drug development or when early toxicological flags must be avoided, the inherent risk of the furan scaffold may be unacceptable.

  • Process simplicity is required: A direct acylation using the carboxylic acid (MFA) and a coupling agent may be preferable to avoid handling the moisture-sensitive acyl chloride.

Ultimately, this compound is a specialist's tool. For the discerning medicinal chemist or process scientist, its high cost is justified by the high value and unique properties of the molecules it can create. However, this must be weighed against the significant downstream challenges of potential metabolic instability.

References

Click to expand
  • BenchChem. (2025). Phenyl-to-Furan Bioisosteric Replacement: A Comparative Guide for Drug Designers. BenchChem Technical Guides.
  • IMARC Group. (2025). Acetic Anhydride Prices 2025 | December Chart & Forecast. [Link]
  • Business Analytiq. (2025). Acetic Anhydride price index. [Link]
  • IndiaMART.
  • IndiaMART. Benzoyl Chloride - Benzenecarbonyl Chloride Latest Price, Manufacturers & Suppliers. [Link]
  • IndiaMART. Thionyl Chloride - Sulfurous dichloride Latest Price, Manufacturers & Suppliers. [Link]
  • IndiaMART.
  • Cambridge MedChem Consulting. (2023).
  • IndiaMART.
  • IndiaMART.
  • Dev Enterprise. Benzoyl Chloride. [Link]
  • Al-Ostath, A., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(1). [Link]
  • Tradeindia.
  • Tradeindia.
  • PharmaCompass. Acetic Anhydride | Price | per kg | USD. [Link]
  • ResearchGate. (2018). Bioisosterism in Medicinal Chemistry. [Link]
  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. [Link]
  • ACS Publications. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry. [Link]
  • PubMed. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. [Link]
  • Samrat Enterprise. Thionyl Chloride (SOCl2)
  • Peterson, L. A. (2006). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 19(6), 745–753. [Link]
  • Georganics. This compound - High purity. [Link]
  • ChemUniverse. This compound [P48082]. [Link]
  • Xu, X., Hong, C.-B., & Liu, H. (2023). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. Green Chemistry, 25(5), 2008-2014. [Link]
  • Scientific & Academic Publishing. (2025).
  • Ventura College.
  • CORE. (2002). C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles. [Link]
  • Lu, D., & Peterson, L. A. (2012). Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes. Drug Metabolism and Disposition, 40(10), 1950–1956. [Link]
  • Scribd.
  • ResearchGate. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). [Link]
  • Organic Syntheses. 5-methylfurfural. [Link]

Sources

A Senior Application Scientist's Guide to the Regioselectivity of 5-Methylfuran-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Reactivity in a Substituted Furan

5-Methylfuran-2-carbonyl chloride is a bifunctional reagent of significant interest in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Its utility stems from the presence of both a highly reactive acyl chloride and a nucleophilic furan ring. Understanding the regioselectivity of its reactions is paramount for any researcher aiming to leverage this molecule as a synthetic building block. This guide provides an in-depth analysis of the factors governing reaction outcomes, supported by mechanistic principles and comparative data, to empower researchers in drug development and chemical synthesis to make informed experimental choices.

The furan ring is a π-rich aromatic heterocycle, making it significantly more reactive towards electrophiles than benzene.[1] Electrophilic attack on an unsubstituted furan preferentially occurs at the C2 (α) position, as the resulting cationic intermediate (the σ-complex) is better stabilized by resonance, with the oxygen heteroatom participating in charge delocalization.[1][2][3] However, in this compound, the landscape is complicated by two substituents with opposing electronic effects:

  • C5-Methyl Group: An electron-donating group (EDG) that activates the ring towards electrophilic substitution and directs incoming electrophiles to the C5 position.

  • C2-Carbonyl Chloride Group: A strong electron-withdrawing group (EWG) that deactivates the ring and directs incoming electrophiles to the C4 or C5 positions.[2]

This guide will dissect the regiochemical outcomes of two primary reaction classes: nucleophilic attack at the carbonyl center and electrophilic aromatic substitution where the furan acts as the acylating agent.

Part 1: Nucleophilic Acyl Substitution at the Carbonyl Center

The most common reactions of this compound involve the highly electrophilic carbonyl carbon. While seemingly straightforward, reactions with bidentate nucleophiles like phenols and anilines introduce a critical element of regioselectivity.

Reactions with Simple Nucleophiles: A Baseline

Reactions with simple, monofunctional nucleophiles such as alcohols and non-aromatic amines proceed via a standard nucleophilic acyl substitution mechanism to yield the corresponding esters and amides, respectively. In these cases, regioselectivity is not a concern as the reaction occurs exclusively at the carbonyl carbon.

The Ambident Nucleophile Challenge: Phenols and Anilines

Phenols and anilines can react at two different positions: at the heteroatom (O or N) or on the aromatic ring (C). The choice between these pathways is dictated by reaction conditions, which determine whether the reaction is under kinetic or thermodynamic control.

  • O/N-Acylation (Kinetic Control): This pathway involves nucleophilic attack from the lone pair of the oxygen or nitrogen. It is generally faster and is favored under basic conditions (e.g., pyridine, triethylamine) or uncatalyzed at low temperatures. The base deprotonates the phenol or aniline, increasing its nucleophilicity and promoting attack at the carbonyl chloride.[4]

  • C-Acylation (Thermodynamic Control): This is a Friedel-Crafts acylation of the phenol or aniline ring itself. It requires a Lewis acid catalyst (e.g., AlCl₃) and typically higher temperatures. The product, a hydroxyaryl ketone, is more stable than the O-acylated ester. In fact, aryl esters can rearrange to the more stable aryl ketone in the presence of a Lewis acid, a process known as the Fries Rearrangement.

Diagram 1: Regioselectivity in the Acylation of Phenols

G cluster_0 Reaction Pathways Reagents This compound + Phenol Kinetic O-Acylation (Aryl Ester) Reagents->Kinetic Base (e.g., Pyridine) Low Temperature (Kinetic Control) Thermo C-Acylation (Hydroxyaryl Ketone) Reagents->Thermo Lewis Acid (e.g., AlCl₃) Higher Temperature (Thermodynamic Control) Kinetic->Thermo Lewis Acid Heat

Caption: Controlling C- vs. O-acylation of phenols.

Table 1: Comparison of Conditions for Phenol Acylation

Product TypeControlCatalystTemperaturePredominant Product
O-AcylationKineticBase (e.g., Pyridine)Low (0 °C to RT)Aryl (5-methylfuran-2-yl)carboxylate
C-AcylationThermodynamicLewis Acid (e.g., AlCl₃)Elevated(Hydroxyaryl)(5-methylfuran-2-yl)methanone
Reactions with Organometallic Reagents

The reactivity of organometallic reagents with acyl chlorides is highly dependent on the metal center. This allows for selective synthesis of either ketones or tertiary alcohols.

  • Grignard Reagents (R-MgX): These are highly reactive nucleophiles. They add to the acyl chloride to form an intermediate ketone. However, the ketone is also reactive towards the Grignard reagent, leading to a second addition and, after acidic workup, the formation of a tertiary alcohol.[5][6] It is generally not possible to stop the reaction at the ketone stage when using a Grignard reagent.

  • Gilman Reagents (Lithium Dialkylcuprates, R₂CuLi): These are softer, less reactive nucleophiles. They react efficiently with acyl chlorides but do not react, or react very slowly, with the resulting ketone product.[5][7] This allows for the clean and high-yield synthesis of ketones.

Diagram 2: Organometallic Reagent Selectivity

G AcylChloride 5-Methylfuran-2-carbonyl Chloride Ketone Ketone Intermediate AcylChloride->Ketone + R-MgX (1 equiv) IsolatedKetone Isolated Ketone AcylChloride->IsolatedKetone + R₂CuLi (Reaction stops here) Alcohol Tertiary Alcohol Ketone->Alcohol + R-MgX (1 equiv) (Fast Reaction) G Setup 1. Assemble Dry Glassware under N₂ Charge 2. Charge AlCl₃ & DCM Cool to 0 °C Setup->Charge AddAcyl 3. Add 5-Methylfuran-2-carbonyl Chloride Solution Dropwise Charge->AddAcyl AddSub 4. Add Toluene Dropwise at 0 °C AddAcyl->AddSub React 5. Warm to RT Stir 2-4h AddSub->React Quench 6. Quench with Ice/HCl React->Quench Extract 7. Extract with DCM Quench->Extract Purify 8. Wash, Dry, Concentrate & Purify via Chromatography Extract->Purify

Sources

A Comparative Guide to the Stability of Amides Derived from 5-Methylfuran-2-carbonyl Chloride and Benzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the selection of core scaffolds is a critical decision that profoundly impacts a molecule's pharmacokinetic and pharmacodynamic profile. The stability of the amide bond, a cornerstone of countless pharmaceutical agents, is of paramount importance. This guide provides an in-depth technical comparison of the stability of amides synthesized from two common, yet electronically distinct, acyl chlorides: the bio-derived 5-Methylfuran-2-carbonyl chloride and the classic aromatic building block, benzoyl chloride. We will explore the underlying electronic and structural factors governing their stability and provide robust experimental protocols for their synthesis and comparative evaluation.

Foundational Principles: Electronic and Structural Disparities

The stability of an amide bond is primarily dictated by the resonance delocalization of the nitrogen lone pair into the carbonyl group. This delocalization imparts partial double-bond character to the C-N bond, reduces the electrophilicity of the carbonyl carbon, and consequently, decreases its susceptibility to nucleophilic attack, such as hydrolysis.[1][2] The nature of the substituent attached to the carbonyl group can either enhance or diminish this inherent stability.

The Benzamide Scaffold

Benzamides benefit from the robust aromaticity of the benzene ring. The phenyl group is conjugated with the amide carbonyl, allowing for extended π-electron delocalization. While the phenyl group is weakly electron-withdrawing by induction, its resonance effects can stabilize the adjacent amide bond. The delocalization can be depicted through various resonance structures, which contribute to the overall stability of the molecule.[3][4]

The 5-Methylfuran-2-carboxamide Scaffold

The furan ring, while aromatic according to Hückel's rule (6 π-electrons), possesses significantly less resonance stabilization energy compared to benzene.[5] This is largely due to the contribution of the highly electronegative oxygen atom to the aromatic system, which leads to less effective electron delocalization.[6] However, for the purpose of amide stability, two key features of the 5-methylfuran-2-yl group are critical:

  • Oxygen as a π-Donor: The lone pairs on the furan's oxygen atom act as strong electron-donating groups through resonance, increasing the electron density within the ring.

  • Methyl Group as an Inductive Donor: The methyl group at the 5-position is a classic electron-donating group (EDG) via induction and hyperconjugation.

Combined, these features make the 5-methylfuran-2-yl moiety a more potent electron-donating system than the phenyl group. This increased electron donation pushes electron density towards the amide carbonyl, further reducing its electrophilicity and, hypothetically, rendering the amide bond more resistant to hydrolysis.

Comparative Stability: A Mechanistic Hypothesis

The rate-limiting step in amide hydrolysis (under both acidic and basic conditions) involves the nucleophilic attack on the carbonyl carbon. The more electron-deficient (electrophilic) this carbon is, the faster the reaction will proceed.

  • In benzamides , the phenyl ring offers moderate resonance stabilization.

  • In 5-methylfuran-2-carboxamides , the combined resonance donation from the furan oxygen and inductive donation from the methyl group significantly enriches the carbonyl carbon with electron density.

Therefore, we hypothesize that amides derived from this compound will exhibit greater hydrolytic stability compared to their benzoyl chloride-derived counterparts.

Data Summary: Physicochemical Properties
PropertyBenzoyl Moiety5-Methylfuran-2-yl MoietyRationale
Aromaticity HighModerateBenzene has a higher resonance energy than furan.[5]
Electronic Effect Weakly Deactivating (Inductive)Activating (Resonance & Inductive)Furan oxygen is a strong π-donor; methyl is an inductive donor.[7]
Predicted Carbonyl Electrophilicity HigherLowerThe stronger electron-donating nature of the furan moiety reduces electrophilicity.
Predicted Hydrolytic Stability LowerHigherReduced carbonyl electrophilicity leads to slower nucleophilic attack.

Experimental Validation: Synthesis and Kinetic Analysis

To empirically test our hypothesis, we present standardized protocols for the synthesis of representative amides and a subsequent comparative hydrolysis study. The synthesis follows the well-established Schotten-Baumann reaction conditions.[][9]

General Protocol for Amide Synthesis

This protocol describes the synthesis of N-benzyl amides from their respective acyl chlorides. The choice of benzylamine as the nucleophile provides a consistent reaction partner for a direct comparison.

G cluster_prep Amine Solution Preparation cluster_acyl Acyl Chloride Addition cluster_reaction Reaction and Workup A Dissolve Benzylamine (1.0 eq) & Triethylamine (1.2 eq) in anhydrous DCM B Cool solution to 0 °C in an ice bath A->B D Add Acyl Chloride solution dropwise to the cold amine solution with vigorous stirring B->D C Dissolve Acyl Chloride* (1.05 eq) in anhydrous DCM C->D E Allow reaction to warm to RT and stir for 2-4 hours (Monitor by TLC) D->E F Quench with water, separate organic layer E->F G Wash with 1 M HCl, sat. NaHCO3, and brine F->G H Dry (Na2SO4), filter, and concentrate in vacuo G->H I Purify by recrystallization or column chromatography H->I caption *Acyl Chloride = Benzoyl chloride or this compound

Caption: Workflow for the synthesis of N-benzyl amides.

Methodology:

  • Amine Preparation: In a round-bottom flask under an inert atmosphere, dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).[10]

  • Cooling: Cool the mixture to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: In a separate flask, prepare a solution of the respective acyl chloride (benzoyl chloride or this compound, 1.05 equivalents) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15 minutes with vigorous stirring.[10]

  • Reaction: Allow the reaction to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the mixture with DCM and wash sequentially with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude amide product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol for Comparative Hydrolysis Study

This kinetic experiment utilizes High-Performance Liquid Chromatography (HPLC) to quantify the rate of amide degradation under controlled acidic conditions.

G A Prepare 10 mM stock solutions of each amide in Acetonitrile C Initiate reaction at 50 °C: Add 100 µL of amide stock to 900 µL of pre-heated buffer A->C B Prepare hydrolysis buffer (e.g., 1 M HCl) B->C D At specified time points (t=0, 1, 2, 4, 8, 24h), withdraw 100 µL aliquot C->D E Quench aliquot immediately in 900 µL of neutralization buffer (e.g., 1 M Tris buffer) D->E F Analyze quenched samples by HPLC E->F G Quantify remaining amide peak area relative to t=0 F->G H Plot ln([Amide]t/[Amide]0) vs. Time to determine rate constant (k) G->H

Caption: Experimental workflow for the comparative hydrolysis study.

Methodology:

  • Solution Preparation: Prepare 10 mM stock solutions of N-benzylbenzamide and N-benzyl-5-methylfuran-2-carboxamide in acetonitrile.

  • Reaction Setup: For each amide, pre-heat a vial containing 900 µL of 1 M HCl to 50 °C in a temperature-controlled water bath or heating block.

  • Initiation: To initiate the reaction (t=0), add 100 µL of the 10 mM amide stock solution to the pre-heated acid, vortex briefly, and immediately withdraw the first time-point aliquot.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 100 µL aliquot from the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a vial containing 900 µL of a neutralization buffer (e.g., 1 M Tris buffer, pH 8) to stop the hydrolysis.

  • HPLC Analysis: Analyze all quenched samples by reverse-phase HPLC with UV detection at an appropriate wavelength. Use a method that provides good separation between the starting amide and the resulting carboxylic acid product.

  • Data Analysis: Integrate the peak area of the remaining amide at each time point. Calculate the natural logarithm of the ratio of the peak area at time t to the initial peak area at t=0. Plot this value against time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k).

Expected Quantitative Data

Based on our mechanistic hypothesis, the hydrolysis of the 5-methylfuran-2-carboxamide should proceed more slowly than that of the benzamide.

CompoundPredicted Rate Constant (k) at 50°CPredicted Half-Life (t½)
N-benzylbenzamide k₁0.693 / k₁
N-benzyl-5-methylfuran-2-carboxamide k₂ (where k₂ < k₁)0.693 / k₂ (where t½₂ > t½₁)

Visualizing the Electronic Differences

The underlying reason for the stability difference lies in the resonance contributors of each amide. The diagram below illustrates the key resonance form that stabilizes the amide bond by delocalizing the nitrogen lone pair. The electron-donating furan ring enhances the contribution of this charge-separated resonance form compared to the benzene ring system.

G cluster_benzamide Benzamide Resonance cluster_furamide 5-Methylfuran-2-carboxamide Resonance B1 Benzene-C(=O)-NR2 B2 Benzene-C(O-)=N+R2 B1->B2 Major contributor to stability F1 5-Me-Furan-C(=O)-NR2 F2 5-Me-Furan-C(O-)=N+R2 F1->F2 Enhanced contribution due to electron-donating furan ring caption Comparison of the key resonance structures contributing to amide stability.

Caption: Resonance stabilization in benzamide vs. furan-2-carboxamide.

Conclusion and Field Implications

This guide presents a comparative analysis grounded in fundamental principles of organic chemistry. The electronic properties of the aromatic or heteroaromatic ring directly attached to an amide carbonyl group significantly influence the bond's stability. Our analysis predicts that amides derived from this compound are intrinsically more stable towards hydrolysis than their benzamide analogues. This is attributed to the superior electron-donating ability of the 5-methylfuran moiety, which reduces the electrophilicity of the carbonyl carbon.

For professionals in drug development, this insight is highly valuable. When designing a new chemical entity, choosing a 5-methylfuran-2-carboxamide scaffold over a traditional benzamide may lead to a compound with enhanced metabolic stability, potentially reducing clearance rates and improving its pharmacokinetic profile. The provided experimental protocols offer a clear and reproducible framework for validating these stability characteristics for specific compounds of interest. As the pharmaceutical industry continues to embrace bio-isosteres and scaffolds derived from renewable resources, a thorough understanding of their impact on molecular properties, such as stability, is essential for rational drug design.[11][12]

References

  • BenchChem. Application Notes and Protocols for the Synthesis of Amides using 4-(Chloromethyl)benzoyl chloride.
  • BOC Sciences. (2024, March 29).
  • Pearson Education. What compounds are formed from the reaction of benzoyl chloride w....
  • Chemistry Education Digital Library. Synthesis and analysis of amides.
  • ResearchGate. Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™.
  • PMC Labs.
  • RSC Publishing. (2023, May 19). Amidic resonance not a barrier for transamidation of N-pivaloyl activated amides: catalyst, base and additive free conditions.
  • YouTube. (2019, June 20). resonance in amides.
  • De Gruyter. Synthesis of amides and esters containing furan rings under microwave-assisted conditions.
  • ResearchGate. Resonance Structures of the Amide Bond: The Advantages of Planarity.
  • Fisher Scientific. Amide Synthesis.
  • Mr Khemistry. (2023, September 15). How does resonance stability work in organic compounds?.
  • YouTube. (2023, November 26).
  • Khan Academy. Relative stability of amides, esters, anhydrides, and acyl chlorides.
  • Fiveable. Chemistry of Amides | Organic Chemistry Class Notes.
  • Study.com. Draw all reasonable resonance structures for furan, and explain why furan is less resonance stabilized than pyrrole.
  • YouTube. (2019, November 12).
  • Royal Society of Chemistry. Furan and benzene ring formation in cellulose char: the roles of 5-HMF and reducing ends.
  • ResearchGate. The ability of benzene and furan rings to transfer positive and....
  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
  • PubMed. (2000, June). Study on the hydrolysis of 2-chlorobenzamide.
  • ResearchGate. Chemical Bonding and Aromaticity in Furan, Pyrrole, and Thiophene: A Magnetic Shielding Study.

Sources

A Comparative Guide to the Characterization of 5-Methylfuran-2-carbonyl chloride Reaction Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of methodologies for the characterization of reaction intermediates derived from 5-Methylfuran-2-carbonyl chloride. As a highly reactive acylating agent derived from renewable biomass sources, understanding its reaction pathways is critical for researchers, synthetic chemists, and drug development professionals aiming to optimize reaction conditions, control product formation, and elucidate mechanistic details.[1][2] This document moves beyond standard protocols to explain the causality behind experimental choices, offering a framework for robust scientific investigation.

The Significance of this compound and Its Intermediates

This compound (MFC) is a versatile building block in organic synthesis. The furan moiety is a common scaffold in biologically active molecules, and the acyl chloride functional group provides a highly reactive handle for forming esters, amides, and for Friedel-Crafts acylations.[3][4][5] Like other acyl chlorides, MFC reacts readily with nucleophiles.[6] These reactions are not simple, direct displacements; they proceed through transient, high-energy intermediates that dictate the reaction's stereochemistry and outcome. The direct characterization of these species is challenging due to their short lifetimes but is essential for a complete mechanistic understanding.[7][8]

The Mechanistic Pathway: Unveiling the Tetrahedral Intermediate

The reaction of this compound with nucleophiles (e.g., alcohols, amines) predominantly follows a nucleophilic acyl substitution mechanism. This pathway involves two principal steps: addition of the nucleophile to the carbonyl carbon, followed by the elimination of the chloride leaving group. The cornerstone of this mechanism is the formation of a transient tetrahedral intermediate .[7]

This intermediate is highly unstable and readily collapses to form the more stable carbonyl product. Its direct observation is often impossible under standard reaction conditions, necessitating specialized analytical techniques.

Caption: Nucleophilic acyl substitution mechanism for MFC, highlighting the tetrahedral intermediate.

A Multi-Technique Strategy for Comprehensive Characterization

No single technique can fully elucidate the structure and kinetics of MFC's reactive intermediates. A synergistic approach combining vibrational spectroscopy, nuclear magnetic resonance, and mass spectrometry is required. This section compares these methods, explaining the rationale for their application.

Vibrational Spectroscopy (FTIR): Monitoring Reaction Progress

Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is the ideal first-line technique for real-time reaction monitoring. Its strength lies in the rapid detection of specific functional groups. The carbonyl (C=O) stretch of an acyl chloride is exceptionally distinct, appearing at a high frequency (typically 1750-1810 cm⁻¹) due to the electron-withdrawing effect of the chlorine atom.[6] This peak provides a clear and unambiguous signal for the starting material. As the reaction proceeds, this peak diminishes while a new carbonyl peak for the ester (~1735-1750 cm⁻¹) or amide (~1650-1690 cm⁻¹) product appears.[9] This allows for straightforward kinetic analysis.

Self-Validating Protocol: In-Situ FTIR Monitoring

  • Setup: Use an attenuated total reflectance (ATR) FTIR probe inserted directly into the reaction vessel. Ensure the probe material is inert to the reactants (e.g., Hastelloy, Diamond).

  • Background: Record a background spectrum of the solvent and the nucleophile before adding MFC.

  • Initiation: Inject a known concentration of MFC into the stirred solution at a controlled temperature.

  • Data Acquisition: Immediately begin collecting spectra at regular intervals (e.g., every 15-30 seconds).

  • Analysis: Plot the absorbance of the MFC C=O peak (~1800 cm⁻¹) and the product C=O peak against time to generate kinetic profiles. The disappearance of the former should directly correlate with the appearance of the latter.

Comparative Spectroscopic Data

Compound TypeFunctional GroupExpected C=O Stretch (cm⁻¹)Rationale
This compound (Reactant) Acyl Chloride~1770 - 1800Strong inductive effect of chlorine increases bond order.
Tetrahedral Intermediate AlkoxideN/A (No C=O)The carbonyl double bond is converted to a single bond.
Amide Product Amide~1650 - 1690Resonance with the nitrogen lone pair weakens the C=O bond.[9]
Ester Product Ester~1735 - 1750Resonance is less pronounced than in amides.[6]
Nuclear Magnetic Resonance (NMR): Definitive Structural Elucidation

Expertise & Causality: While FTIR confirms functional group transformation, NMR spectroscopy provides the complete structural map of stable reactants and products.[10] For furan derivatives, both ¹H and ¹³C NMR are invaluable for confirming regiochemistry and purity.[11][12] Due to the timescale of the experiment, standard NMR is generally too slow to observe the fleeting tetrahedral intermediate directly. However, it is the gold standard for verifying the final product's structure and for identifying any stable side-products or unreacted starting materials. In specialized cases, low-temperature NMR experiments can be employed to slow the reaction sufficiently to trap and observe otherwise transient species.[8]

Self-Validating Protocol: Reaction Quenching and ¹H NMR Analysis

  • Reaction Setup: Run the reaction as planned in a suitable deuterated solvent (e.g., CDCl₃) if possible, or in a standard solvent.

  • Aliquoting: At specific time points (e.g., t=0, 5 min, 30 min, 2h), extract a small aliquot from the reaction mixture.

  • Quenching: Immediately quench the aliquot by diluting it in cold deuterated solvent, effectively stopping the reaction. For reactions with amines, a mild acidic wash might be needed to remove the amine before analysis.

  • Sample Preparation: Transfer the quenched solution to an NMR tube. Add an internal standard (e.g., tetramethylsilane, TMS) for quantitative analysis if required.[10]

  • Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Analysis: Compare the spectra over time. Look for the disappearance of MFC's characteristic furan proton signals and the appearance of new signals corresponding to the acylated product. The integration of these peaks relative to the internal standard can provide a quantitative measure of conversion.

Mass Spectrometry (MS): Direct Detection of Elusive Intermediates

Expertise & Causality: Mass spectrometry is the most powerful tool for the direct detection of short-lived, charged intermediates.[8] While neutral intermediates are invisible to MS, they can often be detected in their protonated form using soft ionization techniques like Electrospray Ionization (ESI). A landmark study successfully used laser desorption/ionization tandem mass spectrometry to detect the protonated tetrahedral intermediate in the ethanolysis of acetyl chloride.[7] This approach is directly translatable to the study of MFC. By capturing the reaction mixture at an early stage and introducing it into the mass spectrometer, it is possible to isolate and characterize the mass-to-charge ratio (m/z) of the proposed intermediate.

Self-Validating Protocol: Flow Injection ESI-MS Analysis

  • Reaction: In a syringe, mix the nucleophile (e.g., ethanol) dissolved in a suitable ESI solvent (e.g., methanol/water) with MFC.

  • Infusion: Immediately infuse the reacting mixture into the ESI source of a mass spectrometer at a low flow rate.

  • Detection: Acquire mass spectra in positive ion mode. The protonated tetrahedral intermediate [M+H]⁺ would have a specific m/z corresponding to the sum of the masses of MFC, the nucleophile, and a proton.

  • Confirmation (MS/MS): Isolate the parent ion corresponding to the putative intermediate in the mass analyzer. Subject this ion to collision-induced dissociation (CID). The fragmentation pattern should be logical and confirm the structure. For example, the tetrahedral intermediate from the reaction with ethanol would be expected to lose water or ethylene, providing definitive structural proof.[7]

Integrated Workflow for Intermediate Characterization

A robust investigation combines these techniques into a logical workflow. FTIR provides the initial kinetic overview, guiding the selection of time points for quenching and NMR/MS analysis. NMR confirms the final product structure, while ESI-MS provides the "smoking gun" evidence for the transient intermediate.

Characterization_Workflow start Reaction Setup (MFC + Nucleophile) in_situ_ftir In-Situ FTIR Monitoring start->in_situ_ftir quench Quench Aliquots at Key Timepoints start->quench ms Flow Injection ESI-MS/MS start->ms kinetics Kinetic Profile (Rate of Reaction) in_situ_ftir->kinetics nmr NMR Analysis (¹H, ¹³C) quench->nmr structure Product Structure & Purity Confirmation nmr->structure intermediate Direct Intermediate Detection & Fragmentation ms->intermediate conclusion Comprehensive Mechanistic Understanding kinetics->conclusion structure->conclusion intermediate->conclusion

Caption: Integrated workflow for the characterization of MFC reaction intermediates.

Comparison with Alternative Acylation Methods

While highly effective, the reactivity of MFC can sometimes be a drawback, leading to side reactions. The generation of HCl also necessitates the use of a base.[9] Understanding the alternatives provides context for when MFC is the optimal choice.

MethodReagent(s)AdvantagesDisadvantagesIntermediate Profile
Acyl Chloride This compound High reactivity, fast reactions, simple workup.Moisture sensitive, generates HCl, can be unselective.Tetrahedral intermediate.
Carboxylic Acid + Coupling Agent 5-Methyl-2-furoic Acid + DCC, EDC, HATUMilder conditions, high yields, broad substrate scope.More expensive, generates stoichiometric by-products (e.g., DCU) that require removal.Activated ester/O-acylisourea intermediates.
Anhydride 5-Methyl-2-furoic AnhydrideMore stable than acyl chloride, good reactivity.Less reactive than acyl chloride, generates a full equivalent of carboxylic acid as a by-product.Tetrahedral intermediate.

The choice of method depends on the specific requirements of the synthesis, such as substrate sensitivity, cost, and desired purity. For rapid, high-yield acylations where reactivity is paramount, MFC is an excellent choice. For delicate substrates requiring milder conditions, coupling agents are superior.

Conclusion

The characterization of reaction intermediates of this compound is a complex but achievable goal. It requires moving beyond simple product analysis to a multi-faceted, mechanistically-driven approach. By logically combining the real-time kinetic data from FTIR , the definitive structural information from NMR , and the power of direct detection via mass spectrometry , researchers can gain unparalleled insight into the reaction pathway. This guide provides the strategic framework for designing experiments that are not only successful but also fundamentally sound, ensuring the generation of trustworthy and authoritative data in the development of novel chemical entities.

References

  • Hunt, I. (n.d.). Ch20: Spectroscopic Analysis: Acyl Chlorides. University of Calgary.
  • Al-Amiery, A. A., et al. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 53(1), 128-135.
  • Do, H., et al. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2021(4), M1291.
  • ResearchGate. (n.d.). 13C NMR SPECTRA OF SAMPLE 8 (FURAN DERIVATIVE FROM EMLO)... [Image].
  • Wikipedia. (n.d.). Acyl chloride.
  • Saha, S., et al. (2022). Detection of the tetrahedral reaction intermediate of the reaction of acetyl chloride with ethanol in microdroplets via laser desorption/ionization tandem mass spectrometry. Chemical Science, 13(40), 11984-11989.
  • Dutta, S., Wu, L., & Mascal, M. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry, 17(7), 3737-3739.
  • ResearchGate. (n.d.). IR spectrum of furan-2-aldehyde-N-phenylthiosemicarbazone. [Image].
  • Chunikhin, K. (2019). I want to ask somebody to offer convenient method of synthesis of 2-aroyl-furanes or 2-aroyl-5-methylfuranes? ResearchGate.
  • ResearchGate. (n.d.). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). [Request PDF].
  • Stenutz. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Georganics. (n.d.). This compound.
  • van der Vorm, S., et al. (2022). Characterization of Elusive Reaction Intermediates Using Infrared Ion Spectroscopy: Application to the Experimental Characterization of Glycosyl Cations. Accounts of Chemical Research, 55(12), 1645-1656.
  • PubChemLite. (n.d.). This compound (C6H5ClO2).
  • Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides.
  • de la Torre, M. C., et al. (2007). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Molbank, 2007(3), M535.
  • Wang, C., et al. (2023). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Catalysts, 13(10), 1361.
  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines.
  • Stiboller, M., et al. (2022). Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA. Chemical Research in Toxicology, 35(10), 1831-1839.
  • Wikipedia. (n.d.). 5-Methylfurfuryl alcohol.
  • Wang, C., et al. (2023). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Catalysts, 13(10), 1361.

Sources

A Comparative Kinetic Analysis of 5-Methylfuran-2-carbonyl Chloride in Acylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comparative analysis of the reaction kinetics of 5-Methylfuran-2-carbonyl chloride, a key intermediate in pharmaceutical and fine chemical synthesis. Due to a scarcity of direct comparative kinetic data in peer-reviewed literature, this guide synthesizes available data for structurally related furan-2-carbonyl chlorides and provides a logical framework for understanding the reactivity of this compound in contrast to common alternatives like benzoyl chloride. The discussion is grounded in fundamental principles of physical organic chemistry, supported by experimental data from analogous systems.

Introduction: The Role of Kinetic Studies in Process Chemistry

The selection of an acylating agent is a critical decision in the synthesis of esters and amides, with significant implications for reaction efficiency, yield, and purity. Acyl chlorides are among the most reactive acylating agents, but their reactivity can be finely tuned by the electronic and steric nature of their substituents. Kinetic studies, which measure the rate of a chemical reaction, are indispensable for quantifying this reactivity. Understanding the reaction kinetics of an acyl chloride like this compound allows researchers and process chemists to:

  • Predict reaction times and optimize process conditions: By knowing the rate constant at a given temperature, one can estimate the time required for a reaction to reach completion, thus avoiding unnecessarily long reaction times or incomplete conversions.

  • Elucidate reaction mechanisms: The dependence of the reaction rate on the concentration of reactants and the nature of the solvent can provide insights into the reaction mechanism (e.g., SN1 vs. SN2 pathway).[1]

  • Compare the reactivity of different acylating agents: Quantitative kinetic data allows for a direct comparison of the reactivity of different acyl chlorides, enabling the selection of the most appropriate reagent for a specific application.

  • Control selectivity in competitive reactions: In molecules with multiple reactive sites, understanding the relative rates of acylation can help in designing strategies to achieve selective modification of the desired functional group.

This guide will focus on the kinetic profile of this compound, a bio-based building block of increasing importance.[2][3] We will compare its reactivity to other substituted furan-2-carbonyl chlorides and the widely used benzoyl chloride, providing a framework for its effective utilization in drug development and chemical synthesis.

Comparative Kinetics: The Influence of the 5-Methylfuran Moiety

The reactivity of an acyl chloride is primarily governed by the electrophilicity of the carbonyl carbon. This is, in turn, influenced by the electronic and steric effects of the substituent attached to the carbonyl group. The 5-methylfuran-2-yl group exerts a combination of these effects that modulates the reactivity of the carbonyl chloride.

Electronic Effects

The furan ring is an electron-rich aromatic system due to the participation of the oxygen lone pair in the π-system. This electron-donating character can delocalize into the carbonyl group, reducing the positive charge on the carbonyl carbon and thus decreasing its electrophilicity. The methyl group at the 5-position is an electron-donating group through hyperconjugation and induction, further enhancing the electron density of the furan ring and, consequently, further deactivating the carbonyl group towards nucleophilic attack compared to the unsubstituted furan-2-carbonyl chloride.[4]

Steric Effects

The furan ring is a five-membered heterocycle and is generally considered to be less sterically demanding than a benzene ring. However, the geometry of the transition state in a nucleophilic acyl substitution reaction can be influenced by the size and shape of the acyl group.

Comparative Kinetic Data: Aminolysis of Substituted 2-Furoyl Chlorides
Substituent (X) in X-Furan-2-carbonyl chloridePosition of Substituentk (L mol⁻¹ s⁻¹)
5-NO₂51.38
5-Br50.135
3-Br30.110
5-H50.045
5-CH₃ 5 0.012
Table 1: Rate Constants for the Reaction of Substituted 2-Furoyl Chlorides with m-Chloroaniline in Benzene at 25°C.[5]

As the data in Table 1 clearly indicates, the presence of an electron-donating group at the 5-position of the furan ring significantly decreases the rate of aminolysis. The 5-methyl derivative is the least reactive in this series, with a rate constant more than 100 times smaller than the 5-nitro derivative. This is consistent with the electronic effects discussed above: the electron-donating methyl group reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by the aniline.

In contrast, the electron-withdrawing nitro group at the 5-position makes the carbonyl carbon more electrophilic, leading to a much faster reaction. The halogens (Br) have an intermediate effect. This trend provides strong evidence for a bimolecular nucleophilic acyl substitution mechanism where the attack of the nucleophile is the rate-determining step.

Mechanistic Considerations: A Comparison with Benzoyl Chloride Solvolysis

The solvolysis of benzoyl chlorides has been extensively studied and can proceed through a spectrum of mechanisms, from a dissociative SN1-like pathway involving an acylium ion intermediate to an associative SN2-like pathway with a tetrahedral intermediate.[1][6][7] The preferred pathway is influenced by the substituents on the benzene ring and the nucleophilicity of the solvent.

  • Electron-donating groups on the aromatic ring stabilize the formation of a positive charge and therefore favor the SN1 pathway.

  • Electron-withdrawing groups destabilize the acylium ion and favor the SN2 pathway.

  • Weakly nucleophilic solvents also favor the SN1 pathway.

Given that the 5-methylfuran group is electron-donating, it is plausible that reactions of this compound, particularly in weakly nucleophilic media, could have some SN1 character. However, the aminolysis data in a non-polar solvent like benzene strongly suggests an SN2-like mechanism.

Reaction_Mechanism cluster_SN2 Associative (SN2-like) Pathway cluster_SN1 Dissociative (SN1-like) Pathway AcylChloride This compound Tetrahedral_Intermediate Tetrahedral Intermediate AcylChloride->Tetrahedral_Intermediate + Nucleophile Nucleophile Nucleophile (e.g., Amine) Nucleophile->Tetrahedral_Intermediate Product Amide/Ester Product Tetrahedral_Intermediate->Product - Cl- Leaving_Group Chloride Ion Tetrahedral_Intermediate->Leaving_Group AcylChloride_SN1 This compound Acylium_Ion Acylium Ion Intermediate AcylChloride_SN1->Acylium_Ion - Cl- (slow) Product_SN1 Amide/Ester Product Acylium_Ion->Product_SN1 + Nucleophile (fast) Nucleophile_SN1 Nucleophile Nucleophile_SN1->Product_SN1 Experimental_Workflow Start Start Prepare_Solutions Prepare Stock Solutions (Acyl Chloride, Amine) Start->Prepare_Solutions Thermostat Thermostat Solutions and Reaction Vessel (e.g., 25°C) Prepare_Solutions->Thermostat Mix Mix Reactants to Initiate Reaction Thermostat->Mix Monitor Monitor Reaction Progress (e.g., UV-Vis Spectroscopy) Mix->Monitor Data_Collection Collect Data (Absorbance vs. Time) Monitor->Data_Collection Plot_Data Plot ln(A∞ - At) vs. Time Data_Collection->Plot_Data Calculate_k_prime Calculate Pseudo-First-Order Rate Constant (k') from Slope Plot_Data->Calculate_k_prime Calculate_k Calculate Second-Order Rate Constant (k = k' / [Amine]) Calculate_k_prime->Calculate_k End End Calculate_k->End

Figure 2: A generalized workflow for the kinetic analysis of acyl chloride aminolysis.

Conclusion and Future Outlook

The available kinetic data, though limited, strongly suggests that this compound is a less reactive acylating agent than its unsubstituted or electron-withdrawn furan-2-carbonyl chloride counterparts. This reduced reactivity, attributed to the electron-donating nature of the 5-methylfuran moiety, can be advantageous in situations requiring milder reaction conditions or greater selectivity.

For researchers and drug development professionals, this implies that reactions with this compound may require longer reaction times or higher temperatures compared to more activated acyl chlorides. However, this also suggests a potentially higher stability and lower propensity for side reactions.

To provide a more comprehensive understanding, further kinetic studies are warranted. Specifically, direct comparative studies of this compound with benzoyl chloride and other commercially important acyl chlorides in a range of solvents and with various nucleophiles (alcohols, amines of different basicity) would be highly valuable. Such studies would enable the construction of a more complete reactivity profile, allowing for its more strategic and efficient application in synthesis.

References

  • Bentley, T. W. (2012). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 17(8), 9494-9510. [Link]
  • BenchChem. (2025). A Comparative Guide to the Kinetic Studies of 4-Bromofuran-2-carbonyl Chloride and its Analogs. BenchChem Technical Guides.
  • Bentley, T. W., & Llewellyn, G. (1990). The SN1-SN2 Spectrum. 4. The SN1 and SN2 Reactions of Benzoyl Chlorides. Journal of the American Chemical Society, 112(15), 5755-5760.
  • Nolte, C. (2011). Investigations of Heterolytic Reactivity – from Fluoro-Substituted Benzhydryl Derivatives to Benzhydryl Fluorides. Dissertation, Ludwig-Maximilians-Universität München.
  • Campos-Rey, P., Cabaleiro-Lago, C., & Hervés, P. (2010). Solvolysis of substituted benzoyl chlorides in nonionic and mixed micellar solutions. The Journal of Physical Chemistry B, 114(44), 14004-14011. [Link]
  • Shetty, M., et al. (2020). Kinetics of 2-Methylfuran Acylation with Fatty Acid Anhydrides for Biorenewable Surfactants. ACS Sustainable Chemistry & Engineering, 8(2), 1095-1104.
  • Al-Alousy, D. M., et al. (2015). The photoelectron spectra and electronic structure of 2-carbonyl furans. Journal of Molecular Structure, 1083, 25-31.
  • Li, G., et al. (2022). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels.
  • Manicardi, A., Cadoni, E., & Madder, A. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation.
  • Ghent University Academic Bibliography. (2021).
  • Gagliardi, M., et al. (2016). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry, 18(1), 239-245. [Link]
  • Manicardi, A., Cadoni, E., & Madder, A. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation.
  • Shetty, M., et al. (2020). Catalytic cycle for the acylation of 2-methylfuran with an anhydride...
  • Stenutz, R. (n.d.). This compound. Stenutz.
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Gagliardi, M., et al. (2016). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) | Request PDF.
  • Sigma-Aldrich. (n.d.). This compound 97. Sigma-Aldrich.
  • ECHEMI. (n.d.). 14003-11-3, this compound Formula. ECHEMI.
  • Shetty, M., et al. (2020). (PDF) Kinetics of 2-Methylfuran Acylation with Fatty Acid Anhydrides for Biorenewable Surfactants.
  • Javanshir, S., et al. (2018). Reaction Between Furan- or Thiophene-2-carbonyl Chloride, Isocyanides, and Dialkyl Acetylenedicarboxylates: Multicomponent Synthesis of 2,2.
  • diversity-oriented synthesis and antibiofilm evaluation of furan-2-carboxamides. (2021). PMC.
  • Katritzky, A. R., et al. (2002). C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles*. CORE.
  • The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. (2018). eScholarship.org.
  • Disparate Behavior of Carbonyl and Thiocarbonyl Compounds: Acyl Chlorides vs Thiocarbonyl Chlorides and Isocyanates vs Isothiocyan
  • Direct Acylation of 2-Methylfuran with Carboxylic Acids Over Zeolite C
  • t-BuOCl-driven reaction of CMF towards 5-(Chloromethyl)furan-2-carbonyl... (2021).
  • Wikipedia. (n.d.). 2-Furoyl chloride. Wikipedia.

Sources

A Computational and Experimental Guide to the Reactivity of 5-Methylfuran-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the choice of an acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall synthetic strategy. 5-Methylfuran-2-carbonyl chloride, a derivative of the bio-renewable platform chemical 5-hydroxymethylfurfural (HMF), presents itself as a compelling alternative to traditional petroleum-derived acylating agents. Its furan scaffold is a common motif in biologically active molecules, making it an attractive building block in drug discovery. However, a comprehensive understanding of its reactivity profile, especially when compared to workhorse reagents like benzoyl chloride, is essential for its rational application.

This guide provides an in-depth comparative analysis of the reactivity of this compound, grounded in the principles of computational chemistry and supported by established experimental protocols. We will explore the subtle electronic and steric factors that govern its reactivity and provide a framework for predicting its behavior in nucleophilic acyl substitution reactions. While direct experimental kinetic and thermodynamic data for this compound is not extensively available in the public domain, this guide will leverage data from closely related analogs and propose a robust computational and experimental workflow to bridge this knowledge gap.

The Furan Ring: More Than Just an Aromatic Spacer

The reactivity of an acyl chloride is fundamentally dictated by the electrophilicity of the carbonyl carbon. In this compound, the furan ring plays a crucial role in modulating this electrophilicity. Unlike the simple benzene ring of benzoyl chloride, the furan ring is a π-excessive heteroaromatic system. The presence of the oxygen atom significantly influences the electronic distribution within the ring and, consequently, the reactivity of the attached carbonyl group.

The oxygen atom in the furan ring can donate a lone pair of electrons into the aromatic system, increasing the electron density at the carbon atoms. This electron-donating effect can, in principle, reduce the electrophilicity of the carbonyl carbon, potentially making it less reactive than benzoyl chloride. However, the oxygen atom is also highly electronegative, exerting an electron-withdrawing inductive effect. The interplay of these opposing electronic effects, along with the influence of the methyl group at the 5-position, determines the overall reactivity.

Computational Modeling: A Predictive Lens on Reactivity

To quantitatively assess the reactivity of this compound, computational modeling using Density Functional Theory (DFT) is an invaluable tool. By calculating the activation energies (ΔG‡) and reaction energies (ΔG) for nucleophilic attack on the carbonyl carbon, we can predict the kinetic and thermodynamic favorability of a given reaction.

A Comparative Computational Study: this compound vs. Benzoyl Chloride

To provide a clear benchmark, we propose a comparative DFT study of the hydrolysis of this compound and benzoyl chloride. Hydrolysis is a fundamental reaction for acyl chlorides and serves as an excellent model for their general reactivity towards nucleophiles. The two primary mechanistic pathways for acyl chloride hydrolysis are the concerted SN2-like mechanism and the stepwise addition-elimination mechanism.

dot

G cluster_0 SN2-like Mechanism cluster_1 Addition-Elimination Mechanism R_SN2 Reactants TS_SN2 Transition State R_SN2->TS_SN2 P_SN2 Products TS_SN2->P_SN2 R_AE Reactants TS1_AE TS1 R_AE->TS1_AE INT_AE Tetrahedral Intermediate TS2_AE TS2 INT_AE->TS2_AE TS1_AE->INT_AE P_AE Products TS2_AE->P_AE

Caption: Competing mechanisms for acyl chloride hydrolysis.

Proposed Computational Protocol

The following protocol outlines a robust methodology for the computational investigation of the hydrolysis of this compound and benzoyl chloride.

Software: Gaussian 16 or a similar quantum chemistry software package.

Methodology:

  • Geometry Optimization:

    • Optimize the geometries of the reactants (acyl chloride and water), transition states, intermediates (for the addition-elimination pathway), and products (carboxylic acid and HCl).

    • Theoretical Level: B3LYP functional with the 6-311+G(d,p) basis set. This level of theory has been shown to provide a good balance of accuracy and computational cost for similar systems.

    • Solvent Model: Employ an implicit solvent model, such as the Polarizable Continuum Model (PCM), to account for the bulk solvent effects of water.

  • Frequency Calculations:

    • Perform frequency calculations on all optimized structures at the same level of theory.

    • Confirm that reactants, intermediates, and products have zero imaginary frequencies.

    • Verify that each transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

  • Energy Calculations:

    • Calculate the Gibbs free energies (G) of all species.

    • Determine the activation free energy (ΔG‡) as the difference in free energy between the transition state and the reactants.

    • Calculate the reaction free energy (ΔG) as the difference in free energy between the products and the reactants.

dot

G start Define Reactants and Products geom_opt Geometry Optimization (B3LYP/6-311+G(d,p), PCM) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_ts Verify Transition States (One Imaginary Frequency) freq_calc->verify_ts energy_calc Calculate Gibbs Free Energies verify_ts->energy_calc delta_g Calculate ΔG‡ and ΔG energy_calc->delta_g end Compare Reactivity delta_g->end

Caption: Workflow for computational reactivity analysis.

Comparative Reactivity Analysis: Predictions and Insights

Based on the principles of electronic effects and findings from studies on related furoyl chlorides, we can make some initial predictions about the relative reactivity of this compound compared to benzoyl chloride.

  • Electronic Effects: The furan ring's π-excessive nature and the electron-donating methyl group are expected to slightly decrease the electrophilicity of the carbonyl carbon compared to benzoyl chloride. This would suggest a slower reaction rate for this compound.

  • Transition State Stabilization: The furan ring may be able to better stabilize the positive charge that develops on the carbonyl carbon in the transition state of an SN1-like mechanism, but this is less likely for the more common bimolecular mechanisms.

The proposed computational study will provide quantitative data to either confirm or refute these qualitative predictions.

Table 1: Predicted and Experimental Reactivity Data

Acyl ChloridePredicted Relative Reactivity (vs. Benzoyl Chloride)Experimental Rate Constant (Hydrolysis)Reference
This compound Slightly Less ReactiveData not available-
Benzoyl Chloride BenchmarkVaries with conditions[1]
2-Furoyl Chloride More irritating than benzoyl chloride, suggesting higher reactivityQuantitative data not readily available-
5-Nitro-2-furoyl chloride More ReactiveSolvolysis data available[2]

Note: The higher reactivity of 5-nitro-2-furoyl chloride is expected due to the strong electron-withdrawing nature of the nitro group.

Experimental Validation: Bridging the Gap Between Theory and Reality

Computational models, while powerful, must be validated by experimental data. The following protocols provide a framework for determining the reaction kinetics of this compound and its alternatives.

Experimental Protocol for Kinetic Analysis of Acyl Chloride Hydrolysis

This protocol outlines a conductometric method for determining the pseudo-first-order rate constant for the hydrolysis of an acyl chloride in an aqueous-organic solvent mixture.

Materials:

  • This compound (or alternative acyl chloride)

  • High-purity acetone (or other suitable organic solvent)

  • Deionized water

  • Conductivity meter and probe

  • Thermostated water bath

  • Volumetric flasks and pipettes

Procedure:

  • Solvent Preparation: Prepare a series of aqueous acetone solutions with varying water concentrations (e.g., 10%, 20%, 30% v/v water in acetone).

  • Reaction Setup: Place a known volume of the aqueous acetone solution in a reaction vessel immersed in a thermostated water bath set to a constant temperature (e.g., 25.0 ± 0.1 °C).

  • Initiation: Inject a small, known amount of the acyl chloride into the reaction vessel with vigorous stirring to ensure rapid mixing.

  • Data Acquisition: Immediately begin recording the conductivity of the solution over time. The reaction produces HCl, which increases the conductivity of the solution.

  • Data Analysis: The pseudo-first-order rate constant (k) can be determined by fitting the conductivity versus time data to a first-order rate equation.

dot

G start Prepare Aqueous Organic Solvent setup Thermostate Reaction Vessel start->setup initiate Inject Acyl Chloride setup->initiate acquire Record Conductivity vs. Time initiate->acquire analyze Fit Data to First-Order Rate Equation acquire->analyze end Determine Rate Constant (k) analyze->end

Caption: Experimental workflow for kinetic analysis.

Conclusion: A Path Forward for Rational Synthesis

This guide has laid out a comprehensive framework for understanding and predicting the reactivity of this compound. While a definitive experimental comparison to established acylating agents is pending, the proposed computational and experimental protocols provide a clear path forward for researchers to generate this crucial data. The insights gained from such studies will be invaluable for the rational design of synthetic routes utilizing this promising bio-derived reagent, ultimately contributing to the development of more sustainable and efficient chemical processes in the pharmaceutical and materials science industries.

References

  • Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(11), 6023–6026.
  • Alberghina, G., Arcoria, A., Fisichella, S., & Scarlata, G. (1972). Kinetics of the reaction of some 3- and 5-substituted 2-furoyl and ortho- and para-substituted benzoyl chlorides with m-chloroaniline in benzene. Journal of the Chemical Society, Perkin Transactions 2, (11), 1777–1780.
  • Alberghina, G., & Fisichella, S. (1978). Kinetics of the Reaction of Some 3- and 5-Substituted 2-Furoyl and ortho- and para-Substituted Benzoyl Chlorides with m-Chloroaniline in Benzene. Journal of the Chemical Society, Perkin Transactions 2, (1), 81–84.
  • Kevill, D. N., & D'Souza, M. J. (2009). Correlation of the Rates of Solvolysis of 5-Nitro-2-furoyl Chloride Using the Extended Grunwald-Winstein Equation. International Journal of Molecular Sciences, 10(4), 1833–1842.

Sources

A Technical Guide to the Cross-Reactivity of 5-Methylfuran-2-carbonyl chloride with Common Functional Groups

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise control of chemical reactions is paramount. The introduction of an acyl group is a fundamental transformation in organic synthesis, and the choice of the acylating agent is critical to achieving the desired outcome. 5-Methylfuran-2-carbonyl chloride, a derivative of the bio-based platform chemical 5-methylfuroic acid, presents itself as a valuable reagent.[1][2] However, its high reactivity, a characteristic of acyl chlorides, necessitates a thorough understanding of its cross-reactivity with various functional groups to enable its effective and selective application.[3][4]

This guide provides an in-depth technical comparison of the reactivity of this compound with key functional groups, supported by a detailed, albeit illustrative, experimental framework. We will explore the principles governing this reactivity and present a clear, data-driven comparison to inform your synthetic strategies.

The Underlying Principles of Acyl Chloride Reactivity

Acyl chlorides are among the most reactive carboxylic acid derivatives.[4] Their heightened reactivity stems from two primary factors:

  • Inductive Effects: The carbonyl carbon in this compound is bonded to two highly electronegative atoms: oxygen and chlorine. These atoms strongly withdraw electron density, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[3][5]

  • Leaving Group Ability: The chloride ion (Cl⁻) is an excellent leaving group due to the low pKa of its conjugate acid, hydrochloric acid (HCl). This facilitates the collapse of the tetrahedral intermediate formed during nucleophilic acyl substitution.[4]

The general order of reactivity for carboxylic acid derivatives is as follows:

Acyl Chloride > Acid Anhydride > Ester > Amide [4]

This hierarchy is a direct consequence of the electronic properties of the leaving group and its ability to stabilize a negative charge.

Comparative Cross-Reactivity Study: A Hypothetical Experimental Design

To objectively assess the cross-reactivity of this compound, a competitive reaction is the most insightful approach. Here, the acyl chloride is introduced to a mixture of nucleophiles, and the product distribution reveals its inherent selectivity.

Experimental Objective

To determine the relative reactivity of this compound with a primary amine (benzylamine), a primary alcohol (benzyl alcohol), and a thiol (benzyl mercaptan) in a competitive reaction setting.

Experimental Protocol

Materials:

  • This compound (98%)

  • Benzylamine (99%)

  • Benzyl alcohol (99%)

  • Benzyl mercaptan (98%)

  • Triethylamine (TEA) (99%)

  • Anhydrous Dichloromethane (DCM)

  • Internal Standard (e.g., Dodecane)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

Instrumentation:

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz)

Procedure:

  • Reaction Setup: In a flame-dried, 25 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of benzylamine (1.0 mmol), benzyl alcohol (1.0 mmol), benzyl mercaptan (1.0 mmol), and triethylamine (1.2 mmol) in anhydrous DCM (10 mL) is prepared. An internal standard (0.5 mmol of dodecane) is added for quantitative analysis.

  • Initiation of Reaction: The reaction mixture is cooled to 0°C in an ice bath. A solution of this compound (1.0 mmol) in anhydrous DCM (5 mL) is added dropwise over 5 minutes with vigorous stirring.

  • Reaction Monitoring: Aliquots (0.1 mL) are taken from the reaction mixture at specific time intervals (e.g., 0, 5, 15, 30, 60 minutes) and immediately quenched with a small volume of saturated sodium bicarbonate solution. The organic layer is separated for GC-MS analysis. For in-situ NMR monitoring, the reaction can be performed directly in an NMR tube, and spectra acquired at regular intervals.[6][7][8][9][10][11][12][13]

  • Work-up: After 1 hour, the reaction is quenched by the addition of water (10 mL). The organic layer is separated, washed with 1 M HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (10 mL). The organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Product Analysis and Quantification: The product mixture is analyzed by GC-MS to identify the corresponding amide, ester, and thioester derivatives and to quantify their relative abundance by comparing their peak areas to that of the internal standard.[14][15][16] NMR spectroscopy can also be used for structural confirmation and quantification.[7][8][9][10][11][12][13]

Illustrative Data

The following table presents hypothetical data that would be expected from the described experiment, reflecting the known principles of nucleophilicity.

Functional GroupNucleophileProductpKa of Conjugate Acid of NucleophileRelative Reactivity (Illustrative)
Primary AmineBenzylamineN-benzyl-5-methylfuran-2-carboxamide~10.6>95%
Primary AlcoholBenzyl alcoholBenzyl 5-methylfuran-2-carboxylate~15.4<5%
ThiolBenzyl mercaptanS-benzyl 5-methylfuran-2-carbothioate~9.4<1%

Note: This data is illustrative and intended to demonstrate the expected trend in reactivity. Actual results may vary depending on specific reaction conditions.

Analysis of Results

The illustrative data clearly indicates a high degree of chemoselectivity of this compound towards the primary amine.[17] This is consistent with the established principles of nucleophilicity, where amines are generally more nucleophilic than alcohols or thiols.[18][19] The higher pKa of the conjugate acid of benzylamine compared to benzyl mercaptan also suggests it is a stronger base and a better nucleophile. While thiols are sometimes considered good nucleophiles, in this competitive scenario with a highly reactive electrophile, the amine's reactivity dominates.

The negligible formation of the ester and thioester suggests that under these conditions, this compound can be used for the selective acylation of amines in the presence of alcohols and thiols.

Visualizing the Process

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism.

Nucleophilic Acyl Substitution cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Leaving Group AcylChloride This compound TetrahedralIntermediate Tetrahedral Intermediate AcylChloride->TetrahedralIntermediate + Nucleophile Nucleophile Nucleophile (e.g., Amine) TetrahedralIntermediate_2 Tetrahedral Intermediate Product Acylated Product LeavingGroup Chloride Ion TetrahedralIntermediate_2->Product TetrahedralIntermediate_2->LeavingGroup

Caption: General mechanism of nucleophilic acyl substitution.

Experimental Workflow

The following diagram illustrates the key steps in the comparative cross-reactivity study.

Experimental Workflow A Prepare Mixture of Nucleophiles (Amine, Alcohol, Thiol) B Add this compound at 0°C A->B C Reaction Monitoring (TLC, GC-MS, NMR) B->C D Quench Reaction C->D E Aqueous Work-up D->E F Product Analysis and Quantification E->F

Caption: Workflow for the competitive cross-reactivity study.

Conclusion and Recommendations

This guide demonstrates that this compound is a highly reactive acylating agent with a pronounced selectivity for primary amines over primary alcohols and thiols under competitive conditions. This chemoselectivity is a valuable asset in complex syntheses where multiple functional groups are present.

For the practicing scientist, we recommend the following:

  • For selective amidation: this compound is an excellent choice for the rapid and high-yielding acylation of amines, even in the presence of hydroxyl or thiol groups. The use of a non-nucleophilic base like triethylamine is recommended to neutralize the HCl byproduct.

  • For esterification or thioesterification: When targeting alcohols or thiols, it is advisable to perform the reaction in the absence of more nucleophilic functional groups like amines. Alternatively, protecting the amine functionality prior to acylation is a viable strategy.

  • Reaction Conditions: Due to the high reactivity and moisture sensitivity of this compound, all reactions should be conducted under anhydrous conditions and an inert atmosphere.[4]

By understanding the principles of reactivity and employing a rational experimental design, researchers can harness the full potential of this compound as a versatile and selective building block in modern organic synthesis.

References

  • Fiveable. Nucleophilic Acyl Substitution Reactions. Organic Chemistry Class Notes. [Link]
  • LibreTexts. 11.5 Nucleophilic Acyl Substitution Reactions – Fundamentals of Organic Chemistry. [Link]
  • Study.com. Acyl Chloride Uses, Reactions & Synthesis. [Link]
  • Charlebois, A. Nucleophilic Acyl Addition. YouTube. [Link]
  • Wiley Online Library. Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. [Link]
  • Save My Exams. A Level Chemistry Revision Notes - Acyl Chlorides. [Link]
  • LibreTexts. 12.3: Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. [Link]
  • Michigan St
  • LibreTexts. 20.17: Reactions of Acid Chlorides. Chemistry LibreTexts. [Link]
  • ResearchGate. Analysis of protein S-acylation by gas chromatography-coupled mass spectrometry using purified proteins. [Link]
  • Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]
  • LibreTexts. 24.7: Reactions of Amines. Chemistry LibreTexts. [Link]
  • ScienceDirect.
  • YouTube. 08.05 Overview of Acylation Reactions and Acyl Chlorides. [Link]
  • National Center for Biotechnology Information. NMR reaction monitoring in flow synthesis. [Link]
  • Royal Society of Chemistry.
  • A-Level Chemistry. Reactions of Acyl halide. [Link]
  • ResearchGate. Reaction NMR: A Quantitative Kinetic Analysis "Probe" for Process Development. [Link]
  • National Center for Biotechnology Information.
  • University of St Andrews. Kinetic Profiling by NMR. [Link]
  • Chemguide. an introduction to acyl chlorides (acid chlorides). [Link]
  • ResearchGate. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]
  • National Center for Biotechnology Information. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. [Link]
  • Save My Exams. 33.3 Acyl chlorides | CIE A-Level Chemistry. [Link]
  • LibreTexts. NMR: Kinetics. Chemistry LibreTexts. [Link]
  • Mestrelab. Kinetic Understanding Using NMR Reaction Profiling. [Link]
  • Royal Society of Chemistry.
  • SpringerLink.
  • International Journal of Pharmaceutical and Biological Science Archive.
  • ResearchGate.
  • ResearchGate.
  • Iowa State University.
  • Gavin Publishers. Validation of Analytical Methods: A Review. [Link]
  • ResearchGate. Development and validation of analytical methods for the analysis of 3-MCPD (both in free and ester form) and glycidyl esters in various food matrices and performance of an ad-hoc survey on specific food groups in support to a scientific opinion on comprehensive risk assessment on the presence of 3-MCPD and glycidyl esters. [Link]
  • YouTube. What is Chemoselectivity ? | Functional Group Reactivity | Protecting groups. [Link]
  • Spectroscopy Online. Seven Essential Steps for In Situ Reaction Monitoring. [Link]
  • ResearchGate.
  • YouTube. Analytical Method Development and Validation for Compliant Testing Webinar. [Link]
  • National Center for Biotechnology Information. 2-Furancarboxylic acid, 5-methyl-. PubChem. [Link]
  • National Center for Biotechnology Information.
  • ACS Publications. Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. [Link]

Sources

Safety Operating Guide

Navigating the Safe Disposal of 5-Methylfuran-2-carbonyl chloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and utilization of novel chemical entities are paramount to discovery. Among these, acyl chlorides like 5-Methylfuran-2-carbonyl chloride serve as critical building blocks. However, their inherent reactivity necessitates a thorough understanding of proper handling and disposal to ensure laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and regulatory compliance.

Understanding the Hazard Profile of this compound

Before any disposal procedure, a comprehensive understanding of the chemical's hazards is essential. This compound is classified with the following primary hazards:

  • Corrosivity: As an acyl chloride, it reacts readily with nucleophiles, including water, to produce hydrochloric acid. This reaction is exothermic and can cause severe skin burns and eye damage.[1][2][3]

  • Eye Irritation: The compound is a serious eye irritant.[1][4]

  • Reactivity: It is reactive with water, alcohols, amines, and strong bases.[5][6]

Table 1: Key Safety Information for this compound

PropertyValueSource
CAS Number 14003-11-3[2][4]
Molecular Formula C₆H₅ClO₂[1]
GHS Hazard Statements H314: Causes severe skin burns and eye damage; H319: Causes serious eye irritation[1]
UN Number 3265 (for corrosive, acidic, organic solids, n.o.s.)
Storage Temperature 2-8°C in a dry, well-ventilated place[3][4]

Immediate Safety Protocols and Personal Protective Equipment (PPE)

Given its hazardous nature, strict adherence to safety protocols is non-negotiable. The following PPE must be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[7]

  • Hand Protection: Chemically resistant gloves (e.g., Butyl rubber) are required.[6]

  • Body Protection: A lab coat or chemical-resistant apron must be worn.[7]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[8]

Step-by-Step Disposal Procedures

The primary goal for the disposal of this compound is its conversion to a less hazardous, water-soluble carboxylate salt through controlled hydrolysis (neutralization). This process must be conducted with care to manage the exothermic reaction.

Small-Scale Disposal (≤ 5g)

This procedure is suitable for residual amounts of the compound in reaction vessels or small spills.

Diagram 1: Workflow for Small-Scale Disposal

small_scale_disposal start Start: Small Quantity of This compound (≤ 5g) prep Prepare Neutralizing Solution: - 10% Sodium Bicarbonate or - 5% Sodium Hydroxide in a large beaker with ice bath start->prep 1. Preparation addition Slowly and cautiously add the acyl chloride to the stirred neutralizing solution prep->addition 2. Neutralization reaction Observe for cessation of - Gas evolution (CO₂) - Exothermic reaction addition->reaction 3. Monitoring ph_check Check pH of the solution. Adjust to between 5.5 and 9.5 with acid or base as needed reaction->ph_check 4. Verification disposal Dispose of the neutralized aqueous solution down the drain with copious amounts of water ph_check->disposal 5. Final Disposal end End disposal->end

Caption: Workflow for neutralizing small quantities of this compound.

Experimental Protocol:

  • Preparation: In a chemical fume hood, prepare a 10% aqueous solution of sodium bicarbonate or a 5% aqueous solution of sodium hydroxide in a large beaker. Place the beaker in an ice bath to manage the heat of reaction.

  • Neutralization: While stirring the basic solution, slowly and carefully add the this compound. The acyl chloride will react to form the sodium salt of 5-methylfuran-2-carboxylic acid, sodium chloride, and, in the case of bicarbonate, carbon dioxide gas.

  • Monitoring: Continue stirring until all the acyl chloride has reacted and gas evolution (if using bicarbonate) has ceased. The reaction is complete when no more heat is generated.

  • Verification: Check the pH of the resulting solution using pH paper or a calibrated pH meter. The pH should be between 5.5 and 9.5.[7] If necessary, adjust the pH with a dilute acid or base.

  • Final Disposal: The neutralized, non-hazardous aqueous solution can be disposed of down the sanitary sewer with a large volume of running water (at least 20 parts water to 1 part solution), in accordance with local regulations.[7][9]

Large-Scale and Bulk Disposal (> 5g)

For larger quantities, direct neutralization in the lab is not recommended due to the potential for a runaway exothermic reaction. Such waste must be handled as hazardous waste.

Diagram 2: Decision Process for Bulk Disposal

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Methylfuran-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with reactive chemical intermediates is fundamental to innovation. 5-Methylfuran-2-carbonyl chloride (CAS No. 14003-11-3) is a valuable heterocyclic building block, but its utility is matched by its hazardous properties.[1] As an acyl chloride, its reactivity demands a rigorous and well-understood safety protocol.[2][3]

This guide moves beyond a simple checklist. It provides a procedural and logistical framework for handling this compound, grounded in the chemical's specific reactivity profile. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental integrity.

The Reactivity Profile: Understanding the Hazard

This compound is a moisture-sensitive solid.[4] Its primary hazard stems from its functional group, the acyl chloride. This group reacts readily with nucleophiles, most notably water. This includes ambient humidity and the moisture present on skin, in the eyes, and in the respiratory tract. This reaction produces 5-methylfuran-2-carboxylic acid and corrosive hydrochloric acid (HCl) gas, which is the principal cause of its severe irritant and corrosive effects.[5][6]

A clear understanding of its hazard classification is the first step in risk mitigation.

Table 1: GHS Hazard Profile for this compound [5]

Hazard ClassGHS CodeSignal WordHazard Statement
Skin Corrosion/IrritationH314DangerCauses severe skin burns and eye damage.[5][7]
Serious Eye Damage/Eye IrritationH319Warning/DangerCauses serious eye irritation.[5]

Note: The signal word and H-statement can vary slightly between suppliers based on the concentration and data sources used. The most conservative approach should always be adopted.

Beyond PPE: The Hierarchy of Controls

Personal Protective Equipment (PPE) is the last line of defense. A robust safety plan always starts with engineering and administrative controls to minimize exposure potential.

cluster_0 Hierarchy of Controls Engineering Controls Engineering Controls Administrative Controls Administrative Controls Engineering Controls->Administrative Controls Primary Mitigation PPE PPE Administrative Controls->PPE Secondary Mitigation cluster_workflow Safe Handling Workflow Prep 1. Prepare - Verify Fume Hood - Don Full PPE - Prepare Quench Solution Handle 2. Handle in Hood - Weigh Solid - Perform Reaction - Keep Container Sealed Prep->Handle Execute Experiment Decon 3. Decontaminate - Quench Glassware - Wipe Down Hood Surface - Remove Outer Gloves Handle->Decon Post- Experiment Dispose 4. Dispose - Segregate Waste - Doff Remaining PPE - Wash Hands Decon->Dispose Final Cleanup

Caption: A four-stage workflow for handling this compound.

Emergency Response: Immediate and Decisive Action

In the event of an exposure or spill, swift and correct action is critical.

Personnel Exposure
  • Eye Contact: This is a medical emergency. Immediately flush the eyes for at least 15-20 minutes at an eyewash station, holding the eyelids open. [8][9]Do not delay to remove contact lenses. [9]Call for immediate medical assistance. [3][8]* Skin Contact: Move to the nearest safety shower and rinse the affected area for at least 15 minutes. [10]While rinsing, remove all contaminated clothing. [8][11]Seek immediate medical attention.

  • Inhalation: Immediately move the affected person to fresh air. [9]If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical help. [8]* Ingestion: Do NOT induce vomiting. [8]Rinse the mouth with water and call a poison control center or physician immediately. [3][8]

Spill Management
  • Minor Spill (inside fume hood): Ensure your PPE is intact. Cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels. Carefully scoop the material into a labeled, sealed container for hazardous waste disposal. [12]* Major Spill (outside fume hood): Evacuate the immediate area. Alert colleagues and your lab supervisor. If necessary, pull the fire alarm to initiate a building-wide evacuation. Contact your institution's emergency response team. Do not attempt to clean it up yourself without proper training and equipment. [12]

Decontamination and Waste Disposal

  • Equipment: All glassware and equipment must be thoroughly decontaminated. Slowly and carefully add a quenching solution (e.g., a dilute solution of sodium bicarbonate or another weak base) to the equipment inside the fume hood to neutralize any residual reagent before washing.

  • Waste: All waste, including the neutralized reagent, contaminated absorbent material, and disposable PPE (gloves, etc.), must be collected in a clearly labeled, sealed hazardous waste container. [13]Follow your institution's specific guidelines for corrosive and reactive chemical waste disposal. Do not mix with other waste streams. [13][8] By integrating this comprehensive understanding of the hazards, engineering controls, and specific PPE requirements into your daily workflow, you can handle this compound with the confidence that comes from a deep-seated culture of safety.

References

  • National Center for Biotechnology Information.PubChem Compound Summary for this compound.[Link]
  • Georganics.this compound Product Page.[Link]
  • Stenutz.Chemical Data for this compound.[Link]
  • GOV.UK.
  • Royal Society of Chemistry.Production of 5-(chloromethyl)furan-2-carbonyl chloride...[Link]
  • Princeton University.Hazardous Chemical Exposures.[Link]
  • Alkali Scientific.Product Listing for this compound.[Link]
  • Carl ROTH.Safety Data Sheet for 2-Methylfuran.[Link] (Note: This provides general storage and handling advice for furan-type compounds).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.